Glucaric Acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859455, DTXSID501340165 | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
912 mg/mL | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25525-21-7, 87-73-0 | |
| Record name | Glucaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glucaric acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glucaric Acid
Abstract
Glucaric acid, a C6 aldaric acid, is a versatile and highly functionalized platform chemical identified by the U.S. Department of Energy as a top value-added chemical from biomass.[1] Its unique structural features, including terminal carboxylic acid groups and multiple stereocenters, underpin its diverse applications in polymers, pharmaceuticals, and as a biodegradable chelating agent. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its linear and cyclic forms, the nuances of its stereoisomers, and the profound impact of its stereochemistry on its chemical and biological properties.
Introduction: The Significance of this compound
This compound, also known as saccharic acid, is a dicarboxylic acid derived from the oxidation of glucose at both the C1 and C6 positions.[2][3] This oxidation imparts a symmetrical nature to the molecule while retaining the stereochemical complexity of its parent monosaccharide. Its molecular formula is C₆H₁₀O₈.[4] The presence of four chiral carbons gives rise to a family of stereoisomers, with D-glucaric acid being the most common and extensively studied.[2]
The growing interest in this compound stems from its potential as a renewable alternative to petroleum-derived chemicals.[5] For instance, it can be used as a monomer for the synthesis of new types of nylons and polyesters.[2][6] In the pharmaceutical realm, D-glucaric acid and its derivatives, such as D-glucaro-1,4-lactone, have shown promise in detoxification and as potential anticancer agents by inhibiting the enzyme β-glucuronidase.[7][8] Furthermore, its salts, like sodium glucarate, are effective chelating agents and have replaced phosphates in dishwasher detergents, highlighting their environmental benefits.[9]
Chemical Structure: A Molecule of Dual Character
This compound exists in equilibrium between an open-chain and various cyclic lactone forms in solution. Understanding these structures is crucial for predicting its reactivity and for developing effective purification and application strategies.
The Open-Chain Structure: Fischer Projection
In its acyclic form, the structure of D-glucaric acid can be represented by a Fischer projection, which clearly illustrates the stereochemistry at each of the four chiral centers (C2, C3, C4, and C5).[10] The Fischer projection provides a 2D representation of the 3D molecule, with horizontal lines representing bonds coming out of the page and vertical lines representing bonds going into the page.[11]
Caption: Fischer Projection of D-Glucaric Acid.
Cyclic Structures: The Lactone Forms
In aqueous solution, this compound can undergo intramolecular esterification to form monolactones and dilactones. This lactonization process is a significant challenge in the purification of this compound, as it leads to a mixture of compounds.[12] The most common lactone is D-glucaro-1,4-lactone, which is a potent inhibitor of β-glucuronidase.[7] The formation of these cyclic structures is influenced by factors such as pH and temperature.
The interconversion between the open-chain and lactone forms can be visualized as follows:
Caption: Equilibrium between D-Glucaric Acid and its Lactone Forms.
Stereochemistry: The Essence of Chirality
The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups along its carbon chain. With four stereocenters, there are 2⁴ = 16 possible stereoisomers of this compound.
Enantiomers and Diastereomers
The 16 stereoisomers of this compound exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). D-glucaric acid and L-glucaric acid are enantiomers.[13] The specific arrangement of the hydroxyl groups dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, which is of paramount importance in drug development.
Meso Compounds
Among the 16 stereoisomers, some are meso compounds. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. Galactaric acid (also known as mucic acid), an isomer of this compound, is a meso compound due to a plane of symmetry within the molecule.
Experimental Protocols: Synthesis, Purification, and Analysis
The practical application of this compound is highly dependent on efficient and selective methods for its production and characterization.
Synthesis of D-Glucaric Acid
Traditional Method: Nitric Acid Oxidation
The conventional method for synthesizing this compound involves the oxidation of glucose with nitric acid.[1][3] While this method can achieve moderate yields, it is often non-selective and generates toxic nitrogen oxide byproducts, posing environmental concerns.[2][14]
Modern Catalytic and Biosynthetic Routes
To address the drawbacks of the traditional method, significant research has focused on developing greener alternatives.
-
Catalytic Oxidation: Heterogeneous catalysts, such as platinum or gold nanoparticles supported on various materials, are used to oxidize glucose or gluconic acid with oxygen as the oxidant.[1] These methods offer higher selectivity and are more environmentally benign.
-
Biosynthesis: Recombinant microorganisms, such as Escherichia coli and Pichia pastoris, have been engineered to produce this compound from glucose.[14][15] These biosynthetic pathways often involve the expression of enzymes like myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh).[15]
Experimental Workflow for Biosynthesis:
Caption: Simplified Biosynthetic Pathway of D-Glucaric Acid in E. coli.[15]
Purification of this compound
The purification of this compound is challenging due to its high water solubility and its tendency to form lactones.[12]
Step-by-Step Protocol for Purification from a Fermentation Broth:
-
Cell Removal: The fermentation broth is centrifuged or filtered to remove the microbial cells.
-
Initial Purification: The supernatant is treated with activated carbon to remove colored impurities.
-
Crystallization of a Salt: The pH of the solution is adjusted to precipitate a salt of this compound, such as monopotassium glucarate, which is less soluble than the free acid.[16]
-
Conversion to Free Acid: The purified glucarate salt is then dissolved in water and passed through an ion-exchange column (e.g., Amberlyst-15) to exchange the cation for a proton, yielding the free this compound.[16]
-
Isolation: The aqueous solution of this compound is concentrated under reduced pressure, and the product is crystallized, often with the aid of an anti-solvent like isopropanol.[12]
Analytical Methods for Quantification
Accurate quantification of this compound is essential for process monitoring and quality control.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by detection (e.g., UV at 210 nm or refractive index).[17] | High specificity and sensitivity. | May require sample pretreatment.[17] |
| Gas Chromatography (GC) | Separation of volatile derivatives (e.g., trimethylsilyl esters) followed by flame ionization detection.[17] | High resolution. | Requires derivatization, which can be time-consuming.[17] |
| Enzymatic Inhibition Assay | Measures the inhibition of β-D-glucuronidase by the 1,4-glucarolactone formed from this compound.[18] | Less subject to interference from other urinary compounds. | Indirect measurement.[18] |
| Spectrophotometry (Glyoxylic Acid Method) | Measures glyoxylic acid produced from the oxidation of this compound.[18] | Simple and inexpensive. | Prone to interference from compounds like ascorbic acid.[18] |
Applications in Drug Development and Beyond
The unique chemical structure and biological activities of this compound and its derivatives make them valuable in various fields.
-
Drug Development: D-glucaro-1,4-lactone, a derivative of D-glucaric acid, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers.[7][19] By inhibiting this enzyme, D-glucaro-1,4-lactone can enhance the detoxification of carcinogens.[7]
-
Polymer Chemistry: As a diacid, this compound can be used as a monomer to produce bio-based polyamides (nylons) and polyesters, offering a renewable alternative to petroleum-based polymers.[2][6]
-
Food and Beverage Industry: this compound and its salts can be used as food additives.[1]
-
Construction Industry: It finds use as an additive in cement due to its corrosion inhibition properties.[1]
-
Detergents: Sodium glucarate is a biodegradable chelating agent used in detergents to sequester calcium and magnesium ions.[9]
Conclusion
This compound stands as a testament to the potential of biomass-derived chemicals in fostering a sustainable future. Its intricate chemical structure and rich stereochemistry are not merely academic curiosities but are the very foundation of its diverse and valuable applications. For researchers and professionals in drug development, a thorough understanding of this compound's properties is paramount for harnessing its therapeutic potential. Continued research into more efficient and selective synthesis and purification methods will undoubtedly unlock even more applications for this remarkable molecule.
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Structures of d-glucose and intermediates of d-glucaric acid–producing... - ResearchGate. (n.d.). Retrieved from [Link]
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Comparison of Two Methods for Quantifying D-Glucaric Acid - Oxford Academic. (n.d.). Retrieved from [Link]
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HPLC Determination of D-Glucaric Acid in Human Urine - ResearchGate. (n.d.). Retrieved from [Link]
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How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively - ResearchGate. (n.d.). Retrieved from [Link]
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Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases - MDPI. (n.d.). Retrieved from [Link]
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This compound – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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The Architecture of a Value-Added Platform Chemical: A Technical Guide to the Natural Sources and Biosynthesis of Glucaric Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of D-glucaric acid, a versatile and high-value platform chemical, with a specific focus on its natural occurrence in the plant kingdom and the intricate biosynthetic pathways that govern its formation. As the pharmaceutical and nutraceutical industries increasingly turn to nature for inspiration, a thorough understanding of the endogenous production of such compounds is paramount for their sustainable and efficient exploitation.
Section 1: D-Glucaric Acid - A Molecule of Growing Significance
D-glucaric acid, a naturally occurring aldaric acid, is a derivative of glucose where both the C1 and C6 carbons are oxidized to carboxylic acids.[1][2] Its significance stems from a wide range of potential applications, including the synthesis of biodegradable polymers like new nylons, serving as a building block for various chemicals, and exhibiting promising therapeutic properties.[2][3] In the realm of drug development and human health, D-glucaric acid and its derivatives are investigated for their roles in liver detoxification, cholesterol reduction, and as potential anti-cancer agents.[1][3][4][5] The primary mechanism of its therapeutic action is the inhibition of β-glucuronidase, an enzyme that can reverse the detoxification of carcinogens and other toxins.[4][5]
Section 2: The Botanical Treasury - Natural Sources of Glucaric Acid
This compound is ubiquitously found in a variety of fruits and vegetables, making it a regular component of the human diet.[1][6] Understanding these natural reservoirs is crucial for both dietary recommendations and for identifying potential feedstocks for extraction, although the latter is often economically challenging due to low concentrations.[7][8]
Prominent Plant Sources
The highest concentrations of this compound are typically found in:
-
Citrus Fruits: Oranges and grapefruits are notable for their significant this compound content.[1][9]
-
Apples: A widely consumed fruit, apples also serve as a good source of this valuable compound.[1][9]
-
Cruciferous Vegetables: This family of vegetables, including broccoli and Brussels sprouts, is rich in this compound.[1][5]
The concentration of D-glucaric acid in these plant sources can vary depending on the specific variety, maturity at harvest, and growing conditions.[10]
Data Summary: this compound Content in Various Plant Sources
| Plant Source | Typical this compound Content (g/kg) | Reference(s) |
| Apples | ~3.5 | [9] |
| Broccoli | ~3.5 | [9] |
| Oranges | High | [1][5] |
| Grapefruits | High | [1][5] |
| Grapes | ~0.1 | [9] |
| Lettuce | ~0.1 | [9] |
Section 3: The Synthetic Blueprint - Biosynthesis of this compound in Plants
While present in plants, the biosynthesis of this compound is not as straightforward as a direct oxidation of glucose. The primary and most understood pathway proceeds through the myo-inositol oxidation pathway. This multi-step enzymatic process is a testament to the elegant and efficient metabolic engineering that has evolved in nature.
The Core Biosynthetic Pathway
The biosynthesis of this compound from glucose in plants can be delineated into three key stages:
-
Formation of myo-Inositol: The pathway initiates with the conversion of glucose-6-phosphate, a central metabolite in glycolysis, to myo-inositol-1-phosphate. This reaction is catalyzed by myo-inositol-1-phosphate synthase (INO1) . Subsequently, a phosphatase hydrolyzes myo-inositol-1-phosphate to yield myo-inositol.[6][11]
-
Oxidation to Glucuronic Acid: The pivotal step in this pathway is the ring cleavage and oxidation of myo-inositol to D-glucuronic acid. This is orchestrated by the non-heme di-iron enzyme, myo-inositol oxygenase (MIOX) .[11][12] This enzyme is often the rate-limiting step in engineered microbial systems designed to produce this compound, highlighting its critical role.[11][13][14]
-
Final Oxidation to this compound: The final step involves the oxidation of D-glucuronic acid to D-glucaric acid. This conversion is catalyzed by uronate dehydrogenase (Udh) , which utilizes NAD+ as a cofactor.[11][15]
Diagram: this compound Biosynthesis Pathway
Caption: The enzymatic conversion of glucose to D-glucaric acid via the myo-inositol pathway.
Section 4: Methodologies for Analysis and Characterization
For researchers and drug development professionals, the ability to accurately quantify this compound in plant matrices and to characterize the enzymes involved in its biosynthesis is of paramount importance.
Experimental Protocol: Quantification of this compound in Plant Tissues
This protocol outlines a robust method for the extraction and quantification of D-glucaric acid from plant materials using High-Performance Liquid Chromatography (HPLC).
Step 1: Sample Preparation
-
Harvest fresh plant material (e.g., fruit pulp, vegetable tissue).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
Step 2: Extraction
-
Weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.
-
Add 1 mL of 80% ethanol and vortex thoroughly.
-
Incubate at 60°C for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 80% ethanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water.
Step 3: HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV or a refractive index detector. For higher specificity and sensitivity, coupling with a mass spectrometer (LC-MS) is recommended.[10]
-
Column: A suitable column for organic acid analysis, such as a C18 reverse-phase column or a specific organic acid analysis column.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a dilute acid solution (e.g., 0.01 N H₂SO₄) in ultrapure water.
-
Flow Rate: A typical flow rate of 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the eluent at a wavelength appropriate for this compound (if using UV detection) or by mass-to-charge ratio (if using MS).
-
Quantification: Create a standard curve using known concentrations of a D-glucaric acid standard. The concentration in the plant extract can then be determined by comparing its peak area to the standard curve.
Diagram: Experimental Workflow for this compound Quantification
Caption: A streamlined workflow for the quantification of D-glucaric acid from plant sources.
Experimental Protocol: Characterization of MIOX Activity
This protocol provides a method for assaying the activity of myo-inositol oxygenase (MIOX), the rate-limiting enzyme in this compound biosynthesis.
Step 1: Protein Extraction
-
Homogenize fresh plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM L-cysteine, 1 mM Fe(NH₄)₂(SO₄)₂).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Step 2: Enzyme Assay
-
Prepare a reaction mixture containing the protein extract, 60 mM myo-inositol in the extraction buffer.
-
Pre-incubate the mixture for 10 minutes at 30°C to activate the MIOX enzyme.[6]
-
Initiate the reaction by adding the substrate (myo-inositol).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding 1/10 volume of 30% trichloroacetic acid.[6]
-
Centrifuge to pellet the precipitated protein.
Step 3: Product Quantification
-
The product of the MIOX reaction is D-glucuronic acid.
-
Quantify the amount of D-glucuronic acid produced using a colorimetric method with an orcinol reagent or by HPLC as described previously.[6]
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
Section 5: Future Perspectives and Conclusion
The study of natural sources and the biosynthesis of this compound in plants is a field ripe with opportunity. While direct extraction from plants is currently not economically viable for large-scale production, a deep understanding of the biosynthetic machinery provides a blueprint for metabolic engineering efforts in microbial systems.[7][8][13][14] By identifying and characterizing the key enzymes, such as the often rate-limiting MIOX, researchers can work towards optimizing microbial cell factories for the sustainable and cost-effective production of this valuable platform chemical.
This guide has provided a comprehensive overview of the natural occurrence and biosynthesis of this compound in plants, along with practical methodologies for its analysis. For researchers and professionals in drug development, this knowledge is foundational for harnessing the potential of this versatile molecule for a healthier and more sustainable future.
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Liu, Y., et al. (2016). Production of this compound from myo-inositol in engineered Pichia pastoris. Journal of Industrial Microbiology & Biotechnology, 43(10), 1391–1400. [Link]
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Kanauchi, N., et al. (2020). Disruption of Renal Tubular Mitochondrial Quality Control by Myo-Inositol Oxygenase in Diabetic Kidney Disease. The American Journal of Pathology, 190(8), 1634–1649. [Link]
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Jayaprakasha, G. K., et al. (2007). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Journal of Chromatography A, 1154(1-2), 183–189. [Link]
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The Emergence of a Bio-Based Platform Chemical: A Technical Guide to the Discovery and Enduring Significance of Glucaric Acid
Abstract
D-glucaric acid, a six-carbon dicarboxylic acid, stands at the confluence of historical organic chemistry and modern biotechnology. Initially identified in the late 19th century through chemical oxidation of glucose, its journey has been one of rediscovery and burgeoning significance. This technical guide provides an in-depth exploration of the discovery of glucaric acid, tracing its evolution from a laboratory curiosity to a top value-added chemical from biomass as recognized by the U.S. Department of Energy. We will delve into the foundational chemical synthesis methods, the elucidation of its biological roles, and the cutting-edge biotechnological production routes that are poised to revolutionize its industrial availability. Furthermore, this guide will detail the multifaceted applications of this compound, from its role in polymer chemistry and as an environmentally benign corrosion inhibitor to its compelling therapeutic potential in detoxification and disease prevention. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile platform chemical.
A Historical Perspective: The Discovery and Early Characterization of this compound
The first documented synthesis of D-glucaric acid, also known as saccharic acid, is attributed to Sohst and Tollens in 1888, who achieved its preparation through the nitric acid oxidation of D-glucose[1]. This foundational work laid the groundwork for understanding the chemical transformations of carbohydrates. Later, in 1925, the German chemist Heinrich Kiliani further described this reaction, contributing to the broader understanding of sugar chemistry[2][3]. For decades, the primary method for producing this compound remained the oxidation of glucose with strong oxidizing agents like nitric acid[1]. While effective in a laboratory setting, this method is fraught with challenges, including low yields and the production of a mixture of byproducts, making the isolation of pure this compound difficult and costly. These limitations relegated this compound to a compound of academic interest with limited commercial viability for many years.
The Modern Renaissance: this compound as a Platform Chemical
The 21st century has witnessed a paradigm shift in the perception of this compound, largely driven by the principles of green chemistry and the pursuit of sustainable alternatives to petroleum-based chemicals. In 2004, the U.S. Department of Energy identified D-glucaric acid as one of the top 12 value-added chemicals from biomass, a recognition that catalyzed a surge in research and development[4]. This designation was based on its potential to serve as a versatile platform chemical, a building block for the synthesis of a wide array of other valuable molecules.
The key to its versatility lies in its chemical structure: a six-carbon chain with a carboxylic acid group at each end and hydroxyl groups at the intervening carbons. This functionality allows for a rich chemistry, enabling its conversion into various polymers, including novel bio-based nylons and polyesters[4].
Production Methodologies: From Harsh Chemistry to Elegant Biotechnology
The journey to unlock the industrial potential of this compound has been marked by significant advancements in its production.
Classical Chemical Synthesis: Nitric Acid Oxidation
The traditional method for this compound synthesis involves the oxidation of D-glucose using nitric acid. This process, while historically significant, is characterized by its use of a harsh and corrosive reagent, leading to environmental concerns and a lack of selectivity. The reaction typically yields a mixture of products, necessitating extensive purification steps.
Experimental Protocol: Nitric Acid Oxidation of D-Glucose (Illustrative)
-
Reaction Setup: A solution of D-glucose in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of nitric acid. The reactor is often cooled in an ice bath to manage the exothermic reaction.
-
Oxidation: Concentrated nitric acid is added dropwise to the glucose solution while maintaining a low temperature (e.g., 10-15°C).
-
Reaction Progression: After the addition of nitric acid, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete oxidation.
-
Product Isolation: The resulting solution, containing this compound and various byproducts, is typically neutralized with a base (e.g., calcium hydroxide) to precipitate calcium glucarate.
-
Purification: The crude calcium glucarate is then collected by filtration and can be further purified by recrystallization. The free acid can be regenerated by treatment with a strong acid.
Note: This is a generalized protocol. Specific conditions such as reactant concentrations, temperature, and reaction time can significantly impact the yield and purity of the final product.
Catalytic Oxidation: A Greener Chemical Approach
To address the environmental drawbacks of nitric acid oxidation, researchers have explored catalytic oxidation methods. These approaches utilize catalysts, often based on noble metals like platinum or gold, in the presence of a milder oxidant such as oxygen. Catalytic oxidation offers the potential for higher selectivity and reduced waste generation.
Biotechnological Production: The Sustainable Frontier
The most promising and sustainable route to large-scale this compound production lies in biotechnology. Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has enabled the development of "microbial factories" that can convert renewable feedstocks like glucose into this compound with high specificity and yield.
The production of this compound in E. coli was first demonstrated by introducing a synthetic pathway composed of three key enzymes sourced from different organisms[5][6]:
-
myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae: Converts glucose-6-phosphate to myo-inositol-1-phosphate.
-
An endogenous phosphatase from E. coli: Dephosphorylates myo-inositol-1-phosphate to myo-inositol.
-
myo-inositol oxygenase (MIOX) from mice: Oxidizes myo-inositol to glucuronic acid.
-
Uronate dehydrogenase (Udh) from Pseudomonas syringae: Oxidizes glucuronic acid to this compound.
Experimental Protocol: this compound Production in Recombinant E. coli (Illustrative)
-
Strain Construction: The genes encoding Ino1, MIOX, and Udh are cloned into suitable expression vectors and transformed into an appropriate E. coli host strain (e.g., BL21(DE3)).
-
Cultivation: The recombinant E. coli strain is cultured in a nutrient-rich medium (e.g., LB broth) supplemented with glucose.
-
Induction: Gene expression is induced at a specific cell density (e.g., an OD600 of 0.6) by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Fermentation: The culture is incubated for a defined period (e.g., 24-48 hours) under controlled conditions of temperature (e.g., 30°C) and aeration.
-
Product Analysis: The concentration of this compound in the culture supernatant is determined using analytical techniques like HPLC.
The yeast Saccharomyces cerevisiae has also been successfully engineered for this compound production. A key strategy involves deleting the OPI1 gene, a negative regulator of inositol synthesis, to enhance the flux towards the precursor myo-inositol. The heterologous MIOX and Udh genes are then expressed to complete the pathway.
Experimental Protocol: this compound Production in Recombinant S. cerevisiae (Illustrative)
-
Strain Engineering: A parental S. cerevisiae strain is genetically modified, for instance, by deleting the OPI1 gene. The MIOX and Udh genes are then integrated into the yeast genome or expressed from plasmids.
-
Cultivation: The engineered yeast is grown in a suitable medium (e.g., YPD) often supplemented with myo-inositol to boost production.
-
Fermentation: The culture is maintained under controlled conditions in a bioreactor for an extended period (e.g., up to 216 hours) to maximize product accumulation.
-
Downstream Processing: this compound is recovered from the fermentation broth and purified.
Historical and Modern Significance: A Spectrum of Applications
The significance of this compound has expanded dramatically from its initial discovery.
Polymer Precursor
This compound is a key building block for the synthesis of bio-based polymers. Its dicarboxylic acid structure allows it to be used in the production of polyamides, similar to how adipic acid is used to make nylon. This opens the door to creating more sustainable and potentially biodegradable plastics[4].
Corrosion Inhibition and Detergents
The chelating properties of this compound make it an effective corrosion inhibitor and a phosphate-free builder in detergents. It can sequester metal ions like calcium and magnesium, preventing the formation of scale and improving the efficiency of cleaning agents.
Therapeutic Potential
Perhaps the most exciting area of this compound research is its therapeutic applications.
This compound is a precursor to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase[7]. This enzyme, present in various tissues and produced by gut bacteria, can deconjugate glucuronidated toxins and carcinogens, effectively reactivating them. By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the body's detoxification processes, promoting the excretion of harmful substances[8]. This mechanism is believed to contribute to the potential cancer-preventive effects of this compound, particularly for hormone-dependent cancers like breast and prostate cancer[8].
Studies have indicated that dietary supplementation with calcium D-glucarate can lead to a reduction in serum cholesterol levels[9]. While the precise mechanism is still under investigation, it is hypothesized that glucarates may influence cholesterol biosynthesis and steroidogenesis[10].
Natural Occurrence of this compound
This compound is a naturally occurring compound found in a variety of fruits and vegetables. The concentrations can vary significantly depending on the type of produce.
| Food Source | This compound Content (approx. g/kg) |
| Apples | 3.5 |
| Broccoli | 3.5 |
| Oranges | 4.53 mg/100g |
| Grapefruits | High concentrations |
| Brussels Sprouts | ~3.0 |
| Cauliflower | ~1.5 |
| Grapes | 0.1 |
| Lettuce | 0.1 |
Data compiled from various sources[10][11][12][13].
Analytical Methodologies for this compound Quantification
Accurate and reliable quantification of this compound is crucial for both research and industrial applications. Several analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of this compound in various matrices, including fermentation broths and biological samples.
Illustrative HPLC Protocol:
-
Column: Aminex HPX-87H column (300 x 7.8 mm)
-
Mobile Phase: 5 mM sulfuric acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 55°C
-
Detection: UV at 210 nm
Note: This is an example protocol. Method optimization is often required depending on the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for this compound analysis. However, it requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.
Illustrative GC-MS Derivatization Protocol (Silylation):
-
Sample Preparation: The sample containing this compound is dried completely.
-
Derivatization: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried sample.
-
Reaction: The mixture is heated to facilitate the reaction and form trimethylsilyl (TMS) derivatives of this compound.
-
Analysis: The derivatized sample is then injected into the GC-MS for analysis.
Visualizing the Science: Pathways and Workflows
Biotechnological Production of this compound in E. coli
Caption: Inhibition of β-glucuronidase by a this compound derivative.
Future Outlook and Conclusion
The story of this compound is a compelling example of how a once-obscure molecule can be propelled to the forefront of scientific and industrial interest. Its journey from discovery through chemical synthesis to its current status as a key bio-based platform chemical highlights the power of innovation in chemistry and biotechnology. The development of efficient and sustainable production methods is paving the way for its widespread adoption in a variety of applications, from green polymers to novel therapeutics. As research continues to uncover the full extent of its biological activities and potential uses, this compound is poised to play an increasingly important role in a more sustainable and healthier future. The in-depth understanding of its history, synthesis, and biological significance provided in this guide will undoubtedly serve as a valuable resource for the scientific community as we continue to unlock the potential of this remarkable molecule.
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"physicochemical properties of D-glucaric acid and its salts"
An In-depth Technical Guide to the Physicochemical Properties of D-Glucaric Acid and Its Salts
Abstract
D-Glucaric acid, a C6 aldaric acid derived from glucose, is a key bio-derived platform chemical with significant potential in the pharmaceutical, nutraceutical, and polymer industries. Its utility, and that of its corresponding salts, is fundamentally governed by its physicochemical properties. This technical guide provides an in-depth analysis of these properties, including acidity (pKa), solubility, stability, and hygroscopicity. We delve into the complex equilibrium between the open-chain acid and its lactone forms, offering a comparative analysis of key salts such as calcium, potassium, and sodium D-glucarates. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the accurate determination of these critical parameters, empowering researchers to make informed decisions in formulation, development, and application.
The D-Glucaric Acid Molecule: Structure and Intrinsic Properties
D-Glucaric acid (also known as D-saccharic acid) is a dicarboxylic acid, structurally similar to glucose but with both terminal carbons (C1 and C6) oxidized to carboxylic acid groups. This dual-acidic nature is the primary determinant of its chemical behavior in aqueous solutions.
Acidity and the Significance of Dual pKa Values
As a dicarboxylic acid, D-glucaric acid undergoes a two-step deprotonation. This results in two distinct acid dissociation constants, pKa1 and pKa2.
-
pKa1 ≈ 3.2
-
pKa2 ≈ 4.0
These values are critical for predicting the ionization state of the molecule at a given pH.[1] The first proton (pKa1) is more readily lost than the second (pKa2) due to the electrostatic repulsion from the existing carboxylate anion, which makes the removal of the second proton less favorable. Understanding these pKa values is essential for developing purification processes like crystallization, which can be optimized by adjusting the pH to target the least soluble species.[1]
Aqueous Stability and pH-Dependent Lactonization
A defining characteristic of D-glucaric acid in aqueous solution is its dynamic equilibrium with its corresponding monolactones and dilactone. Under acidic conditions (low pH), an intramolecular esterification reaction is favored, leading to the formation of D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.[2][3] This lactonization is a reversible process; under neutral to alkaline conditions, the lactone rings hydrolyze to yield the open-chain dicarboxylate form.
This equilibrium has profound implications for analysis and formulation. For instance, analytical quantification of D-glucaric acid using techniques like HPLC can be challenging in acidic mobile phases due to the co-existence of multiple species.[2] From a biological perspective, the active inhibitor of the β-glucuronidase enzyme is not the acid itself, but its metabolite, D-glucaro-1,4-lactone, which is formed in the acidic environment of the stomach after ingestion of a glucarate salt.[4][5]
Caption: pH-dependent equilibrium of D-Glucaric Acid.
Comparative Physicochemical Properties of D-Glucaric Acid and Its Salts
The conversion of D-glucaric acid to a salt form is a common strategy in pharmaceutical and chemical applications to enhance stability, modify solubility, and improve handling characteristics. The choice of the counterion (e.g., Ca²⁺, K⁺, Na⁺) significantly influences the final properties of the material.
| Property | D-Glucaric Acid | Calcium D-Glucarate | Monopotassium D-Glucarate | Sodium D-Glucarate |
| Molecular Formula | C₆H₁₀O₈[6] | C₆H₈CaO₈[7] | C₆H₉KO₈[8] | C₆H₉NaO₈[9] |
| Molecular Weight | 210.14 g/mol [6] | 248.20 g/mol [7] | 248.24 g/mol (anhydrous)[8] | 232.12 g/mol [9] |
| Appearance | White crystalline solid[10] | White powder[7] | White to off-white powder[11][12] | Not specified (solid)[9] |
| Melting Point (°C) | 125 - 126[6][10] | Decomposes | ~188 (decomposes)[12] | Not specified |
| Aqueous Solubility | Very soluble; reported values vary (e.g., 912 mg/mL)[13][14] | Sparingly soluble | Soluble in water (31.25 mg/mL with sonication/warming)[12] | Soluble |
| Solution pH | Acidic | Near-neutral | ~3.5[12] | Not specified |
Note: Solubility can be highly dependent on temperature, pH, and crystalline form. The values presented are for general comparison.
Insights into Salt Properties
-
D-Glucaric Acid: Its high solubility in water is attributed to the numerous hydroxyl and carboxyl groups that readily form hydrogen bonds.[13][15]
-
Calcium D-Glucarate: As the calcium salt of a dicarboxylic acid, it forms a more stable, lattice-structured compound suitable for supplementation.[7] Its lower solubility compared to the parent acid is typical for divalent cation salts.
-
Potassium D-Glucarate: The monopotassium salt (potassium hydrogen D-glucarate) exhibits significantly lower solubility than the dipotassium form.[1] This property is exploited in purification, where adjusting the pH of a dipotassium glucarate solution to ~3.4 selectively precipitates the less soluble monopotassium salt.[1]
-
Sodium D-Glucarate: The sodium salt is used as a chelating agent in detergents, where it sequesters hard-water ions like calcium and magnesium, enhancing cleaning efficiency.[13]
Field-Proven Experimental Protocols
Accurate characterization of physicochemical properties is non-negotiable for regulatory submission and successful product development. The following protocols represent robust, validated methodologies.
Protocol: Determination of pKa by Potentiometric Titration
This method remains the gold standard for pKa determination due to its precision and accuracy.[16][17] It involves monitoring pH changes as a function of the volume of added titrant (a strong base).
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement across the titration range.[18]
-
Sample Preparation: Prepare a solution of D-glucaric acid (e.g., 0.01 M) in deionized, carbonate-free water. A constant ionic strength should be maintained, typically by adding a background electrolyte like 0.15 M KCl.[18]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially in neutral to alkaline regions.[18]
-
Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift of <0.01 pH units/minute).[18]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The equivalence points (inflection points) are most accurately determined by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[17][19] For D-glucaric acid, two distinct inflection points will be observed, corresponding to the neutralization of its two carboxylic acid protons.
Caption: Experimental workflow for pKa determination.
Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility, crucial for lead optimization and formulation development.[20][21]
Methodology:
-
Preparation: Add an excess amount of the solid (D-glucaric acid or its salt) to a known volume of the relevant solvent (e.g., purified water, buffer of specific pH) in a sealed, inert vessel (e.g., glass vial). The presence of excess, undissolved solid at the end of the experiment is critical to ensure saturation.[21]
-
Equilibration: Agitate the vessels at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period. For many pharmaceutical compounds, 24 to 72 hours is required to ensure thermodynamic equilibrium is reached.[20][22]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is imperative to filter the sample immediately using a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all particulate matter.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with known standards.[20]
-
Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the specified conditions (temperature, solvent/pH).
Protocol: Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture, is a critical stability parameter that can affect powder flow, chemical degradation, and crystal structure.[][24]
Methodology (Static Method per European Pharmacopoeia):
-
Sample Preparation: Weigh approximately 300-500 mg of the test sample accurately into a pre-weighed, dry container (e.g., a petri dish).[25]
-
Controlled Environment: Place the sample in a desiccator maintained at a constant relative humidity (RH) and temperature. For standard classification, this is 80% ± 2% RH at 25°C ± 1°C. This environment is typically achieved using a saturated solution of ammonium chloride.[25]
-
Equilibration: Store the sample under these conditions for 24 hours.[25]
-
Measurement: After 24 hours, re-weigh the sample.
-
Classification: Calculate the percentage weight gain. The material is then classified according to the European Pharmacopoeia criteria:
-
Non-hygroscopic: < 0.2% weight gain.
-
Slightly hygroscopic: ≥ 0.2% and < 2% weight gain.
-
Hygroscopic: ≥ 2% and < 15% weight gain.
-
Very hygroscopic: ≥ 15% weight gain.
-
For a more detailed profile, Dynamic Vapor Sorption (DVS) is the preferred method. DVS analysis measures the mass change of a sample as it is exposed to a programmed sequence of changing RH at a constant temperature, providing a full sorption-desorption isotherm.[]
Conclusion and Implications
The physicochemical properties of D-glucaric acid and its salts are multifaceted and directly influence their application. The dual pKa values and the pH-dependent equilibrium with its lactones are central to its behavior in both chemical processing and biological systems. The selection of a salt form, such as calcium or potassium D-glucarate, provides a means to modulate properties like solubility and stability to meet specific formulation or purification requirements. The application of standardized, robust protocols for characterizing these properties is essential for generating reliable data, ensuring product quality, and accelerating the development timeline for new therapies and chemical products based on this versatile platform molecule.
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Avdagić, A. et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin. Available at: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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The Biological Role of Glucaric Acid in Mammalian Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-glucaric acid, a naturally occurring aldaric acid found in mammals and a variety of plant-based foods, is emerging as a significant molecule in the landscape of cellular detoxification and homeostasis. This technical guide provides a comprehensive overview of the biological role of D-glucaric acid in mammalian metabolism, with a particular focus on its endogenous synthesis, mechanism of action, and its implications for drug development and preventative medicine. We delve into the intricate relationship between glucaric acid, the phase II detoxification enzyme β-glucuronidase, and the enterohepatic circulation of xenobiotics and endogenous compounds. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this compound and its derivatives, alongside practical experimental protocols for its study.
Introduction: The Significance of D-Glucaric Acid
D-glucaric acid is a six-carbon sugar acid that is an end-product of the D-glucuronic acid pathway in most mammals, including humans.[1][2] While present in small amounts endogenously, it is also found in various fruits and vegetables, with notable concentrations in oranges, apples, grapefruit, and cruciferous vegetables.[1][2][3] The primary biological significance of this compound lies in its role as a precursor to D-glucaro-1,4-lactone, a potent and specific inhibitor of the enzyme β-glucuronidase.[2]
This inhibitory action has profound implications for mammalian metabolism, particularly in the context of detoxification. β-glucuronidase, produced by both host tissues and the gut microbiota, can reverse the crucial phase II detoxification process of glucuronidation.[4] By inhibiting this enzyme, this compound and its derivatives enhance the elimination of a wide array of substances, including carcinogens, steroid hormones, and various drugs, thereby reducing their potential toxicity and biological activity.[2][4] This guide will explore the multifaceted roles of this compound, from its metabolic origins to its potential as a chemopreventive and therapeutic agent.
Endogenous Synthesis and Dietary Sources
The D-Glucuronic Acid Pathway: A Biosynthetic Route
In mammals, D-glucaric acid is synthesized from D-glucose via the D-glucuronic acid pathway. This metabolic route is a key player in the conjugation and elimination of both endogenous and exogenous substances. While a detailed enzymatic cascade is involved, the final steps leading to this compound are of particular interest. D-glucuronic acid is converted to D-glucaro-1,4-lactone, which is then hydrolyzed to D-glucaric acid.[5]
Diagram: D-Glucuronic Acid Pathway to D-Glucaric Acid
Caption: Simplified overview of the D-glucuronic acid pathway leading to the formation of D-glucaric acid.
Dietary Intake: A Significant Contributor
While endogenously produced, dietary intake significantly contributes to the body's pool of this compound. A variety of fruits and vegetables serve as rich sources.
| Food Source | This compound Content (mg/100g) |
| Oranges | 4.53[3] |
| Apples | High concentrations[1][2] |
| Grapefruit | High concentrations[1][2] |
| Broccoli | 1.12[3] |
| Potatoes | 1.73[3] |
| Cruciferous Vegetables | High concentrations[1][2] |
Table 1: this compound content in selected fruits and vegetables.
Mechanism of Action: Inhibition of β-Glucuronidase
The central role of this compound in mammalian metabolism is mediated through its metabolite, D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase.[2]
The Glucuronidation-Deglucuronidation Cycle
Glucuronidation is a major phase II detoxification pathway in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a wide range of lipophilic compounds with glucuronic acid.[6] This process increases their water solubility, facilitating their excretion in bile and urine.[6]
However, β-glucuronidase, present in various tissues and abundantly produced by the gut microbiome, can hydrolyze these glucuronide conjugates, releasing the original, often biologically active, compound.[4] This process, known as deconjugation, contributes to the enterohepatic circulation of drugs, hormones, and carcinogens, prolonging their exposure to the body.[7]
Diagram: Mechanism of β-Glucuronidase Inhibition by D-Glucaro-1,4-lactone
Caption: this compound is metabolized to D-glucaro-1,4-lactone, which inhibits β-glucuronidase, preventing the deconjugation and reabsorption of toxins and hormones in the gut.
Pharmacokinetics of Calcium D-Glucarate
The supplemental form, calcium D-glucarate, is well-absorbed and metabolized in the stomach's acidic environment to D-glucaric acid.[2] This is further converted into an equilibrium of D-glucaric acid, D-glucaro-1,4-lactone, and D-glucaro-6,3-lactone.[2] The sustained release of the active inhibitor, D-glucaro-1,4-lactone, from oral calcium D-glucarate results in a longer duration of β-glucuronidase inhibition compared to the administration of the lactone directly.[2]
Physiological Roles and Therapeutic Implications
The inhibition of β-glucuronidase by D-glucaro-1,4-lactone underpins the majority of this compound's physiological effects and therapeutic potential.
Detoxification and Cancer Prevention
By preventing the deconjugation of carcinogens that have been detoxified via glucuronidation, D-glucaro-1,4-lactone promotes their excretion and reduces their contact time with tissues, thereby lowering the risk of carcinogenesis.[1][2] Elevated β-glucuronidase activity has been associated with an increased risk for several cancers, particularly hormone-dependent cancers like breast and prostate cancer.[1][3] Animal studies have shown that supplementation with calcium D-glucarate can inhibit the development of tumors in various models, including those of the breast, colon, lung, and skin.[2] While human clinical trials are limited, preliminary results suggest that calcium D-glucarate is well-tolerated and may have chemopreventive effects.[2][8]
Hormone Regulation
This compound plays a role in regulating steroid hormone levels, particularly estrogen.[2] Estrogens are conjugated with glucuronic acid in the liver for excretion.[9] By inhibiting β-glucuronidase in the gut, D-glucaro-1,4-lactone prevents the deconjugation and reabsorption of these estrogens, leading to a net increase in their elimination.[4][9] This mechanism may be beneficial in conditions associated with estrogen dominance.[9] In rats, oral administration of high doses of calcium D-glucarate has been shown to lower serum estrogen levels by 23%.[2]
Liver Health
The liver is the primary site of glucuronidation, and by supporting this detoxification pathway, this compound contributes to overall liver health.[1][10] Its ability to enhance the elimination of toxins reduces the metabolic burden on the liver. Furthermore, some studies suggest that this compound may have direct hepatoprotective effects by reducing reactive oxygen species (ROS) and inhibiting apoptosis in liver cells.[1][10]
Experimental Protocols
Measurement of Urinary D-Glucaric Acid by HPLC
Rationale: The quantification of urinary D-glucaric acid is a valuable biomarker for assessing exposure to certain xenobiotics and the induction of hepatic enzymes. This HPLC method provides a direct and sensitive measurement.
Protocol:
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
To remove interfering substances like ascorbic acid and D-glucuronic acid, pretreat the urine sample with a boronic acid gel column.
-
Filter the pretreated urine sample through a 0.45 µm filter.[11]
-
-
HPLC Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H column.[11]
-
Mobile Phase: An isocratic mobile phase, for example, 0.005 M sulfuric acid.[11]
-
Flow Rate: A constant flow rate, typically around 0.6 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Generate a standard curve using known concentrations of D-glucaric acid. The concentration in the urine sample is determined by comparing its peak area to the standard curve and normalizing to creatinine concentration.[11][12]
-
Expected Results: Normal urinary D-glucaric acid concentrations in adults typically range from 15 to 89 µmoles/g creatinine, with a mean of 47 µmoles/g creatinine.[12] Elevated levels may indicate exposure to enzyme-inducing substances.
β-Glucuronidase Activity Assay
Rationale: This assay measures the activity of β-glucuronidase in biological samples, which is crucial for understanding the potential for deconjugation of glucuronidated compounds. The inhibition of this activity by D-glucaro-1,4-lactone can also be assessed using this method.
Protocol (Fluorometric):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as sodium acetate buffer (pH 4.5-5.0) or phosphate buffer (pH 6.8-7.0), depending on the enzyme source.
-
Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
Stop Solution: A basic solution, such as 0.2 M sodium carbonate, to stop the reaction and enhance fluorescence.
-
Standard: 4-methylumbelliferone (4-MU) for generating a standard curve.
-
-
Assay Procedure:
-
Prepare a standard curve with known concentrations of 4-MU.
-
In a 96-well microplate, add the biological sample (e.g., tissue homogenate, cell lysate, or plasma) to the assay buffer.
-
To measure inhibition, pre-incubate the sample with varying concentrations of D-glucaro-1,4-lactone.
-
Initiate the reaction by adding the MUG substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the concentration of the fluorescent product (4-MU) from the standard curve.
-
Enzyme activity is typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).
-
For inhibition studies, calculate the percentage of inhibition at each concentration of the inhibitor.
-
Diagram: Experimental Workflow for β-Glucuronidase Activity Assay
Caption: A step-by-step workflow for determining β-glucuronidase activity and its inhibition.
Future Directions and Conclusion
D-glucaric acid and its derivatives represent a promising area of research with significant potential for applications in drug development, cancer prevention, and liver health. While the fundamental mechanism of β-glucuronidase inhibition is well-established, further research is needed to fully elucidate its pleiotropic effects, including its impact on oxidative stress and apoptosis.
Larger-scale, well-controlled human clinical trials are necessary to confirm the therapeutic efficacy of calcium D-glucarate in various conditions. Furthermore, exploring the synergistic effects of this compound with other chemopreventive agents and conventional therapies could open new avenues for treatment.
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Glucaric Acid: A Top Value-Added Chemical from Biomass - A Technical Guide
Foreword
The global shift towards a bio-based economy has catalyzed the search for sustainable platform chemicals that can serve as building blocks for a new generation of materials and pharmaceuticals. Among these, D-glucaric acid, a six-carbon dicarboxylic acid derived from glucose, has been identified by the U.S. Department of Energy as one of the top value-added chemicals from biomass.[1][2] Its versatile functionality, coupled with its renewable origin, positions it as a pivotal molecule in the transition away from petrochemical dependence. This technical guide provides an in-depth exploration of glucaric acid, from its production using renewable feedstocks to its diverse applications, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricacies of chemical and biological synthesis, downstream processing challenges, and the exciting end-use applications that make this compound a cornerstone of green chemistry.[3]
The Ascendancy of this compound: A Sustainable Platform
This compound, also known as saccharic acid, is an aldaric acid, meaning both its terminal carbon atoms have been oxidized to carboxylic acid groups.[4] This structure imparts a high degree of functionality, making it a versatile precursor for the synthesis of a wide range of other molecules. The primary feedstock for this compound production is D-glucose, which can be readily obtained from the enzymatic hydrolysis of lignocellulosic biomass, such as agricultural waste and forestry residues.[5][6] This direct link to abundant, non-food biomass underscores its potential for sustainable and large-scale production.[5]
The commercialization of this compound has been historically hindered by the high cost and low efficiency of traditional production methods.[7][8] However, recent advancements in both catalytic and biotechnological routes are paving the way for economically viable and environmentally benign manufacturing processes, unlocking its vast market potential.[7]
Synthesis of this compound: Pathways from Glucose
The conversion of glucose to this compound can be achieved through several routes, each with its own set of advantages and challenges. These can be broadly categorized into chemical catalysis and biological conversion.
Chemical Catalysis: Oxidation of Glucose
Traditional industrial production of this compound has relied on the oxidation of glucose using strong oxidizing agents like nitric acid.[9][10][11] While this method is relatively simple, it suffers from significant drawbacks, including low selectivity, the formation of numerous by-products, and the generation of hazardous nitrous oxide (N₂O), a potent greenhouse gas.[9][10] These environmental and purification challenges have driven research towards more sustainable catalytic systems.
Modern catalytic approaches focus on the use of heterogeneous catalysts, primarily based on noble metals such as platinum (Pt), palladium (Pd), and gold (Au), often in bimetallic formulations to enhance activity and selectivity.[10][12][13][14] These catalysts facilitate the aerobic oxidation of glucose in an aqueous phase under milder conditions than the nitric acid process.
-
Platinum-based Catalysts: Platinum on a carbon support (Pt/C) has been shown to be effective in the aerobic oxidation of glucose to this compound, with reported yields as high as 74% under optimized conditions.[12] The reaction typically proceeds via the intermediate gluconic acid.[12]
-
Gold-based and Bimetallic Catalysts: Gold-based catalysts, particularly when combined with other metals like platinum or palladium, have demonstrated high activity and selectivity.[10][14] For instance, bimetallic Au-Pt catalysts supported on zirconia (ZrO₂) have shown a preference for the direct formation of this compound from glucose, achieving selectivities up to 44%.[10] The synergistic effect between the two metals is believed to be crucial for this enhanced performance.[10]
The choice of support material and the metal particle size are critical parameters that influence the catalyst's performance.[6] While these catalytic systems offer a more environmentally friendly alternative to nitric acid oxidation, challenges such as catalyst deactivation and the cost of noble metals remain significant hurdles for large-scale industrialization.[6]
Biological Conversion: Harnessing Microbial and Enzymatic Power
Biotechnological routes for this compound production are gaining significant attention due to their high selectivity, milder reaction conditions, and reduced environmental impact compared to chemical methods.[9][15] These approaches primarily involve the use of genetically engineered microorganisms or cell-free enzymatic systems.
A significant breakthrough in the biological production of this compound was the construction of a synthetic pathway in recombinant Escherichia coli.[9][16] This pathway utilizes a series of enzymes from different organisms to convert glucose into this compound.[9]
The core pathway involves three key enzymatic steps:
-
myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae converts glucose-6-phosphate to myo-inositol-1-phosphate.[5][9]
-
myo-inositol oxygenase (MIOX) from a mammalian source (e.g., mouse) oxidizes myo-inositol to D-glucuronic acid.[5][9]
-
uronate dehydrogenase (Udh) from Pseudomonas syringae oxidizes D-glucuronic acid to D-glucaric acid.[5][9]
This pioneering work demonstrated the feasibility of producing this compound from glucose in a microbial host, with initial titers exceeding 1 g/L.[9] Subsequent metabolic engineering efforts in both E. coli and Saccharomyces cerevisiae have focused on optimizing this pathway to improve titers and yields.[5][17] Strategies have included balancing enzyme expression levels, eliminating competing metabolic pathways, and enhancing precursor supply.[17] For instance, fusing the MIOX and Udh enzymes has been shown to significantly increase this compound production in S. cerevisiae, with fed-batch fermentation achieving titers as high as 15.6 g/L.[17]
An alternative to whole-cell fermentation is the use of cell-free enzymatic systems, where a cascade of purified or partially purified enzymes is used to convert a substrate to the desired product in vitro.[18] This approach offers several advantages, including higher reaction rates, the elimination of cell maintenance requirements, and simplified downstream processing.[18]
A multi-enzyme pathway for this compound synthesis from sucrose has been demonstrated, utilizing a combination of mesophilic enzymes.[18] The system incorporates an NADH oxidase for cofactor regeneration, which is a critical aspect of designing economically viable cell-free systems.[18] While promising, the cost and stability of the enzymes are key factors that need to be addressed for industrial-scale implementation.
Downstream Processing: The Purification Challenge
A significant bottleneck in the commercialization of this compound, regardless of the production method, is its purification from the reaction mixture or fermentation broth.[7][19][20] this compound is highly soluble in water and has a tendency to form lactones, particularly at elevated temperatures and acidic pH, which complicates purification processes that rely on evaporation.[19][20][21]
Recent advancements in downstream processing have focused on developing energy-efficient and scalable methods to isolate high-purity this compound. One promising approach involves a multi-step process:
-
pH Adjustment and Antisolvent Crystallization of Monopotassium Glucarate (KGA): The fermentation broth, which is typically at a neutral pH, is first acidified to a pH of around 3.5.[19][20] This converts the dipotassium glucarate to monopotassium glucarate. An antisolvent, such as acetone, is then added to induce the crystallization of KGA, which can be recovered with high yield and purity.[19][20]
-
Cation Exchange and Antisolvent Crystallization of this compound: The purified KGA is redissolved and passed through a cation exchange resin to replace the potassium ions with protons, yielding a solution of this compound.[20] A second antisolvent, such as isopropanol, is then used to crystallize the free this compound.[19][20]
-
Azeotropic Drying: Isopropanol forms an azeotrope with water, allowing for the removal of water at a lower temperature through azeotropic drying.[19][20][21] This gentle drying process prevents the formation of lactone impurities, resulting in a high-purity crystalline this compound product.[19][20][21]
This innovative downstream process addresses the key challenges of lactonization and high energy consumption, paving the way for the cost-effective production of high-purity this compound.[19]
Applications of this compound: A Versatile Building Block
The unique chemical structure of this compound, with its multiple hydroxyl and carboxyl groups, makes it a valuable precursor for a wide range of applications, spanning from polymers and detergents to pharmaceuticals.[2][7]
Polymers and Materials
This compound is a promising monomer for the synthesis of biodegradable and bio-based polymers.[22][23]
-
Nylon Precursor: this compound can be used to produce adipic acid, a key component of nylon-6,6, offering a renewable alternative to the petroleum-derived adipic acid currently used.[7] Additionally, hydroxylated nylons with potential biodegradability can be synthesized directly from this compound.[9][22]
-
Polyesters and Polyamides: The dicarboxylic acid functionality of this compound allows it to be polymerized with diols and diamines to form novel polyesters and polyamides with unique properties, such as amphiphilicity and crystallinity.[23]
-
Polymer Additive: this compound can be used as an additive to enhance the mechanical properties of industrial fibers like polyacrylonitrile (PAN), a precursor to carbon fibers.[7][8]
Detergents and Chelating Agents
The sodium salt of this compound is an effective chelating agent, capable of sequestering hard water ions like calcium and magnesium.[11][22] This property makes it an excellent, environmentally friendly replacement for phosphates in dishwasher detergents, improving their cleaning efficiency.[11][22] Its biodegradability and non-toxic nature are significant advantages over traditional chelating agents.[24]
Corrosion Inhibition
This compound and its salts are powerful corrosion inhibitors and are used in various applications where metal surfaces are in contact with water, such as in water treatment processes.[7][22]
Pharmaceutical and Nutraceutical Applications
D-glucaric acid and its derivatives have shown considerable promise in the fields of medicine and nutrition.[3][25]
-
Detoxification and Cancer Prevention: D-glucaric acid is a natural compound found in many fruits and vegetables.[25][26][27] Its derivative, D-glucaro-1,4-lactone, is a potent inhibitor of the enzyme β-glucuronidase.[25][27][28] By inhibiting this enzyme, D-glucaric acid aids in the detoxification of carcinogens and other harmful substances, potentially reducing the risk of certain cancers, particularly hormone-dependent ones.[25][27][28]
-
Cholesterol Regulation: Studies have suggested that D-glucaric acid may play a role in regulating cholesterol metabolism.[25]
-
Liver Health: It supports liver detoxification processes by enhancing the elimination of toxins.[25][26][29]
Table 1: Summary of this compound Applications
| Application Area | Specific Use | Key Benefit |
| Polymers | Precursor for adipic acid (nylon-6,6), synthesis of novel polyesters and polyamides, additive for industrial fibers. | Renewable, biodegradable, enhanced material properties.[7][9][22][23] |
| Detergents | Phosphate replacement, chelating agent for hard water ions. | Environmentally friendly, biodegradable, improved cleaning performance.[11][22] |
| Corrosion Inhibition | Additive in water treatment processes. | Protects metal surfaces from corrosion.[7][22] |
| Pharmaceuticals | Detoxification support, potential cancer prevention, cholesterol regulation, liver health. | Natural, non-toxic, supports the body's metabolic processes.[3][25][26][27] |
Future Perspectives and Challenges
The journey of this compound from a promising biomass-derived chemical to a widely used industrial product is well underway. However, several challenges need to be addressed to realize its full potential.
-
Cost-Competitiveness: While significant progress has been made, further improvements in production efficiency, including higher titers and yields in fermentation and enhanced catalyst longevity in chemical synthesis, are necessary to make this compound cost-competitive with its petroleum-based counterparts.[7][30]
-
Scale-Up: Scaling up both the production and purification processes from the laboratory to an industrial scale presents significant engineering challenges.[30]
-
Feedstock Variability: The composition of lignocellulosic biomass can vary significantly, which can impact the efficiency of both enzymatic hydrolysis and subsequent conversion to this compound. Robust processes that can tolerate feedstock variability are needed.
Despite these challenges, the future for this compound is bright. Ongoing research in metabolic engineering, catalyst development, and process optimization is continuously improving the economics of its production. As the demand for sustainable and bio-based products grows, this compound is poised to become a key platform chemical, enabling a more circular and environmentally responsible chemical industry.
Experimental Protocols
Protocol for Microbial Production of this compound in E. coli
This protocol provides a general framework for the production of this compound in a laboratory-scale fermenter using a genetically engineered E. coli strain expressing the synthetic pathway.
1. Strain and Pre-culture Preparation:
- Use an E. coli strain (e.g., BL21(DE3)) transformed with plasmids carrying the genes for Ino1, MIOX, and Udh.
- Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid selection.
- Incubate overnight at 37°C with shaking at 250 rpm.
2. Fermentation:
- Inoculate 1 L of defined minimal medium containing glucose (e.g., 20 g/L) and necessary salts and trace elements in a 2 L bioreactor with the overnight pre-culture to an initial OD₆₀₀ of 0.1.
- Control the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base like NH₄OH).
- Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.
- When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Reduce the temperature to 25-30°C to improve protein folding and activity.
- Continue the fermentation for 48-72 hours.
3. Sampling and Analysis:
- Take samples periodically to monitor cell growth (OD₆₀₀), glucose consumption, and this compound production.
- Centrifuge the samples to remove cells.
- Analyze the supernatant for glucose and this compound concentrations using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an organic acid analysis column) and detector (e.g., refractive index or UV).
Protocol for Catalytic Oxidation of Glucose to this compound
This protocol describes a typical batch reaction for the aerobic oxidation of glucose using a supported metal catalyst.
1. Catalyst Preparation:
- Synthesize or procure a supported metal catalyst, for example, 5% Pt on activated carbon (5% Pt/C).
2. Reaction Setup:
- Add a specific amount of the catalyst to a solution of D-glucose in water in a high-pressure batch reactor. A typical glucose-to-metal molar ratio would be in the range of 50-100.
- Seal the reactor and purge it with oxygen or air.
- Pressurize the reactor with oxygen or air to the desired pressure (e.g., 10-50 bar).
3. Reaction Execution:
- Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring vigorously to ensure good mass transfer.
- Maintain the reaction at a constant temperature and pressure for a set duration (e.g., 4-24 hours).
- The pH of the reaction mixture may be controlled by the addition of a base, although base-free conditions are often preferred to minimize side reactions.
4. Product Analysis:
- After the reaction, cool the reactor down and depressurize it.
- Separate the catalyst from the reaction mixture by filtration.
- Analyze the liquid product for glucose conversion and the yields of this compound and other products (e.g., gluconic acid) using HPLC as described in the microbial production protocol.
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An In-depth Technical Guide to the Toxicology and Safety Assessment of Glucaric Acid Derivatives
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-glucaric acid and its derivatives, most notably Calcium D-glucarate, are naturally occurring compounds found in various fruits and vegetables and are also produced endogenously in mammals.[1][2][3] Their primary mechanism of action involves the inhibition of β-glucuronidase, an enzyme that can reverse the detoxification of carcinogens and hormones.[1][4][5] This guide provides a comprehensive toxicological profile of glucaric acid derivatives, synthesizing preclinical and clinical data to establish a robust safety assessment. We will delve into the pharmacokinetics, detail the core mechanism of action, evaluate key toxicological endpoints, and present standardized protocols for safety testing. The available evidence strongly indicates that this compound and its salts are non-toxic and well-tolerated, with a favorable safety profile that supports their ongoing investigation and use in detoxification and chemoprevention strategies.
Introduction: The Chemical and Biological Landscape of this compound
D-glucaric acid (also known as D-saccharic acid) is a six-carbon sugar acid derived from the oxidation of D-glucose.[3][6] It is a natural, non-toxic compound produced in small quantities by mammals, including humans, as an end-product of the D-glucuronic acid pathway.[1][2][7] Significant dietary sources include cruciferous vegetables, oranges, apples, and grapefruit.[1][4][5]
For commercial and supplemental use, this compound is typically stabilized as a salt, with the most common derivatives being:
-
Calcium D-glucarate: The most widely studied and commercially available form.[4][8]
-
Potassium D-glucarate (or Potassium Hydrogen Glucarate): Another salt form, which has achieved Generally Recognized As Safe (GRAS) status for use in certain foods and beverages.[9]
-
D-glucaro-1,4-lactone (DSL): The active metabolite responsible for the biological effects of this compound derivatives.[1]
These compounds have garnered significant interest for their potential roles in detoxification, hormone regulation, and cancer chemoprevention.[5][10]
Pharmacokinetics and Metabolism: The Journey to Bioactivity
The safety and efficacy of any compound are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, the metabolic pathway is straightforward and central to their function.
Absorption and Metabolism: Upon oral ingestion, Calcium D-glucarate is not absorbed intact. In the acidic environment of the stomach, it is hydrolyzed to D-glucaric acid.[5] Subsequently, D-glucaric acid is metabolized within the gastrointestinal tract to its active form, D-glucaro-1,4-lactone (DSL) .[1][5] This conversion is critical, as DSL is the potent inhibitor of the target enzyme, β-glucuronidase.[1][2] Studies show that administration of Calcium D-glucarate results in a more sustained inhibition of β-glucuronidase (approximately five hours) compared to administering DSL directly (one hour), making it the preferred compound for oral supplementation.[5]
Distribution and Excretion: Once formed, DSL is absorbed from the intestine, transported via the bloodstream to various organs, and is ultimately excreted in the urine and, to a lesser extent, in bile.[1][2]
Human Safety and Regulatory Status
The safety of this compound derivatives is further supported by human data and regulatory acceptance.
-
Clinical Evidence: Preliminary human studies have shown Calcium D-glucarate to be well-tolerated with no reported toxicity. W[4]hile large-scale clinical trials are still needed to confirm its efficacy for disease prevention, the initial safety data in humans is positive. *[11] GRAS Status: Applied Food Sciences successfully achieved GRAS (Generally Recognized As Safe) status for its potassium hydrogen glucarate ingredient, allowing its use in various food products like juices and nutrition bars. T[9]his designation requires a consensus among scientific experts that the substance is safe for its intended use.
-
Side Effects and Interactions: Side effects from supplementation are rare and typically limited to mild gastrointestinal discomfort. H[8]owever, because the mechanism involves enhancing glucuronidation, there is a theoretical potential for Calcium D-glucarate to increase the elimination of drugs that are metabolized by this pathway, possibly reducing their effectiveness.
The comprehensive body of evidence indicates that D-glucaric acid and its derivatives, particularly Calcium D-glucarate, possess a very high safety profile. The mechanism of action—inhibition of β-glucuronidase to enhance the excretion of metabolic waste and environmental toxins—is well-established and supports its role as a detoxifying agent. Preclinical studies have consistently demonstrated a lack of toxicity and have, in fact, highlighted its chemopreventive and hepatoprotective properties.
For drug development professionals, this compound derivatives represent a low-risk compound for further investigation. Key future directions should include:
-
Robust Clinical Trials: Well-designed, placebo-controlled human trials are necessary to move beyond the promising preclinical data and definitively establish efficacy for cancer prevention and hormone regulation.
-
Pharmacokinetic Studies: More detailed human pharmacokinetic studies would help optimize dosing regimens for various applications.
-
Drug Interaction Studies: Formal investigation into the potential interactions with drugs metabolized via glucuronidation is warranted to provide clear guidance for clinical use.
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ResearchGate. (2008). The biological role of D-glucaric acid and its derivatives: Potential use in medicine. [Link]
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Hanausek, M., et al. (2011). Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice. Oncology Letters, 2(6), 1163-1169. [Link]
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An In-Depth Technical Guide to the Primary Literature on the Discovery of Saccharic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the primary scientific literature and historical chemical accounts to elucidate the discovery of saccharic acid. It moves beyond a superficial attribution to provide a detailed narrative of the initial experimental work, the intellectual context of 18th-century chemistry, and the subsequent refinement of our understanding of sugar-derived dicarboxylic acids. We will establish that the foundational work leading to the isolation of what would later be characterized as a class of "sugar acids," including saccharic acid, was conducted by the pioneering Swedish chemist Carl Wilhelm Scheele in the latter half of the 18th century through the nitric acid oxidation of various sugars. This guide will provide a detailed analysis of the primitive yet effective experimental protocols of the era, the causal reasoning behind the choice of reagents, and the evolution of nomenclature from the initial "acid of sugar" to the specific chemical identities we recognize today.
Introduction: The Dawn of Organic Acid Chemistry
The late 18th century was a period of profound transformation in the field of chemistry. The phlogiston theory, which had long dominated chemical thought, was beginning to yield to the nascent principles of stoichiometry and elemental analysis, championed by figures like Antoine Lavoisier. It was within this environment of burgeoning empirical investigation that Carl Wilhelm Scheele, a pharmacist and chemist of extraordinary experimental skill, embarked on a systematic investigation of the chemical constituents of the natural world. Scheele's work was characterized by meticulous observation and a remarkable ability to isolate and purify new substances from complex mixtures. His research into the action of acids on natural products was particularly fruitful, leading to the discovery of a host of organic acids, including tartaric, oxalic, uric, lactic, and citric acids. It is within this body of work that we find the genesis of saccharic acid.
The Seminal Discovery: Scheele's "Acid of Sugar"
Primary historical accounts and analyses of Scheele's work reveal that he was the first to systematically investigate the products of the vigorous oxidation of sugars. While the exact date is subject to some historical ambiguity, his key experiments in this area were conducted between 1776 and 1784.
2.1. The Causality of Experimental Design: The Choice of Nitric Acid
Scheele's choice of nitric acid as an oxidizing agent was both deliberate and insightful for the time. Nitric acid was known as a powerful "spirit" capable of dissolving metals and other substances, a property attributed to its "dephlogisticating" nature (in the terminology of the phlogiston theory). From a modern perspective, we understand that nitric acid is a potent oxidizing agent due to the +5 oxidation state of the nitrogen atom.
The rationale behind this choice can be understood through the following points:
-
Reactivity: Scheele required a reagent that could break down the relatively stable sugar molecule. Milder acids of the time would not have been sufficient to induce the necessary oxidation of both the terminal aldehyde and primary alcohol groups of an aldose.
-
Volatility of Byproducts: The reduction of nitric acid produces volatile nitrogen oxides (such as NO and NO₂), which could be driven off by heating, simplifying the isolation of the non-volatile acidic product.
-
Availability and Purity: Nitric acid, or aqua fortis, was a commonly available and relatively well-characterized reagent for 18th-century chemists.
2.2. The Initial "Acid of Sugar" and the Conflation with Oxalic Acid
Scheele's initial experiments involved the treatment of saccharum (sugar, likely sucrose) with concentrated nitric acid. Upon heating, this reaction would have produced a vigorous effervescence of nitrogen oxides, leaving behind a crystalline acidic substance. Scheele termed this product "acid of sugar."[1]
A significant point of initial confusion, both for Scheele and the wider chemical community, was the relationship between this "acid of sugar" and another of his discoveries, the acid he had isolated from sorrel (Oxalis acetosella). In 1784, Scheele demonstrated that the "acid of sugar" he had prepared was identical to the acid from sorrel.[1] Consequently, both were initially referred to as "acid of sugar" or "sorrel acid," and later systematically named oxalic acid.
This early conflation is understandable given the analytical limitations of the era. Both saccharic acid and oxalic acid are crystalline solids with acidic properties. However, oxalic acid (C₂H₂O₄) is a common byproduct of the strong oxidation of carbohydrates, often produced in greater yield and more readily crystallized than the six-carbon aldaric acids. It is therefore highly probable that Scheele's initial "acid of sugar" was predominantly oxalic acid, with any co-produced saccharic acid remaining as a minor, uncharacterized component of the mixture.
Experimental Protocol: A Reconstruction of Scheele's Method
While Scheele's own laboratory notes provide the most direct insight, a generalized protocol for the 18th-century preparation of "acid of sugar" can be reconstructed from historical chemical texts and analyses of his work.
Experimental Workflow: Nitric Acid Oxidation of Sugar (circa 1780)
Caption: Reconstructed 18th-century workflow for the preparation of "acid of sugar."
Step-by-Step Methodology:
-
Charging the Reaction Vessel: A quantity of saccharum (sugar) was placed into a glass retort.
-
Addition of Oxidant: Concentrated aqua fortis (nitric acid) was carefully added to the sugar in the retort. The ratio of acid to sugar was likely determined empirically, with a significant excess of acid being necessary to drive the reaction to completion.
-
Application of Heat: The retort was gently heated, likely on a sand bath to ensure even temperature distribution and prevent cracking of the glass. This would initiate a vigorous reaction, characterized by the evolution of brown, noxious fumes (nitrogen oxides).
-
Digestion and Evaporation: The mixture was heated until the initial vigorous reaction subsided and the evolution of fumes ceased. The resulting solution was then further heated to evaporate excess nitric acid and water, concentrating the solution to a syrupy consistency.
-
Crystallization and Isolation: The concentrated syrup was allowed to cool. Upon standing, a crystalline solid would precipitate. This solid, Scheele's "acid of sugar," was then separated from the remaining liquid, likely by decantation or filtration through linen.
Self-Validating Aspects of the Protocol:
-
Visual and Olfactory Cues: The evolution of brown fumes and the subsequent formation of a crystalline solid from a non-crystalline starting material provided clear, albeit qualitative, indicators of chemical transformation.
-
Taste: In an era before modern analytical techniques, taste was a common (and hazardous) method of characterization. The sour taste of the product would have confirmed its acidic nature.
-
Formation of Salts: The ability of the isolated acid to neutralize alkaline substances (like potash) to form salts would have served as further chemical proof of its acidic character.
From "Acid of Sugar" to a Family of Aldaric Acids
The crucial step in differentiating the various sugar-derived dicarboxylic acids came with improved analytical techniques in the 19th century. While Scheele's work laid the foundation, it was later chemists who, with a more refined understanding of elemental composition and stereochemistry, were able to distinguish between:
-
Oxalic Acid (C₂H₂O₄): The primary, two-carbon dicarboxylic acid product from the aggressive oxidation of most sugars.
-
Mucic Acid (from Lactose and Galactose): An optically inactive (meso) aldaric acid. Scheele also isolated this acid, which he termed acidum sacchari lactis (acid of milk sugar), by the nitric acid oxidation of lactose.
-
Saccharic Acid (from Glucose): An optically active aldaric acid.
The eventual naming of "saccharic acid" reflects the direct lineage from Scheele's "acid of sugar," but with a more specific definition tied to its glucose precursor.
Chemical Transformation: Glucose to Saccharic Acid
Caption: The modern representation of the oxidation of D-glucose to saccharic acid.
Conclusion: Scheele's Foundational Legacy
The discovery of saccharic acid is not attributable to a single, definitive experiment that yielded a pure, well-characterized substance under that name. Instead, it emerged from the pioneering, systematic investigations of Carl Wilhelm Scheele into the action of nitric acid on sugars. His preparation of "acid of sugar" in the late 18th century represents the primary discovery of the class of dicarboxylic acids derived from carbohydrates. Although his initial product was likely a mixture dominated by oxalic acid, his work directly led to the subsequent isolation and characterization of specific aldaric acids, including mucic acid from lactose and, ultimately, saccharic acid from glucose. This in-depth analysis of the primary historical context reveals that any modern synthesis or application of saccharic acid rests on the foundational experimental framework established by Scheele over two centuries ago.
References
- Scheele, C. W. (1786). The Chemical Essays of Charles-William Scheele.
Sources
Glucaric Acid and its Lactones: A Technical Guide to Aqueous Equilibrium
Introduction: The Significance of Glucaric Acid and its Lactone Derivatives
D-glucaric acid, a naturally occurring aldaric acid found in various fruits and vegetables, is gaining significant attention within the pharmaceutical and nutraceutical industries.[1] Its biological significance primarily stems from its dynamic equilibrium in aqueous solutions with its corresponding lactones.[2] Of particular interest is D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase.[3] This enzyme plays a crucial role in the metabolism and excretion of various compounds, including carcinogens and hormones.[2][3] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone can enhance the detoxification of harmful substances, highlighting its therapeutic potential in cancer prevention and overall health.[4][5][6]
This technical guide provides an in-depth exploration of the chemical equilibrium between this compound and its lactone forms in aqueous solutions. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for studying this critical equilibrium. Understanding and controlling this equilibrium is paramount for the formulation of stable and efficacious products containing this compound and its derivatives.
The Chemical Landscape: Structures and Equilibrium Dynamics
In an aqueous environment, D-glucaric acid exists in a dynamic equilibrium with several of its lactone derivatives. This equilibrium is not static and is significantly influenced by environmental factors such as pH and temperature. The primary species involved in this equilibrium are:
-
D-Glucaric Acid: The open-chain dicarboxylic acid form.
-
D-Glucaro-1,4-lactone: A five-membered monolactone.
-
D-Glucaro-6,3-lactone: A six-membered monolactone.
-
D-Glucaro-1,4:6,3-dilactone: A dilactone formed under specific conditions.[2]
The interconversion between these forms is a continuous process of intramolecular esterification (lactonization) and hydrolysis.
Caption: Equilibrium pathways of D-glucaric acid and its lactones in aqueous solution.
Factors Influencing the Equilibrium
pH
The pH of the aqueous solution is a critical determinant of the equilibrium position.
-
Acidic Conditions (pH < 5): Lower pH values favor the formation of the lactone forms.[2][7] The protonation of the carboxylate groups facilitates the intramolecular nucleophilic attack by a hydroxyl group, leading to lactonization.[8] Under acidic conditions, D-glucaric acid is the dominant species at equilibrium, but the relative concentrations of the 1,4- and 6,3-lactones are significant.[9]
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral and alkaline solutions, the carboxyl groups of this compound are deprotonated, existing as carboxylate anions. This disfavors lactonization, and the equilibrium shifts towards the open-chain this compound form.[2] Any existing lactones will undergo hydrolysis back to the open-chain form.[10]
Temperature
Temperature also plays a crucial role in the equilibrium dynamics.
-
Elevated Temperatures: Increasing the temperature generally promotes the formation of the dilactone, D-glucaro-1,4:6,3-dilactone, although it is typically present in low concentrations.[2] Heating can also accelerate the rate at which equilibrium is reached.[1]
Quantitative Analysis of the Equilibrium Mixture
The relative concentrations of this compound and its lactones at equilibrium can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Species | Approximate Equilibrium Concentration (Acidic Solution) |
| D-Glucaric Acid | ~40% |
| D-Glucaro-1,4-lactone | ~30% |
| D-Glucaro-6,3-lactone | ~30% |
| D-Glucaro-1,4:6,3-dilactone | Trace amounts |
| Table based on data from Brown et al., 2007.[2] |
Experimental Protocols for Equilibrium Analysis
A robust understanding of the this compound-lactone equilibrium necessitates precise and reliable analytical methodologies. The following section details protocols for sample preparation and analysis using NMR and HPLC.
Experimental Workflow
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A Technical Guide to the Spectroscopic Characterization of Glucaric Acid
Abstract
Glucaric acid, a derivative of glucose, is a key platform chemical with wide-ranging applications in the pharmaceutical, food, and polymer industries.[1] Its utility is intrinsically linked to its molecular structure, making robust analytical characterization essential for quality control, reaction monitoring, and developmental research. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer expert interpretation of the resulting spectral data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile molecule.
Introduction: The Chemical Significance of this compound
This compound, also known as D-saccharic acid, is an aldaric acid, meaning both the aldehyde and the primary alcohol groups of the parent sugar (glucose) are oxidized to carboxylic acids.[1][2] This dicarboxylic acid structure imparts unique chemical properties that are leveraged in various applications, from acting as a chelating agent to serving as a precursor for biodegradable polymers.[3] In the biomedical field, this compound and its derivatives have shown potential as antineoplastic agents.[4] The efficacy and safety of this compound in these applications are critically dependent on its purity and structural integrity. Therefore, a multi-faceted analytical approach is necessary for its complete characterization.
This guide will systematically dissect the application of NMR, IR, and MS to elucidate the structure of this compound. We will explore not only the "how" but also the "why" behind specific experimental choices, providing a holistic understanding of the spectroscopic characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular skeleton.[6]
Theoretical Basis and Experimental Causality
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus. For this compound, this means that each proton and carbon atom along its six-carbon chain will have a distinct chemical shift, providing a unique fingerprint of the molecule.
The choice of solvent is a critical experimental parameter. Deuterated solvents, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), are used to avoid overwhelming the analyte signals with solvent protons.[7][8] The pH of the solution can also influence the spectra, as it affects the protonation state of the carboxylic acid and hydroxyl groups, which in turn alters the electronic environment of nearby nuclei.[3]
Experimental Protocol: ¹H and ¹³C NMR of this compound
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of D-glucaric acid for structural verification.
Materials:
-
D-Glucaric acid sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 600 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of D-glucaric acid in approximately 0.6 mL of D₂O directly in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Reference the spectra using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons of the this compound molecule.
-
Interpretation of this compound NMR Spectra
¹H NMR Spectrum: The proton NMR spectrum of this compound in D₂O typically shows a complex multiplet pattern in the range of 3.9 to 4.2 ppm.[4][9] This complexity arises from the spin-spin coupling between the non-equivalent protons on the carbon backbone. The signals for the protons on C2, C3, C4, and C5 are often overlapping. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to resolve these overlapping signals and definitively assign the proton and carbon resonances.[4][10]
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals, one for each carbon atom. The two carboxylic acid carbons (C1 and C6) will appear downfield (around 175-180 ppm) due to the deshielding effect of the double-bonded oxygen atoms. The four carbons bearing hydroxyl groups (C2, C3, C4, and C5) will resonate in the range of 70-80 ppm.[4][8]
Table 1: Representative NMR Data for D-Glucaric Acid
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (in D₂O) | 3.9 - 4.2 | Complex multiplets for H2-H5.[4][9] |
| ¹³C (in D₂O) | C1, C6: ~175-180 | Carboxylic acid carbons. |
| C2-C5: ~70-80 | Carbons with hydroxyl groups.[4][8] |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
Theoretical Basis and Experimental Causality
The bonds within a molecule are not static; they are constantly vibrating. These vibrations can be stretching (a change in bond length) or bending (a change in bond angle). When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, and this absorption is detected by the spectrometer. The position of the absorption band in the IR spectrum is characteristic of the type of bond and the functional group it is part of.
For this compound, IR spectroscopy is particularly useful for identifying the characteristic hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acids, as well as the C-O bonds of the alcohol groups.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of this compound
Objective: To obtain an IR spectrum of solid D-glucaric acid to identify its key functional groups.
Materials:
-
D-Glucaric acid sample (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid D-glucaric acid sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the functional groups of this compound.
-
Interpretation of the this compound IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands:
-
O-H Stretching: A very broad and intense band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid groups. The broadness is a hallmark of the strong hydrogen bonding present in the solid state.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid groups.[6]
-
C-O Stretching: A series of bands in the region of 1000-1300 cm⁻¹ are attributable to the C-O stretching vibrations of the carboxylic acid and alcohol functional groups.
-
O-H Bending: Bending vibrations for the O-H groups are typically observed in the 1400-1440 cm⁻¹ and 910-950 cm⁻¹ regions.
Table 2: Key IR Absorption Bands for D-Glucaric Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid & Alcohol |
| 1700-1730 (strong) | C=O stretch | Carboxylic acid[6] |
| 1000-1300 | C-O stretch | Carboxylic acid & Alcohol |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is a highly sensitive method that provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
Theoretical Basis and Experimental Causality
In a mass spectrometer, molecules are first ionized, meaning they are converted into charged particles. There are various ionization techniques, such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound, often resulting in the observation of the intact molecular ion. GC-MS, on the other hand, typically involves derivatization to make the analyte volatile, followed by electron ionization (EI), which is a high-energy technique that causes extensive fragmentation.[13]
The choice of ionization method is a critical experimental decision. For accurate molecular weight determination, a soft ionization technique like ESI is preferred. For structural elucidation through fragmentation analysis, a harder ionization technique like EI can be more informative.
Experimental Protocol: LC-ESI-MS of this compound
Objective: To determine the molecular weight of D-glucaric acid and observe its characteristic ions.
Materials:
-
D-Glucaric acid sample
-
Methanol/water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer)
Procedure:
-
Sample Preparation: Prepare a dilute solution of D-glucaric acid (e.g., 1-10 µg/mL) in a suitable solvent such as a methanol/water mixture.
-
LC Separation (Optional but Recommended):
-
Inject the sample into a liquid chromatograph. A reversed-phase C18 column is often used.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to aid in ionization.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed into the ESI source of the mass spectrometer.
-
Acquire mass spectra in negative ion mode, as the carboxylic acid groups are readily deprotonated.
-
Scan a mass range that includes the expected molecular weight of this compound (210.14 g/mol ).[4]
-
-
Data Analysis:
-
Examine the mass spectrum for the deprotonated molecular ion [M-H]⁻ at an m/z of approximately 209.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
-
Interpretation of the this compound Mass Spectrum
In negative ion mode ESI-MS, the most prominent ion for this compound is the deprotonated molecule [M-H]⁻ at an m/z of 209.[14] Other adduct ions, such as [M+Cl]⁻, may also be observed depending on the solvent system.
In GC-MS analysis of a derivatized this compound (e.g., trimethylsilyl derivative), the electron ionization will lead to characteristic fragmentation patterns.[13] Common fragmentation pathways for sugar acids include the loss of water, carbon monoxide, and carbon dioxide, as well as cleavage of the carbon-carbon bonds. Analyzing these fragments can provide further confirmation of the structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key Ion (m/z) | Interpretation |
| ESI-MS | Negative | 209 | [M-H]⁻ (Deprotonated molecule)[14] |
| GC-MS (derivatized) | EI | Varies | Fragmentation pattern characteristic of the derivatized sugar acid.[13] |
Integrated Spectroscopic Analysis Workflow
A comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following diagram illustrates a logical workflow for the analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the thoughtful application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity. This guide has provided a detailed overview of the theoretical principles, experimental protocols, and data interpretation for each of these essential analytical methods. By following the outlined procedures and understanding the causality behind the experimental choices, researchers, scientists, and drug development professionals can confidently characterize this compound for their specific applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000663). Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometric analysis of this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Proton-Decoupled 13C NMR Spectrum of Gluconic Acid at pH 14. Retrieved from [Link]
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FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (FDB022169). Retrieved from [Link]
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Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (BMDB0000663). Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of D-glucaric acid using NMR, X-ray crystal structure, and MM3 molecular modeling analyses. Retrieved from [Link]
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PubMed. (n.d.). Development of a gas chromatography-mass spectrometry method for the quantification of this compound derivatives in beverage substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of D-Glucaric Acid in Human Urine. Retrieved from [Link]
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Rupa Health. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2018). Quantitative Determination of Pt- Catalyzed d-Glucose Oxidation Products Using 2D NMR. Retrieved from [Link]
-
PubMed. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Retrieved from [Link]
-
MassBank. (2007). D-Glucaric acid; LC-ESI-QQ; MS2; CE:40 V; [M-H]-. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, dianion. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new method for D-glucaric acid excretion measurement that is suitable for automated instruments. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of this compound Derivatives in Beverage Substrates. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 5%_DMSO, experimental) (HMDB0000663). Retrieved from [Link]
-
Dalton Transactions. (n.d.). Supplementary Information: Vanadium(IV,V) complexes of D-saccharic and mucic acids in aqueous solution. Retrieved from [Link]
-
NIST. (n.d.). Gluconic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for Gluconic acid. Retrieved from [Link]
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NIST. (n.d.). Saccharic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Retrieved from [Link]
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PubMed. (2017). Sugar-peptidic bond interactions: spectroscopic characterization of a model system. Retrieved from [Link]
-
Britannica. (n.d.). Carbohydrate - Spectroscopy, Sugars, Polysaccharides. Retrieved from [Link]
-
Grokipedia. (n.d.). Sugar acid. Retrieved from [Link]
-
YouTube. (2024). Notes on Sugar Acids ; Definition, Types (Aldonic, Uronic, Aldaric), Functions, Importance, sources. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol Guide: Synthesis of D-Glucaric Acid from D-Glucose via Nitric Acid Oxidation
Abstract: This document provides a comprehensive guide for the synthesis of D-glucaric acid through the nitric acid oxidation of D-glucose. D-glucaric acid is a top value-added chemical derivable from biomass, with significant applications in the polymer, detergent, and pharmaceutical industries. The traditional nitric acid oxidation method, while effective, is characterized by a strong exotherm, the production of hazardous nitrogen oxide (NOₓ) gases, and the formation of multiple byproducts. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step laboratory protocol, critical safety procedures, and methods for purification and analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Scientific Principles & Reaction Mechanism
The conversion of D-glucose to D-glucaric acid is a dicarboxylic acid synthesis where both the C1 aldehyde and the C6 primary alcohol functional groups of the glucose molecule are oxidized to carboxylic acids.[1][2] Nitric acid (HNO₃) serves as both the reaction solvent and the primary oxidizing agent.[3]
The reaction is notoriously exothermic and is understood to be autocatalytic.[3][4] The active oxidizing agent is not nitric acid itself, but rather nitrous acid (HNO₂), which is formed as the reaction proceeds. As the concentration of nitrous acid builds, the reaction rate accelerates, leading to a significant exotherm that must be carefully controlled to prevent a runaway reaction and minimize the formation of byproducts.[4]
The primary challenge of this synthesis is its lack of perfect selectivity. Competing side reactions can lead to the formation of other organic acids, including gluconic acid (oxidation at C1 only), 5-ketogluconic acid, tartaric acids, and oxalic acid (from C-C bond cleavage). Consequently, yields of D-glucaric acid are typically moderate, often falling below 50-60%.[1][4][5]
Caption: Experimental workflow from synthesis to purification.
Data, Analysis, and Troubleshooting
Expected Results & Characterization
The table below summarizes typical parameters and expected outcomes for this synthesis.
| Parameter | Value / Range | Rationale & Notes |
| Stoichiometry (Glucose:HNO₃) | ~1:4 (molar ratio) | Sufficient excess of nitric acid is needed to act as both solvent and oxidant. |
| Reaction Temperature | 25-30°C (addition), 40-45°C (reaction) | Balances reaction rate against byproduct formation. Higher temperatures can cause excessive decomposition. [4] |
| Typical Yield | 40 - 55% | Limited by the formation of various oxidation byproducts. [4][5] |
| Product Form | Monopotassium D-glucarate | A stable, crystalline salt that is easier to isolate than the free acid. |
| Primary Analytical Method | HPLC | High-Performance Liquid Chromatography is used for quantification and purity analysis, often with detection at 210 nm. [6][7] |
| Confirmatory Analysis | Mass Spectrometry, NMR | Used to confirm the molecular weight and structure of the final product. [8][6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction | Glucose added too quickly; inadequate cooling. | IMMEDIATELY ensure maximum cooling. If uncontrollable, evacuate. Review and slow down the addition rate in subsequent runs. |
| Very Low Yield (<30%) | Improper temperature control (too high or too low); incorrect pH during neutralization. | Ensure thermometer is accurately placed. Calibrate pH meter. Optimize temperature to stay within the 40-45°C range during the main reaction phase. |
| Product Fails to Crystallize | pH of the solution is incorrect (too high or too low); solution is too dilute. | Re-check and carefully adjust pH to the 3.5-3.8 range. If necessary, concentrate the solution by gentle evaporation (under vacuum) before cooling. |
| Product is Discolored (Yellow/Brown) | Over-oxidation or charring due to temperature spikes. | Improve temperature control. Ensure efficient stirring to dissipate heat evenly. Wash the final product thoroughly with cold water. |
References
-
Comparison of Two Methods for Quantifying D-Glucaric Acid. Oxford Academic. [Link]
-
Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae. PMC. [Link]
-
Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. PubMed. [Link]
-
Improvement of D-Glucaric Acid Production in Escherichia coli. DSpace@MIT. [Link]
-
HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]
-
Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. Royal Society of Chemistry. [Link]
-
Modifications in the nitric acid oxidation of D-glucose. ResearchGate. [Link]
-
Separation of Bio-Based this compound via Antisolvent Crystallization and Azeotropic Drying. Green Chemistry (RSC Publishing). [Link]
-
This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. ACS Omega. [Link]
-
Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
-
NITRIC ACID SAFETY. University of Washington. [Link]
-
This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. PubMed Central. [Link]
- Preparation method of gluconic acid and this compound.
- Method of oxidation using nitric acid.
-
Modifications in the Nitric Acid Oxidation of D-glucose. PubMed. [Link]
- Method for quantitative detection of gluconic acids and glucono lactone.
-
Catalytic routes towards bio-renewable this compound. ResearchGate. [Link]
-
SAFE USE OF NITRIC ACID. University of California, Riverside. [Link]
-
Glucose to this compound distinguishing Test HNO3 oxidation. YouTube. [Link]
- Method for producing of this compound (saccharic acid).
-
Safety Data Sheet: Nitric acid. Carl ROTH. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Oxidation of Glucose to Glucaric Acid with Noble Metal Catalysts
Introduction: A Sustainable Route to a Top Value-Added Chemical
D-Glucaric acid, a six-carbon dicarboxylic acid, has been identified by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1] Its applications are diverse, ranging from a precursor for the production of polymers like adipic acid (a key component of Nylon) to a component in detergents and as a food additive.[2] The traditional industrial synthesis involves the oxidation of D-glucose with nitric acid, a process fraught with environmental challenges, including the use of hazardous reagents and the emission of N₂O, a potent greenhouse gas.[2][3]
To align with the principles of green chemistry, significant research has been directed towards developing sustainable and efficient catalytic routes.[4] Heterogeneous catalysis, employing noble metal nanoparticles supported on solid materials, has emerged as a highly promising alternative.[4] This approach offers milder reaction conditions, catalyst recyclability, and simplified product purification, thereby minimizing waste.[4][5] These notes provide a comprehensive guide for researchers on the principles, key parameters, and detailed protocols for the selective oxidation of glucose to glucaric acid using supported noble metal catalysts.
The Reaction Pathway: A Tale of Two Carbons
The conversion of glucose to this compound is a multi-step oxidation process. The primary challenge lies in selectively oxidizing the terminal C1 aldehyde and C6 primary hydroxyl groups without cleaving the C-C bonds of the glucose backbone.[6]
The reaction typically proceeds through a key intermediate, gluconic acid:
-
Step 1 (Fast): Oxidation of the C1 aldehyde group (-CHO) of glucose to a carboxylic acid group (-COOH), forming gluconic acid.[5][6] This step is relatively facile and is efficiently catalyzed by gold (Au) nanoparticles.[6][7]
-
Step 2 (Slow): Oxidation of the C6 primary hydroxyl group (-CH₂OH) of gluconic acid to a second carboxylic acid group, yielding this compound.[5][8] This step is kinetically more challenging and is often the rate-limiting step in the overall conversion.[6] Platinum (Pt) based catalysts are particularly effective for this transformation.[8][9][10]
The sequential nature of this reaction explains why monometallic catalysts often show high selectivity for either gluconic acid (Au) or require forcing conditions that can lead to byproducts (Pt).[3][8] This has driven the development of bimetallic catalysts that create a synergistic effect to efficiently catalyze both steps.
Caption: Reaction pathway for the two-step oxidation of glucose.
Noble Metal Catalyst Systems: A Comparative Overview
The choice of metal, its combination with other metals, and the support material are critical for achieving high yield and selectivity.
Platinum (Pt)-Based Catalysts
Platinum is highly active for C-H bond activation and is effective for the complete oxidation to this compound.[11] Commercial Pt on activated carbon (Pt/C) is a well-studied catalyst. Under optimized conditions, Pt/C has achieved this compound yields as high as 74%.[9][12] However, Pt can also catalyze C-C bond cleavage, especially at high temperatures or in highly basic solutions, leading to the formation of smaller carboxylic acids and reducing selectivity.[9]
Gold (Au)-Based Catalysts
Gold nanoparticles are exceptionally selective for the initial oxidation of glucose to gluconic acid, often achieving near 100% selectivity under mild, base-free conditions.[2] Pushing the reaction towards this compound with Au-only catalysts is challenging and often results in the degradation of the intermediate gluconic acid.[6] The catalytic activity of gold is highly dependent on nanoparticle size, with smaller particles (< 5 nm) generally showing higher activity.[6][13] Alloying gold with promoters like Bismuth (Bi) has been shown to improve this compound yields.[6]
Bimetallic Catalysts: The Power of Synergy
Bimetallic catalysts often exhibit performance superior to their monometallic counterparts, a result of electronic and geometric effects between the two metals.[3]
-
Gold-Platinum (Au-Pt): This is one of the most effective combinations. It is hypothesized that Au sites preferentially handle the initial, rapid oxidation of glucose to gluconic acid, while adjacent Pt sites are more effective at the more difficult subsequent oxidation of gluconic acid to this compound.[3] Au-Pt alloys supported on zirconia (ZrO₂) or titania (TiO₂) have demonstrated high stability and good yields (44-71%) under base-free conditions.[2][3][14] The ratio of Au to Pt is a critical parameter, with an Au/Pt ratio around 2:1 (e.g., Au₆₇Pt₃₃) often showing optimal selectivity for this compound.[2][3]
-
Platinum-Copper (Pt-Cu): This combination offers a cost-effective alternative by pairing platinum with a non-noble metal. Pt-Cu/TiO₂ catalysts have shown high glucose conversion (92%) and good this compound selectivity (~60%) in a one-step, base-free process.[2][3][14]
Experimental Design and Key Parameter Optimization
Controlling reaction parameters is essential for maximizing the yield of this compound while minimizing side reactions.
-
Catalyst Support: The support material does more than just disperse the metal nanoparticles; it can influence the catalyst's activity and stability through metal-support interactions.[15] Supports like zirconia (ZrO₂) and titania (TiO₂) are widely used due to their stability and favorable interactions with noble metals.[3][14] Activated carbon is also a common and effective support.[6][9]
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable C-C bond cleavage, reducing selectivity. A typical temperature range for this reaction is 80-100°C.[3][9][14]
-
Oxygen Pressure: Oxygen is the terminal oxidant. Higher O₂ pressure (e.g., 10-40 bar) increases the concentration of dissolved oxygen, which can enhance the reaction rate.[3][8][9]
-
pH and Base: The reaction can be performed under base-free conditions, which is environmentally preferable.[3][14] However, operating at a neutral or slightly alkaline pH (e.g., pH 7-9) can significantly accelerate the reaction.[9][10] A base facilitates the deprotonation of hydroxyl groups, making them more susceptible to oxidation. Caution is required, as highly basic conditions promote side reactions.[3][6][9]
-
Substrate-to-Metal Ratio: This ratio influences catalyst productivity and can affect selectivity. A high ratio is economically desirable but may lead to incomplete conversion. The optimal ratio must be determined empirically for each catalyst system.[6][9]
| Catalyst System | Support | Temp (°C) | O₂ Pressure (bar) | Base Conditions | Max. This compound Yield/Selectivity | Reference |
| Pt/C | Carbon | 80 | 13.8 | Initial pH 7.2 | 74% Yield | [9][12] |
| AuBi/AC | Activated Carbon | 65 | 3 | NaOH present | 31% Yield | [6] |
| Au₆₇Pt₃₃/ZrO₂ | Zirconia | 100 | 30-40 | Base-Free | 44-56% Selectivity | [2][3] |
| Pt-Cu/TiO₂ | Titania | 90 | 15 | Base-Free | ~60% Selectivity | [2][3][14] |
Table 1: Comparison of representative noble metal catalyst systems and their performance.
Detailed Experimental Protocols
The following protocols provide a framework for conducting the synthesis and analysis. Researchers should adapt these based on their specific equipment and safety procedures.
Protocol 1: Preparation of a Bimetallic Au-Pt/ZrO₂ Catalyst
This protocol is adapted from methods described for the synthesis of supported bimetallic nanoparticles.[3]
Materials:
-
Zirconia (ZrO₂) support powder
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Chloroplatinic acid hydrate (H₂PtCl₆·xH₂O)
-
Hydrazine hydrate (NH₂-NH₂·H₂O, 50-60% aq. solution)
-
Ammonium hydroxide (NH₄OH, 2.5% aq. solution)
-
Deionized water
Procedure:
-
Support Slurry Preparation: In a round-bottom flask, suspend the desired amount of ZrO₂ support in deionized water (e.g., 1 g in 50 mL).
-
Precursor Addition: While stirring vigorously, add the calculated aqueous solutions of HAuCl₄ and H₂PtCl₆ to achieve the desired metal loading (e.g., 1% total metal) and atomic ratio (e.g., Au:Pt of 2:1). Continue stirring for 30 minutes.
-
pH Adjustment: Add 1.5 mL of 2.5% NH₄OH solution to the suspension and stir for an additional 2 hours at room temperature. This step facilitates the deposition of metal precursors onto the support.[3]
-
Chemical Reduction: Add a molar excess of hydrazine hydrate solution dropwise to the slurry to reduce the metal salts to their metallic nanoparticle form. A color change (e.g., to dark purple or black) indicates nanoparticle formation.
-
Catalyst Recovery: Separate the synthesized catalyst by centrifugation.
-
Washing: Wash the catalyst pellet three times with deionized water, with centrifugation between each wash, to remove residual ions.
-
Drying: Dry the catalyst in an oven at 80-100°C overnight. The catalyst is now ready for characterization (e.g., TEM, XRD) and use.
Protocol 2: Catalytic Oxidation of Glucose in a Batch Reactor
Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, temperature controller, and pressure gauge.
-
Glass liner for the reactor.
Procedure:
-
Reactor Loading: Place a stir bar in the glass liner. Add the aqueous glucose solution (e.g., 50 mL of a 0.25 M solution) and the prepared catalyst (e.g., ensuring a glucose-to-total-metal molar ratio of ~500:1).
-
Reactor Sealing: Place the liner inside the autoclave and seal the reactor according to the manufacturer's instructions.
-
Purging: Purge the reactor several times with O₂ or compressed air to remove air and ensure an oxygen-rich atmosphere.
-
Pressurization & Heating: Pressurize the reactor with O₂ to the desired pressure (e.g., 30 bar).[3] Begin stirring and heat the reactor to the target temperature (e.g., 100°C).[3]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3-6 hours). The reaction time should be optimized based on kinetic studies.
-
Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess pressure in a fume hood.
-
Sample Collection: Open the reactor and separate the catalyst from the reaction mixture by centrifugation or filtration. The liquid supernatant is ready for analysis.
Caption: General experimental workflow for this compound synthesis.
Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a Refractive Index (RI) or UV detector.
-
Anion-exchange or ion-exclusion column suitable for organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction supernatant with the mobile phase (e.g., dilute sulfuric acid for an HPX-87H column).
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for glucose, gluconic acid, and this compound.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curves generated from the standards.
-
Calculation: Calculate the glucose conversion, product selectivity, and yield using the following formulas:
-
Conversion (%) = ([Glucose]initial - [Glucose]final) / [Glucose]initial * 100
-
This compound Selectivity (%) = [this compound]formed / ([Glucose]initial - [Glucose]final) * 100
-
This compound Yield (%) = [this compound]formed / [Glucose]initial * 100
-
Conclusion and Future Perspectives
The catalytic oxidation of glucose to this compound using supported noble metals represents a significant advancement towards a sustainable chemical industry. Bimetallic catalysts, particularly Au-Pt systems, have demonstrated a remarkable ability to overcome the selectivity challenges inherent in this two-step oxidation. While impressive yields have been achieved, future research will likely focus on further improving catalyst stability for long-term industrial use, reducing the reliance on expensive noble metals by developing more active non-noble or single-atom catalysts, and exploring alternative energy inputs such as electrocatalysis and photocatalysis to drive the reaction under even milder conditions.[1][5][16][17] The protocols and principles outlined in these notes provide a solid foundation for researchers contributing to this exciting and important field.
References
- Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO2 Nanocatalysts. (2023). ACS Sustainable Chemistry & Engineering.
- Sustainable production of high-value gluconic acid and this compound through oxidation of biomass-derived glucose. (2021). Journal of Cleaner Production.
- D-Glucaric Acid: Driving Sustainability Through Advanced Catalysis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- The oxidation of D-glucose to this compound using Au/C catalysts. (2017).
- Glucose oxidation to gluconic and this compound. (2025).
- On the electrooxidation of glucose on gold: towards an electrochemical this compound production as value-added chemical. (2023). ChemRxiv.
- Synthesis method of this compound. (2016).
- Pt catalysts for efficient aerobic oxidation of glucose to this compound in w
- Oxidation of Glucose using Mono and Bimetallic Catalysts in Base Free Conditions. (2019).
- Morphology of Gold Nanoparticles and Electrocatalysis of Glucose Oxid
- Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. (2023). MDPI.
- Catalytic oxidation of glucose into gluconic acid over metal catalysts. (2020).
- Highly selective oxidation of glucose to gluconic acid and this compound in water catalyzed by an efficient synergistic photocatalytic system. (2020).
- Catalytic routes towards bio-renewable this compound. (2018). Teknoscienze.
- Influence of the Support and the Size of Gold Clusters on Catalytic Activity for Glucose Oxidation. (2006).
- Pt Catalysts for Efficient Aerobic Oxidation of Glucose to this compound in Water. (2017).
- Elucidating the reaction pathway of glucose electrooxidation to its valuable products: the Influence of mass transport and electrode potential on. (2023). ChemRxiv.
- Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO2 Nanoc
- Role of the Support in my Career and in C
- Highly selective oxidation of glucose to gluconic acid and this compound in water catalyzed by an efficient synergistic photocatalytic system. (2020).
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Engineering E. coli for Glucaric Acid Production
Introduction: The Promise of Bio-based Glucaric Acid
D-glucaric acid is a versatile platform chemical, recognized by the U.S. Department of Energy as a "top value-added chemical from biomass."[1][2] Its applications are vast, ranging from the synthesis of biodegradable polymers and detergents to roles in pharmaceuticals as an anti-cancer agent and for cholesterol reduction.[2] Traditionally produced through the nitric acid oxidation of glucose, this chemical process is harsh and environmentally taxing.[3] Microbial fermentation presents a sustainable and highly selective alternative. Escherichia coli, the workhorse of modern biotechnology, has been successfully engineered to produce this compound from simple sugars like glucose, offering a greener path to this valuable compound.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and optimization of microbial fermentation pathways for this compound production in E. coli. We will delve into the core metabolic pathways, provide detailed experimental protocols, and discuss key considerations for maximizing production titers.
Part 1: Engineered Metabolic Pathways for this compound Synthesis in E. coli
The production of this compound in E. coli from glucose is made possible by the introduction of a synthetic heterologous pathway, as the native metabolism does not support its synthesis. The most well-established pathway consists of three key enzymatic steps, sourcing genes from different organisms to create a novel metabolic route within the bacterial host.[2][4][6]
The Core Three-Enzyme Pathway
The foundational pathway for converting glucose to this compound in E. coli involves the following sequential reactions:
-
Glucose-6-Phosphate to myo-Inositol-1-Phosphate: The pathway begins with glucose-6-phosphate (G6P), a central metabolite in E. coli. The enzyme myo-inositol-1-phosphate synthase (Ino1), typically sourced from Saccharomyces cerevisiae, isomerizes G6P to myo-inositol-1-phosphate.[2][4][6]
-
myo-Inositol-1-Phosphate to D-Glucuronic Acid: An endogenous E. coli phosphatase, such as the one encoded by the suhB gene, hydrolyzes myo-inositol-1-phosphate to produce myo-inositol.[4] This intermediate is then oxidized by myo-inositol oxygenase (MIOX), an enzyme commonly derived from mice (Mus musculus), to yield D-glucuronic acid.[2][4][6] This step requires molecular oxygen.
-
D-Glucuronic Acid to D-Glucaric Acid: The final step involves the oxidation of D-glucuronic acid to D-glucaric acid. This is catalyzed by uronate dehydrogenase (Udh), an NAD⁺-dependent enzyme, frequently sourced from Pseudomonas syringae.[4][6][7]
The following diagram illustrates this core synthetic pathway:
Caption: The core synthetic pathway for D-glucaric acid production from glucose in E. coli.
Key Challenges and Metabolic Engineering Strategies
While the introduction of this three-enzyme pathway is sufficient to produce this compound, achieving high titers and yields necessitates further metabolic engineering. Several bottlenecks and challenges have been identified:
-
MIOX Activity and Stability: The myo-inositol oxygenase (MIOX) is widely recognized as a rate-limiting enzyme in this pathway.[2][4][6][8] It often suffers from low activity and stability in the E. coli cytoplasm.[2][6]
-
Competition for G6P: The first enzyme, Ino1, competes with native E. coli metabolic pathways, such as glycolysis and the pentose phosphate pathway, for the substrate glucose-6-phosphate.[1][3]
-
Metabolic Burden: High-level expression of multiple heterologous enzymes can impose a significant metabolic burden on the host cells, potentially leading to reduced growth and productivity.[4]
To address these challenges, researchers have developed several strategies, summarized in the table below:
| Strategy | Target | Rationale | Outcome |
| Protein Engineering & Fusion Tags | MIOX | Improve solubility, stability, and activity of the rate-limiting enzyme. | Fusion of MIOX with tags like Small Ubiquitin-like Modifier (SUMO) has been shown to increase soluble expression and stability, leading to a 75% increase in this compound production from myo-inositol.[2][8] |
| Directed Evolution | MIOX | Evolve MIOX variants with enhanced catalytic activity and stability. | Efforts have been made to generate MIOX mutants with improved performance.[2] |
| Dynamic Metabolic Control | Central Metabolism | Redirect carbon flux towards the this compound pathway at the optimal time during fermentation. | Dynamically down-regulating competing pathways (e.g., phosphofructokinase) has improved this compound titers and yields.[3] |
| Enhancing Cofactor Availability | Udh | Ensure sufficient NAD⁺ for the final oxidation step. | Introduction of an NAD⁺ regeneration system can improve the efficiency of the Udh-catalyzed reaction.[6] |
| Optimizing Gene Expression | All pathway enzymes | Balance the expression levels of the pathway enzymes to avoid accumulation of intermediates and reduce metabolic burden. | Fine-tuning inducer concentrations and using different promoter systems are common approaches.[4] |
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of this compound production in engineered E. coli.
Strain Construction: Plasmid Assembly
The following is a generalized protocol for constructing an expression plasmid containing the genes for the this compound pathway. This example assumes the use of a pET-based vector for inducible expression in an E. coli BL21(DE3) host.
Workflow Diagram:
Caption: Workflow for constructing the this compound production strain.
Protocol:
-
Gene Acquisition and Preparation:
-
Obtain the coding sequences for ino1 (S. cerevisiae), miox (M. musculus), and udh (P. syringae).[4][6]
-
Codon-optimize the sequences for expression in E. coli.
-
Synthesize the genes and clone them into a suitable cloning vector. It is advisable to have them flanked by appropriate restriction sites for subsequent cloning into an expression vector.
-
-
Expression Vector Preparation:
-
Choose a suitable expression vector. A dual-promoter vector like pETDuet-1 is advantageous for co-expressing multiple genes.
-
Digest the expression vector with the appropriate restriction enzymes.
-
Purify the linearized vector using a gel extraction kit.
-
-
Ligation:
-
Digest the cloning vectors containing the synthesized genes with the same restriction enzymes used for the expression vector.
-
Ligate the gene fragments into the linearized expression vector using T4 DNA ligase. A common strategy is to clone ino1 and miox into one multiple cloning site (MCS) and udh into the other on a pETDuet-1 vector.
-
-
Transformation into a Cloning Strain:
-
Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Perform colony PCR on the resulting colonies to screen for positive clones containing the inserts of the correct size.
-
Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the sequence and orientation of the inserts by Sanger sequencing.
-
-
Transformation into an Expression Strain:
-
Transform the sequence-verified plasmid into a competent expression strain, such as E. coli BL21(DE3).
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Prepare glycerol stocks of the final engineered strain for long-term storage at -80°C.
-
Fed-Batch Fermentation Protocol
Fed-batch fermentation is often employed to achieve higher cell densities and, consequently, higher product titers.[7]
Materials:
-
Seed Culture Medium (e.g., LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.[9]
-
Batch Fermentation Medium (e.g., BSM): Prepare a defined mineral salt medium. A typical composition might include (per liter): 20 g glucose, 10 g (NH₄)₂SO₄, 3 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, and 1 ml of a trace metal solution.[7]
-
Feeding Solution: A concentrated solution of glucose (e.g., 500 g/L).
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).
-
Base: 28% NH₄OH for pH control and as a nitrogen source.[10]
-
Engineered E. coli BL21(DE3) strain.
Procedure:
-
Inoculum Preparation:
-
Inoculate 50 mL of seed culture medium (with the appropriate antibiotic) with a single colony of the engineered E. coli strain from a fresh plate or from a glycerol stock.
-
Incubate at 37°C with shaking at 250 rpm for 12-16 hours.[10]
-
-
Fermenter Setup:
-
Prepare and sterilize the fermenter containing the batch medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Set the initial temperature to 37°C.[10][]
-
-
Inoculation and Batch Phase:
-
Inoculate the fermenter with the seed culture (typically 1-5% of the initial batch volume).[10]
-
Maintain the pH at 7.0 using automated addition of NH₄OH.[10]
-
Control the DO level at a setpoint of 30-40% by cascading agitation (e.g., 300-800 rpm) and aeration with air or oxygen-enriched air.[10]
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
-
Fed-Batch and Induction Phase:
-
Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the glucose feed.
-
Maintain the glucose concentration in the fermenter at a low level (e.g., 10-20 g/L) to avoid acetate formation.[10]
-
When the culture reaches a desired cell density (e.g., OD₆₀₀ of 30-40), lower the temperature to a range of 26-30°C to improve protein solubility.[4][7][10]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.4 mM.[4][7]
-
Continue the fermentation for 24-48 hours post-induction, maintaining the glucose feed, pH, and DO.
-
-
Sampling:
-
Take samples periodically throughout the fermentation to measure OD₆₀₀, glucose concentration, and this compound concentration.
-
Analytical Protocol: this compound Quantification by HPLC
Accurate quantification of this compound is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[7][12][13][14]
Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The sample is now ready for HPLC analysis. Dilution with the mobile phase may be necessary if the concentration is outside the calibration range.
HPLC Method:
-
Column: A polymer-based reversed-phase column, such as RSpak DE-613, is suitable.[15]
-
Mobile Phase: An isocratic mobile phase of a dilute acid, such as 2-5 mM sulfuric acid or perchloric acid, is commonly used.[15]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20-30°C.[16]
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare a series of D-glucaric acid standards of known concentrations in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Part 3: Concluding Remarks and Future Outlook
The microbial production of this compound in E. coli is a testament to the power of metabolic engineering. By assembling a synthetic pathway from diverse biological sources, researchers have laid the groundwork for a sustainable manufacturing process. Significant progress has been made, with reported titers reaching over 5 g/L.[6][7] However, for this technology to be commercially viable, further improvements in productivity, titer, and yield are necessary.
Future research will likely focus on a multi-pronged approach:
-
Enzyme Bioprospecting and Engineering: Discovering and engineering more robust and efficient enzymes, particularly MIOX, will be critical.[17]
-
Host Strain Optimization: Engineering E. coli host strains to be more amenable to the stresses of heterologous protein expression and to naturally channel more carbon towards the desired pathway.
-
Process Optimization: Further refinement of fermentation conditions, including media composition and feeding strategies, will continue to play a vital role.
-
Advanced Synthetic Biology Tools: Employing tools like biosensors and dynamic regulatory circuits will enable more precise control over metabolic fluxes in real-time.[1][6]
By integrating these strategies, the bio-based production of this compound can move closer to becoming an economically competitive and environmentally superior alternative to conventional chemical synthesis.
References
-
Chen, N., et al. (2021). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. MDPI. [Link]
-
Wang, C., et al. (2022). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. PMC - NIH. [Link]
-
Reizman, B. (2017). Pathway and protein engineering for improved this compound production in Escherichia coli. ProQuest. [Link]
-
Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology. [Link]
-
Shiue, E. (2012). Improvement of D-Glucaric Acid Production in Escherichia coli. DSpace@MIT. [Link]
-
Prather, K. L. J., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. ResearchGate. [Link]
-
Poon, R., et al. (1993). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link]
-
Brockman, I. M., & Prather, K. L. J. (2015). Improvement of this compound production in E. coli via dynamic control of metabolic fluxes. Metabolic Engineering. [Link]
-
Otten, L. G., et al. (2020). Sequence-based bioprospecting of myo-inositol oxygenase (Miox) reveals new homologues that increase this compound production in Saccharomyces cerevisiae. PubMed. [Link]
-
Shiue, E., & Prather, K. L. J. (2014). Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport. PubMed. [Link]
-
Gupta, A., et al. (2016). Synthetic pathway for D-glucaric acid production from glucose. ResearchGate. [Link]
-
Poon, R., et al. (1993). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]
-
Moon, T. S. (2009). Retrobiosynthesis of D-Glucaric Acid in a Metabolically Engineered Strain of Escherichia coli. DSpace@MIT. [Link]
-
Vanamala, J., et al. (2005). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
-
Tesfaye, W., et al. (2008). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. CORE. [Link]
-
Shodex. Reverse Phase Analysis of Gluconic Acids (DE-613). Shodex HPLC Columns. [Link]
-
Provost, J., & Wallert, M. E. coli protein expression protocol. San Diego State University. [Link]
-
Boston Institute of Biotechnology. (2024). Mastering E. coli Fermentation in Biopharmaceuticals. Boston Institute of Biotechnology. [Link]
-
OpenWetWare. (2012). Recipes and tools for culture of Escherichia coli. PMC - NIH. [Link]
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"enzymatic synthesis of glucaric acid using glucose oxidase and dehydrogenases"
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucaric acid is a top value-added chemical derived from biomass, with significant applications in the polymer, food, and pharmaceutical industries, including use as a precursor for biodegradable polymers and for its therapeutic potential.[1][2] Traditional chemical synthesis methods involving nitric acid oxidation of glucose are effective but suffer from low selectivity and generate hazardous waste.[2][3] This application note details a robust and environmentally benign enzymatic approach for the synthesis of D-Glucaric acid from D-Glucose. We present a one-pot, multi-enzyme cascade that leverages a synthetic pathway combining enzymes from different organisms to achieve efficient conversion.[1][4] The protocol outlines the core biochemical pathway, step-by-step experimental procedures, analytical methods for quantification, and a guide for troubleshooting common issues.
Principle of the Pathway: A Multi-Enzyme Cascade
The enzymatic synthesis of D-glucaric acid from glucose requires the specific oxidation of both the C1 aldehyde and the C6 primary alcohol groups of the glucose molecule. A direct enzymatic oxidation using a single enzyme is challenging. While enzymes like glucose oxidase efficiently oxidize the C1 position to form gluconic acid, they do not act on the C6 position.[4]
To achieve the necessary dual oxidation, this protocol employs a well-established and efficient synthetic pathway that proceeds through a myo-inositol intermediate.[1][5] This multi-step cascade utilizes four key enzymes to convert D-glucose into D-glucaric acid.
The pathway is as follows:
-
D-Glucose is first phosphorylated to Glucose-6-Phosphate (G6P) by an endogenous or added kinase.
-
myo-Inositol-1-Phosphate Synthase (Ino1/MIPS) catalyzes the conversion of G6P to myo-Inositol-1-Phosphate .[1]
-
An endogenous or added Phosphatase removes the phosphate group to yield myo-Inositol .[1]
-
myo-Inositol Oxygenase (MIOX) , a key rate-limiting enzyme, oxidizes myo-inositol to D-Glucuronic Acid .[1][5][6]
-
Finally, Uronate Dehydrogenase (UDH) oxidizes D-Glucuronic acid at the C1 position to produce the final product, D-Glucaric Acid , using NAD+ as a cofactor.[7][8]
This cascade approach allows for high specificity and yield under mild reaction conditions.
Key Enzymes and Their Functions
Successful synthesis relies on active and stable enzymes, typically produced recombinantly in hosts like E. coli or S. cerevisiae.
| Enzyme | Abbreviation | Source Organism (Example) | Function & Cofactors |
| myo-Inositol-1-Phosphate Synthase | Ino1 / MIPS | Saccharomyces cerevisiae | Isomerizes Glucose-6-Phosphate to myo-Inositol-1-Phosphate. Requires NAD+.[1] |
| myo-Inositol Oxygenase | MIOX | Mus musculus (mouse) or Arabidopsis thaliana | A non-heme iron oxygenase that cleaves the myo-inositol ring to form D-Glucuronic acid. Requires O₂. This is often the rate-limiting step.[1][6][9] |
| Uronate Dehydrogenase | UDH | Pseudomonas syringae or Pseudomonas putida | An NAD⁺-dependent dehydrogenase that oxidizes D-Glucuronic acid to D-Glucaro-1,5-lactone, which hydrolyzes to D-Glucaric acid.[3][7][10] |
| Phosphatase | (e.g., SuhB) | Endogenous in E. coli | Hydrolyzes myo-Inositol-1-Phosphate to myo-Inositol.[1] |
Application Protocol: One-Pot Synthesis
This protocol describes an in vitro one-pot reaction using purified enzymes.
Reagents and Materials
-
Enzymes: Purified recombinant Ino1, MIOX, and UDH. (A commercial hexokinase is also needed if starting from glucose).
-
Substrate: D-Glucose
-
Cofactors: Adenosine triphosphate (ATP), Nicotinamide adenine dinucleotide (NAD⁺)
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Other Reagents: MgCl₂
-
Equipment: Temperature-controlled incubator/shaker, microcentrifuge, pH meter, HPLC system.
Experimental Workflow
Step-by-Step Procedure
-
Buffer Preparation: Prepare 100 mM Tris-HCl buffer and adjust the pH to 8.0. The optimal pH for UDH is generally between 7.0 and 9.5.[7][8]
-
Reaction Mixture Assembly: In a sterile microcentrifuge tube, assemble the following components on ice to a final volume of 1 mL:
-
Incubation: Mix gently by inversion and incubate the reaction at 30-37°C with gentle agitation (e.g., 200 rpm) for 12 to 24 hours.
-
Time-Course Sampling: At desired time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to 50 µL of 0.2 M HCl or by heat inactivation (e.g., 95°C for 5 minutes).
-
Sample Preparation for Analysis: Centrifuge the quenched sample at >12,000 x g for 10 minutes to pellet the precipitated enzymes. Collect the supernatant for analysis.
Analytical Methods and Data
The concentration of D-glucaric acid can be reliably determined using High-Performance Liquid Chromatography (HPLC).
HPLC Protocol
-
System: HPLC with a UV detector (210 nm) or a Refractive Index (RI) detector.
-
Column: A polymer-based reversed-phase column (e.g., RSpak DE-613) or an organic acid analysis column (e.g., Aminex HPX-87H) is suitable.[12][13]
-
Mobile Phase: Isocratic elution with a dilute acid, such as 2-5 mM H₂SO₄ or perchloric acid.[12][14]
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Temperature: 50-60°C.
-
Quantification: Generate a standard curve using known concentrations of pure D-glucaric acid.
Representative Data
The following table shows example data from a time-course experiment, demonstrating the conversion of glucose to glucaric acid.
| Incubation Time (hours) | Glucose (mM) | myo-Inositol (mM) | D-Glucuronic Acid (mM) | D-Glucaric Acid (mM) |
| 0 | 50.0 | 0.0 | 0.0 | 0.0 |
| 4 | 35.2 | 8.1 | 4.5 | 2.1 |
| 8 | 21.5 | 12.3 | 7.8 | 8.3 |
| 12 | 10.1 | 9.5 | 5.1 | 25.2 |
| 24 | < 1.0 | 1.2 | < 0.5 | 45.8 |
Note: Yields can reach over 1 g/L in optimized in vitro systems and significantly higher in engineered microbes.[1][2][11]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Rate-limiting MIOX activity: MIOX is known to be unstable and have low activity.[5][6] 2. Cofactor Depletion: NAD⁺ is consumed by both Ino1 and UDH. 3. Suboptimal pH or Temperature. | 1. Increase MIOX concentration or use a more stable MIOX variant (e.g., with a SUMO fusion tag).[9][15] 2. Add a cofactor regeneration system (e.g., NADH oxidase) or increase the initial NAD⁺ concentration. 3. Verify the reaction pH and optimize the temperature (typically 30-37°C). |
| Accumulation of Intermediates (e.g., myo-Inositol) | 1. MIOX Inactivity: Indicates a significant bottleneck at the MIOX step. 2. UDH Inactivity: If glucuronic acid accumulates. | 1. Check the activity of your MIOX enzyme stock. Consider using fresh enzyme or a more active homolog.[6] 2. Verify UDH activity and ensure sufficient NAD⁺ is present for the final conversion step. |
| Inconsistent Results | 1. Enzyme Degradation: Improper storage or handling of enzyme stocks. 2. Pipetting Inaccuracies. | 1. Store enzymes in appropriate buffers with cryoprotectants (e.g., glycerol) at -80°C. Avoid repeated freeze-thaw cycles. 2. Use calibrated pipettes and prepare a master mix for the reaction setup to ensure consistency. |
Conclusion
The enzymatic synthesis of D-glucaric acid via the myo-inositol pathway offers a highly specific, efficient, and sustainable alternative to traditional chemical methods. By optimizing the concentrations of the four key enzymes and reaction conditions, researchers can achieve high titers of this valuable platform chemical. This protocol provides a foundational method that can be further developed for large-scale bioproduction in academic and industrial settings.
References
-
ResearchGate. (n.d.). Synthetic pathway for D-glucaric acid production from glucose. Retrieved from [Link]
-
Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595. Retrieved from [Link]
-
Poon, R., et al. (1985). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology, 9(4), 165–167. Retrieved from [Link]
-
Galkin, A., et al. (2023). Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. Molecules, 28(15), 5871. Retrieved from [Link]
-
Shi, Y., et al. (2022). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. Fermentation, 8(11), 629. Retrieved from [Link]
-
Shi, C., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00287-23. Retrieved from [Link]
-
Liu, Y., et al. (2016). Production of this compound from myo-inositol in engineered Pichia pastoris. Enzyme and Microbial Technology, 92, 9-16. Retrieved from [Link]
-
Pick, A., et al. (2015). Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway. AMB Express, 5, 22. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway and integration strategy of miox4 and udh for over-producing this compound in Saccharomyces cerevisiae. Retrieved from [Link]
-
Poon, R., et al. (1985). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. Retrieved from [Link]
-
Shi, C., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology. Retrieved from [Link]
-
Shodex. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway. Retrieved from [Link]
-
CORE. (n.d.). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. Retrieved from [Link]
-
ResearchGate. (n.d.). Uronate dehydrogenase catalyzes a dehydrogenation reaction at C1, 6 position of glucuronic acid. Retrieved from [Link]
-
NZYtech. (n.d.). Uronate dehydrogenase. Retrieved from [Link]
-
Li, N., et al. (2022). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Microbiology Spectrum, 10(5), e01890-22. Retrieved from [Link]
-
Parkkinen, T., et al. (2011). Crystal Structure of Uronate Dehydrogenase from Agrobacterium tumefaciens. Journal of Biological Chemistry, 286(23), 20344-20352. Retrieved from [Link]
-
Rajan, G., et al. (2020). Sequence-based bioprospecting of myo-inositol oxygenase (Miox) reveals new homologues that increase this compound production in Saccharomyces cerevisiae. Enzyme and Microbial Technology, 140, 109623. Retrieved from [Link]
-
Reizman, B. J., et al. (2014). Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport. Metabolic Engineering, 22, 22–31. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Retrieved from [Link]
-
ResearchGate. (n.d.). One pot synthesis of hydrogen and this compound via glucose electrolysis. Retrieved from [Link]
-
Sharma, P., et al. (2020). One pot synthesis of hydrogen and this compound via glucose electrolysis. Journal of Materials Chemistry A, 8(33), 16933-16943. Retrieved from [Link]
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Topic: Electrochemical Oxidation of Glucose for Glucaric Acid Synthesis
An Application Note and Protocol for Researchers
Abstract
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable chemistry. Glucose, an abundant and renewable feedstock, can be selectively oxidized to produce D-glucaric acid, a top-12 value-added chemical identified by the US Department of Energy. This dicarboxylic acid serves as a versatile building block for polymers, chelating agents, and pharmaceuticals. Traditional chemical oxidation methods often rely on harsh reagents like nitric acid, posing significant environmental and safety challenges. Electrocatalysis presents a compelling alternative, offering mild reaction conditions, high selectivity, and the use of electrons as a clean reagent, which can be supplied by renewable energy sources. This guide provides a detailed overview of the principles, experimental protocols, and analytical methods for the electrochemical synthesis of glucaric acid from glucose, tailored for researchers in catalysis, green chemistry, and drug development.
Introduction to Electrocatalytic Glucose Oxidation
The electrochemical oxidation of glucose to this compound is a promising green alternative to conventional methods.[1][2] The process leverages an electrocatalyst to facilitate the selective oxidation of both the C1 aldehyde and the C6 primary alcohol groups of the glucose molecule. This reaction typically occurs in a two-step sequence, first forming the intermediate D-gluconic acid, which is subsequently oxidized to D-glucaric acid.[3][4]
The overall process offers several distinct advantages:
-
Sustainability: Utilizes a renewable feedstock (glucose) and can be powered by renewable electricity.[5][6]
-
Mild Conditions: Reactions are typically conducted at or near room temperature and ambient pressure in aqueous media.[7]
-
High Selectivity: By carefully controlling the electrode potential and catalyst material, the reaction can be steered towards the desired product, minimizing byproduct formation.[2][8]
-
Safety: Avoids the use of hazardous and corrosive oxidants like nitric acid.[9][10]
This document details the use of a nanostructured Nickel-Iron (NiFe)-based catalyst, which has demonstrated high activity and selectivity for this transformation.[2][6]
Reaction Mechanism and Key Principles
The electrochemical conversion of glucose to this compound is a 6-electron oxidation process. The generally accepted pathway on metal-based catalysts in alkaline media involves sequential oxidation.[3]
-
Step 1 (2e⁻ Oxidation): The aldehyde group at the C1 position of glucose is oxidized to a carboxylate group, forming D-gluconate.
-
Step 2 (4e⁻ Oxidation): The primary alcohol group at the C6 position is then oxidized to a second carboxylate group, yielding D-glucarate.
The choice of catalyst and electrolyte is critical. Noble metals like gold (Au) and platinum (Pt) are effective but costly and can be deactivated.[1][11][12] Earth-abundant, transition metal-based catalysts, such as nickel-iron oxides and hydroxides (NiFeOₓ), have emerged as highly efficient and cost-effective alternatives.[2][6] These catalysts function via an indirect oxidation mechanism where the active species, high-valent metal oxyhydroxides (e.g., NiOOH), are formed in situ on the electrode surface.[5] These species then act as the primary oxidant for the glucose molecule. Alkaline electrolytes (e.g., KOH) are essential as they promote the formation of these active catalytic sites and deprotonate the glucose hydroxyl groups, facilitating their oxidation.[13]
Experimental Setup and Materials
A standard three-electrode electrochemical cell is required for this synthesis. An H-type cell, which separates the anodic and cathodic compartments with a membrane, is recommended to prevent the product from being reduced at the cathode.
Materials & Equipment:
-
Potentiostat/Galvanostat: To control the potential or current.
-
Electrochemical Cell: H-type glass cell with two compartments separated by an anion exchange membrane (AEM).[14]
-
Working Electrode (Anode): Nickel foam supported NiFe layered double hydroxide (NiFe-LDH/NF). Other catalysts like gold foil or graphite felt can also be used.[1][14]
-
Counter Electrode (Cathode): Platinum foil or Nickel foam.
-
Reference Electrode: Ag/AgCl (in saturated KCl) or a Mercury/Mercury Oxide (MMO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for standardized reporting.
-
Reagents: D-Glucose, Potassium Hydroxide (KOH), high-purity water (≥18.2 MΩ·cm).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
Detailed Experimental Protocols
Protocol 1: Electrochemical Synthesis of this compound
This protocol is based on the use of a highly active NiFe-based catalyst in an alkaline medium.[2][6]
-
Electrolyte Preparation: Prepare the anolyte by dissolving D-glucose (e.g., 0.1 M) in an aqueous solution of 1.0 M KOH. Prepare the catholyte as a 1.0 M KOH solution without glucose.
-
Cell Assembly:
-
Place the NiFe-LDH/NF working electrode and the reference electrode in the anodic compartment of the H-cell.
-
Place the counter electrode in the cathodic compartment.
-
Fill both compartments with their respective electrolytes, ensuring the liquid levels are equal.
-
Connect the electrodes to the potentiostat.
-
-
Electrolysis:
-
Perform the electrolysis at a constant potential (chronoamperometry). A potential of 1.35 - 1.45 V vs. RHE is typically effective for oxidizing glucose to this compound on NiFe catalysts.[2][6]
-
Run the electrolysis for a set duration (e.g., 6-24 hours), with magnetic stirring in the anolyte compartment to ensure sufficient mass transport.
-
-
Sampling: Periodically (e.g., every 2 hours), withdraw a small aliquot (e.g., 0.5 mL) from the anolyte for analysis. Neutralize the sample with a dilute acid (e.g., H₂SO₄) to a pH of ~5-6 before analysis to quench the reaction and prepare it for HPLC.[15]
| Parameter | Typical Value | Rationale |
| Catalyst | NiFe-LDH/NF | High activity and selectivity, earth-abundant.[2] |
| Electrolyte | 1.0 M KOH | Promotes the formation of active NiOOH species.[5] |
| Glucose Conc. | 10 - 100 mM | Balances reaction rate with mass transport limitations.[2][15] |
| Anode Potential | 1.35 - 1.45 V vs. RHE | Sufficient overpotential for both C1 and C6 oxidation steps.[2] |
| Temperature | 25 °C | Mild conditions are sufficient; higher temps can degrade glucose. |
| Duration | 6 - 24 hours | Depends on desired conversion level. |
Protocol 2: HPLC Quantification of Reactants and Products
Accurate quantification of glucose, gluconic acid, and this compound is crucial for determining conversion, selectivity, and faradaic efficiency.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for D-glucose, D-gluconic acid (as sodium gluconate), and D-glucaric acid (as potassium glucarate) in the mobile phase.
-
Calibration: Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration) for each compound.
-
Sample Analysis:
-
Filter the neutralized samples from the electrolysis through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC.
-
-
Quantification: Use the peak areas from the sample chromatogram and the calibration curves to determine the concentration of each species in the electrolyte.
| Parameter | Typical Condition | Source |
| Column | Anion Exchange (e.g., Dionex CarboPac) or C18 Reversed Phase | [16][17] |
| Mobile Phase | Dilute H₂SO₄ (e.g., 5 mM) or NaOH (e.g., 0.1 M) | [14][16] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard for analytical HPLC. |
| Detection | UV at 210 nm (for acids) or Refractive Index (for glucose) | [18][19] |
| Column Temp. | 30 - 50 °C | To ensure reproducible retention times.[14] |
Data Analysis and Performance Metrics
After quantifying the species via HPLC, the following key performance indicators can be calculated:
-
Glucose Conversion (%): Conversion = ([Glucose]initial - [Glucose]final) / [Glucose]initial * 100
-
This compound Yield (%): Yield = [this compound]final / [Glucose]initial * 100
-
This compound Selectivity (%): Selectivity = [this compound]final / ([Glucose]initial - [Glucose]final) * 100
-
Faradaic Efficiency (FE %): This metric measures the efficiency of charge utilization for producing the desired product. FE = (moles of this compound * n * F) / Q * 100 Where:
-
n is the number of electrons transferred (n=6 for this compound).
-
F is the Faraday constant (96,485 C/mol).
-
Q is the total charge passed during electrolysis (in Coulombs).
-
A high Faradaic Efficiency (e.g., >80%) indicates that most of the electrical energy supplied was used for the desired reaction, with minimal charge lost to side reactions like the Oxygen Evolution Reaction (OER).[2][20]
Troubleshooting and Considerations
-
Low Yield/Selectivity: This could be due to an incorrect potential, catalyst deactivation, or product degradation. Verify the reference electrode calibration. Consider pulsed electrolysis to regenerate the catalyst surface.[1]
-
Current Decay: A rapid drop in current often indicates catalyst poisoning or the depletion of reactants near the electrode surface. Increase the stirring rate to improve mass transport.
-
Poor HPLC Separation: Adjust the mobile phase composition or pH. Ensure the column is properly conditioned. Gluconic and glucaric acids can be challenging to separate and may require a dedicated organic acid analysis column.[17]
-
Safety: While the process avoids harsh acids, concentrated KOH is caustic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrogen gas is evolved at the cathode, so the setup should be in a well-ventilated area.
References
-
Schlegel, N., Wiberg, G. K. H., & Arenz, M. (n.d.). On the electrooxidation of glucose on gold: towards an electrochemical this compound production as value-added chemical. ResearchGate. [Link]
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Request PDF. (n.d.). On the electrooxidation of glucose on gold: Towards an electrochemical this compound production as value-added chemical. ResearchGate. [Link]
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Elucidating the Reaction Pathway of Glucose Electrooxidation to its valuable Products. BORIS Portal. [Link]
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Poon, R., Villeneuve, D. C., Chu, I., & Kinach, R. (n.d.). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link]
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Request PDF. (n.d.). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
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HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]
-
Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State. WUR eDepot. [Link]
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Proposed two step oxidation from glucose to this compound via gluconic acid. ResearchGate. [Link]
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Sanghez de Luna, G., et al. (2023). Electrification of glucose valorization over NiO/Ni foam. RSC Publishing. [Link]
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Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO₂ Nanocatalysts. ACS Publications. [Link]
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Ibert, M., et al. (2024). Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt. PMC - NIH. [Link]
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Schematic of the experimental set-up. ResearchGate. [Link]
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Studying the Competition between Glucose Oxidation and Oxygen Evolution Reaction. ACS Publications. [Link]
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Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. CORE. [Link]
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Electrocatalysts for Glucose Electrooxidation Reaction: A Review. Scilit. [Link]
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Liu, W.-J., et al. (2020). Efficient electrochemical production of this compound and H₂ via glucose electrolysis. ResearchGate. [Link]
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Reverse Phase Analysis of Gluconic Acids (DE-613). Shodex HPLC Columns. [Link]
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Request PDF. (n.d.). Two-steps synthesis of D-glucaric acid via D-gluconic acid by electrocatalytic oxidation of D-glucose on gold electrode: Influence of operational parameters. ResearchGate. [Link]
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Unraveling the Thermocatalytic and Electrocatalytic Pathways of Glucose Oxidation on Gold Surfaces Using Atomically Precise Au₂₅ Nanoclusters. ACS Energy Letters. [Link]
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One pot synthesis of hydrogen and this compound via glucose electrolysis. RSC Publishing. [Link]
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Electrocatalytic Glucose Oxidation at Coral-Like Pd/C₃N₄-C Nanocomposites in Alkaline Media. Semantic Scholar. [Link]
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Liu, W.-J., et al. (2020). Efficient electrochemical production of this compound and H₂ via glucose electrolysis. Nature Communications. [Link]
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An electrokinetic-combined electrochemical study of the glucose electro-oxidation reaction: effect of gold surface energy. RSC Publishing. [Link]
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Efficient electrochemical production of this compound and H₂ via glucose electrolysis. Nature Communications. [Link]
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Request PDF. (n.d.). An electrokinetic-combined electrochemical study of the glucose electro-oxidation reaction: Effect of gold surface energy. ResearchGate. [Link]
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Application Notes: Glucaric Acid as a High-Performance Chelating Agent in Modern Detergent Formulations
Introduction: The Persistent Challenge of Water Hardness in Detergency
The efficacy of any detergent formulation is fundamentally challenged by the presence of dissolved mineral ions, commonly referred to as "water hardness." Primarily composed of calcium (Ca²⁺) and magnesium (Mg²⁺) cations, hard water significantly impedes the cleaning process. These divalent cations readily react with anionic surfactants, the primary cleaning agents in most detergents, causing them to precipitate out of solution as insoluble soap scum.[1] This reaction not only reduces the concentration of active surfactant available for cleaning but also leads to the deposition of unsightly residue on fabrics, dishes, and the internal components of washing appliances.[2]
To counteract these effects, detergent formulations incorporate "builders" or "chelating agents."[2] These molecules function by sequestering hardness minerals, forming stable, water-soluble complexes that prevent the ions from interfering with the surfactant system.[3] For decades, phosphates, particularly sodium tripolyphosphate (STPP), were the builders of choice due to their high efficiency and cost-effectiveness.[4] However, environmental concerns regarding their role in the eutrophication of waterways have led to widespread regulatory bans and a pressing need for effective, biodegradable alternatives.[4][5]
D-Glucaric acid, a six-carbon dicarboxylic acid derived from the oxidation of glucose, has emerged as a leading bio-based, environmentally benign replacement for traditional chelating agents.[5] Identified by the U.S. Department of Energy as a top value-added chemical from biomass, glucaric acid and its salts (e.g., sodium glucarate) offer excellent chelation performance, are biodegradable, and are non-toxic.[6][7] These application notes provide a technical guide for researchers and formulators on the mechanism, performance, and evaluation protocols for incorporating this compound as a chelating agent in detergent systems.
Mechanism of Chelation: How this compound Sequesters Hardness Ions
The chelating power of this compound stems from its molecular structure, which features two terminal carboxyl groups (-COOH) and four hydroxyl groups (-OH) along its carbon backbone. In the alkaline conditions typical of detergent wash cycles (pH 9-11), the carboxylic acid groups deprotonate to form carboxylates (-COO⁻). These negatively charged sites, along with the lone pairs of electrons on the hydroxyl groups, act as Lewis bases (electron donors) that can coordinate with electron-accepting metal cations like Ca²⁺ and Mg²⁺.
The term "chelate" is derived from the Greek word for "claw," which aptly describes how the this compound molecule envelops the metal ion. Multiple coordination points from a single molecule bind to the central metal ion, forming a stable, heterocyclic ring structure. This multi-ligand binding, known as the chelate effect, results in a complex that is significantly more stable than complexes formed by non-chelating (monodentate) ligands. The resulting glucarate-metal complex is highly water-soluble and effectively "hides" the Ca²⁺ or Mg²⁺ ion from interacting with surfactants or forming inorganic scale precipitates.
Caption: Chelation of a Calcium Ion by Glucarate.
Quantitative Performance Comparison
A critical aspect of selecting a builder is its quantitative ability to sequester hardness ions. This is often expressed as the amount of calcium carbonate (CaCO₃) that can be complexed by a given weight of the chelating agent. While publicly available data for this compound is limited, performance data for structurally similar and commercially established bio-based chelators like sodium gluconate and sodium citrate provide a strong benchmark.
The following table summarizes the calcium and magnesium binding capacity of various chelating agents under typical alkaline wash conditions. The data demonstrates that natural chelators can offer performance comparable to petrochemical-based alternatives like EDTA and MGDA, especially under specific pH conditions.
Table 1: Comparative Chelation Performance of Various Builders
| Chelating Agent | Type | Calcium (Ca²⁺) Binding Capacity (mg CaCO₃ / g chelator) | Magnesium (Mg²⁺) Binding Capacity (mg MgCO₃ / g chelator) | Source(s) |
|---|---|---|---|---|
| Sodium Tripolyphosphate (STPP) | Phosphate | ~158 | ~83 | [8] |
| EDTA (tetrasodium salt) | Aminocarboxylate | 230 | 140 | [9] |
| MGDA (trisodium salt) | Aminocarboxylate | 220 | 145 | [9] |
| Sodium Gluconate | Polyhydroxycarboxylate | 134 (at pH 11) | 160 (at pH 11) | [9] |
| Sodium Citrate (anhydrous) | Hydroxycarboxylate | 215 (at pH 11) | 185 (at pH 11) | [9] |
Note: Data for Sodium Gluconate and Sodium Citrate is derived from Jungbunzlauer technical literature and represents performance at 20°C.[9] Performance can vary with temperature and the presence of other ions. This compound, as a dicarboxylic acid, is anticipated to exhibit strong chelation properties similar to these related structures.
Experimental Protocols for Performance Evaluation
To validate the efficacy of this compound in a detergent formulation, a series of standardized laboratory tests should be conducted. The following protocols outline the procedures for measuring calcium sequestration capacity, cleaning performance, and scale inhibition.
Caption: Experimental Workflow for Detergent Evaluation.
Protocol 1: Determination of Calcium Sequestration Capacity
This protocol uses a turbidity titration method to determine the amount of calcium that can be sequestered by a chelating agent before precipitation occurs.[10]
1. Reagents and Materials:
-
Sodium Glucarate (or other chelating agent)
-
Deionized Water
-
Sodium Oxalate Solution (2% w/v)
-
Calcium Chloride Solution, standardized (0.7% w/v)
-
1M Sodium Hydroxide (NaOH) and 1M Hydrochloric Acid (HCl) for pH adjustment
-
500 mL Beaker, Magnetic Stirrer and Stir Bar, pH Meter, 50 mL Burette
2. Procedure:
-
Accurately weigh 1.0 g of the chelating agent (e.g., sodium glucarate) and dissolve it in deionized water to make a total solution weight of 50.0 g.
-
Place the beaker on a magnetic stirrer and begin gentle agitation.
-
Add 3.0 mL of the 2% sodium oxalate solution.
-
Using the pH meter, adjust the solution to the target pH (e.g., pH 10.0 for a typical laundry application) using 1M NaOH or 1M HCl.
-
Fill a burette with the 0.7% calcium chloride solution.
-
Slowly titrate the chelating agent solution with the calcium chloride solution. Observe the solution closely for the first sign of persistent turbidity (cloudiness). This is the endpoint.
-
Record the volume (V) of calcium chloride solution added.[10]
3. Calculation: The calcium sequestering capacity is calculated based on the fact that each mL of 0.7% CaCl₂ solution corresponds to a specific amount of calcium.
-
Sequestration Value (mg CaCO₃ / g chelator) = V (mL) × C
-
Where V is the volume of CaCl₂ titrant in mL.
-
C is a conversion factor that equates the titrant to mg of CaCO₃. This factor should be determined by standardizing the CaCl₂ solution.
-
Protocol 2: Evaluation of Cleaning Performance (Stain Removal)
This protocol is adapted from standard guides like ASTM D3050 and measures the removal of standardized soils from fabric swatches.[11][12]
1. Materials:
-
Terg-O-Tometer or similar laboratory-scale washing apparatus.
-
Pre-soiled fabric swatches (e.g., dust/sebum on cotton, mineral oil/carbon black on polyester-cotton blend).
-
Model detergent formulation (with and without sodium glucarate).
-
Standardized hard water (e.g., 150 ppm hardness, 2:1 Ca:Mg ratio).
-
Spectrophotometer or Colorimeter for measuring reflectance.
-
White Enamel Plaque for backing swatches during measurement.[12]
2. Procedure:
-
Measure the initial reflectance of the soiled area on at least three replicate swatches for each soil type. This is the "Reflectance of Soiled Fabric" (B).
-
Measure the reflectance of an unsoiled area of the same fabric type. This is the "Reflectance of Original Fabric" (A).
-
Prepare wash solutions in the Terg-O-Tometer beakers using the standardized hard water and the prescribed concentration of the detergent formulation. A control (no glucarate) and the test formulation (with glucarate) should be run in parallel.
-
Set the wash temperature (e.g., 40°C) and agitation speed.
-
Add the soiled swatches to the beakers and run the wash cycle for a set time (e.g., 15 minutes).
-
Rinse the swatches thoroughly with deionized water and allow them to air dry completely in the dark.
-
Measure the final reflectance of the washed soiled area on each swatch. This is the "Reflectance of Washed Fabric" (C).
3. Calculation: The performance is evaluated using the Stain Removal Index (SRI), which quantifies the degree of stain removal.
-
% Soil Removal = [(C - B) / (A - B)] × 100
-
This value is often reported as the Stain Removal Index (SRI). A higher SRI indicates better cleaning performance.
Protocol 3: Assessment of Inorganic Scale Inhibition
This static laboratory test evaluates the ability of a chelating agent to prevent the precipitation of calcium carbonate from a supersaturated solution.[13][14]
1. Reagents and Materials:
-
Calcium Chloride (CaCl₂) stock solution.
-
Sodium Bicarbonate (NaHCO₃) stock solution.
-
Sodium Glucarate (or other inhibitor) stock solution.
-
pH 9.0 Buffer (e.g., Borate buffer).
-
Glass test vials or bottles.
-
Constant temperature water bath or oven (e.g., 70°C).
-
Filtration apparatus (0.45 µm filter).
-
Apparatus for measuring calcium concentration (e.g., by EDTA titration[15] or ICP-OES).
2. Procedure:
-
Prepare a "cation" solution by adding the CaCl₂ stock solution and the test inhibitor (sodium glucarate) at various concentrations (e.g., 0, 10, 25, 50 ppm) to a series of test vials. Dilute with deionized water.
-
Prepare an "anion" solution by adding the NaHCO₃ stock solution to a separate series of vials. Dilute with deionized water. The concentrations should be calculated such that when mixed, they create a solution supersaturated with respect to CaCO₃.
-
Place all vials in the constant temperature bath (70°C) to equilibrate for 30 minutes.
-
Pour the anion solution into the corresponding cation solution vial, cap immediately, shake to mix, and return to the water bath. This is time zero (t=0). A "blank" vial should be prepared with no inhibitor.
-
After a set incubation period (e.g., 24 hours), remove the vials and immediately filter the contents through a 0.45 µm filter to remove any precipitated CaCO₃.
-
Analyze the filtrate for the remaining dissolved calcium concentration ([Ca]final).
-
Analyze a control sample prepared without bicarbonate to determine the initial calcium concentration ([Ca]initial).
3. Calculation: The percent inhibition is calculated by comparing the amount of calcium that remained in solution in the presence of the inhibitor to the amount that precipitated in the blank.
-
% Inhibition = [([Ca]inhibitor - [Ca]blank) / ([Ca]initial - [Ca]blank)] × 100
-
[Ca]inhibitor is the final Ca²⁺ concentration in the sample with the inhibitor.
-
[Ca]blank is the final Ca²⁺ concentration in the sample without the inhibitor.
-
[Ca]initial is the initial Ca²⁺ concentration before precipitation.
-
Conclusion
This compound represents a highly effective, sustainable, and biodegradable solution to the challenge of water hardness in detergent formulations. Its robust capacity for chelating divalent cations like Ca²⁺ and Mg²⁺ directly translates into improved cleaning performance by protecting surfactant activity and preventing the formation of scale and residues. The protocols detailed in these notes provide a comprehensive framework for researchers and formulators to quantitatively assess the benefits of incorporating this compound into next-generation cleaning products. By leveraging the performance of bio-based chelators like this compound, the detergent industry can move towards formulations that are not only powerful but also environmentally responsible.
References
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ASTM D3050-98, Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics, ASTM International, West Conshohocken, PA, 1998. ([Link])
-
ASTM D3050-07, Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics (Not Suitable for Detergent Ranking), ASTM International, West Conshohocken, PA, 2015. ([Link])
-
ASTM D3050, Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics (Not Suitable for Detergent Ranking), ASTM International. ([Link])
-
ASTM D3050-07(2015), Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics (Not Suitable for Detergent Ranking), iTeh Standards. ([Link])
-
Exchange. H-1: CLEANING EFFICIENCY OF DETERGENTS: TERRY TOWEL METHOD. 2011. ([Link])
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Titrations.info. Determination of water total hardness by complexometric titration. 2024. ([Link])
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Olympian Water Testing, LLC. How to Determine Water Hardness Using Titration. 2025. ([Link])
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ResearchGate. A LABORATORY COMPARISON OF THE DETERGENT EFFICIENCIES OF LAUNDRY SOAP BUILDERS. 1946. ([Link])
-
University of Waterloo. Determination of Water Hardness using Complexometric titration. ([Link])
- Google Patents. US9347024B2 - Calcium sequestering composition. ()
-
eGyanKosh. EXPT. 6 DETERMINATION OF THE HARDNESS OF A GIVEN WATER SAMPLE BY COMPLEXOMETRIC TITRATION. ([Link])
-
ResearchGate. Evaluation of Calcium Binding Capacity of Chelating Agents in Calcium Carbonate Suspension and Effects on Calcium Distribution of Calcium Chelating Agents. 2019. ([Link])
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American Chemical Society. Complex Formation between Carboxylic Acids and Divalent Metal Cations. ([Link])
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ResearchGate. The oxidation of D-glucose to this compound using Au/C catalysts. 2015. ([Link])
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Scribd. Determination of Ca Sequestration Value. ([Link])
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National Institutes of Health. A Standardized Test Protocol for Evaluation of Scale Reduction Technologies. 2021. ([Link])
-
National Institutes of Health. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. 2024. ([Link])
-
ANSI Webstore. Standard Test Method Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Cal. ([Link])
-
French Creek Software. AWT 2017 DEVELOPING REALISTIC SCALE INHIBITOR TEST PROCEDURES CALCIUM CARBONATE SCALE INHIBITOR TESTING. 2017. ([Link])
-
ResearchGate. Foaming and Cleaning Performance Comparison of Liquid Detergent Formulations using Mixtures of Anionic and Nonionic Surfactants. 2015. ([Link])
-
American Chemical Society. D-Glucaric acid. 2017. ([Link])
-
White Rose Research Online. Evaluation of laboratory techniques for assessing scale inhibition efficiency. ([Link])
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Essential Industries. The Chemistry of Cleaning - Builders. 2020. ([Link])
- Google Patents. US4524009A - Detergent builder. ()
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Chemate Group. Detergent Builders And Their Functions. ([Link])
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National Institutes of Health. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. 2023. ([Link])
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LookChem. Sodium Gluconate vs. EDTA: Detailed Comparison & Uses. 2024. ([Link])
-
Jungbunzlauer. Green and effective complexation – a comparative study. ([Link])
-
National Institutes of Health. Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study. 2023. ([Link])
-
MDPI. Preparation and Laboratory Testing of Polymeric Scale Inhibitor Colloidal Materials for Oilfield Mineral Scale Control. 2022. ([Link])
-
National Institutes of Health. How to Synthesise High Purity, Crystalline d‐this compound Selectively. 2018. ([Link])
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PubMed. Formation and stability of the mixed-chelator complexes of Sr2+, Mg2+, Ca2+, Ba2+, and Y3+ in solution with bio-relevant chelators. 2023. ([Link])
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PubMed. Cellular actions of inositol phosphates and other natural calcium and magnesium chelators. 1994. ([Link])
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PubMed. Mechanism of luminal Ca2+ and Mg2+ action on the vacuolar slowly activating channels. 1999. ([Link])
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PubMed. The use of phosphate in detergents and possible replacements for phosphate. 1972. ([Link])
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PubMed. Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA - An In-vitro Study. 2023. ([Link])
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Application Notes & Protocols: Glucaric Acid as a Novel Corrosion Inhibitor for Metals
Abstract
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The increasing demand for environmentally benign and sustainable chemical solutions has propelled research into green corrosion inhibitors. Glucaric acid, a bio-based dicarboxylic acid identified by the U.S. Department of Energy as a top value-added chemical from biomass, has emerged as a powerful and promising corrosion inhibitor.[1][2] Its efficacy stems from its unique molecular structure, featuring multiple hydroxyl and carboxyl functional groups. This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of this compound as a corrosion inhibitor for various metals. It details the underlying inhibition mechanisms, outlines robust experimental protocols for performance validation, and offers insights into data interpretation.
Introduction: The Case for this compound
This compound, also known as saccharic acid, is an aldaric acid produced via the oxidation of glucose.[2][3] Traditionally, its production involved nitric acid, but newer, greener catalytic processes are making it more commercially viable and sustainable.[2] Its appeal as a corrosion inhibitor is multifaceted:
-
Eco-Friendly Profile: Derived from renewable resources and being readily biodegradable, it presents a sustainable alternative to hazardous inhibitors like chromates and phosphates.[1][4]
-
Powerful Chelating Agent: The presence of multiple carboxyl and hydroxyl groups allows this compound to effectively chelate with metal ions, a key aspect of its inhibition mechanism.[5]
-
Versatile Applications: It has shown effectiveness in various applications, from cooling water treatments and household cleaners to concrete admixtures where water contacts metal surfaces.[6]
This guide will focus on the scientific principles and practical methodologies required to harness and validate the anti-corrosive properties of this compound.
Proposed Mechanism of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor is primarily attributed to its ability to adsorb onto the metal surface and form a protective, passive film. This process hinders both the anodic (metal dissolution) and cathodic (oxygen reduction or hydrogen evolution) reactions that constitute the corrosion process.
The mechanism can be broken down into two main steps:
-
Adsorption and Chelation: The oxygen atoms in the carboxyl (-COOH) and hydroxyl (-OH) groups of the this compound molecule possess lone pairs of electrons. These electrons are readily shared with the vacant d-orbitals of the metal atoms on the surface, leading to strong chemical adsorption (chemisorption). The molecule can act as a multidentate ligand, forming stable chelate complexes with the surface metal ions.
-
Protective Film Formation: This adsorption process results in the formation of a compact, passivating layer of a metal-glucarate complex on the surface. This hydrophobic film acts as a physical barrier, isolating the metal from the aggressive corrosive environment (e.g., water, chlorides, acids).
Experimental Evaluation of Inhibitor Performance
To quantify the effectiveness of this compound, a combination of gravimetric and electrochemical techniques should be employed. Each method provides unique insights into the inhibitor's performance and mechanism. The general workflow involves preparing metal specimens (coupons), exposing them to a corrosive environment with and without the inhibitor, and measuring the resulting change in corrosion rate.
// Node Definitions Prep [label="1. Specimen & Solution Prep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouponPrep [label="Metal Coupon Preparation\n(Grinding, Polishing, Cleaning)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionPrep [label="Solution Preparation\n(Corrosive Medium +/- this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
Exposure [label="2. Corrosion Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WeightLoss [label="Weight Loss Method\n(Long-term Immersion)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrochemical [label="Electrochemical Tests\n(EIS & PDP)", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="3. Data Analysis & Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc [label="Calculate Corrosion Rate (CR)\n& Inhibition Efficiency (%IE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Surface [label="Surface Analysis (Optional)\n(SEM/EDS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> CouponPrep; Prep -> SolutionPrep; CouponPrep -> Exposure; SolutionPrep -> Exposure; Exposure -> WeightLoss; Exposure -> Electrochemical; WeightLoss -> Analysis; Electrochemical -> Analysis; Analysis -> Calc; Analysis -> Surface; } adot Caption: General experimental workflow for evaluating corrosion inhibitor efficiency.
Protocols for Performance Validation
The following protocols are standardized methods for assessing corrosion inhibitor performance. It is crucial to run parallel experiments: a "blank" (corrosive solution without inhibitor) and one or more "inhibited" tests (corrosive solution with varying concentrations of this compound).
Protocol 1: Weight Loss (Gravimetric) Method (ASTM G1, G31)
This is the most direct and simplest method for determining the average corrosion rate over an extended period.[7][8]
Objective: To determine the mass loss of a metal coupon over time and calculate the inhibitor efficiency.
Materials:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known surface area.
-
Abrasive papers (e.g., 240, 400, 600, 800 grit).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Analytical balance (±0.1 mg accuracy).
-
Glass beakers or containers for immersion.
-
Corrosive solution (e.g., 3.5% NaCl, 1 M HCl).
-
High-purity this compound.[6]
-
Desiccator.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons sequentially with abrasive papers to achieve a uniform, scratch-free surface.
-
Measure the dimensions of each coupon to calculate the total surface area (A).
-
Degrease the coupons by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol and deionized water.
-
Dry the coupons thoroughly using a stream of warm air and store them in a desiccator.
-
-
Initial Weighing:
-
Weigh each prepared coupon accurately using an analytical balance. This is the initial weight (W_initial). Handle coupons with gloves to avoid contamination.
-
-
Immersion:
-
Prepare the test solutions. For the blank, use only the corrosive medium. For inhibited tests, add desired concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).
-
Completely immerse one coupon into each test solution. Ensure the coupon is suspended and not touching the bottom or sides of the container. Run tests in triplicate for reproducibility.
-
Cover the containers to prevent evaporation and contamination. The exposure period can range from 24 hours to several days, depending on the corrosivity of the medium.[7]
-
-
Post-Exposure Cleaning:
-
After the immersion period, carefully remove the coupons.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve using specific chemical solutions and gentle brushing.
-
Rinse with deionized water and acetone, then dry completely.
-
-
Final Weighing:
-
Weigh the cleaned, dry coupons to get the final weight (W_final).
-
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × D) Where:
-
ΔW is the weight loss in grams.
-
A is the surface area in cm².
-
T is the immersion time in hours.
-
D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inh is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Electrochemical Evaluation (EIS & PDP)
Electrochemical methods provide rapid and mechanistic information about the corrosion process.[9][10] They are non-destructive (EIS) or semi-destructive (PDP) and offer real-time data.
Objective: To determine the corrosion current and resistance of the metal-electrolyte interface.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analysis capability.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal coupon to be tested, with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area much larger than the WE.
-
// Node Definitions Potentiostat [label="Potentiostat", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="{ WE | RE | CE} | Electrochemical Cell\n(Corrosive Solution +/- Inhibitor)"]; WE [label="Working Electrode\n(Metal Specimen)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reference Electrode\n(e.g., Ag/AgCl)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CE [label="Counter Electrode\n(e.g., Platinum)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Potentiostat -> Cell:we [label=" Potential Control & Current Measurement"]; Potentiostat -> Cell:re [label=" Potential Reference"]; Potentiostat -> Cell:ce [label=" Current Path"]; Cell -> WE [style=invis]; Cell -> RE [style=invis]; Cell -> CE [style=invis]; } adot Caption: Schematic of a standard three-electrode cell for electrochemical tests.
Procedure:
-
Setup:
-
Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution (blank or inhibited).
-
Allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Potentiodynamic Polarization (PDP):
Data Analysis:
-
EIS Analysis:
-
Fit the Nyquist plot data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the polarization resistance (R_p). A larger semicircle diameter in the Nyquist plot corresponds to a higher R_p and better corrosion resistance.[15]
-
Inhibition Efficiency (%IE_EIS): %IE_EIS = [(R_p,inh - R_p,blank) / R_p,inh] × 100
-
-
PDP Analysis:
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[16][17]
-
Inhibition Efficiency (%IE_PDP): %IE_PDP = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100
-
The shift in E_corr can classify the inhibitor. If the shift is > 85 mV, it is considered anodic or cathodic; if < 85 mV, it is a mixed-type inhibitor.[18]
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative results should be summarized in tables.
Table 1: Example Data from Weight Loss Measurements for Mild Steel in 3.5% NaCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 25.4 | 0.115 | - |
| 200 | 5.1 | 0.023 | 80.0% |
| 500 | 2.3 | 0.010 | 91.3% |
| 1000 | 1.2 | 0.005 | 95.7% |
Table 2: Example Data from Electrochemical Tests for Mild Steel in 3.5% NaCl
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (μA/cm²) | R_p (Ω·cm²) | %IE (PDP) | %IE (EIS) |
| 0 (Blank) | -650 | 15.2 | 1800 | - | - |
| 200 | -635 | 3.5 | 7500 | 77.0% | 76.0% |
| 500 | -620 | 1.6 | 16000 | 89.5% | 88.8% |
| 1000 | -610 | 0.8 | 32000 | 94.7% | 94.4% |
The data consistently shows that as the concentration of this compound increases, the corrosion rate and corrosion current density decrease, while polarization resistance and inhibition efficiency increase, demonstrating its effective performance. The small shift in E_corr suggests this compound acts as a mixed-type inhibitor.
Conclusion
This compound is a highly effective, bio-based corrosion inhibitor with significant potential for industrial applications. Its performance is rooted in its ability to adsorb on metal surfaces and form a durable, protective film. The protocols outlined in this guide, combining gravimetric and electrochemical methods, provide a robust framework for researchers to quantify its efficiency and explore its mechanism of action. By following these standardized procedures, scientists can generate reliable and reproducible data, accelerating the adoption of this green chemistry solution for metal protection.
References
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Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link][7]
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Kalion, Inc. (n.d.). High-Purity Chemicals from Biomass. Retrieved from [Link][6]
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Alabama Specialty Products, Inc. (n.d.). Corrosion Coupons & Weight Loss Analysis. Retrieved from [Link][8]
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Hindawi. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link][9]
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TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Retrieved from [Link][19]
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Infinita Lab. (2025). Corrosion Inhibitor Testing. Retrieved from [Link]
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ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link][20]
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AMPP Knowledge Hub. (n.d.). Chapter 2: Corrosion Mass-Loss Test Methods. Retrieved from [Link][21]
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ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. Retrieved from [Link][15]
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Association for Materials Protection and Performance. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link][10]
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ResearchGate. (n.d.). Evaluation and Selection of Corrosion Inhibitors. Retrieved from [Link]
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AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link][11]
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NACE International. (n.d.). Evaluation of corrosion inhibitors. Retrieved from [Link]
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OSTI.gov. (n.d.). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. Retrieved from [Link]
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Google Patents. (n.d.). US20160305028A1 - Corrosion inhibiting composition. Retrieved from [5]
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MDPI. (2025). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. Retrieved from [Link][13]
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AMPP Knowledge Hub. (n.d.). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. Retrieved from [Link]
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ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link][14]
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Grand View Research. (2020). This compound Market - Combating Metal Corrosion. Retrieved from [Link][1]
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Cision PR Newswire. (n.d.). Kalion completes first, full-scale this compound production. Retrieved from [Link][4]
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Coatema. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link][12]
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ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild steel. Retrieved from [Link][16]
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ResearchGate. (2025). Gluconates as Corrosion Inhibitor of Aluminum in Various Corrosive Media. Retrieved from [Link]
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ResearchGate. (2025). Corrosion inhibition of carbon steel in the near neutral media by blends of tannin and calcium gluconate. Retrieved from [Link]
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Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link][22]
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ResearchGate. (2025). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Retrieved from [Link][17]
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Research and Reviews. (2021). This compound: Applications & Synthesis. Retrieved from [Link][2]
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Semantic Scholar. (2016). Corrosion Inhibition of Al Alloy with CaSiO3 /Gluconate Based Pigments in Aggressive Gluconic Acid/Saline Media. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Retrieved from [Link][18]
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MDPI. (2024). Inhibition Performance and Mechanism of Poly(Citric Acid–Glutamic Acid) on Carbon Steel Corrosion in Simulated Seawater. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). pH dependent metal extraction by D-glucaric acid. Retrieved from [Link]
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Semantic Scholar. (2015). saccharides glucose as a potential corrosion inhibition for mild steel in seawater. Retrieved from [Link]
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ACS Publications. (2024). This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. Retrieved from [Link]
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Ecolab. (n.d.). Copper Corrosion Inhibitors and Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link][3]
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Synthesis and Medical Applications of Glucaric Acid Derivatives: A Technical Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and diverse medical applications of glucaric acid and its derivatives. This guide is designed to offer not only detailed protocols but also the scientific rationale behind the methodologies, ensuring a comprehensive understanding of this promising class of compounds.
Section 1: Introduction to this compound and Its Derivatives
D-glucaric acid, a naturally occurring compound found in many fruits and vegetables, is an oxidized derivative of glucose.[1] In mammals, it is an end-product of the D-glucuronic acid pathway.[2] Its derivatives, particularly D-glucaro-1,4-lactone, have garnered significant attention for their therapeutic potential.[3] This guide will explore the synthesis of these compounds and their applications in detoxification, cancer prevention, and other emerging medical fields.
The primary mechanism of action for the therapeutic effects of this compound derivatives is the inhibition of β-glucuronidase, an enzyme that can reverse the detoxification process of glucuronidation.[2] By inhibiting this enzyme, this compound derivatives enhance the elimination of toxins, carcinogens, and excess hormones from the body.[2]
Section 2: Synthesis of this compound and Key Derivatives
The synthesis of this compound can be achieved through both chemical and biological methods. The choice of method depends on factors such as desired purity, scale, and environmental considerations.
Chemical Synthesis: Nitric Acid Oxidation of D-Glucose
A traditional and widely used method for synthesizing D-glucaric acid is the oxidation of D-glucose using nitric acid.[4][5] This method, while effective, requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.[6]
Protocol: Nitric Acid Oxidation of D-Glucose to D-Glucaric Acid
Materials:
-
D-Glucose
-
Concentrated Nitric Acid (e.g., 68%)
-
Deionized water
-
Potassium Hydroxide (KOH) or Calcium Hydroxide (Ca(OH)₂) for neutralization
-
Computer-controlled reactor (recommended for precise temperature and pressure control)[6]
-
Oxygen supply
Procedure:
-
Reaction Setup: In a closed, computer-controlled reactor, place the desired amount of concentrated nitric acid.[5]
-
Temperature and Pressure Control: Maintain the reaction temperature between 25-40°C and the pressure between 1 and 2 bar under an oxygen atmosphere.[6] The oxygen helps to regenerate nitric acid from NOx gases produced during the reaction, allowing for a more catalytic process.[5]
-
Addition of Glucose: Slowly pump an aqueous solution of D-glucose into the nitric acid at a controlled rate. A low initial temperature (20-30°C) is recommended to manage the exothermic nature of the reaction.[5]
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of glucose and the formation of this compound using a suitable analytical method like HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture contains this compound along with residual nitric acid and byproducts.
-
Neutralization: Carefully neutralize the reaction mixture with a base such as potassium hydroxide or calcium hydroxide to precipitate the corresponding glucarate salt (e.g., potassium D-glucarate or calcium D-glucarate).[6][7] This step aids in the separation from nitric acid.[6]
-
Purification: The precipitated salt can be collected by filtration and washed with cold water or ethanol to remove impurities. Further purification can be achieved by recrystallization.
-
Conversion to Free Acid: To obtain free D-glucaric acid, the purified salt can be treated with a strong acid cation exchange resin.[8]
-
Causality Behind Experimental Choices:
-
The use of a closed reactor under oxygen pressure is crucial for improving the efficiency and safety of the reaction by facilitating the regeneration of nitric acid.[5]
-
Slow, controlled addition of glucose is necessary to manage the exothermic reaction and prevent runaway reactions.[5]
-
Neutralization to form a salt is a key step for isolation, as D-glucaric acid itself is not readily crystallized from the reaction mixture.[6]
Enzymatic Synthesis of D-Glucaric Acid
A more environmentally friendly approach to D-glucaric acid synthesis involves the use of a multi-enzyme cascade. This method offers high selectivity and avoids the use of harsh chemicals.[4] A common enzymatic pathway utilizes myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh).[4][9]
Protocol: Enzymatic Synthesis of D-Glucaric Acid
Materials:
-
Glucose-6-phosphate (starting substrate)
-
Purified enzymes: Ino1 (from Saccharomyces cerevisiae), MIOX (from mouse or other sources), Udh (from Pseudomonas syringae)[4]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)[4]
-
Cofactors: NAD⁺ for Udh[10]
-
L-cysteine and Fe(NH₄)₂(SO₄)₂ for MIOX activation[4]
-
Molecular oxygen source (aeration)
Procedure:
-
Enzyme Preparation: Express and purify Ino1, MIOX, and Udh using standard recombinant protein expression and purification techniques.
-
Reaction Setup: In a temperature-controlled vessel, combine the reaction buffer, glucose-6-phosphate, NAD⁺, L-cysteine, and Fe(NH₄)₂(SO₄)₂.
-
Enzyme Addition: Add the purified enzymes (Ino1, MIOX, and Udh) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with continuous stirring and aeration to provide molecular oxygen for the MIOX-catalyzed step.[4]
-
Reaction Monitoring: Monitor the production of this compound over time using HPLC.
-
Purification: Purify the D-glucaric acid from the reaction mixture using techniques such as ion-exchange chromatography.
Causality Behind Experimental Choices:
-
The multi-enzyme cascade mimics a synthetic metabolic pathway, allowing for the specific conversion of glucose to this compound.[4]
-
MIOX is a rate-limiting enzyme and requires specific activators (L-cysteine and iron) and molecular oxygen for its activity.[4][10]
-
Udh requires the cofactor NAD⁺ for the final oxidation step to this compound.[10]
Synthesis of Key Derivatives
2.3.1 Calcium D-Glucarate
Calcium D-glucarate is a common dietary supplement form of this compound.[7]
Protocol: Synthesis of Calcium D-Glucarate
-
Prepare D-glucaric acid solution: Synthesize D-glucaric acid using either the chemical or enzymatic method described above.
-
Neutralization: React the aqueous solution of D-glucaric acid with a calcium-containing base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), until the pH is neutral.
-
Precipitation and Isolation: The resulting calcium D-glucarate will precipitate out of the solution. Collect the precipitate by filtration.
-
Washing and Drying: Wash the precipitate with cold deionized water and then with ethanol to remove any soluble impurities. Dry the purified calcium D-glucarate under vacuum.
2.3.2 D-Glucaro-1,4-lactone
D-glucaro-1,4-lactone is the active metabolite responsible for inhibiting β-glucuronidase.[2] It is in equilibrium with D-glucaric acid in aqueous solutions.[11]
Protocol: Preparation of D-Glucaro-1,4-lactone
-
Acidification: Prepare an aqueous solution of D-glucaric acid or one of its salts (e.g., potassium glucarate).
-
Heating: Heat the acidic solution to promote the formation of the lactone. The equilibrium between the acid and its lactones is temperature-dependent.
-
Isolation: The isolation of pure D-glucaro-1,4-lactone can be challenging due to the presence of other lactone forms and the free acid in equilibrium.[12] Lyophilization of the equilibrated mixture can yield a solid containing the lactone. Further purification may require chromatographic techniques.
Section 3: Medical Applications and Supporting Protocols
The medical applications of this compound derivatives are primarily centered around their ability to inhibit β-glucuronidase, thereby supporting detoxification and exhibiting anti-cancer properties.
Detoxification and Liver Health
This compound and its derivatives support liver detoxification by enhancing the glucuronidation pathway.[1] This is achieved by inhibiting β-glucuronidase, which prevents the deconjugation and reabsorption of toxins.[2]
Mechanism of Action: β-Glucuronidase Inhibition
The following diagram illustrates the role of this compound derivatives in the glucuronidation pathway.
Caption: this compound derivatives inhibit β-glucuronidase, preventing the reactivation of toxins and promoting their excretion.
Protocol: In Vitro β-Glucuronidase Inhibition Assay
This protocol is adapted from a standard colorimetric assay using phenolphthalein glucuronide as a substrate.[13][14]
Materials:
-
β-Glucuronidase from E. coli or bovine liver
-
Potassium phosphate buffer (e.g., 75 mM, pH 6.8) containing 1% (w/v) bovine serum albumin (BSA)[13]
-
Phenolphthalein glucuronide substrate solution (e.g., 3.0 mM)[13]
-
Glycine buffer (e.g., 200 mM, pH 10.4) to stop the reaction[13]
-
Test compounds (this compound derivatives) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare Reagents: Prepare all buffer and substrate solutions as described in the materials list.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or solvent control)
-
β-Glucuronidase enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the phenolphthalein glucuronide substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Add the glycine buffer to each well to stop the enzymatic reaction. The alkaline pH will also develop the pink color of the liberated phenolphthalein.
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cancer Prevention and Therapy
There is growing evidence suggesting that this compound derivatives may play a role in cancer prevention, particularly for hormone-dependent cancers like breast and prostate cancer.[3] By inhibiting β-glucuronidase, these compounds can reduce the levels of circulating hormones and carcinogens.[2] Some studies have also indicated that D-glucarates can suppress cell proliferation and induce apoptosis.[2]
Experimental Workflow for Evaluating Anticancer Activity
Caption: A typical workflow for assessing the anticancer properties of this compound derivatives.
Potential in Diabetes Management
Some research suggests that certain derivatives of this compound may have potential in managing type 2 diabetes and its complications. Glycyrrhizic acid, a compound with a glucuronic acid moiety, has been shown to improve glucose tolerance and insulin sensitivity.[15][16] While not a direct derivative of this compound, this highlights the potential of sugar acid derivatives in metabolic regulation. The proposed mechanisms involve the regulation of glucose and lipid metabolism through pathways like PI3K/Akt.[15][16]
Drug Delivery and Biomaterials
The polyhydroxy nature of this compound makes it an attractive building block for the synthesis of biocompatible and biodegradable polymers. These polymers can be formulated into hydrogels and nanoparticles for controlled drug release applications.[17] For instance, polyamides synthesized from the polycondensation of this compound and diamines have been shown to form thermoresponsive hydrogels suitable for encapsulating and releasing small molecules.[17]
Section 4: Analytical Methodologies
Accurate quantification and characterization of this compound and its derivatives are crucial for both synthesis and application studies.
Table 1: Analytical Techniques for this compound and Derivatives
| Technique | Application | Key Parameters and Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound in biological samples (e.g., urine, plasma) and reaction mixtures.[18] | Column: Aminex HPX-87H or similar ion-exclusion column.[18] Mobile Phase: Dilute sulfuric acid (e.g., 5 mM).[18] Detection: UV at 210 nm or refractive index (RI).[19] Sample preparation may involve deproteinization and filtration.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and characterization of this compound and its lactones.[20] | ¹H and ¹³C NMR: Provides detailed information about the chemical structure. 2D NMR techniques like HMBC can help in assigning complex spectra.[21] D₂O is a common solvent. |
| Mass Spectrometry (MS) | Confirmation of identity and molecular weight.[19] | Can be coupled with HPLC (LC-MS) for enhanced specificity and sensitivity. |
Section 5: Conclusion and Future Perspectives
This compound and its derivatives represent a versatile platform of compounds with significant potential in medicine. Their role in detoxification and cancer prevention is well-supported by their mechanism of inhibiting β-glucuronidase. Further research into their applications in diabetes, drug delivery, and as biocompatible materials is warranted. The development of more efficient and sustainable synthesis methods, particularly enzymatic routes, will be crucial for the widespread application of these promising compounds.
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Application Notes and Protocols for the Quantification of D-Glucaric Acid using High-Performance Liquid Chromatography
Abstract
This comprehensive guide provides detailed protocols for the quantification of D-glucaric acid in various matrices using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced methodologies of HPLC-based analysis, emphasizing the rationale behind experimental choices to ensure robust and reliable results. We will explore ion-exchange and reversed-phase chromatography, coupled with UV and mass spectrometry detection, and provide step-by-step protocols for sample preparation and analysis. This guide is structured to serve as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of D-Glucaric Acid Quantification
D-glucaric acid, a dicarboxylic acid derived from glucose, is a key intermediate in the glucuronic acid pathway. Its quantification is of significant interest in biomedical and pharmaceutical research. Elevated levels of urinary D-glucaric acid can serve as a non-invasive biomarker for the induction of hepatic microsomal enzymes, often in response to exposure to xenobiotics and certain drugs. Furthermore, D-glucaric acid and its derivatives, such as D-glucaro-1,4-lactone, have shown potential as anti-cancer agents, making their accurate measurement critical in drug development and food science.
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for the quantification of D-glucaric acid. Its ability to separate complex mixtures with high resolution and sensitivity makes it ideal for analyzing biological and pharmaceutical samples. This guide will provide a detailed exploration of the various HPLC-based protocols for D-glucaric acid analysis.
Foundational Principles: Choosing the Right HPLC Strategy
The selection of an appropriate HPLC method is paramount for the successful quantification of D-glucaric acid. The choice of stationary phase (column), mobile phase, and detector depends on the physicochemical properties of glucaric acid, the sample matrix, and the desired sensitivity and selectivity.
Chromatographic Separation: Ion-Exchange vs. Reversed-Phase
Ion-Exchange Chromatography (IEC): This is a widely used and highly effective technique for separating ionic or ionizable compounds like D-glucaric acid. The principle of ion-exchange chromatography is based on the reversible interaction between a charged analyte and a charged stationary phase. For the analysis of organic acids, which are anionic at neutral or slightly alkaline pH, an anion-exchange column is typically employed. A variation of this, Ion-Exclusion Chromatography (IEC) , utilizes a cation-exchange resin. In this mode, the negatively charged functional groups on the resin repel the anionic analytes, causing them to elute early, while neutral or weakly acidic compounds can penetrate the resin pores and are retained longer.[1][2][3] This approach is particularly useful for separating organic acids from a complex matrix.
Reversed-Phase (RP) Chromatography: While seemingly counterintuitive for a polar molecule like this compound, reversed-phase HPLC can be a viable option, especially with polar-embedded or polar-endcapped C18 columns.[4] These columns are designed to be stable in highly aqueous mobile phases and can retain polar analytes.[4] The retention mechanism is primarily based on hydrophobic interactions, which can be modulated by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid groups, thereby increasing their hydrophobicity.[5]
Causality in Column Selection: The choice between IEC and RP-HPLC is dictated by the sample matrix and the desired separation profile.
-
IEC is often preferred for complex biological samples like urine or plasma. The ion-exclusion mechanism provides excellent separation of organic acids from other matrix components.
-
RP-HPLC can be simpler to implement and may offer faster analysis times. However, it may be more susceptible to matrix interferences for highly complex samples.
Detection Methods: Seeing the Unseen
UV-Visible (UV-Vis) Detection: D-glucaric acid lacks a strong chromophore, making direct UV detection challenging. However, its carboxyl groups exhibit weak absorbance at low UV wavelengths, typically around 210 nm.[6][7][8] While this approach is simple and widely accessible, it can suffer from low sensitivity and interference from other compounds that absorb at this wavelength.[7]
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers significantly higher sensitivity and selectivity.[9] MS detection identifies and quantifies compounds based on their mass-to-charge ratio (m/z), providing unambiguous identification of D-glucaric acid even in complex matrices.[10][11] This is particularly advantageous when analyzing samples with low concentrations of the analyte or in the presence of co-eluting interferences.
Choosing Your Detector: A Balance of Needs:
-
UV-Vis at 210 nm is a cost-effective and straightforward option for relatively clean samples with expected this compound concentrations in the mid-to-high µg/mL range.
-
LC-MS/MS is the gold standard for trace-level quantification and for complex matrices where specificity is paramount. While the initial investment is higher, the quality of data is unparalleled.[9]
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract D-glucaric acid from the sample matrix and remove any interfering substances that could compromise the HPLC analysis. The complexity of the sample dictates the extent of the preparation required.
General Sample Preparation Workflow
The following diagram illustrates a general workflow for sample preparation:
Caption: General workflow for sample preparation prior to HPLC analysis.
Protocol for Urine Sample Preparation using Boronic Acid Gel
For complex matrices like urine, a specific cleanup step is often necessary to remove interfering compounds such as ascorbic acid and D-glucuronic acid, which can co-elute with D-glucaric acid. Boronic acid affinity gel is highly effective for this purpose as it selectively binds to molecules with cis-diol groups, a feature present in D-glucaric acid.[12][13][14][15]
Materials:
-
Boronic acid affinity gel (e.g., Affi-Gel 601)
-
Binding Buffer: 0.1 M Ammonium Acetate, pH 8.8
-
Wash Buffer: 20 mM Potassium Phosphate, 20 mM Boric Acid, pH 7.0
-
Elution Buffer: 0.1 M Formic Acid
-
Centrifuge tubes
Step-by-Step Protocol:
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Initial Cleanup: Thaw the urine sample and centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.
-
Gel Equilibration: Prepare a small column with the boronic acid gel or use a slurry in a microcentrifuge tube. Equilibrate the gel with 3-5 bed volumes of Binding Buffer.
-
Sample Loading: Adjust the pH of the urine supernatant to ~8.5 with a suitable base. Apply the supernatant to the equilibrated boronic acid gel. Allow the sample to interact with the gel for 15-30 minutes with gentle agitation.
-
Washing: Wash the gel with 5-10 bed volumes of Wash Buffer to remove unbound interfering substances.
-
Elution: Elute the bound D-glucaric acid with 2-3 bed volumes of Elution Buffer.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase for injection.
HPLC Protocols for D-Glucaric Acid Quantification
The following are detailed protocols for two common HPLC methods for D-glucaric acid analysis.
Protocol 1: Ion-Exclusion HPLC with UV Detection
This method is robust and widely cited for the analysis of D-glucaric acid in various samples.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with UV detector |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or similar |
| Mobile Phase | 5 mM Sulfuric Acid in HPLC-grade water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Method Validation Parameters (Typical):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery) | 95-105% |
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Standard Preparation: Prepare a stock solution of D-glucaric acid in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of D-glucaric acid in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Reversed-Phase HPLC with MS/MS Detection
This protocol provides high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS/MS System | HPLC or UHPLC coupled to a triple quadrupole mass spectrometer |
| Column | Polar-embedded C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 0-5% B over 5 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor ion (e.g., m/z 209) to product ions |
Step-by-Step Protocol:
-
System Optimization: Infuse a standard solution of D-glucaric acid into the mass spectrometer to optimize the ESI source parameters and determine the optimal Multiple Reaction Monitoring (MRM) transitions.
-
LC Method Development: Develop a gradient elution method to achieve good peak shape and separation from matrix components.
-
Standard and Sample Preparation: Prepare calibration standards and process samples as described previously. The use of an internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
-
Analysis: Analyze the standards and samples using the optimized LC-MS/MS method.
-
Data Processing: Quantify D-glucaric acid using the peak area ratios of the analyte to the internal standard.
Data Interpretation and System Suitability
For a protocol to be considered self-validating, system suitability tests must be performed before and during each analytical run.
System Suitability Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between this compound and the nearest peak |
| Repeatability (RSD%) | < 2% for 5 replicate injections of a standard |
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical flow from method selection to final quantification.
Caption: Logical workflow for HPLC-based quantification of D-glucaric acid.
References
-
Bio-Rad Laboratories. Affi-Gel Boronate Gel. [Link]
-
Camara, F., et al. (2021). Results of the validation parameters of the analysis of organic acids and sugars by HPLC. ResearchGate. [Link]
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Diduco. Technique: ion-exclusion chromatography. [Link]
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Gao, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]
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Gaba, S. (2015). ION EXCLUSION CHROMATOGRAPHY. Slideshare. [Link]
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de Assis, A. C. S., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. CORE. [Link]
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Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Gao, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. ResearchGate. [Link]
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G-Biosciences. Immobilized boronic acid resin for the purification of small molecules. [Link]
-
Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]
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Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Royal Society of Chemistry. [Link]
-
Borlido, L., et al. (2020). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]
-
Han, S., et al. (2021). Validation parameters for the two HPLC methods. ResearchGate. [Link]
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC - PubMed Central. [Link]
-
Ivanova-Petropulos, V., et al. (2016). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Wu, C. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]
-
Shodex. Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Standards) (KC-811). [Link]
-
Shodex. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]
-
Haddad, P. R., & Jackson, P. E. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. [Link]
-
Bapat, S. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
Jayaprakasha, G. K., & Patil, B. S. (2007). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
-
Shodex. LC/MS Analysis of Glucose and Gluconic Acid (VG-50 2D). [Link]
-
Al-Rimawi, F. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. ResearchGate. [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaguideline. [Link]
-
SCION Instruments. (2021). Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
-
Bell, D. (2018). How It Works: UV Detection for HPLC. LCGC International. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
de Lourdes Cardeal, Z., & Marriott, P. J. (2014). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of this compound Derivatives in Beverage Substrates. ResearchGate. [Link]
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"glucaric acid as a platform chemical for adipic acid production"
Application Notes & Protocols
Topic: Glucaric Acid as a Platform Chemical for Adipic Acid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Sustainable Adipic Acid Synthesis
Adipic acid (AA) is a cornerstone of the modern chemical industry, serving as a crucial monomer for the production of Nylon-6,6, polyurethanes, plasticizers, and lubricants.[1] Annually, over 2.5 million tonnes of adipic acid are synthesized, almost exclusively from petroleum-derived feedstocks.[2] The conventional manufacturing process involves the oxidation of a cyclohexanone/cyclohexanol mixture (KA-oil) with nitric acid. This method is not only energy-intensive but also carries a significant environmental burden, notably the emission of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of CO₂.[1][3]
The global shift towards a bio-based economy has catalyzed the search for sustainable alternatives. Glucose, an abundant and inexpensive monosaccharide derived from cellulosic biomass, has emerged as a prime candidate for producing "green" adipic acid.[4][5] A key pathway in this endeavor is the two-step conversion of glucose to adipic acid, proceeding through the platform chemical D-glucaric acid.[3][6] This process involves:
-
Aerobic Oxidation: Selective oxidation of glucose to D-glucaric acid.[4]
-
Hydrodeoxygenation (HDO): Catalytic removal of the four secondary hydroxyl groups from this compound to yield adipic acid.[6]
This document provides a detailed technical guide on the second, critical step: the conversion of this compound to adipic acid. We will explore the leading catalytic systems, provide detailed experimental protocols, and discuss the underlying chemical principles that govern this transformation.
Core Concept: From Polyol to Alkane – The Chemistry of Hydrodeoxygenation (HDO)
The primary challenge in converting this compound to adipic acid is the selective removal of four C-OH bonds (at the C2, C3, C4, and C5 positions) without cleaving the C-C backbone or reducing the terminal carboxylic acid groups.[6] This transformation is achieved through a process known as hydrodeoxygenation (HDO) or deoxydehydration (DODH), which utilizes specific catalyst systems to eliminate hydroxyl groups and hydrogenate the resulting unsaturated intermediates.[3][7]
Two prominent and effective catalytic strategies have been developed for this purpose:
-
Bifunctional Palladium-Rhenium Catalysis: A highly efficient system using a combination of palladium and rhenium oxide on a carbon support (Pd-ReOₓ/AC).[3]
-
Hydroiodic Acid-Mediated Rhodium Catalysis: A method employing hydroiodic acid (HI) as a promoter and reductant in conjunction with a rhodium-on-carbon catalyst (Rh/C).[8]
The following sections will provide in-depth protocols for each of these methodologies.
Methodology 1: Bifunctional Palladium-Rhenium Catalysis
This approach is recognized for its exceptional yields, often reaching 99% conversion of this compound to adipic acid (or its ester derivatives).[9][10] The catalyst system is bifunctional: rhenium oxide species are primarily responsible for the deoxygenation of the hydroxyl groups, while palladium nanoparticles catalyze the hydrogenation of the olefin intermediates formed during the reaction.[10][11] Furthermore, palladium has been shown to synergistically facilitate the deoxygenation process.[11]
Reaction Pathway: Pd-ReOₓ/AC Catalyzed Conversion
The reaction proceeds through a series of deoxydehydration (DODH) and hydrogenation steps. The rhenium oxide component facilitates the removal of hydroxyl groups to form carbon-carbon double bonds, and the palladium component subsequently saturates these bonds with hydrogen.
Caption: Pd-ReOₓ/AC catalyzed conversion of this compound.
Experimental Protocol: Synthesis of Dimethyl Adipate
This protocol details the synthesis of dimethyl adipate from potassium glucarate in a methanol solvent. The ester form is often targeted for easier purification and can be subsequently hydrolyzed to adipic acid if desired.
Materials:
-
Potassium D-glucarate
-
Bifunctional Catalyst: 0.5 wt% Pd - 5 wt% Re on activated carbon (Pd-ReOₓ/AC)[12]
-
Methanol (Anhydrous)
-
Phosphoric Acid (H₃PO₄) (optional but recommended additive)[7]
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature/pressure controls
-
Hydrogen (H₂) gas (high purity)
Procedure:
-
Reactor Charging:
-
To a clean, dry glass liner for the autoclave, add potassium D-glucarate (e.g., 7.5 mmol).
-
Add the Pd-ReOₓ/AC catalyst. A typical catalyst loading is ~1 mol% relative to the substrate, but should be optimized.
-
Add activated carbon (e.g., 25 wt% relative to the substrate). This has been shown to improve conversion.[7]
-
Add anhydrous methanol to achieve a desired concentration (e.g., 1 M).[7]
-
Expert Insight: The addition of a catalytic amount of phosphoric acid (e.g., 3 mol%) can further improve the process, leading to higher yields.[7]
-
-
System Assembly & Purging:
-
Place the sealed glass liner into the autoclave. Seal the reactor according to the manufacturer's specifications.
-
Purge the reactor system thoroughly by pressurizing with nitrogen (or argon) to ~10 bar and then venting. Repeat this cycle at least 3-5 times to remove all oxygen.
-
Perform a final purge cycle with hydrogen (H₂) gas.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar H₂).[7]
-
Begin vigorous stirring (e.g., >1000 rpm) to ensure good mass transfer.
-
Heat the reactor to the target temperature (e.g., 150-200°C). The optimal temperature needs to be determined based on catalyst performance.
-
Maintain the reaction under these conditions for the required duration (e.g., 12-24 hours). Monitor the reactor pressure; a pressure drop will indicate hydrogen consumption.
-
-
Work-up and Product Isolation:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and remove the glass liner.
-
Filter the reaction mixture to remove the heterogeneous catalyst and activated carbon. Wash the catalyst with a small amount of fresh methanol.
-
The resulting filtrate contains dimethyl adipate. The solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be analyzed by GC-MS or NMR to determine yield and purity. Further purification can be achieved by distillation or chromatography if necessary.
-
-
Hydrolysis to Adipic Acid (Optional):
-
The crude dimethyl adipate can be hydrolyzed by refluxing with an aqueous acid solution (e.g., 2 N HCl).[7] After cooling, the adipic acid will crystallize and can be collected by filtration.
-
Methodology 2: Hydroiodic Acid-Mediated Rhodium Catalysis
This alternative pathway utilizes a combination of hydroiodic acid (HI) and a rhodium-on-carbon (Rh/C) catalyst.[8] In this system, HI acts as a reducing agent to convert hydroxyl groups into iodides, which are then hydrogenolyzed by the Rh/C catalyst and H₂. The HI is regenerated in situ by the metal-catalyzed hydrogenation, allowing it to act as a shuttle.[13] This method proceeds through a stable 3-iodoadipic acid intermediate, which can be isolated or converted directly to adipic acid.[8][12]
Reaction Pathway: HI-Rh/C Mediated Conversion
The reaction is proposed to proceed via nucleophilic substitution of hydroxyl groups by iodide, followed by hydrogenolysis.
Caption: HI-Rh/C mediated conversion of this compound.
Experimental Protocol: Synthesis of Adipic Acid via 3-Iodoadipic Acid
This protocol outlines the two-step conversion from D-glucaric acid to adipic acid via the 3-iodoadipic acid (3-IAA) intermediate.
Materials:
-
Potassium D-glucarate (or D-glucaric acid)
-
Hydroiodic acid (HI, 57 wt% in H₂O)
-
Rhodium on activated carbon (Rh/C, 5 wt%)
-
Palladium on activated carbon (Pd/C, 5 wt%)
-
High-pressure autoclave reactor
-
Hydrogen (H₂) gas
Procedure Part A: Synthesis of 3-Iodoadipic Acid (3-IAA) [8][13]
-
Reactor Charging:
-
In a glass liner, combine potassium D-glucarate (e.g., 2 mmol), 5 wt% Rh/C catalyst (e.g., 0.1 g), and 57 wt% hydroiodic acid (e.g., 5 mL).
-
Causality Note: HI serves as both the solvent and the reducing agent in this step. The Rh/C catalyst is crucial for the in-situ regeneration of HI from the I₂ formed.
-
-
System Assembly & Purging:
-
Seal the liner in the autoclave and purge the system with nitrogen, followed by hydrogen, as described in Methodology 1.
-
-
Reaction Execution:
-
Work-up:
-
Cool the reactor, vent, and open safely.
-
Filter the reaction mixture to remove the catalyst. The product, 3-IAA, is in the aqueous HI solution and can be carried forward directly or isolated.
-
Procedure Part B: Conversion of 3-IAA to Adipic Acid [12]
-
Reactor Setup:
-
The solution containing 3-IAA can be used directly.
-
A new catalyst, 5 wt% Pd/C, is added for this step.
-
Expert Rationale: While Rh/C can perform this step, Pd/C is highly efficient for dehalogenation reactions.
-
-
Reaction Execution:
-
Seal the reactor, purge, and pressurize with H₂ to 28 bar.
-
Heat the reactor to 160°C.
-
Maintain the reaction for the required duration (typically 2-4 hours) until hydrogen uptake ceases.
-
-
Product Isolation:
-
After cooling and venting, filter the final reaction mixture to remove the Pd/C catalyst.
-
The adipic acid can be isolated from the aqueous solution by cooling/crystallization and subsequent filtration. The purity can be checked via melting point and spectroscopic methods (NMR, FTIR).
-
Data Summary: Comparative Analysis of Catalytic Systems
| Parameter | Methodology 1: Pd-ReOₓ/AC | Methodology 2: HI-Rh/C | Reference(s) |
| Primary Product | Adipic Acid or Adipate Esters | Adipic Acid (via 3-IAA) | [3][8] |
| Reported Yield | Up to 99% (to ester) | ~67% (to 3-IAA), ~80% (3-IAA to AA) | [9][12] |
| Catalyst System | Bifunctional Pd-ReOₓ on Carbon | Rh/C (and Pd/C) with HI promoter | [3][12] |
| Solvent | Methanol or Water | Aqueous Hydroiodic Acid | [7][8] |
| Typical Temp. | 150-200°C | 130°C (Step 1), 160°C (Step 2) | [3][12] |
| Typical Pressure | 5 bar H₂ | 28 bar H₂ | [7][12] |
| Key Advantages | Very high yield, avoids corrosive halides | Operates in aqueous media | [9] |
| Key Challenges | Rhenium cost/availability | Highly corrosive nature of HI | [2][8] |
Conclusion and Future Outlook
The conversion of this compound to adipic acid represents a pivotal step in establishing a sustainable, biomass-based chemical industry. The bifunctional Pd-ReOₓ catalytic system demonstrates remarkably high efficiency and stands as a leading candidate for industrial application.[3][9] While challenges related to the cost of noble metal and rhenium catalysts persist, ongoing research into catalyst stability, reusability, and the use of non-precious metals is paving the way for economically viable processes.[14] The hydroiodic acid-mediated route, though effective, faces significant material handling challenges due to its corrosive nature.[8] As catalyst technology continues to advance, the production of adipic acid from glucose is poised to become a commercial reality, significantly reducing the environmental footprint of nylon production and contributing to a more sustainable future.
References
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Proposed reaction mechanism for the conversion of this compound... - ResearchGate . Source: ResearchGate. [Link]
-
Hydrogen Gas-Mediated Deoxydehydration/Hydrogenation of Sugar Acids: Catalytic Conversion of Glucarates to Adipates . Source: Journal of the American Chemical Society. [Link]
-
Proposed reaction mechanism for the conversion of this compound into AA... - ResearchGate . Source: ResearchGate. [Link]
-
Agricultural Biomass to Adipic Acid–An Industrially Important Chemical . Source: European Journal of Sustainable Development Research. [Link]
-
Production of Adipic Acid Derivatives from d-Glucaric Acid by Hydrodeoxygenation Mediated with Hydroiodic Acid | Request PDF . Source: ResearchGate. [Link]
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Synthesis of Adipic Acid Starting from Renewable Raw Materials: Cavani/Chemicals and Fuels from Bio-Based Building Blocks | Request PDF . Source: ResearchGate. [Link]
-
Efficient Catalysts for the Green Synthesis of Adipic Acid from Biomass - ResearchGate . Source: ResearchGate. [Link]
-
Adipic Acid from Glucose via Rennovia Process . Source: Universitat Politècnica de Catalunya. [Link]
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts . Source: PubMed Central. [Link]
-
Hydrogen Gas-Mediated Deoxydehydration/Hydrogenation of Sugar Acids: Catalytic Conversion of Glucarates to Adipates - University of California, Berkeley . Source: University of California, Berkeley. [Link]
-
Efficient Catalysts for the Green Synthesis of Adipic Acid from Biomass . Source: PubMed. [Link]
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Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass - ResearchGate . Source: ResearchGate. [Link]
-
Proposed reaction mechanism for the oxidation of glucose to this compound over Pt/CNT catalyst... - ResearchGate . Source: ResearchGate. [Link]
-
Chemical Synthesis of Adipic Acid from Glucose and Derivatives: Challenges for Nanocatalyst Design | Request PDF . Source: ResearchGate. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Biosensors for Real-Time Monitoring of Glucaric Acid
Introduction: The Imperative for Glucaric Acid Biosensing
D-glucaric acid, a non-toxic, value-added chemical, has been identified by the US Department of Energy as one of the top platform chemicals derivable from biomass.[1] Its applications are vast and impactful, ranging from serving as a precursor for polymers like nylon to uses in food additives, anti-cancer drugs, and biodegradable detergents.[1][2][3] Traditionally, this compound is produced via chemical oxidation of glucose with nitric acid, a process plagued by non-selectivity, inefficiency, and environmental pollution.[1][3]
The shift towards microbial fermentation using engineered strains of Escherichia coli or Saccharomyces cerevisiae presents a sustainable alternative.[4][5] However, a significant bottleneck in optimizing these biological factories is the inherent complexity of metabolic pathways, often leading to low production titers and cell-to-cell variability.[1][2] Conventional analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), while accurate, are low-throughput, time-consuming, and unsuitable for the dynamic, real-time feedback required for high-throughput screening or process control.[6]
Biosensors—analytical devices that convert a biological response into a measurable signal—offer a powerful solution. They enable the rapid, sensitive, and continuous monitoring of this compound concentrations, both within the cell (in vivo) and in the surrounding culture medium (ex situ). This guide provides a detailed exploration of the principles, design considerations, and protocols for developing two primary classes of biosensors for this compound: genetically encoded biosensors (GEBs) for high-throughput screening and electrochemical biosensors for real-time process monitoring.
Part I: Genetically Encoded Biosensors (GEBs) for High-Throughput Screening
Principle of Operation: Harnessing Transcriptional Regulation
Genetically encoded biosensors are synthetic biological circuits built from components like transcription factors, promoters, and reporter genes.[7][8] For this compound, the most successful GEBs are based on transcription factors that naturally recognize this compound or a close structural analog. The fundamental principle is to link the intracellular concentration of this compound to the expression of an easily quantifiable reporter protein, such as Green Fluorescent Protein (GFP).
The mechanism typically involves an allosteric transcription factor that, in the absence of its ligand (this compound), binds to a specific operator sequence on the DNA, repressing the expression of the downstream reporter gene (the "OFF" state). When this compound enters the cell and binds to the transcription factor, it induces a conformational change, causing the transcription factor to dissociate from the DNA. This relieves the repression and allows for the transcription and translation of the reporter gene, leading to a measurable fluorescent signal (the "ON" state).[1] This direct link between metabolite concentration and fluorescence intensity makes GEBs exceptionally powerful for screening vast libraries of enzyme variants or engineered microbial strains.
Protocol 1: Construction and Validation of a Transcription Factor-Based this compound Biosensor in E. coli
This protocol details the construction of a biosensor using the E. coli CdaR transcription factor, which can be adapted to respond to this compound.[1]
1. Plasmid Design and Assembly: a. Vector Backbone: Choose a medium-to-low copy number plasmid (e.g., p15A origin) to reduce metabolic burden on the host cell. b. Biosensor Cassette: Synthesize a DNA fragment containing: i. A constitutive promoter (e.g., J23100) driving the expression of the cdaR gene. ii. The target promoter PgudP, which is regulated by CdaR.[1] iii. A strong Ribosome Binding Site (RBS). The choice of RBS is critical; a library of RBSs with varying strengths can be used to tune the biosensor's dynamic range and detection limit.[1][2] iv. The reporter gene, sfgfp (superfolder Green Fluorescent Protein), for its bright signal and robust folding. v. A strong transcriptional terminator. c. Cloning: Use a standard assembly method (e.g., Gibson Assembly or Golden Gate) to clone the biosensor cassette into the vector backbone.
2. Host Strain Transformation: a. Transform the assembled biosensor plasmid into a suitable E. coli expression strain (e.g., DH10B or BL21(DE3)). b. Select for successful transformants on LB agar plates containing the appropriate antibiotic.
3. Biosensor Characterization and Validation: a. Culture Preparation: Inoculate single colonies into a 96-well microplate containing M9 minimal medium (to avoid background fluorescence) supplemented with a range of known D-glucaric acid concentrations (e.g., 0 g/L to 5 g/L). b. Incubation: Incubate the microplate at 30-37°C with shaking in a plate reader or a temperature-controlled shaker. c. Data Acquisition: Measure both optical density at 600 nm (OD600) and GFP fluorescence (Excitation: ~485 nm, Emission: ~510 nm) every 30-60 minutes for 12-24 hours. d. Data Analysis: i. Normalize the fluorescence signal by the cell density (Fluorescence/OD600) to account for differences in cell growth. ii. Plot the normalized fluorescence at a specific time point (e.g., late exponential phase) against the this compound concentration. iii. Fit the data to a suitable model (e.g., Hill function) to determine key performance parameters like the dynamic range, detection limit, and EC50.
Application Protocol 2: High-Throughput Screening of a Myo-inositol Oxygenase (MIOX) Mutant Library
MIOX is often a rate-limiting enzyme in the this compound biosynthesis pathway.[2][9] This protocol uses the validated biosensor to screen a library of MIOX variants for improved activity.
Methodology:
-
Library Generation: Create a mutant library of the MIOX gene using error-prone PCR or site-directed mutagenesis.
-
Plasmid Co-transformation: Co-transform the MIOX variant library (cloned into a compatible expression plasmid) and the this compound biosensor plasmid into an E. coli strain engineered with the rest of the this compound pathway (e.g., expressing uronate dehydrogenase, Udh).[6][10]
-
Microplate Cultivation: Inoculate individual transformants into 96- or 384-well plates containing production medium supplemented with the precursor myo-inositol.[1]
-
Fluorescence-Based Screening: After a suitable incubation period (e.g., 24-48 hours), measure the endpoint fluorescence and OD600 using a microplate reader.
-
Hit Identification: Identify the "hits"—clones exhibiting the highest fluorescence-to-OD600 ratio. These are putative high-producers of this compound.
-
Validation: Cultivate the top-performing clones in shake flasks. Verify the improved performance by directly measuring the this compound titer in the culture supernatant using a standard analytical method like HPLC. Sequence the MIOX gene from the validated hits to identify beneficial mutations.[6]
Data Summary: Performance of this compound GEBs
| Biosensor Attribute | Reported Performance | Causality/Significance | Reference |
| Organism | E. coli | A common host for metabolic engineering and biosensor development. | [1] |
| Transcription Factor | CdaR | An allosteric transcription factor responsive to this compound pathway intermediates. | [1] |
| Detection Limit | Tunable via RBS engineering | Optimizing the RBS strength allows the sensor's sensitivity to be matched to the expected production range of the host strain. | [1][2] |
| Upper Detection Limit | Improved to 40 g/L | A high upper limit is crucial for screening highly productive strains without signal saturation. | [2] |
| Application | High-throughput screening, Bioselector construction | Enables rapid identification of improved enzyme variants and continuous selection of high-producing cells from a population. | [1][2] |
Part II: Electrochemical Biosensors for Real-Time Process Monitoring
Principle of Operation: Amperometric Detection of Enzymatic Reactions
While GEBs excel at high-throughput screening, electrochemical biosensors are better suited for continuous, real-time monitoring of this compound in a bioreactor.[11] The most common approach is amperometric, where a current generated by the oxidation or reduction of a species at an electrode surface is measured.
For this compound, a hypothetical biosensor can be designed based on the principles used for similar organic acids like gluconic acid or D-2-hydroxyglutaric acid.[12][13] The core of this system is an enzyme that specifically catalyzes a redox reaction involving this compound, such as a hypothetical This compound Dehydrogenase (GADH) .
The operational workflow is as follows:
-
Enzymatic Reaction: GADH oxidizes this compound, transferring electrons to a cofactor (e.g., NAD+).
-
Electron Mediation: The reduced cofactor (NADH) is re-oxidized at the surface of a modified electrode. To lower the required overpotential and avoid interference from other species, an electron mediator is often co-immobilized on the electrode. The mediator shuttles electrons from the enzyme's active site (or the cofactor) to the electrode surface.
-
Signal Transduction: A constant potential is applied to the electrode. The flow of electrons from the mediator to the electrode generates a measurable amperometric current that is directly proportional to the concentration of this compound.
Protocol 3: Fabrication of an Amperometric this compound Biosensor
This protocol describes the fabrication of an enzyme-based electrode, drawing from established methods for other organic acid biosensors.[12][13]
1. Electrode Preparation: a. Base Electrode: Start with a screen-printed gold or carbon electrode, or a glassy carbon electrode. b. Cleaning: Thoroughly clean the electrode surface. For gold, this can involve electrochemical cleaning in sulfuric acid followed by polishing with alumina slurry and sonication. This step is critical for ensuring a reproducible surface for modification.
2. Electrode Modification and Immobilization: a. Self-Assembled Monolayer (SAM) Formation (for Gold Electrodes): Immerse the clean gold electrode in an ethanolic solution of a thiol-containing molecule (e.g., 3-mercaptopropionic acid) for several hours to form a stable SAM.[12] This provides a functionalized surface for enzyme attachment. b. Enzyme/Mediator Immobilization: i. Prepare a solution containing the GADH enzyme, an electron mediator (e.g., tetrathiafulvalene or methylene blue), and a cross-linking agent (e.g., glutaraldehyde) in a suitable buffer (e.g., PBS, pH 7.4).[12][13] ii. Drop-cast a small volume of this mixture onto the prepared electrode surface. iii. To enhance stability and prevent leaching, a retaining membrane like dialysis membrane or Nafion can be applied over the enzyme layer.[12] c. Drying and Storage: Allow the electrode to dry under controlled conditions and store it at 4°C when not in use.
Protocol 4: Real-Time Monitoring of this compound in a Fermentation Broth
1. System Setup: a. Electrochemical Cell: Place the fabricated biosensor (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell.[14] b. Potentiostat: Connect the electrodes to a potentiostat for applying potential and measuring current. c. Flow System (Optional but Recommended): For continuous monitoring, integrate the electrochemical cell with a flow-injection analysis (FIA) system. A peristaltic pump can draw cell-free supernatant from the bioreactor (via a sterile filter) and deliver it to the sensor.[11][12]
2. Calibration: a. Pump a carrier buffer (e.g., PBS) through the system until a stable baseline current is achieved. b. Sequentially inject standard solutions of this compound of known concentrations into the flow stream. c. Record the peak or steady-state current response for each concentration. d. Plot the current response versus this compound concentration to generate a calibration curve. This curve is essential for converting the current signal from the unknown sample into a concentration value.
3. Real-Time Measurement: a. Connect the FIA system inlet to the bioreactor's sampling port. b. Continuously pump the fermentation broth supernatant through the system. c. Record the amperometric current over time using the potentiostat. The chronoamperometry technique at a fixed potential is ideal for this.[13] d. Use the calibration curve to convert the real-time current data into a real-time this compound concentration profile.
Data Summary: Performance of Related Amperometric Organic Acid Biosensors
| Performance Metric | Gluconic Acid Biosensor[12] | D-2-Hydroxyglutaric Acid Biosensor[13] | Significance for this compound Sensor |
| Linear Range | 6.0x10-7 to 2.0x10-5 M | 0.5 to 120 µM | Defines the concentration range over which the sensor provides a proportional response. Must be tailored to the fermentation process. |
| Limit of Detection | 1.9x10-7 M | 0.1 µM | The lowest concentration that can be reliably detected. Important for monitoring the initial phase of fermentation. |
| Sensitivity | Not specified | 22.26 μA mM−1 cm−2 | The magnitude of the signal change per unit change in concentration. Higher sensitivity is desirable. |
| Stability | 86% of original sensitivity after 53 days | 72.5% of original performance after 30 days | Long-term stability is crucial for continuous, multi-day fermentation monitoring to reduce the need for frequent recalibration. |
Part III: Emerging Biosensor Strategies
The field of biosensor development is dynamic. Beyond the established GEB and electrochemical platforms, other promising strategies are emerging for this compound detection.
-
Fluorescent Chemical Sensors: These sensors rely on synthetic molecules designed to change their fluorescent properties upon binding to this compound. A notable approach uses a combination of boronic acid and guanidinium groups.[15] Boronic acids are well-known for their ability to reversibly bind to cis-diol-containing molecules like sugars.[16][17] This strategy could lead to the development of cell-free, reagent-based assays for rapid quantification of this compound in clarified samples.
-
FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors are a more advanced type of GEB that can provide ratiometric readouts of ligand binding, making them more robust to variations in expression levels.[8][18] They typically consist of two fluorescent proteins (e.g., CFP and YFP) flanking a ligand-binding domain. Ligand binding induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency. A FRET-based sensor could offer more precise measurements of intracellular this compound dynamics.
Conclusion and Future Outlook
The development of robust biosensors is a critical enabler for the efficient and economical production of bio-based this compound. Genetically encoded biosensors have already proven to be indispensable tools for high-throughput screening, accelerating the discovery of highly productive microbial strains and enzymes.[4][19] Concurrently, electrochemical biosensors provide the framework for real-time process analytical technology (PAT), offering the potential to dynamically monitor and control fermentation conditions to maximize yield and productivity.[11]
Future advancements will likely focus on improving sensor specificity to distinguish this compound from similar pathway intermediates, enhancing operational stability for long-duration fermentations, and integrating these sensor platforms with automated feedback control systems and machine learning algorithms for intelligent bioprocess optimization.[20][21] The continued synergy between synthetic biology, electrochemistry, and process engineering will undoubtedly pave the way for making this compound a cornerstone of the future bioeconomy.
References
- 1. Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficient Production of this compound by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetically Encoded Biosensors for Research and Drug Discovery - Tempo Bioscience [tempobioscience.com]
- 8. Applications of Genetically-Encoded Biosensors for the Construction and Control of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Construction of a this compound biosensor for screening myo-inositol oxygenase variants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time monitoring and control of glucose and lactate concentrations in a mammalian cell perfusion reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated electrochemical gluconic acid biosensor based on self-assembled monolayer-modified gold electrodes. Application to the analysis of gluconic acid in musts and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical Biosensing of Glucose Based on the Enzymatic Reduction of Glucose [mdpi.com]
- 15. The first fluorescent sensor for D-glucarate based on the cooperative action of boronic acid and guanidinium groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescent boronic acid derivatives for glucose biosensing - DORAS [doras.dcu.ie]
- 18. biorxiv.org [biorxiv.org]
- 19. One-pot two-strain system based on this compound biosensor for rapid screening of myo-inositol oxygenase mutations and this compound production in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repository.ias.ac.in [repository.ias.ac.in]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Glucaric acid Synthesis
Welcome to the technical support center for glucaric acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in microbial this compound production. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound titer is significantly lower than expected. What are the most common initial culprits?
A1: Low this compound yield is a frequent challenge. The primary bottlenecks in the common synthetic pathway from glucose in E. coli often revolve around the expression and activity of the heterologous enzymes, and the metabolic state of the host organism.[1][2] The key areas to investigate initially are:
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Suboptimal Induction of Pathway Enzymes: Incorrect inducer concentration (e.g., IPTG) can lead to either insufficient enzyme expression or excessive metabolic burden on the cells.[1] High induction levels can paradoxically decrease the final product concentration due to the metabolic load.[1]
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Inefficient Activity of myo-Inositol Oxygenase (MIOX): MIOX is widely recognized as a rate-limiting step in the pathway.[1][2][3][4] This enzyme, often sourced from mice, can exhibit low stability and activity in a microbial host.[4][5][6]
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Metabolic Burden and Competition for Precursors: Overexpression of multiple foreign proteins can strain the host's resources, leading to reduced growth and productivity.[2] Furthermore, the synthetic pathway directly competes with native glycolysis for the essential precursor, glucose-6-phosphate.[1]
Q2: I'm observing an accumulation of the intermediate myo-inositol. What does this indicate and how can I address it?
A2: The accumulation of myo-inositol is a classic indicator that the enzyme myo-inositol oxygenase (MIOX) is the bottleneck in your pathway.[1][7] This means that the first enzyme, myo-inositol-1-phosphate synthase (Ino1), is functioning effectively to produce myo-inositol from glucose-6-phosphate, but MIOX is not efficiently converting myo-inositol to glucuronic acid.
To address this, consider the following strategies:
-
Enzyme Engineering of MIOX:
-
Directed Evolution: This technique can be used to generate MIOX variants with improved activity and stability.[2]
-
Fusion with Solubility/Stability Tags: Fusing MIOX with tags like SUMO (small ubiquitin-related modifier) has been shown to significantly increase its soluble expression and stability, leading to higher this compound production.[2][5][6]
-
-
Codon Optimization: Ensure the MIOX gene sequence is optimized for expression in your specific host organism (e.g., E. coli or Saccharomyces cerevisiae).
-
Co-localization of Enzymes: Utilizing protein scaffolds to bring Ino1 and MIOX into close proximity can increase the local concentration of myo-inositol available to MIOX, thereby enhancing its effective activity.[2]
Q3: My cells are growing poorly after induction. How can I mitigate the metabolic burden?
A3: Poor cell growth post-induction is a strong sign of excessive metabolic burden.[1][2] The cell is diverting too many resources to producing the heterologous enzymes for this compound synthesis, at the expense of its own essential processes.
Here are some approaches to lessen this burden:
-
Optimize Inducer Concentration: Titrate your inducer (e.g., IPTG) to find the lowest concentration that still provides sufficient enzyme expression for a good product yield. Studies have shown that lower IPTG concentrations can lead to better overall this compound titers by improving glucose consumption and cell growth.[1]
-
Delayed Induction: Instead of inducing at the beginning of the culture, allow the cells to reach a higher density before adding the inducer. This ensures a robust cell population capable of handling the metabolic stress.
-
Use of Weaker Promoters: If using a strong promoter like T7, consider switching to a weaker, more tightly regulated promoter to reduce the level of protein overexpression.
-
Strain Engineering: Modifying the host genome to knock out competing metabolic pathways can redirect metabolic flux towards this compound production and potentially reduce overall stress. For example, deleting genes like pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) can be beneficial.[2]
Q4: How critical are the fermentation conditions like temperature and aeration?
A4: Fermentation conditions are highly critical and can significantly impact your final yield.
-
Temperature: Temperature affects both cell growth and enzyme activity. For instance, in a pathway using Ino1 from Saccharomyces cerevisiae, a lower temperature (e.g., 30°C) might be necessary for its functional expression, even though E. coli grows faster at 37°C.[1] It is crucial to find the optimal temperature that balances host growth and the functional expression of all pathway enzymes.
-
Aeration: The MIOX-catalyzed step requires molecular oxygen.[1][6] Therefore, poor aeration can directly limit the conversion of myo-inositol to glucuronic acid. Ensuring adequate oxygen supply, for example by using baffled flasks and optimizing shaking speeds, is essential for high yields.[1]
Q5: I'm having trouble with the final purification of this compound. Could this be affecting my perceived yield?
A5: Absolutely. This compound is challenging to purify because it can readily form lactones in solution, particularly under acidic conditions or at high temperatures.[8][9] If your purification protocol inadvertently promotes lactonization, you may be losing the desired diacid form of the product, leading to an underestimation of the true yield.
To improve purification and accurately assess yield:
-
Utilize Antisolvent Crystallization: This technique can help to selectively crystallize either a salt of this compound (like monopotassium glucarate) or the free acid itself.[8][9]
-
Azeotropic Drying: Using a solvent like isopropanol that forms an azeotrope with water allows for drying at lower temperatures, which helps to prevent lactonization.[8][9]
-
Accurate Quantification Methods: Employ robust analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to accurately identify and quantify the different forms of this compound (diacid and lactones) in your samples.[10][11][12]
Troubleshooting Workflows
Workflow 1: Diagnosing the Bottleneck in the Synthetic Pathway
This workflow helps you systematically identify the rate-limiting step in your this compound synthesis pathway.
Caption: Diagnostic workflow for identifying pathway bottlenecks.
Experimental Protocol: Quantification of Intermediates
-
Sample Preparation: Collect a 1 mL aliquot of your culture broth at various time points. Centrifuge at 14,000 rpm for 10 minutes to pellet the cells.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
HPLC-MS Analysis: Analyze the filtered supernatant using an HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and coupled to a mass spectrometer.
-
Standard Curves: Prepare standard curves for D-glucaric acid, D-glucuronic acid, and myo-inositol to accurately quantify their concentrations in your samples.[11][12]
Workflow 2: Addressing Enzyme Inefficiency
Once a specific enzyme is identified as the bottleneck, this workflow provides a structured approach to improving its performance.
Caption: Workflow for troubleshooting enzyme inefficiency.
Data Summary Table
The following table summarizes the impact of different induction conditions on this compound production in E. coli, illustrating the non-linear relationship between inducer concentration and product yield.
| Condition | IPTG Concentration | Final OD600 | Glucose Consumed (g/L) | This compound Titer (g/L) | Yield (%) |
| A | 0.1 mM at 0 h | 5.10 ± 0.27 | 4.31 ± 0.85 | 0.72 ± 0.09 | 17.4 ± 5.1 |
| B | 0.05 mM at 0 h | 6.13 ± 0.31 | 8.57 ± 0.81 | 1.13 ± 0.17 | 13.1 ± 1.0 |
| C | 0.05 mM at 0 h & 0.1 mM at 17.5 h | 5.80 ± 0.39 | 7.53 ± 1.00 | 0.82 ± 0.06 | 11.0 ± 2.4 |
Data adapted from Moon et al., 2009.[1] This table demonstrates that a lower initial IPTG concentration (Condition B) resulted in a higher final product concentration, despite a slightly lower yield on glucose, likely due to reduced metabolic burden.[1]
Key Pathway Visualization
The synthetic pathway for this compound production from glucose in a microbial host involves a series of enzymatic conversions.
Caption: Synthetic pathway for this compound synthesis from glucose.
References
-
Moon, T. S., Yoon, S. H., Lanza, A. M., Roy-Mayhew, J. D., & Prather, K. L. J. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595. [Link]
-
Shiue, E. (2014). Improvement of D-Glucaric Acid Production in Escherichia coli. DSpace@MIT. [Link]
-
Zhang, Y., Liu, J., Wang, X., Liu, L., Liu, Z., & Zheng, Y. (2023). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. Fermentation, 9(8), 764. [Link]
-
Li, K., Wang, Y., Wang, C., Liu, C., Li, J., & Du, G. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00535-23. [Link]
-
Catalysts and processes for gluconic and glucaric acids production: A comprehensive review of market and chemical routes. (2023). ResearchGate. [Link]
-
Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway. (2015). PubMed Central (PMC). [Link]
-
Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. (2023). MDPI. [Link]
-
Zhang, J., Zhang, X., & Li, Y. (2024). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Applied and Environmental Microbiology, 90(5), e02050-23. [Link]
-
Myo-Inositol Oxygenase (MIOX): A Pivotal Regulator and Therapeutic Target in Multiple Diseases. (2023). ResearchGate. [Link]
-
Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. (2022). Royal Society of Chemistry. [Link]
-
Pérez-Gallardo, A., Jayaprakasha, G. K., & Patil, B. S. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Journal of Chromatography A, 1190(1-2), 341–347. [Link]
-
myo-Inositol Oxygenase (MIOX): a Radical New Pathway for O2 and C-H Activation at a Nonheme Diiron Cluster. (2009). PubMed Central (PMC). [Link]
-
Separation of Bio-Based this compound via Antisolvent Crystallization and Azeotropic Drying. (2022). Green Chemistry (RSC Publishing). [Link]
-
myo-Inositol Oxygenase Overexpression Accentuates Generation of Reactive Oxygen Species and Exacerbates Cellular Injury following High Glucose Ambience: A NEW MECHANISM RELEVANT TO THE PATHOGENESIS OF DIABETIC NEPHROPATHY. (2016). PubMed. [Link]
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. (2023). PubMed. [Link]
-
Catalyzing Commercialization: High-Purity this compound Produced by Microbes. (2019). Kalion, Inc.. [Link]
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. (2023). Applied and Environmental Microbiology. [Link]
-
Mixed-mode liquid chromatography for the rapid analysis of biocatalytic this compound reaction pathways. (2019). Macquarie University Research Portal. [Link]
-
Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. (2024). PubMed Central (PMC). [Link]
-
How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively. (2018). ResearchGate. [Link]
-
Novel Approaches to the Isolation of this compound from Fermentation Broth. (2021). OSTI.GOV. [Link]
-
Uronate dehydrogenase catalyzes a dehydrogenation reaction at C1, 6 position of glucuronic acid. (2020). ResearchGate. [Link]
-
Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. (2008). ResearchGate. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
"optimizing reaction conditions for selective oxidation of glucose to glucaric acid"
Welcome to the technical support center for the selective oxidation of glucose to glucaric acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound from glucose, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound and High Selectivity Towards Gluconic Acid
Symptoms: Your analysis shows a high concentration of the intermediate, gluconic acid, with a correspondingly low yield of the desired this compound.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity for C6-Hydroxyl Oxidation: The oxidation of the primary alcohol at the C6 position of glucose (or gluconic acid) to a carboxylic acid is often the rate-limiting step.
-
Catalyst Choice: While monometallic gold (Au) catalysts are highly effective for the initial oxidation of glucose to gluconic acid, they often show lower activity for the subsequent oxidation to this compound.[1][2] Bimetallic catalysts, such as Au-Pt, have demonstrated enhanced selectivity for this compound formation.[1][3] Consider using a bimetallic catalyst system to facilitate the complete oxidation.
-
Catalyst Support: The support material can significantly influence catalytic activity. Supports like zirconia (ZrO₂) have been shown to promote the stability and activity of Au-Pt catalysts for this reaction.[1][3]
-
-
Suboptimal pH: The reaction pH is a critical parameter influencing product selectivity.
-
Acidic Conditions: In acidic environments, the reaction tends to favor the formation of gluconic acid.[4][5]
-
Neutral to Slightly Basic Conditions: A neutral or slightly alkaline pH (around 7.2) has been reported to be optimal for maximizing this compound yield with platinum (Pt) catalysts.[4][5][6] Carefully control and monitor the pH of your reaction mixture. The use of a buffer system can help maintain the desired pH throughout the reaction.
-
-
Inadequate Oxygen Supply: Molecular oxygen is the oxidant in aerobic glucose oxidation.
-
Oxygen Pressure: Insufficient oxygen pressure can limit the rate of both oxidation steps. Increasing the oxygen pressure can enhance the conversion of gluconic acid to this compound.[6][7] However, excessively high pressures might not always lead to better results and need to be optimized for your specific catalyst system.[2]
-
Issue 2: Poor Selectivity and Formation of Byproducts
Symptoms: Your product mixture contains significant amounts of undesired byproducts, such as smaller C-C cleavage products (e.g., formic acid, oxalic acid, tartronic acid).[1][8]
Potential Causes & Solutions:
-
Over-oxidation and C-C Bond Cleavage: Harsh reaction conditions can lead to the degradation of glucose, gluconic acid, or this compound.
-
High Temperature: Elevated temperatures can promote undesirable side reactions.[4][5] It is crucial to find the optimal temperature that balances a reasonable reaction rate with high selectivity. For Pt/C catalysts, temperatures around 80°C have been shown to be effective.[4][6]
-
Highly Basic Conditions: While a slightly basic pH can be beneficial, a highly alkaline environment can promote C-C bond cleavage, leading to a decrease in this compound selectivity.[4][5]
-
Catalyst Properties: The size of the catalyst nanoparticles can influence selectivity. For gold catalysts, smaller nanoparticles have been associated with lower selectivity towards this compound due to enhanced degradation of the gluconic acid intermediate.[8]
-
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to the degradation of the desired product. Monitor the reaction progress over time to determine the optimal endpoint before significant byproduct formation occurs.
Issue 3: Catalyst Deactivation and Poor Reusability
Symptoms: You observe a significant drop in catalytic activity upon reusing the catalyst in subsequent reaction cycles.
Potential Causes & Solutions:
-
Metal Leaching: The active metal nanoparticles may detach from the support material and leach into the reaction medium.
-
Catalyst Support Interaction: Strong metal-support interactions can help to anchor the nanoparticles and prevent leaching. The choice of support material and the method of catalyst preparation are critical.
-
Post-Reaction Analysis: Analyze the reaction solution for traces of the leached metal using techniques like Inductively Coupled Plasma (ICP) analysis.
-
-
Sintering of Metal Nanoparticles: At high temperatures, metal nanoparticles can agglomerate into larger particles, reducing the active surface area and, consequently, the catalytic activity.
-
Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Catalyst Characterization: Characterize the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) to assess any changes in particle size and morphology.
-
-
Fouling of Catalyst Surface: Adsorption of reaction intermediates, products, or byproducts onto the active sites of the catalyst can block them and lead to deactivation.
-
Washing Procedures: Implement a thorough washing procedure for the catalyst between cycles. Washing with water or a suitable solvent can help remove adsorbed species. In some cases, a mild acid or base wash might be necessary, but this should be done with caution to avoid damaging the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway from glucose to this compound?
The selective oxidation of glucose to this compound is generally considered a two-step process. First, the aldehyde group at the C1 position of glucose is oxidized to a carboxylic acid group, forming gluconic acid. Subsequently, the primary hydroxyl group at the C6 position is oxidized to another carboxylic acid group, yielding this compound.[9][10]
Q2: Which analytical techniques are suitable for quantifying glucose, gluconic acid, and this compound in the reaction mixture?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of glucose and its oxidation products.[11] Using an appropriate column (e.g., an ion-exchange or reverse-phase column) and detector (e.g., refractive index or UV detector at a low wavelength like 210 nm), you can accurately determine the concentrations of each component.[11] Mass spectrometry (MS) can be coupled with HPLC for confirmation of the identity of the products.[11]
Q3: How does the choice of catalyst (e.g., Au vs. Pt) affect the reaction?
Gold (Au) catalysts are generally very effective for the selective oxidation of the aldehyde group of glucose, leading to high selectivity for gluconic acid, especially under base-free conditions.[1] Platinum (Pt) catalysts, on the other hand, are more effective at oxidizing the primary hydroxyl group at the C6 position, which is necessary for the conversion of gluconic acid to this compound.[4][6][7] Bimetallic Au-Pt catalysts often exhibit synergistic effects, combining the high activity of Au for the initial oxidation with the ability of Pt to complete the oxidation to this compound, resulting in higher yields of the final product.[3]
Q4: What are the key safety precautions to consider during this reaction?
When working with pressurized oxygen, it is crucial to use a properly rated and maintained reactor. Ensure that the system is leak-proof and operated within its pressure and temperature limits. Noble metal catalysts on carbon supports can be pyrophoric, especially when dry and in the presence of air. Handle them with care, preferably in an inert atmosphere when dry. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q5: Can this reaction be performed under base-free conditions?
Yes, several studies have focused on developing catalytic systems that can operate efficiently under base-free conditions to avoid the challenges associated with the use of bases, such as the promotion of side reactions and difficulties in product separation.[1][3] Bimetallic catalysts, such as AuPt supported on zirconia, have shown promising results for the direct oxidation of glucose to this compound in the absence of a base.[1][3]
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Glucose Oxidation to this compound
| Catalyst | Support | Temperature (°C) | O₂ Pressure (bar) | Initial pH | This compound Yield (%) | Reference |
| Pt/C | Carbon | 80 | 13.8 | 7.2 | 74 | [4][6] |
| Au₆₇%Pt₃₃%@ZrO₂ | Zirconia | 100 | 40 | Base-free | ~44 (selectivity) | [3] |
| Au/C | Carbon | 100 | 40 (air) | Base-free | 31 | [8] |
| PtPd/TiO₂ | Titania | Not Specified | Not Specified | Base-free | ~60 (selectivity) | [3] |
General Experimental Protocol for Pt/C Catalyzed Glucose Oxidation
This protocol is a general guideline and may require optimization for your specific setup.
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is required.
-
Reactant Preparation: Prepare an aqueous solution of glucose at the desired concentration.
-
Catalyst Addition: Add the Pt/C catalyst to the glucose solution in the reactor. The catalyst loading should be optimized based on the desired reaction rate.
-
pH Adjustment: Adjust the initial pH of the reaction mixture to the desired value (e.g., 7.2) using a suitable base (e.g., NaOH).[4][6]
-
Reaction Initiation: Seal the reactor and purge it with oxygen several times. Pressurize the reactor with oxygen to the desired pressure (e.g., 13.8 bar).[4][6]
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80°C) and start the stirrer at a high speed to ensure good mixing and gas-liquid mass transfer.[4][6]
-
Monitoring the Reaction: Periodically take samples from the reactor (after depressurizing and re-pressurizing if necessary) and analyze them using HPLC to monitor the conversion of glucose and the formation of products.
-
Reaction Termination: Once the desired conversion or selectivity is achieved, cool the reactor to room temperature and carefully vent the oxygen pressure.
-
Product Separation and Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can then be washed and dried for reuse. The liquid product can be further purified if necessary.
Visualizing the Reaction Pathway
Diagram 1: Simplified Reaction Pathway for Glucose Oxidation
Caption: Simplified pathway of glucose oxidation to this compound and potential byproducts.
References
-
Lee, J., Saha, B., & Vlachos, D. G. (2016). Pt catalysts for efficient aerobic oxidation of glucose to this compound in water. Green Chemistry, 18(11), 3359-3367. [Link]
-
Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO 2 Nanocatalysts. ACS Applied Nano Materials. (2023). [Link]
-
Lee, J., Saha, B., & Vlachos, D. G. (2016). Pt catalysts for efficient aerobic oxidation of glucose to this compound in water. Green Chemistry. [Link]
-
Yang, C., et al. (2020). Highly selective oxidation of glucose to gluconic acid and this compound in water catalyzed by an efficient synergistic photocatalytic system. Catalysis Science & Technology. [Link]
-
Pt catalysts for efficient aerobic oxidation of glucose to this compound in water - Green Chemistry (RSC Publishing). [Link]
-
Solmi, D., et al. (2017). The oxidation of D-glucose to this compound using Au/C catalysts. ResearchGate. [Link]
-
Chatterjee, A., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. PubMed. [Link]
-
A Comparison of Two Methods for Quantifying D-Glucaric Acid. Oxford Academic. [Link]
-
HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]
-
Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO2 Nanocatalysts. NIH. [Link]
-
Sustainable production of high-value gluconic acid and this compound through oxidation of biomass-derived glucose. ScienceDirect. [Link]
-
Install, J. C. (2025). Selective Oxidation of Glucose-Galactose Syrup to Gluconic and Galactonic Acids. Helda - University of Helsinki. [Link]
-
Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
-
Abbadi, A., et al. (1993). Effect of pH in the Pd-Catalyzed Oxidation of D-Glucose to D-Gluconic Acid. Taylor & Francis Online. [Link]
-
Glucose oxidation to gluconic and this compound. ResearchGate. [Link]
- Method for quantitative detection of gluconic acids and glucono lactone.
-
Effect of pH on glucose oxidation by the glucose oxidase/catalase system. ResearchGate. [Link]
-
Effect of pH in the Pd-Catalyzed Oxidation of D-Glucose to D-Gluconic Acid. Taylor & Francis Online. [Link]
-
Direct oxidation of glucose with enhanced selectivity to this compound... ResearchGate. [Link]
-
Oxidation of glucose into corresponding gluconic and glucaric acids. ResearchGate. [Link]
-
Pt Catalysts for Efficient Aerobic Oxidation of Glucose to this compound in Water. ResearchGate. [Link]
-
Proposed two step oxidation from glucose to this compound via gluconic acid. ResearchGate. [Link]
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- 2. DSpace [helda.helsinki.fi]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Pt catalysts for efficient aerobic oxidation of glucose to this compound in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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"by-product formation in the nitric acid oxidation of glucose to glucaric acid"
Technical Support Center: Nitric Acid Oxidation of Glucose
Welcome to the technical support guide for the nitric acid oxidation of D-glucose to D-glucaric acid. This resource is designed for researchers, chemists, and process development scientists. The conversion of glucose, a renewable feedstock, into glucaric acid, a top value-added chemical, is a process of significant industrial interest. However, the traditional nitric acid oxidation method is notoriously challenging, often plagued by competing side reactions that lead to a complex mixture of by-products, reducing yield and complicating purification.[1][2][3]
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common problems and deepen your understanding of the reaction's intricacies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the oxidation process. Each entry details the likely causes rooted in reaction chemistry and provides actionable solutions.
Problem 1: My this compound yield is low (<40%), and I'm seeing a high prevalence of oxalic acid.
Answer:
This is the most common issue and is almost always a result of over-oxidation due to poor reaction control. The nitric acid system, if not properly managed, will not only perform the desired oxidation of the C1 and C6 positions of glucose but will also aggressively cleave the carbon-carbon bonds of both the starting material and the this compound product.[1][3] Oxalic acid is the primary degradation product from this C-C bond cleavage.
Root Causes & Solutions:
-
Excessive Temperature: The reaction is highly exothermic, particularly after an initial induction period.[4] A runaway temperature is the primary driver for over-oxidation.
-
Solution: Implement robust temperature control. The reaction should be maintained in a narrow range, typically between 25-45°C.[1][4] Use a jacketed reactor with an efficient cooling circulator. For initial trials, start at the lower end of the temperature range and add the glucose solution to the nitric acid slowly to manage the exotherm.
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long will inevitably lead to the degradation of the desired product into smaller organic acids.
-
Solution: Monitor the reaction progress. Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to track the disappearance of glucose and the formation of this compound. Once the this compound concentration peaks and begins to decline, the reaction should be quenched immediately.
-
-
High Nitric Acid Concentration: While a sufficient concentration is needed, excessively concentrated nitric acid enhances the oxidative power beyond what is required, favoring degradation pathways.
-
Solution: Optimize the molar ratio of nitric acid to glucose. A common starting point is a 4:1 molar ratio, but this may need to be adjusted based on your specific setup and temperature control capabilities.[3]
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose the cause of low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Problem 2: The reaction has a long, unpredictable induction period, followed by a violent, runaway exotherm.
Answer:
This dangerous situation arises from the autocatalytic nature of the reaction. The true oxidizing agent is not nitric acid itself, but nitrous acid (HNO₂), which is formed during the reaction.[1] The initial rate of HNO₂ formation can be very slow. Once a critical concentration is reached, the reaction rate accelerates exponentially, consuming the reactants rapidly and releasing a tremendous amount of heat that can overwhelm the cooling system.
Root Cause & Solution:
-
Lack of Initial Nitrous Acid: The reaction relies on its own product to proceed, leading to the delay.
-
Solution: Add a catalytic initiator. A small amount of sodium nitrite (NaNO₂) can be added at the beginning of the reaction. The nitrite salt immediately forms nitrous acid in the acidic medium, bypassing the slow induction period and allowing the reaction to proceed smoothly and controllably from the start.
-
Problem 3: My product mixture is very complex, showing multiple by-product peaks in my HPLC analysis besides oxalic acid.
Answer:
A complex product profile indicates that a variety of side reactions are occurring simultaneously. While over-oxidation leading to oxalic acid is one pathway, others exist.
Root Causes & Solutions:
-
Incomplete Oxidation: If the reaction is stopped too early or the conditions are too mild, you will see a significant amount of gluconic acid , where only the C1 aldehyde has been oxidized.[1][3]
-
Solution: Increase reaction time or slightly increase the temperature, while carefully monitoring to avoid over-oxidation.
-
-
Formation of Other Aldaric Acids: C-C bond cleavage can also lead to smaller dicarboxylic acids like tartaric acids .[1][3]
-
Solution: This is again tied to excessive temperature. Tighter temperature control is the key to improving selectivity for the C6 this compound.
-
-
Keto-Acid Formation: Side reactions can form products like 5-ketogluconic acid .[1][5]
-
Solution: Optimizing nitric acid concentration and temperature can suppress these alternative oxidation pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the nitric acid oxidation of glucose, and how do they form?
Answer: The formation of this compound is a battle for selectivity. The main competing reactions and their products are:
-
Incomplete C6 Oxidation: The C1 aldehyde is oxidized faster than the C6 primary alcohol. If the reaction is incomplete, gluconic acid will be a major by-product.[1][6]
-
C-C Bond Cleavage (Over-oxidation): This is the most detrimental side reaction. The strong oxidizing environment can break the carbon backbone of glucose or this compound, leading to smaller molecules. The most common by-products from this pathway are oxalic acid (a C2 dicarboxylic acid) and tartaric acids (C4 dicarboxylic acids).[1][3]
-
Alternative Oxidation: Oxidation of secondary hydroxyl groups can occur, leading to products like 5-ketogluconic acid .[1]
Reaction Pathway & By-product Formation
The following diagram illustrates the desired reaction pathway and the major diversion points leading to common by-products.
Caption: Desired reaction pathway to this compound and major by-product formation routes.
Q2: What is the effect of key reaction parameters on yield and by-product formation?
Answer: Temperature and nitric acid concentration are the two most critical parameters that must be carefully optimized. The table below summarizes their general effects.
| Parameter | Effect on this compound Yield | Effect on By-product Formation (Oxalic, Tartaric) | Rationale |
| Temperature | Decreases significantly above ~50°C | Increases dramatically with temperature | Higher thermal energy promotes non-selective C-C bond cleavage over the desired C-H and O-H oxidations.[1] |
| Nitric Acid Conc. | Increases to an optimum, then decreases | Increases with concentration | A higher concentration increases the oxidation rate, but excessively high concentrations lead to more aggressive, non-selective oxidation and degradation.[3] |
| Catalyst (e.g., V₂O₅) | Generally increases yield | Can decrease by improving selectivity | Catalysts can help stabilize intermediates and favor the desired reaction pathway, though they add cost and complexity.[7] |
Q3: Are there greener alternatives to nitric acid that produce fewer by-products?
Answer: Yes, the environmental impact and low selectivity of the nitric acid process have driven significant research into alternatives.[8]
-
Catalytic Aerobic Oxidation: This method uses oxygen from the air as the terminal oxidant and a heterogeneous catalyst, often based on noble metals like platinum (Pt) or gold (Au).[9][10][11] These processes can achieve much higher selectivity and yields (>70%) under base-free conditions, but catalyst cost, stability, and leaching are key considerations.[10][11]
-
Microbial Fermentation: Engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, have been developed to produce this compound directly from glucose.[2][12] This approach offers very high selectivity and avoids harsh chemicals but currently suffers from low titers and complex downstream processing.[2][13]
Experimental Protocols
Example Protocol: Lab-Scale Controlled Oxidation
This protocol is an illustrative example and must be adapted and optimized for your specific laboratory equipment and safety procedures.
-
Reactor Setup: Equip a 250 mL jacketed glass reactor with a mechanical stirrer, a thermocouple, a port for reagent addition, and a gas outlet connected to a scrubber (to neutralize NOx fumes). Connect the jacket to a refrigerated circulator set to 25°C.
-
Reagent Charge: Charge the reactor with 60 mL of 65% (w/w) nitric acid. Begin stirring at 250 RPM.
-
Initiation (Optional but Recommended): Add 50 mg of sodium nitrite to the nitric acid and stir for 5 minutes.
-
Glucose Addition: Prepare a solution of 10 g of D-glucose in 20 mL of deionized water. Using a syringe pump, add the glucose solution to the reactor over a period of 60 minutes. Crucially, monitor the internal temperature and adjust the addition rate or cooling to ensure the temperature does not exceed 40°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 35-40°C for 2-3 hours.
-
Monitoring: Take small aliquots (e.g., 0.1 mL) every 30 minutes. Quench with a large volume of cold water and analyze by HPLC to determine the concentration of this compound.
-
Workup: Once the reaction is complete (this compound concentration is maximized), cool the reactor to 10°C. The product can then be isolated, often by neutralization to form a salt (e.g., potassium glucarate) followed by crystallization.[1][3]
Analytical Method: HPLC for Reaction Monitoring
-
Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H.
-
Mobile Phase: Isocratic elution with a weak acid, such as 5 mM sulfuric acid (H₂SO₄).[14]
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50-60°C.
-
Detection: Refractive Index (RI) or UV (at ~210 nm).
-
Retention Times (Approximate): this compound (~9 min), Gluconic Acid (~10 min), Glucose (~12 min), Oxalic Acid (~7 min). Note: These must be confirmed with standards on your specific system.
References
- Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO 2 Nanocatalysts. (2025). Vertex AI Search.
- The oxidation of D-glucose to this compound using Au/C catalysts. (n.d.). ResearchGate.
- Modifications in the nitric acid oxidation of D-glucose | Request PDF. (2025). ResearchGate.
- Pt catalysts for efficient aerobic oxidation of glucose to this compound in water. (n.d.). Green Chemistry (RSC Publishing).
- Catalytic oxidation of glucose into gluconic acid over metal catalysts. (n.d.). ResearchGate.
- Aerobic Oxidation of Glucose to this compound under Alkaline-Free Conditions: Au-Based Bimetallic Catalysts and the Effect of Residues in a Hemicellulose Hydrolysate. (2017). ACS Publications.
- The reaction pathway for glucose to form D-glucaric acid. (n.d.). ResearchGate.
- Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. (n.d.). Applied and Environmental Microbiology.
- #Glucose to this compound distinguishing Test HNO3 #oxidation. (2023). YouTube.
- Biomolecules. (n.d.). NCERT.
- Efficient Production of this compound by Engineered Saccharomyces cerevisiae. (2023). Applied and Environmental Microbiology - ASM Journals.
- Highly selective oxidation of glucose to gluconic acid and this compound in water catalyzed by an efficient synergistic photocatalytic system. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Reduction and Oxidation of Glucose and Fructose. (2021). YouTube.
- Modifications in the Nitric Acid Oxidation of D-glucose. (2012). PubMed.
- Troubleshooting poor yield in the enzymatic production of ammonium gluconate. (n.d.). Benchchem.
- Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. (n.d.). PMC - NIH.
- Improvement of D-Glucaric Acid Production in Escherichia coli. (n.d.). DSpace@MIT.
- Proposed reaction mechanism for the oxidation of glucose to this compound over Pt/CNT catalyst. (n.d.). ResearchGate.
- Method of oxidation using nitric acid. (n.d.). Google Patents.
- Mixed-mode liquid chromatography for the rapid analysis of biocatalytic this compound reaction pathways | Request PDF. (n.d.). ResearchGate.
- Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. (2022). RSC Publishing.
- Method for producing this compound. (2016). Google Patents.
- Preparation method of gluconic acid and this compound. (n.d.). Google Patents.
- How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 4. US9162959B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ncert.nic.in [ncert.nic.in]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pt catalysts for efficient aerobic oxidation of glucose to this compound in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
"improving catalyst stability and reusability in glucaric acid production"
Welcome to the technical support center for researchers and scientists focused on the catalytic production of glucaric acid. This guide is designed to provide in-depth, field-proven insights into one of the most critical challenges in this process: maintaining catalyst stability and reusability. As the demand for sustainable, biomass-derived chemicals grows, developing robust and recyclable catalysts is paramount for creating economically viable and environmentally benign processes.[1]
This document moves beyond simple protocols to explain the underlying causes of common experimental issues, helping you diagnose problems, optimize your reaction conditions, and design more resilient catalytic systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers in this field.
Q1: What are the most common types of heterogeneous catalysts used for glucose oxidation to this compound? A1: The most extensively studied catalysts are noble metals supported on various materials. Platinum-based catalysts, particularly Platinum on carbon (Pt/C), are effective for the one-pot oxidation of glucose to this compound.[2][3] Gold-based catalysts (e.g., Au/C, Au/TiO₂, Au/Al₂O₃) are also highly promising, often showing excellent activity and selectivity, particularly for the intermediate step of producing gluconic acid.[1][4][5] Bimetallic catalysts, such as Au-Pt or Pt-Cu, are being explored to enhance both activity and stability under base-free conditions.[1][6]
Q2: Why is catalyst deactivation a significant problem in the liquid-phase oxidation of glucose? A2: The aqueous, oxidative environment of glucose conversion is harsh on heterogeneous catalysts. Deactivation is common and can be rapid due to several factors acting simultaneously. These include the leaching of active metal particles into the solution, sintering (agglomeration) of nanoparticles at reaction temperatures, and the fouling or "coking" of active sites by organic species and reaction byproducts.[3][7][8] Addressing these issues is critical for developing a process that is not prohibitively expensive due to catalyst replacement.
Q3: Is it possible to regenerate a deactivated catalyst used in this compound production? A3: Yes, regeneration is often possible, but the appropriate method depends on the primary cause of deactivation. For deactivation caused by fouling or coking, a controlled calcination (thermal treatment in air) can burn off the organic deposits.[9][10] For deactivation by adsorbed species, washing with a basic solution (e.g., NaOH) can sometimes restore activity.[11] In cases of severe sintering or significant metal leaching, regeneration may be difficult or impossible, necessitating a redesign of the catalyst or process conditions to prevent deactivation in the first place.[10]
Q4: What role does the catalyst support material play in stability? A4: The support is critical for catalyst stability. It provides a high surface area to disperse the active metal nanoparticles, preventing them from agglomerating.[12] The interaction between the metal and the support (metal-support interaction) can anchor the nanoparticles, reducing both sintering and leaching.[13][14] For example, carbon supports offer good stability in the acidic conditions that can arise during the reaction, while supports like ceria (CeO₂) can provide anchoring sites that mitigate metal leaching.[1][4] However, supports themselves can degrade under harsh pH or hydrothermal conditions.[15]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem 1: A sharp drop in glucose conversion after the first catalytic cycle.
-
Possible Cause 1: Metal Leaching. The active metal is dissolving from the support into the reaction mixture. This is a common issue with supported gold catalysts on certain metal oxides.[1][4]
-
Diagnostic Step: After the reaction, filter the catalyst out of the solution. Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the dissolved catalyst metal.[16]
-
Solution:
-
Enhance Metal-Support Interaction: Synthesize the catalyst using a method that promotes stronger bonding between the metal nanoparticles and the support. This can involve using different precursor salts, calcination temperatures, or surface-functionalized supports.[13]
-
Change Support Material: Switch to a more robust support material. Carbon-based supports often exhibit excellent stability and low leaching in the aqueous and slightly acidic media of this reaction.[4]
-
Optimize pH: Extreme pH values can accelerate the dissolution of some metals and supports. Operating closer to neutral pH, if the reaction kinetics allow, can improve stability.[2]
-
-
-
Possible Cause 2: Catalyst Poisoning. Impurities in the glucose feedstock or strongly adsorbing reaction intermediates/byproducts are irreversibly binding to the active sites.
-
Diagnostic Step: Analyze your glucose feedstock for common catalyst poisons like sulfur or nitrogen compounds. After the reaction, perform Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify adsorbed species.[9]
-
Solution:
-
Purify Reactants: Use higher purity glucose.
-
Pre-treat Feedstock: If impurities are known, use an appropriate guard bed to remove them before the feedstock enters the reactor.
-
Modify Reaction Conditions: Adjusting temperature or pressure might alter the reaction pathway to minimize the formation of poisoning byproducts.
-
-
Problem 2: Gradual decrease in this compound selectivity over several cycles, while conversion remains high.
-
Possible Cause: Sintering or Particle Agglomeration. The metal nanoparticles on the support are migrating and clumping together to form larger particles.[17] This reduces the number of specific active sites (e.g., corner or edge sites) that may be responsible for the final oxidation step to this compound, while larger planar surfaces that catalyze the initial conversion to gluconic acid remain.[12]
-
Diagnostic Step: Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare the particle size distribution. A noticeable increase in the average particle size after several cycles is direct evidence of sintering.[17][18]
-
Solution:
-
Lower Reaction Temperature: High temperatures accelerate sintering. Determine the lowest possible reaction temperature that maintains an acceptable reaction rate.[10]
-
Use a Stabilizing Support: Employ supports with high surface areas and strong metal-support interactions to physically separate and anchor the nanoparticles.[17]
-
Introduce a Second Metal: Creating a bimetallic alloy (e.g., Au-Pt) can sometimes increase the thermal stability of the nanoparticles and prevent sintering.[1]
-
-
Problem 3: Noticeable increase in pressure drop across the catalyst bed (for flow reactors) or difficulty stirring (for batch reactors).
-
Possible Cause: Coking or Fouling. Carbonaceous deposits (coke) or polymeric byproducts are forming on the catalyst surface and potentially blocking the pores of the support or causing particles to stick together.[19][20] This is a known issue in the catalytic conversion of biomass.[8]
-
Diagnostic Step:
-
Visual Inspection: The catalyst may appear darker or clumped together.
-
Thermogravimetric Analysis (TGA): Analyze the spent catalyst under an inert atmosphere followed by an oxidizing atmosphere. A significant weight loss during the oxidation step indicates the presence of combustible coke deposits.[19]
-
-
Solution:
-
Catalyst Regeneration via Calcination: Carefully heat the dried, spent catalyst in a furnace with a controlled flow of air or diluted oxygen. This will burn off the carbonaceous deposits. The temperature must be chosen carefully to avoid sintering the metal particles.[9]
-
Optimize Reaction Conditions: High glucose concentrations and high temperatures can favor side reactions that lead to coke formation.[21] Reducing the reactant concentration or reaction temperature may mitigate this issue.
-
-
Section 3: Visualizing Catalyst Deactivation Pathways
To effectively troubleshoot, it is essential to understand the primary mechanisms of catalyst deactivation. The diagram below illustrates the four main pathways that lead to a loss of catalytic performance.
Caption: Primary pathways for catalyst deactivation in this compound synthesis.
Section 4: Experimental Protocols
Adopting standardized protocols is key to obtaining reproducible data. Below are step-by-step guides for assessing catalyst reusability and performing a typical regeneration.
Protocol 4.1: Catalyst Reusability Testing
This protocol outlines a standard workflow for evaluating the stability of a catalyst over multiple reaction cycles.
-
Initial Reaction (Cycle 1):
-
Set up the reaction in your batch reactor with a defined amount of glucose, solvent (water), catalyst, and under optimized conditions (temperature, O₂ pressure, stirring speed).
-
Run the reaction for the designated time.
-
Upon completion, take a sample of the liquid phase for analysis by HPLC or GC to determine glucose conversion and product yields.
-
-
Catalyst Recovery:
-
Cool the reactor to room temperature.
-
Carefully separate the solid catalyst from the liquid reaction mixture. For powdered catalysts, this is typically done by vacuum filtration or centrifugation.
-
Collect a sample of the filtrate for ICP-MS analysis to check for leached metal.
-
-
Catalyst Washing:
-
Wash the recovered catalyst thoroughly with deionized water (or another appropriate solvent) to remove any adsorbed products or unreacted starting materials.[18] Repeat the washing/filtration step 3-5 times. The goal is to ensure the catalyst is clean without altering its chemical state.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight. Avoid excessively high temperatures which could induce sintering before the next run.[18]
-
-
Subsequent Cycles (Cycle 2, 3, etc.):
-
Weigh the dried, recovered catalyst. Note any mass loss.
-
Begin the next reaction cycle using the recovered catalyst with a fresh batch of substrate and solvent.
-
Repeat steps 1-5 for the desired number of cycles (typically 5-10). A stable catalyst should show minimal loss in activity and selectivity over these cycles.[2][22]
-
Protocol 4.2: Regenerating a Coked Catalyst by Calcination
This protocol is for catalysts deactivated by carbonaceous deposits.
-
Catalyst Preparation:
-
Recover and dry the spent (coked) catalyst as described in Protocol 4.1 (steps 2-4).
-
Place the dried catalyst in a ceramic crucible or a quartz tube for use in a tube furnace. Spread it thinly to ensure uniform heat and gas exposure.
-
-
Calcination Procedure:
-
Place the sample in the furnace.
-
Begin purging the furnace with an inert gas (e.g., Nitrogen) to remove ambient air.
-
While maintaining the inert gas flow, ramp the temperature to the desired calcination temperature. This temperature should be high enough to combust the coke but below the temperature where significant sintering occurs (a typical starting point is 300-400 °C, but this must be optimized for your specific catalyst).
-
Once at the target temperature, switch the gas flow from inert gas to a flow of diluted air (e.g., 5-10% O₂ in N₂). Using pure air can cause a rapid temperature spike (an exotherm) from the combustion, which can damage the catalyst.
-
Hold at this temperature for 2-4 hours to ensure complete removal of coke.
-
Switch the gas flow back to inert gas and cool the furnace down to room temperature.
-
The regenerated catalyst is now ready for re-testing or characterization.
-
Section 5: Data Presentation and Interpretation
Clear and consistent data presentation is crucial for comparing the performance of different catalysts or the effect of process modifications.
Table 1: Example Reusability Data for a 5% Pt/C Catalyst
The following table summarizes hypothetical but realistic performance data for a Pt/C catalyst used in the aerobic oxidation of glucose. This format allows for easy comparison of performance across multiple cycles.
| Cycle Number | Glucose Conversion (%) | This compound Yield (%) | Selectivity to this compound (%) | Leached Pt in Filtrate (ppm) |
| 1 | 98.5 | 74.2 | 75.3 | < 0.1 |
| 2 | 98.2 | 73.1 | 74.4 | < 0.1 |
| 3 | 97.9 | 71.5 | 73.0 | 0.2 |
| 4 | 95.1 | 66.8 | 70.2 | 0.5 |
| 5 | 91.3 | 60.1 | 65.8 | 0.9 |
-
Interpretation: The data shows a highly stable catalyst for the first three cycles, with minimal loss in yield and selectivity.[2][7] A more significant performance drop is observed in cycles 4 and 5, which correlates with a slight increase in detected platinum in the filtrate, suggesting that a combination of minor sintering and slow metal leaching is likely responsible for the gradual deactivation.
Section 6: Troubleshooting Decision Workflow
When faced with declining catalyst performance, a systematic approach is essential for accurate diagnosis. The following workflow can guide your troubleshooting process.
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Pt catalysts for efficient aerobic oxidation of glucose to this compound in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. idus.us.es [idus.us.es]
- 5. amslaurea.unibo.it [amslaurea.unibo.it]
- 6. Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO2 Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Methanobactin-Mediated Synthesis of Gold Nanoparticles Supported over Al2O3 toward an Efficient Catalyst for Glucose Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pure.skku.edu [pure.skku.edu]
"common issues and solutions in HPLC analysis of glucaric acid"
Welcome to the technical support center for the HPLC analysis of glucaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and ensure the integrity of your analytical results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound in a question-and-answer format. We delve into the root causes of these issues and provide step-by-step solutions.
Issue 1: Poor Resolution or Co-elution with Interfering Peaks
Question: My this compound peak is not well-separated from other peaks in the chromatogram, particularly when analyzing biological samples like urine. What is causing this and how can I improve the resolution?
Answer:
Poor resolution in the HPLC analysis of this compound is a common issue, often stemming from the presence of structurally similar compounds in the sample matrix. The most common interfering compounds are L-ascorbic acid and D-glucuronic acid, which can have very similar retention times to this compound.[1][2][3]
Causality: The co-elution occurs because these compounds share similar polarities and functional groups, leading to comparable interactions with the stationary phase of the HPLC column. Without proper sample preparation or optimized chromatographic conditions, it is difficult to achieve baseline separation.
Solutions:
-
Sample Pre-treatment with Boronic Acid Gel: A highly effective method to remove interferences like L-ascorbic acid and D-glucuronic acid is to pre-treat the sample with a boronic acid gel.[1][2][3] Boronic acid specifically binds with compounds that have coplanar adjacent cis-hydroxyl groups, a feature present in this compound but not in glucuronic acid.[1]
-
Protocol:
-
To 1.8 mL of urine or standard solution, add 0.2 mL of 1M potassium phosphate buffer (pH 7.0) and 100 mg of boronic acid affinity gel.
-
Vortex the mixture five times over a 20-minute interval at room temperature.
-
Centrifuge the tube for 5 minutes at 3000 x g and discard the supernatant.
-
Wash the gel sediment with 2 mL of 80mM potassium phosphate-20mM boric acid buffer (pH 7.0), vortex thoroughly, centrifuge, and discard the supernatant.[2]
-
Elute the bound this compound for HPLC analysis.
-
-
-
Optimize Mobile Phase and Column Selection:
-
Column: An Aminex HPX-87H column is frequently used for the separation of organic acids, including this compound.[1] For reversed-phase chromatography, a C18 column like a Zorbax Extend C18 can be effective.[4]
-
Mobile Phase: A simple isocratic mobile phase of dilute sulfuric acid (e.g., 5 mmol·L⁻¹) is often used with an Aminex HPX-87H column.[1] For C18 columns, a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile can be optimized.[4] Adjusting the pH of the mobile phase can alter the ionization state of this compound and interfering compounds, thereby affecting their retention and improving separation.
-
Issue 2: Peak Tailing
Question: My this compound peak is asymmetrical and shows significant tailing. What causes this, and how can I achieve a more symmetrical peak shape?
Answer:
Peak tailing is a common chromatographic problem where the peak is not Gaussian, but rather has a trailing edge.[5][6][7] This can compromise accurate integration and quantification.[6][7]
Causality:
-
Secondary Interactions: In reversed-phase HPLC, peak tailing for acidic compounds like this compound can be caused by secondary interactions between the analyte and exposed, ionized silanol groups on the silica surface of the column packing.[6][8] These interactions create more than one retention mechanism, leading to a distorted peak shape.[6][8]
-
Column Overload: Injecting too much sample can overload the column, leading to peak distortion.[8][9]
-
Column Degradation: A void at the column inlet or a partially blocked frit can also cause peak tailing.[8]
-
Lactone Formation: this compound can exist in equilibrium with its lactones.[1] Under certain conditions, this equilibrium can contribute to peak broadening or tailing. Analyzing under alkaline conditions can prevent lactonization and reduce tailing.[10]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3) with an acid like formic acid can suppress the ionization of the silanol groups, minimizing secondary interactions.[5]
-
Use of End-Capped Columns: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing for polar and acidic compounds.[8]
-
Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.[8][9]
-
Check Column Health: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a void.[7] In this case, the column may need to be replaced.
-
Consider HILIC with Alkaline Mobile Phase: Hydrophilic Interaction Chromatography (HILIC) with an alkaline mobile phase can be an alternative approach that may prevent lactone formation and improve peak shape.[10]
Issue 3: Low Sensitivity or Inconsistent Detector Response
Question: I am struggling with low sensitivity for my this compound peak, and the response from the UV detector is not consistent. How can I improve this?
Answer:
Low sensitivity can be a significant hurdle in the analysis of this compound, especially at low concentrations. This compound has a weak chromophore, making UV detection challenging.
Causality:
-
Low UV Absorbance: this compound does not have a strong UV-absorbing functional group. Detection is typically performed at a low wavelength, such as 210 nm, where many other compounds can also absorb, leading to potential interference and a noisy baseline.[1][11][12]
-
Matrix Effects: In complex matrices like biological fluids, other components can interfere with the detection of this compound, leading to ion suppression in mass spectrometry or a high background in UV detection.[13][14]
-
Detector Lamp Issues: An aging or failing UV detector lamp can result in decreased sensitivity and increased noise.[15]
Solutions:
-
Derivatization: To enhance sensitivity, consider pre-column derivatization with a UV-absorbing or fluorescent tag. For example, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) can significantly improve the detection of acidic sugars.[4]
-
Alternative Detection Methods:
-
Thorough Sample Cleanup: As discussed in Issue 1, effective sample preparation to remove matrix components is crucial for improving the signal-to-noise ratio.[13]
-
System Maintenance: Ensure your HPLC system is well-maintained. Check the UV detector lamp's energy output and replace it if necessary.[15]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point is to use a well-established method as a reference. For example, a common method involves an Aminex HPX-87H column with an isocratic mobile phase of 5 mM sulfuric acid at a flow rate of 0.6 mL/min, with UV detection at 210 nm.[1]
| Parameter | Recommended Starting Condition |
| Column | Aminex HPX-87H (300 x 7.8 mm) |
| Mobile Phase | 5 mM Sulfuric Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm |
Q2: How should I prepare my samples for this compound analysis?
Sample preparation is critical for accurate and reproducible results. The specific steps will depend on the sample matrix.
-
Aqueous Samples (e.g., fermentation broth): Simple centrifugation and filtration through a 0.22 µm or 0.45 µm membrane may be sufficient.[1][11][12]
-
Biological Fluids (e.g., urine): Deproteinization followed by a cleanup step using boronic acid affinity gel is highly recommended to remove interferences.[1][2][3]
-
Plant-based materials (e.g., grapefruits): Homogenization, centrifugation, and filtration are necessary initial steps.[11][12]
Q3: How can I confirm the identity of my this compound peak?
Peak identity can be confirmed by:
-
Spiking: Spiking your sample with a known standard of this compound should result in an increase in the height of the corresponding peak without the appearance of a new peak.
-
Mass Spectrometry (MS): HPLC-MS provides mass-to-charge ratio information, which is highly specific for compound identification.[11][12]
-
Comparing Retention Times: The retention time of the peak in your sample should match that of a pure this compound standard run under the same chromatographic conditions.
Visualizing Troubleshooting Workflows
To aid in your troubleshooting process, the following diagrams illustrate logical workflows for addressing common HPLC issues.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for peak tailing.
References
-
Poon, R., et al. (2016). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]
-
Poon, R., Villeneuve, D. C., Chu, I., & Kinach, R. (1993). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link]
-
Poon, R., et al. (1993). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link]
-
Reddy, B. S., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Journal of Chromatography A. [Link]
-
Reddy, B. S., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
-
Bosso, A., & Guaita, M. (2008). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. CORE. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Chromatography Online. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Tomasic, A., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. [Link]
-
Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns. [Link]
-
Situ, B., & Ye, M. (2015). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. bme.psu.edu [bme.psu.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Degradation of Glucaric Acid in Aqueous Solutions and Prevention Strategies
Welcome to the technical support center for D-glucaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and troubleshooting issues related to the stability of glucaric acid in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on experimental evidence and field-proven insights to ensure the integrity of your research.
Part 1: Understanding this compound's Behavior in Aqueous Solutions
This compound's behavior in water is more complex than a simple dissolution. Its stability is primarily influenced by an intramolecular equilibrium and its susceptibility to oxidative degradation. Understanding these phenomena is critical for accurate experimentation.
FAQ 1: What is the primary stability concern when working with this compound in aqueous solutions?
The most immediate consideration when preparing aqueous solutions of D-glucaric acid is not degradation, but a reversible intramolecular cyclization. In solution, D-glucaric acid exists in equilibrium with its monolactones (D-glucaro-1,4-lactone and D-glucaro-6,3-lactone) and a dilactone (D-glucaro-1,4:6,3-dilactone).[1][2][3] This equilibrium is dynamic and influenced by pH and temperature.
-
At neutral pH and room temperature , a significant portion of the this compound will be in its lactone forms.[3]
-
In acidic conditions , the open-chain diacid form is favored.[3]
-
At higher temperatures , the formation of the dilactone can occur, although it is typically present in very small amounts.[3]
This equilibrium can be mistaken for degradation as it will result in multiple peaks during chromatographic analysis and an apparent decrease in the concentration of the open-chain this compound if not accounted for.
Caption: Equilibrium of D-glucaric acid and its lactones in aqueous solution.
FAQ 2: What are the main factors that can cause the irreversible degradation of this compound?
True degradation of this compound involves the irreversible cleavage of its carbon skeleton. The primary factors promoting this are:
-
Oxidizing Agents: Excess oxidants can lead to C-C bond cleavage, resulting in the formation of smaller organic acids such as formic acid, oxalic acid, and tartaric acid.[4][5][6] This is a significant concern during the synthesis of this compound from glucose if the reaction is not carefully controlled.
-
High pH: Alkaline conditions, particularly in the presence of oxidants, can promote the degradation of this compound.[4][5] In highly basic solutions, the selectivity towards this compound during synthesis is poor due to C-C bond cleavage.[7][8]
-
High Temperature: Elevated temperatures can accelerate both the equilibration with lactones and the rate of degradation, especially under harsh pH conditions.[9]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidative degradation reactions.[10]
Part 2: Troubleshooting Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments with this compound.
Troubleshooting Guide 1: My this compound concentration appears to decrease over time in my aqueous stock solution.
This is a frequent observation and can often be attributed to the dynamic equilibrium rather than irreversible degradation.
Caption: Troubleshooting workflow for decreasing this compound concentration.
Detailed Troubleshooting Steps:
-
Verify Your Analytical Method: Standard HPLC methods may not co-elute this compound and its lactones. If you are only integrating the peak for the open-chain diacid, the formation of lactones will appear as a loss of the target analyte.
-
Recommendation: See Protocol 2 for a sample pre-treatment method to ensure all forms are quantified.
-
-
Assess for Degradation: If you have ruled out lactonization as the sole cause, consider irreversible degradation.
-
Look for Degradation Products: Analyze your sample for the presence of smaller organic acids like formic, oxalic, or tartaric acid.
-
Review Storage Conditions: Compare your storage conditions against the recommendations in Protocol 1 . Exposure to oxygen, elevated temperatures, or inappropriate pH can lead to gradual degradation.
-
Troubleshooting Guide 2: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
The appearance of multiple peaks from a pure this compound sample is common and usually indicative of the lactone equilibrium.
-
Peak Identity: The additional peaks are most likely D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.[1][3] These will have different retention times from the open-chain diacid.
-
Confirmation:
-
pH Adjustment: Acidify an aliquot of your sample (e.g., to pH 2) and gently warm it. The peaks corresponding to the lactones should decrease, while the peak for the open-chain this compound should increase as the equilibrium shifts.
-
Spiking with Standards: If available, spike your sample with standards of potential degradation products (e.g., oxalic acid, formic acid) to confirm their presence if degradation is suspected.
-
Part 3: Prevention Strategies
Proactive measures can ensure the stability and integrity of your this compound solutions.
Data Presentation: Factors Influencing this compound Stability
| Factor | Issue | Prevention Strategy |
| pH | High pH (>7) can promote degradation, especially with oxidants. Acidic pH favors the open-chain form but can accelerate lactonization upon storage. | For long-term storage, maintain a slightly acidic pH (e.g., 3-4). For immediate use in neutral or basic buffers, prepare the solution fresh. |
| Temperature | High temperatures accelerate both lactonization and degradation. | Store stock solutions refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles. |
| Oxygen | Dissolved oxygen can contribute to oxidative degradation over time. | Prepare solutions with deoxygenated water. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to stock solutions. |
| Light | While less documented for this compound, UV light can promote free-radical reactions. | Store solutions in amber vials or protect them from light. |
Experimental Protocols
This protocol is designed to minimize both lactonization and degradation for long-term storage.
-
Solvent Preparation: Use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon for 30 minutes).
-
Dissolution: Dissolve D-glucaric acid to the desired concentration.
-
pH Adjustment: Adjust the pH to 3.0-4.0 using a suitable acid (e.g., HCl). This pH range minimizes degradation while keeping the equilibrium shifted towards the more stable open-chain form. The monopotassium salt of this compound has its lowest solubility around pH 3.4-3.6, which can be utilized for crystallization but should be considered for concentrated solutions.[11]
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Aliquoting and Storage: Aliquot the solution into single-use vials to avoid contamination and repeated temperature changes. Overlay the headspace with an inert gas before sealing. Store at 2-8 °C, protected from light.
To accurately determine the total concentration of this compound, all lactone forms must be hydrolyzed to the open-chain diacid prior to analysis.
-
Sample Preparation: Take a known volume of your this compound solution.
-
Hydrolysis: Add a small amount of base (e.g., NaOH) to raise the pH to 8-9. Gently heat the sample at 40-50 °C for 15-20 minutes. This will drive the equilibrium to the open-chain form.
-
Neutralization: Cool the sample to room temperature and neutralize it back to the mobile phase pH with a suitable acid before injection into your chromatography system.
-
Analysis: Analyze the treated sample. The resulting single peak will represent the total this compound concentration.
References
- Brown, J. M., Manley-Harris, M., Field, R. J., & Kiely, D. E. (2007). An NMR Study of the Equilibration of D-Glucaric Acid with Lactone Forms in Aqueous Acid Solutions.
- Brown, J. M., Manley‐Harris, M., Field, R. J., & Kiely, D. E. (2007). An NMR Study of the Equilibration of d‐this compound with Lactone Forms in Aqueous Acid Solutions.
- Lee, J., et al. (2024).
- Request PDF on ResearchGate. (n.d.). An NMR Study of the Equilibration of d‐this compound with Lactone Forms in Aqueous Acid Solutions.
- Lee, J., et al. (2024).
- Rupa Health. (n.d.). This compound.
- Zhang, Z., Gibson, P., Clark, S. B., Tian, G., Zanonato, P., & Rao, L. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. OSTI.GOV.
- FooDB. (2011). Showing Compound this compound (FDB022169).
- Wikipedia. (n.d.). Gluconic acid.
- Brown, J. M. (2007). An NMR Study of the Equilibration of d‐this compound with Lactone Forms in Aqueous Acid Solutions. SciSpace.
- Solmi, M., et al. (2017). The oxidation of D-glucose to this compound using Au/C catalysts.
- Walaszek, Z. (1990). The biological role of D-glucaric acid and its derivatives: Potential use in medicine.
- Marsh, C. A. (1986). Biosynthesis of D-glucaric acid in mammals: a free-radical mechanism?
- Lee, J. W., et al. (2022). Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. Green Chemistry, 24(3), 1235-1245.
- Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595.
- Wang, D., et al. (2010). Degradation Kinetics of Glucuronic Acid in Subcritical Water.
- How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively. (2023).
- Chanthachon, S., et al. (2022). Impact of temperature on gluconic acid production during acetification by Acetobacter aceti. Biotechnology and Applied Biochemistry, 69(6), 2585-2592.
- Fischer, K. (2007). pH dependent metal extraction by D-glucaric acid.
- Lee, J. W., et al. (2022). Separation of Bio-Based this compound via Antisolvent Crystallization and Azeotropic Drying. Green Chemistry, 24(3), 1235-1245.
- Jungbunzlauer. (n.d.). Gluconic Acid.
- Google Patents. (n.d.). Method for quantitative detection of gluconic acids and glucono lactone.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). pH effect on the conversion of glucose to gluconic acid using a Glucose...
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid.
- Davis, S. E., et al. (2013).
- How to Synthesise High Purity, Crystalline d‐this compound Selectively. (2023). ChemistrySelect, 8(40).
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- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pt catalysts for efficient aerobic oxidation of glucose to this compound in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of D-glucaric acid in mammals: a free-radical mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
"optimizing fermentation parameters for enhanced glucaric acid titer in Saccharomyces cerevisiae"
Technical Support Center: Optimizing Glucaric Acid Production in Saccharomyces cerevisiae
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the microbial production of this compound using engineered Saccharomyces cerevisiae. Here, we synthesize established protocols with field-proven insights to help you navigate common challenges and optimize your fermentation parameters for enhanced titers.
Frequently Asked Questions (FAQs)
Q1: What are the foundational metabolic modifications required for this compound production in S. cerevisiae?
A1: The biosynthesis of this compound in S. cerevisiae is not a native pathway and requires the introduction of a heterologous pathway. The most common approach involves a three-step conversion from the central metabolite glucose-6-phosphate.[1] This engineered pathway typically includes:
-
myo-inositol-1-phosphate synthase (Ino1): Converts glucose-6-phosphate to myo-inositol-1-phosphate.[2]
-
myo-inositol monophosphatase (Inm1): Dephosphorylates myo-inositol-1-phosphate to myo-inositol.[3][4]
-
myo-inositol oxygenase (MIOX): Oxidizes myo-inositol to glucuronic acid. This is often a rate-limiting step due to the instability of available MIOX enzymes.[5][6][7]
-
Uronate dehydrogenase (Udh): Oxidizes glucuronic acid to this compound.[2][8]
To enhance the precursor supply, further modifications like overexpressing the myo-inositol transporter (Itr1) and downregulating competing pathways (e.g., the pentose phosphate pathway via ZWF1 downregulation) have proven effective.[8][9][10]
Q2: What is a typical starting point for fermentation media composition?
A2: A rich medium like Yeast Extract-Peptone-Dextrose (YPD) is a common starting point for both shake flask and bioreactor fermentations.[1] However, for enhanced this compound production, supplementation with the precursor myo-inositol is often necessary, as endogenous synthesis can be insufficient.[11] A typical starting medium might be:
For more controlled fermentations, a defined minimal medium (e.g., YNB with appropriate amino acid drop-out supplements) can be used, which facilitates easier downstream processing and analysis.
Q3: What this compound titers can be realistically expected?
A3: Titers can vary significantly based on the strain's genetic background, the specific engineering strategies employed, and the fermentation scale and strategy.
-
Shake Flasks: Titers can range from milligrams per liter in initial strain constructions to several grams per liter in highly optimized strains, with reports of up to 8.49 g/L.[2][8][10]
-
Fed-Batch Bioreactors: With controlled feeding of glucose and other nutrients, titers can be substantially higher. Recent studies have reported achieving up to 15.6 g/L.[1][8][10]
Q4: Why is myo-inositol supplementation often required?
A4: While S. cerevisiae can synthesize myo-inositol from glucose-6-phosphate, this endogenous pathway is tightly regulated and often cannot provide a sufficient flux to support high-level this compound production.[11] Furthermore, the key enzyme MIOX often exhibits improved activity and stability in the presence of its substrate, myo-inositol.[11] Therefore, exogenous supplementation directly feeds the heterologous pathway, bypassing potential upstream bottlenecks and boosting MIOX performance.[11]
Troubleshooting Guide
Problem 1: Low or No this compound Titer
| Potential Cause | Diagnostic Step | Proposed Solution |
| Inefficient Enzyme Activity | 1. Perform in vitro enzymatic assays on cell lysates to measure the specific activity of MIOX and Udh.[7] 2. Use RT-qPCR to confirm the transcription levels of your heterologous genes (miox, udh, etc.).[5] | 1. Enzyme Source Optimization: MIOX from Arabidopsis thaliana (MIOX4) has shown greater stability than the murine equivalent.[5][6] 2. Fusion Proteins: Creating a fusion protein of MIOX and Udh, connected by a suitable peptide linker, can improve catalytic efficiency and substrate channeling, significantly increasing production.[1][8][10] 3. Codon Optimization: Ensure the codons of your heterologous genes are optimized for expression in S. cerevisiae. |
| Precursor (myo-inositol) Limitation | 1. Quantify intracellular and extracellular myo-inositol levels via HPLC or GC-MS. Accumulation of upstream intermediates suggests a downstream bottleneck, while depletion suggests a supply issue. 2. Run parallel fermentations with and without myo-inositol supplementation (e.g., 10.8 g/L).[11] A significant titer increase with supplementation confirms a precursor supply issue. | 1. Overexpress Key Native Genes: Increase the expression of native genes involved in myo-inositol synthesis, such as INO1 (myo-inositol-1-phosphate synthase) and ITR1 (myo-inositol transporter).[8][9][10] 2. Derepress Pathway: Delete the OPI1 gene, a negative regulator of inositol synthesis, to boost the endogenous supply.[11] 3. Redirect Carbon Flux: Downregulate competing pathways. For example, repressing ZWF1 (glucose-6-phosphate dehydrogenase) can redirect more glucose-6-phosphate towards the myo-inositol pathway.[8][10] |
| Plasmid Instability / Low Gene Copy Number | 1. Perform plasmid rescue from a sample of the culture after several generations and verify its integrity via restriction digest or sequencing. 2. Compare titers from strains with episomal plasmids versus those with genomically integrated cassettes. | 1. Genomic Integration: Integrate the expression cassettes for the this compound pathway genes into the yeast genome. Integration into high-copy sites like delta sequences can significantly increase gene dosage, expression stability, and final titer compared to plasmid-based expression.[5][6] |
Problem 2: Slow Cell Growth or Low Final Biomass
| Potential Cause | Diagnostic Step | Proposed Solution |
| Metabolic Burden | 1. Compare the growth rate (µ) and final optical density (OD) of your production strain against a wild-type or empty-vector control strain under the same conditions. 2. Measure glucose consumption rates. A significantly slower rate in the production strain points to metabolic burden.[7] | 1. Optimize Inducer Concentration: If using inducible promoters, titrate the inducer (e.g., IPTG, galactose) to find a balance between gene expression and cell health.[7] 2. Use Weaker Promoters: Replace strong constitutive promoters (e.g., TEF1, GPD) with weaker or regulated promoters to reduce the protein expression load on the cell. |
| Substrate/Product Toxicity | 1. Run toxicity assays by adding varying concentrations of this compound or pathway intermediates to wild-type yeast cultures and monitoring growth. 2. Monitor the pH of the fermentation broth. A significant drop in pH due to acid accumulation can inhibit growth. | 1. pH Control: In a bioreactor, maintain the pH at an optimal level (typically around 5.5-6.5 for S. cerevisiae) using automated base addition (e.g., NaOH or KOH).[12] 2. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to keep substrate (glucose) concentrations at a non-toxic level and to control the rate of acid production.[1] |
Problem 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Diagnostic Step | Proposed Solution |
| Inoculum Variability | 1. Standardize your entire inoculum train protocol: age of the plate, volume and OD of the starter culture, and number of passages. 2. Check for contamination via microscopy and plating on selective media. | 1. Standard Operating Procedure (SOP): Develop and strictly adhere to an SOP for inoculum preparation, including the use of cryopreserved master cell banks to start each experiment. |
| Media Component Degradation | 1. Prepare fresh media for each experiment. Autoclaving can degrade certain components; consider filter-sterilizing sensitive supplements like vitamins or myo-inositol. | 1. Fresh Media Preparation: Always use freshly prepared media. If storing media, do so at 4°C for a limited time. |
Data and Protocols
Table 1: Key Fermentation Parameters for this compound Production
| Parameter | Recommended Range/Value | Rationale & Citation |
| Temperature | 28-30 °C | Optimal for S. cerevisiae growth and enzyme function.[7] |
| pH | 5.5 - 6.5 | Prevents acid stress on the cells and product inhibition. Crucial for stability in bioreactors.[12] |
| Dissolved Oxygen (DO) | > 20% | The MIOX and Udh enzymes are oxygenases/dehydrogenases, requiring sufficient oxygen for catalysis.[12] |
| Glucose Feed | Fed-batch strategy | Maintains low glucose concentration to avoid overflow metabolism (ethanol production) and directs carbon to biomass and product.[1] |
| myo-inositol | 10 - 60 mM (1.8 - 10.8 g/L) | Serves as a direct precursor and enhances MIOX activity.[5][11] |
| Magnesium Chloride (MgCl₂) Addition | ~100 mM | Has been shown to improve both cell growth and this compound titer in some engineered strains.[1] |
Protocol 1: Standard Shake Flask Fermentation
-
Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium. Grow overnight at 30°C with shaking at 220 rpm.
-
Main Culture: Use the overnight culture to inoculate 50 mL of production medium (e.g., YPD supplemented with 10.8 g/L myo-inositol) in a 250 mL baffled flask to a starting OD₆₀₀ of ~0.1.
-
Cultivation: Incubate at 30°C with vigorous shaking (220-250 rpm) for 96-192 hours.
-
Sampling: Aseptically remove samples at regular intervals (e.g., every 24 hours) to measure OD₆₀₀, and centrifuge to collect the supernatant for analysis.
-
Analysis: Store supernatant at -20°C. Quantify this compound concentration using HPLC-MS or an enzymatic assay.[13][14][15]
Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor
-
Seed Culture: Prepare a seed culture by inoculating 2.5 L of YPD medium (supplemented with myo-inositol) in the bioreactor with an overnight starter culture.[1]
-
Initial Batch Phase: Run in batch mode until the initial glucose is nearly depleted. Maintain temperature at 30°C, pH at 5.5 (controlled with 2M NaOH), and DO above 20% by adjusting agitation and airflow.
-
Fed-Batch Phase: Initiate a feeding strategy with a concentrated glucose solution (e.g., 500 g/L) to maintain a low residual glucose level. Additional nutrient feeds (e.g., yeast extract, peptone) may also be required. Some studies have shown success with simple glucose pulses, such as adding 10 g/L after 24 and 48 hours.[1]
-
Supplements: Consider adding supplements like 100 mM MgCl₂ to the medium, which has been shown to boost titers.[1]
-
Monitoring and Analysis: Regularly monitor OD₆₀₀, glucose concentration, and this compound titer throughout the fermentation, which can last for over 168 hours.[1]
Visualizations
Metabolic Pathway Diagram
Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low this compound titers.
References
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology - ASM Journals. [Link]
-
The this compound pathway in S. cerevisiae and metabolic strategies for... ResearchGate. [Link]
-
[Metabolic engineering of Saccharomyces cerevisiae for production of this compound]. Sheng Wu Gong Cheng Xue Bao. [Link]
-
Metabolic engineering of Saccharomyces cerevisiae for efficient production of this compound at high titer. Microbial Cell Factories. [Link]
-
[Engineering Saccharomyces cerevisiae for efficient production of this compound]. Sheng Wu Gong Cheng Xue Bao. [Link]
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. National Center for Biotechnology Information. [Link]
-
Comparison of Two Methods for Quantifying D-Glucaric Acid. Journal of Analytical Toxicology. [Link]
-
Metabolic engineering of Saccharomyces cerevisiae for efficient production of this compound at high titer. R Discovery. [Link]
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. PubMed. [Link]
-
This compound production pathway in S. cerevisiae. The blue solid line... ResearchGate. [Link]
-
Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. PubMed. [Link]
-
HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]
-
Metabolic engineering of Saccharomyces cerevisiae for efficient production of this compound at high titer. National Center for Biotechnology Information. [Link]
-
Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology. [Link]
-
Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. MDPI. [Link]
-
Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]
-
Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology. [Link]
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- 11. Metabolic engineering of Saccharomyces cerevisiae for efficient production of this compound at high titer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"troubleshooting metabolic bottlenecks in the microbial production of glucaric acid"
Welcome to the technical support center for the microbial production of D-glucaric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common metabolic bottlenecks encountered during the engineering and fermentation of microbial strains for glucaric acid synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve specific experimental issues.
I. Core Troubleshooting: Low this compound Titer
This is the most common issue faced by researchers. Low final titers can stem from a variety of bottlenecks within the biosynthetic pathway. The following FAQs will guide you through diagnosing the root cause.
Question 1: My engineered strain produces very little or no this compound. Where should I start troubleshooting?
Answer:
When this compound production is minimal or absent, a systematic approach is required to identify the bottleneck. The engineered pathway, typically consisting of myo-inositol-1-phosphate synthase (INO1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh), has several potential failure points.[1][2] The most common bottleneck is the activity and stability of the MIOX enzyme.[1][2][3][4][5][6][7]
Here is a logical workflow to diagnose the problem:
Caption: Initial troubleshooting workflow for low this compound production.
Step-by-Step Diagnostic Protocol:
-
Analyze Pathway Intermediates:
-
Rationale: The accumulation of a specific intermediate points directly to a bottleneck in the subsequent enzymatic step.
-
Protocol:
-
Perform a fermentation run and collect supernatant samples at various time points.
-
Analyze the samples for the presence of myo-inositol and glucuronic acid using HPLC. A mixed-mode hydrophilic interaction and weak anion exchange chromatography (HILIC/WAX) method can simultaneously detect this compound and its pathway intermediates.[8][9]
-
Interpretation:
-
Accumulation of myo-inositol: This strongly suggests that MIOX is the rate-limiting enzyme.[2][7]
-
Accumulation of glucuronic acid: This indicates a bottleneck at the Udh step, possibly due to low enzyme activity or limited NAD+ cofactor availability.[2]
-
No intermediates detected: This could mean the first enzyme in the pathway (INO1) is not functional or that the initial precursor, glucose-6-phosphate, is being diverted to other pathways.
-
-
-
-
Verify Enzyme Expression:
-
Rationale: Lack of protein expression is a fundamental reason for pathway failure.
-
Protocol:
-
Grow your engineered strain under inducing conditions.
-
Prepare cell lysates and perform SDS-PAGE to visualize the protein bands corresponding to INO1, MIOX, and Udh.
-
If bands are not visible, consider Western blotting with specific antibodies for a more sensitive detection method.
-
-
Next Steps: If any enzyme is not expressed, re-verify your plasmid constructs, codon usage for the host organism, and induction conditions.
-
Question 2: I've confirmed that myo-inositol is accumulating. How can I improve the MIOX step?
Answer:
The conversion of myo-inositol to glucuronic acid by MIOX is the most widely reported bottleneck in the this compound pathway.[1][2][4][5][10] This is often due to the low stability and activity of the commonly used mouse-derived MIOX (Mus musculus).[2][6]
Strategies to Overcome the MIOX Bottleneck:
-
Enhance MIOX Stability with Protein Fusions:
-
Causality: Fusion tags can act as molecular chaperones, improving protein solubility, folding, and stability.
-
Recommendation: Fusing a Small Ubiquitin-like Modifier (SUMO) tag to the N-terminus of MIOX has been shown to significantly increase its stability and soluble expression.[1][3][4][5] This can lead to a substantial increase in this compound production, with some studies reporting a 75% improvement.[3][4][5]
-
Experimental Workflow:
-
Clone the MIOX gene into a vector with an N-terminal SUMO fusion tag.
-
Transform the new construct into your production host.
-
Compare the this compound titer and myo-inositol accumulation against the non-tagged MIOX strain.
-
-
-
Explore MIOX Homologs from Different Organisms:
-
Causality: Enzymes from different species can have varying properties, including stability and activity.
-
Recommendation: The MIOX4 from Arabidopsis thaliana has been reported to be more stable than the Mus musculus version, leading to higher this compound titers in Saccharomyces cerevisiae.[6]
-
Experimental Workflow:
-
Synthesize or clone the MIOX4 gene from A. thaliana.
-
Express it in your host organism and compare its performance to the mouse MIOX.
-
-
-
Optimize MIOX Expression Levels:
-
Causality: While high expression is often desired, overexpression of MIOX can sometimes lead to protein aggregation and metabolic burden. Fine-tuning expression is key.
-
Recommendation:
-
Use inducible promoters to control the timing and level of MIOX expression. Delaying MIOX expression until the cells have reached a certain density can improve productivity.[4]
-
In E. coli, consider using a range of IPTG concentrations to find the optimal induction level.[2]
-
In S. cerevisiae, integrating multiple copies of the MIOX gene into the genome can provide stable, high-level expression.[6]
-
-
-
Mitigate Reactive Oxygen Species (ROS):
-
Causality: The MIOX reaction consumes molecular oxygen and can generate ROS, which can damage the enzyme and reduce its activity over time.
-
Recommendation: Overexpressing native catalase and superoxide dismutase enzymes can help to quench ROS and maintain MIOX activity during fermentation.[10]
-
Summary of Strategies for MIOX Optimization:
| Strategy | Rationale | Expected Outcome | Reference |
| SUMO Fusion | Increases solubility and stability | 75% increase in production from myo-inositol | [3][4][5] |
| Use A. thaliana MIOX4 | Higher intrinsic stability | 8-fold increase in titer over episomal expression | [6] |
| Delayed Expression | Reduces metabolic burden in early growth | ~5-fold improvement in productivity | [4] |
| ROS Mitigation | Protects MIOX from oxidative damage | Higher glucuronic acid titers | [10] |
Question 3: My strain is not accumulating any intermediates, but the final this compound titer is still low. What should I investigate?
Answer:
If no intermediates are accumulating, the bottleneck likely lies at the beginning of the pathway: either with the activity of INO1 or the availability of its substrate, glucose-6-phosphate (G6P).
Troubleshooting Upstream Bottlenecks:
-
Enhance Precursor Supply (myo-inositol):
-
Causality: The intracellular pool of G6P is heavily competed for by central metabolic pathways like glycolysis and the pentose phosphate pathway (PPP).[11] Diverting more G6P towards the this compound pathway is crucial.
-
Recommendations:
-
Downregulate Competing Pathways: In S. cerevisiae, downregulating the gene ZWF1, which encodes the first enzyme in the PPP, can significantly increase the G6P pool available for INO1.[11][12] In E. coli, deleting zwf and pgi (phosphoglucose isomerase) can also redirect carbon flux.[4]
-
Overexpress INO1: Ensure that INO1 is expressed at a high level to efficiently convert G6P to myo-inositol-1-phosphate.[1]
-
Enhance myo-inositol Transport: If supplying myo-inositol exogenously, overexpressing a myo-inositol transporter like ITR1 in yeast can increase its uptake and availability for MIOX.[11][12]
-
-
Caption: Competition for the Glucose-6-Phosphate precursor node.
-
Ensure Cofactor (NAD+) Availability for Udh:
-
Causality: The final step, catalyzed by Udh, is an NAD+-dependent oxidation.[1][2] At high flux rates, the regeneration of NAD+ from NADH can become a limiting factor.
-
Recommendations:
-
Introduce an NAD+ Regeneration System: Co-expressing an enzyme that efficiently oxidizes NADH to NAD+, such as a water-forming NADH oxidase, can improve the NAD+/NADH ratio and boost Udh activity.
-
Fermentation Conditions: Ensure adequate aeration, as oxygen availability can influence the cellular redox state.
-
-
II. Analytical Support
Question 4: What is the best method to accurately quantify this compound and its precursors in my fermentation broth?
Answer:
Accurate quantification of your target molecule and its intermediates is critical for identifying bottlenecks. Due to the polar and structurally similar nature of these compounds, a robust analytical method is required.
Recommended Analytical Method: HPLC with Mixed-Mode Chromatography
-
Technique: A mixed-mode liquid chromatography method using a column with both Hydrophilic Interaction Liquid Chromatography (HILIC) and Weak Anion Exchange (WAX) properties is highly effective.[8][9]
-
Rationale: This approach allows for the simultaneous separation and quantification of glucose-6-phosphate, myo-inositol-1-phosphate, myo-inositol, glucuronic acid, and this compound in a single isocratic run.[8]
-
Detector: A Refractive Index Detector (RID) is suitable for this analysis.[8]
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
Dilute samples as necessary to fall within the linear range of your standard curve.
-
Standard Curve Preparation:
Prepare standard curves for each analyte (this compound, glucuronic acid, myo-inositol) using high-purity standards. The linear range and limits of detection (LOD) and quantification (LOQ) should be established.[8]
III. Host-Specific Considerations
Question 5: I am working with Saccharomyces cerevisiae. Are there any specific strategies I should consider?
Answer:
S. cerevisiae is an attractive host for this compound production due to its robustness and tolerance to acidic conditions.[7] Key strategies for this host include:
-
Genomic Integration: Instead of using plasmids, which can be unstable, integrate the pathway genes (INO1, MIOX, Udh) into the yeast genome. High-copy integration into delta sequences can significantly increase expression levels and stability.[6]
-
Precursor Supply Engineering:
-
Fusion Proteins: Fusing MIOX and Udh with peptide linkers can improve enzymatic efficiency through substrate channeling. A fusion of A. thaliana MIOX4 and P. syringae Udh has proven effective.[11][12]
References
-
Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Applied and Environmental Microbiology.
-
Improving d-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport. Metabolic Engineering.
-
Pathway and protein engineering for improved this compound production in Escherichia coli. DSpace@MIT.
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology.
-
Improvement of D-Glucaric Acid Production in Escherichia coli. DSpace@MIT.
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. PubMed.
-
Improving D-Glucaric Acid Production from Myo-Inositol in E. coli by Increasing MIOX Stability and Myo-Inositol Transport. ResearchGate.
-
Evolution-guided optimization of biosynthetic pathways. PNAS.
-
Mixed-mode liquid chromatography for the rapid analysis of biocatalytic this compound reaction pathways. PubMed.
-
Mixed-mode liquid chromatography for the rapid analysis of biocatalytic this compound reaction pathways. ResearchGate.
-
Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. ASM Journals.
-
Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology.
-
Metabolic engineering of Saccharomyces cerevisiae for efficient production of this compound at high titer. PubMed.
-
Improvement of this compound titers by scaffolding the bottleneck step... ResearchGate.
-
Synthetic pathway for D-glucaric acid production from glucose (adapted...). ResearchGate.
-
Improvement of this compound production in E. coli via dynamic control of metabolic fluxes. Metabolic Engineering Communications.
-
Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology.
-
Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. ASM Journals.
-
Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers.
-
Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. MDPI.
-
UDP-glucose is oxidised to UDP-glucuronate. Reactome.
-
Biosynthesis of this compound with Microbial Cell Factories. Research and Reviews: Journal of Microbiology and Biotechnology.
-
UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology. Oncotarget.
-
Method for quantitative detection of gluconic acids and glucono lactone. Google Patents.
-
Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. MDPI.
-
Characterization of Human UDP-Glucose Dehydrogenase Reveals Critical Catalytic Roles for Lysine 220 and Aspartate 280. ResearchGate.
-
UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2). PMC.
-
UDP-glucose 6-dehydrogenase. Wikipedia.
-
Identification of Pathways for Production of D-Glucaric Acid by Pseudogluconobacter saccharoketogenes. PubMed.
-
Pathways of d-glucaric acid production from d-glucose. The reactions... ResearchGate.
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Technical Support Center: Strategies to Overcome Product Inhibition in Glucaric Acid Fermentation
Welcome to the Technical Support Center for Glucaric Acid Fermentation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the microbial production of this compound. Product inhibition is a significant bottleneck in achieving high titers and yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is grounded in scientific principles and validated through practical application to ensure you can effectively diagnose and resolve issues in your fermentation processes.
Troubleshooting Guide: Diagnosing and Resolving Fermentation Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter. Each answer provides a causal explanation and step-by-step protocols to guide your experimental response.
Question 1: My fermentation has stalled, and the this compound titer has plateaued at a low level (e.g., < 2 g/L). What are the likely causes and how can I troubleshoot this?
Answer:
A low and plateauing this compound titer is a classic symptom of product inhibition. The accumulation of this compound in the fermentation broth can lead to a drop in extracellular pH and intracellular acidification, which in turn inhibits key metabolic enzymes and overall cell growth.
Causality: this compound, as a dicarboxylic acid, can significantly lower the pH of the culture medium. This acidic environment can disrupt the proton motive force across the cell membrane and inhibit pH-sensitive intracellular enzymes. Furthermore, the dissociated glucarate anion can accumulate inside the cell, leading to toxicity. The key rate-limiting enzyme in the engineered pathway, myo-inositol oxygenase (MIOX), is particularly susceptible to instability and inhibition, which can be exacerbated by the stressful conditions created by product accumulation.[1][2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound titer.
Step-by-Step Protocols:
-
Initial Diagnostics:
-
pH Profiling: Monitor the pH of your culture over the entire fermentation run. A sharp drop in pH correlating with the plateau in production is a strong indicator of acid-induced inhibition.
-
Cell Viability Assay: Use techniques like flow cytometry with viability stains (e.g., propidium iodide) or plating on solid media to determine the percentage of viable cells. A significant decrease in viability suggests cellular toxicity.
-
Metabolite Analysis: Use HPLC to quantify the concentrations of this compound and its precursors, such as myo-inositol and glucuronic acid. Accumulation of precursors points to a bottleneck in the downstream enzymatic steps.[3]
-
-
Protocol: Implementing pH-Controlled Fed-Batch Fermentation
-
Objective: To maintain a stable pH to mitigate acid stress on the microbial culture.
-
Methodology:
-
Set up your bioreactor with a pH probe and a base-feeding pump (e.g., connected to a reservoir of 2M NaOH or NH4OH).
-
Set the pH controller to maintain the pH within a narrow range (e.g., 6.5-7.0).
-
Initiate a fed-batch feeding strategy to avoid high initial substrate concentrations, which can lead to rapid acid production. A glucose-stat or a pre-determined exponential feeding profile can be employed.
-
-
Expected Outcome: Maintaining a stable pH should prolong the production phase and lead to higher final titers by reducing the inhibitory effects of low pH.
-
-
Protocol: Enhancing Strain Tolerance through Adaptive Laboratory Evolution (ALE)
-
Objective: To select for mutant strains with increased tolerance to this compound.
-
Methodology:
-
Serially passage your production strain in a liquid medium containing sub-lethal concentrations of this compound.
-
Start with a concentration that causes a moderate growth inhibition (e.g., 20-30%).
-
Once the culture's growth rate recovers, transfer an aliquot to a fresh medium with a slightly higher concentration of this compound.
-
Repeat this process for several hundred generations.
-
Isolate single colonies from the evolved population and screen them for improved this compound production in shake flasks.
-
-
Expected Outcome: This process can select for mutations that improve acid tolerance, potentially through mechanisms like enhanced efflux pump expression or modifications to cell membrane composition.
-
Question 2: My this compound yield on glucose is low, even with good cell growth. How can I improve the carbon flux towards my product?
Answer:
Low yield on substrate, despite robust growth, suggests that a significant portion of the carbon source is being diverted to biomass production or competing metabolic pathways rather than the this compound synthesis pathway.
Causality: The first committed step in the engineered this compound pathway, the conversion of glucose-6-phosphate (G6P) to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (INO1), is in direct competition with glycolysis and the pentose phosphate pathway for the G6P substrate.[5] If the native metabolic pathways are more efficient at utilizing G6P, the flux towards this compound will be limited.
Troubleshooting and Optimization Strategies:
Caption: Strategies to improve this compound yield on glucose.
Step-by-Step Protocols:
-
Protocol: Dynamic Control of Competing Pathways
-
Objective: To redirect carbon flux towards this compound production by downregulating competing pathways after an initial growth phase.
-
Methodology:
-
Engineer a strain where a key enzyme in a competing pathway (e.g., phosphofructokinase, pfk) is placed under the control of an inducible degradation system or a repressible promoter.[5]
-
Grow the culture to a desired cell density to accumulate biomass.
-
Induce the degradation or repression of the target enzyme to reduce flux into glycolysis, thereby increasing the availability of G6P for the this compound pathway.
-
-
Expected Outcome: This strategy separates the growth phase from the production phase, leading to a higher yield of this compound from glucose.[5][6]
-
-
Protocol: Enhancing Enzyme Colocalization with Scaffolds
-
Objective: To increase the efficiency of the multi-enzyme pathway by bringing the enzymes into close proximity.
-
Methodology:
-
Design and construct protein or DNA scaffolds that can bind to the enzymes of the this compound pathway (INO1, MIOX, Udh).
-
Co-express the scaffold and the tagged enzymes in your production host.
-
The scaffold will colocalize the enzymes, creating a high local concentration of intermediates and channeling the substrate through the pathway.
-
-
Expected Outcome: Enzyme colocalization can improve the overall pathway flux and reduce the accumulation of inhibitory intermediates, leading to higher titers and yields.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced inhibition?
A1: The primary mechanism is multifactorial. Firstly, as an acid, it lowers the extracellular pH, which can disrupt the cellular proton gradient and inhibit nutrient transport. Secondly, the anionic form of glucarate can accumulate intracellularly, leading to direct enzymatic inhibition and osmotic stress. The enzyme myo-inositol oxygenase (MIOX) from mice, a key enzyme in the synthetic pathway, has been shown to be particularly unstable and is a rate-limiting step, with its activity dropping sharply in the stationary phase.[3][4]
Q2: Are there any strategies to actively remove this compound from the fermentation broth?
A2: Yes, in situ product removal (ISPR) is a powerful strategy to alleviate product inhibition.[7][8] For this compound, potential ISPR techniques include:
-
Adsorption: Using resins or functionalized nano-sorbents that selectively bind this compound.[9]
-
Reactive Extraction: Using a water-immiscible organic solvent containing an extractant to partition the this compound out of the aqueous phase.
-
Electrodialysis: Using an electric field and ion-exchange membranes to remove the charged glucarate ions from the broth.[9]
Q3: How can I enhance the export of this compound from the cells to prevent intracellular accumulation?
A3: Overexpressing membrane transporter proteins can facilitate the export of this compound, reducing its intracellular concentration and associated toxicity. While specific transporters for this compound are not well-characterized, candidates can be identified from families known to transport other dicarboxylic acids or sugar acids, such as the ATP-binding cassette (ABC) transporter superfamily.[10][11] Screening a library of putative transporters for their ability to improve this compound titers is a viable strategy.
Q4: Can changing the microbial host help in overcoming product inhibition?
A4: Yes, host selection is crucial. While E. coli is a common host, yeasts like Saccharomyces cerevisiae and Pichia pastoris are often more tolerant to low pH environments, which is a significant advantage for organic acid production.[12][13][14] Some studies have reported higher this compound titers in engineered yeast strains compared to E. coli, partly due to their inherent acid tolerance.[15][16][17]
Q5: What are the most effective metabolic engineering strategies to improve this compound production?
A5: A combination of strategies is usually the most effective. Key approaches include:
-
Enhancing Precursor Supply: Overexpressing enzymes in the upstream pathway to increase the pool of myo-inositol.[17]
-
Improving Rate-Limiting Enzymes: Using protein engineering techniques like directed evolution or fusing enzymes (e.g., MIOX and Udh) to improve their activity and stability.[1][2][15]
-
Dynamic Regulation of Metabolism: Implementing genetic circuits to control the flux of carbon between cell growth and product formation.[5][6][18]
-
Eliminating Competing Pathways: Deleting genes responsible for the degradation of this compound or its precursors.[6]
| Strategy | Target | Reported Improvement | Host Organism | Reference |
| Dynamic Metabolic Control | Knockdown of phosphofructokinase (pfk) | 42% increase in titer | E. coli | |
| Enzyme Fusion | MIOX-Udh fusion with (EA3K)3 linker | 5.7-fold higher production than free enzymes | S. cerevisiae | |
| Fed-batch Fermentation | Optimized feeding and pH control | Titer of 5.24 g/L | E. coli | |
| Host Engineering | opi1 mutant with delta integration | Titer of 15.6 g/L in fed-batch | S. cerevisiae | |
| Pathway Optimization | Fine-tuning and cofactor regeneration | Titer of 5.35 g/L | E. coli |
References
-
Gong, M., Zhang, X., Wang, C., Li, C., & Wang, Q. (2022). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. Fermentation, 8(8), 353. [Link]
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Shiue, E. (2012). Improvement of D-Glucaric Acid Production in Escherichia coli. DSpace@MIT. [Link]
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Ding, N., Sun, L., Zhou, X., Zhang, L., & Yin, L. (2024). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Applied and Environmental Microbiology, 90(5), e01971-23. [Link]
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Reizman, D. C. B. (2017). Pathway and protein engineering for improved this compound production in Escherichia coli. DSpace@MIT. [Link]
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Moon, T. S., Yoon, S. H., Lanza, A. M., Roy-Mayhew, J. D., & Prather, K. L. (2009). Production of this compound from a synthetic pathway in recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595. [Link]
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Kang, Z., & Gong, X. (2016). Biosynthesis of this compound with Microbial Cell Factories. Research & Reviews: Journal of Microbiology and Biotechnology, 5(4). [Link]
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Fang, H., Zhang, L., Ding, N., Yin, L., & Kang, Z. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e0053523. [Link]
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Brockman, I. M., & Prather, K. L. J. (2015). Improvement of this compound production in E. coli via dynamic control of metabolic fluxes. Metabolic Engineering, 31, 137-144. [Link]
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Moon, T. S., Yoon, S. H., Lanza, A. M., Roy-Mayhew, J. D., & Prather, K. L. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589-595. [Link]
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Pentjuss, A., Kostromins, A., & Stalidzans, E. (2023). Production of d-glucaric acid with phosphoglucose isomerase-deficient Saccharomyces cerevisiae. AMB Express, 13(1), 108. [Link]
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Kang, Z., & Gong, X. (2016). Biosynthesis of this compound with Microbial Cell Factories. Research & Reviews: Journal of Microbiology and Biotechnology, 5(4), 1-3. [Link]
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Ramachandran, S., Fontanille, P., Pandey, A., & Larroche, C. (2006). Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology, 44(2), 185-195. [Link]
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Fang, H., Zhang, L., Ding, N., Yin, L., & Kang, Z. (2023). Fed-batch fermentation of this compound by the Bga-3 strain. ResearchGate. [Link]
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Fang, H., Zhang, L., Ding, N., Yin, L., & Kang, Z. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00535-23. [Link]
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Li, W., Lv, X., & Liu, J. (2021). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6). [Link]
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Fang, H., Zhang, L., Ding, N., Yin, L., & Kang, Z. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6). [Link]
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Doong, H., Gupta, A., & Prather, K. L. J. (2017). Dynamic regulation of metabolic flux in engineered bacteria using a pathway-independent quorum-sensing circuit. Nature Communications, 8, 1436. [Link]
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Liu, D., et al. (2019). Dynamic Metabolic Control: From the Perspective of Regulation Logic. Frontiers in Bioengineering and Biotechnology, 7, 439. [Link]
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Wang, Y., et al. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 891386. [Link]
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Kalion Inc. (2020). Novel Approaches to the Isolation of this compound from Fermentation Broth. Office of Scientific and Technical Information. [Link]
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Dwivedi, S., et al. (2020). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. Metabolites, 10(10), 405. [Link]
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Zhang, X., et al. (2024). Cell factories for biosynthesis of D-glucaric acid: a fusion of static and dynamic strategies. World Journal of Microbiology and Biotechnology, 40(8), 224. [Link]
-
Kildegaard, K. R., et al. (2018). Glucose-Dependent Promoters for Dynamic Regulation of Metabolic Pathways. Frontiers in Bioengineering and Biotechnology, 6, 67. [Link]
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HealthMatters.io. (n.d.). D-Glucaric Acid (Phase I) - Hepatic Detox Profile. Lab Results explained. [Link]
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Caspeta, L., & Nielsen, J. (2015). Membrane transporters in the bioproduction of organic acids: state of the art and future perspectives for industrial applications. FEMS Yeast Research, 15(6), fov068. [Link]
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Woodley, J. M. (2014). In situ product removal in fermentation systems: improved process performance and rational extractant selection. Biotechnology Letters, 36(3), 443-460. [Link]
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Diagnostic Solutions Laboratory. (n.d.). Interpretive Guide. [Link]
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Stark, D., & von Stockar, U. (2014). In situ product removal in fermentation systems: Improved process performance and rational extractant selection. Biotechnology Letters, 36(3), 443-460. [Link]
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Ding, N., et al. (2024). Screening for strains producing high titers of this compound using the... ResearchGate. [Link]
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Islam, S. T., & Lam, J. S. (2014). ABC Transporters Involved in Export of Cell Surface Glycoconjugates. Microbiology Spectrum, 2(3). [Link]
-
Tegeder, M. (2014). Cellular export of sugars and amino acids: role in feeding other cells and organisms. Journal of Experimental Botany, 65(7), 1709-1724. [Link]
-
de Folter, J. W., et al. (2021). In situ product recovery as a strategy for bioprocess integration and depletion of inhibitory products. Journal of Chemical Technology & Biotechnology, 96(11), 3025-3038. [Link]
Sources
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- 3. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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"purification challenges of glucaric acid due to lactone formation"
Welcome to the technical support center for glucaric acid purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating pure D-glucaric acid. The primary challenge in this process is the spontaneous and reversible formation of monolactones, which can significantly impact yield, purity, and downstream applications. This resource provides in-depth, experience-based answers to common troubleshooting questions, backed by scientific principles and established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why does my this compound preparation yield a mixture of products instead of a single pure compound?
Answer:
The primary challenge in purifying D-glucaric acid stems from its inherent chemical equilibrium in aqueous solutions. This compound, a linear six-carbon dicarboxylic acid, readily undergoes intramolecular esterification to form two primary monolactones: D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.[1][2][3] This lactonization is a reversible process, meaning your solution is not a static mixture but a dynamic equilibrium of at least three different molecules.
This equilibrium is sensitive to environmental conditions, particularly pH and temperature.[2][4] During typical purification steps like concentration by heating or evaporation, the conditions often favor lactone formation, leading to a complex mixture that is difficult to purify.[2][5] At equilibrium in an acidic aqueous solution, the mixture can contain approximately 40% this compound, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone.[2]
Caption: Equilibrium between D-glucaric acid and its monolactones.
FAQ 2: How can I control the this compound-lactone equilibrium to favor the open-chain diacid form?
Answer:
Controlling the equilibrium is the cornerstone of successful this compound purification. The key is to manipulate pH and temperature to suppress lactonization and favor the open-chain diacid salt form.
-
pH Control: The lactone forms are favored under acidic or neutral conditions.[2][3] To shift the equilibrium decisively toward the open-chain form, the pH of the solution should be maintained in the alkaline range (pH > 7.0). At a pH of 7.0, this compound exists stably as the dipotassium glucarate salt (K₂GA), which prevents lactone formation.[1] The pKa values for this compound are approximately 3.17 and 3.96, so maintaining a pH well above these values ensures both carboxylic acid groups are deprotonated.[1]
-
Temperature Control: Elevated temperatures promote lactonization, even during seemingly benign steps like solvent evaporation under reduced pressure.[2][6] It is critical to avoid high temperatures whenever possible. Low-temperature processing is vital for maintaining the purity of the diacid form.[1][7] For instance, increasing the bath temperature during solvent removal can significantly increase the degree of lactonization observed.[7]
Table 1: Influence of pH and Temperature on this compound Speciation
| Condition | Predominant Species | Rationale & Causality |
| Acidic pH (< 5) | Mixture of this compound, 1,4-lactone, 6,3-lactone | Acid catalysis promotes intramolecular esterification (lactonization).[2][3] |
| Neutral pH (~7) | Equilibrium mixture, lactone formation still prevalent | While less rapid than in acid, lactonization still occurs.[2] |
| Basic pH (> 7) | Glucarate Salt (e.g., Dipotassium Glucarate) | Both carboxylic acids are deprotonated, preventing intramolecular reaction.[1] |
| Low Temperature (< 28°C) | Kinetically favors the existing state | Reduces the rate of lactonization, crucial during concentration steps.[7] |
| High Temperature (> 50°C) | Favors lactone and dilactone formation | Provides activation energy for lactonization, even under vacuum.[2][5] |
FAQ 3: I'm trying to crystallize this compound, but I keep getting a non-crystalline, sticky syrup. What is going wrong and how do I fix it?
Answer:
This is a classic problem caused by the presence of lactones. The lactones act as impurities that disrupt the crystal lattice formation of the pure diacid, resulting in an amorphous syrup or oil instead of a crystalline solid.[5] Standard evaporation techniques often exacerbate this issue by promoting lactone formation as the water is removed.[2][5]
To overcome this, you must rigorously prevent lactone formation during the final isolation steps. The most effective strategies involve low-temperature solvent removal and inducing crystallization from a state where the diacid is the sole species.
Troubleshooting Protocol: Antisolvent Crystallization with Azeotropic Drying
This field-proven method first converts the glucarate salt to the free acid and then removes water at low temperatures to prevent lactonization before inducing crystallization.[1][8][9]
Step-by-Step Methodology:
-
Preparation of Glucarate Salt Solution: Start with your purified glucarate salt solution (e.g., monopotassium glucarate). If you have a fermentation broth, a preliminary purification to isolate the salt is recommended.[1]
-
Cation Exchange: Pass the salt solution through a strong acid cation exchange resin (e.g., Amberlyst-15 or DOWEX G-26 in H⁺ form) to convert the glucarate salt to free this compound.[1][8] Monitor the effluent for the absence of the cation (e.g., K⁺) to ensure complete conversion.
-
Low-Temperature Solvent Removal (Azeotropic Drying): This is the critical step. Instead of traditional evaporation, add an antisolvent that forms a low-boiling azeotrope with water, such as isopropanol (IPA) or acetonitrile.[1][5][8]
-
Rationale: The water/IPA azeotrope boils at a lower temperature than water alone, allowing for efficient water removal at temperatures below 28-30°C, which is crucial to prevent lactonization.[1][7]
-
Procedure: Add IPA to the aqueous this compound solution. Remove the azeotrope via rotary evaporation with a bath temperature kept below 30°C. Continue adding and removing the antisolvent until water is sufficiently removed.
-
-
Antisolvent Crystallization: Once the solution is concentrated and largely free of water, the low solubility of this compound in the antisolvent (IPA) will cause it to crystallize.
-
Procedure: Cool the concentrated IPA mixture (e.g., to 4°C) to maximize crystal growth and yield.[1]
-
-
Isolation and Drying: Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of cold antisolvent to remove any residual soluble impurities. Dry the crystals under vacuum at a low temperature.
Caption: Recommended workflow for obtaining pure, crystalline D-glucaric acid.
FAQ 4: How can I analytically determine the concentration of this compound versus its lactones in my samples?
Answer:
Accurate quantification is essential for process optimization and quality control. Since this compound and its lactones are in equilibrium, separating and quantifying them requires specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method.
Recommended Analytical Method: HILIC-HPLC
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating these highly polar compounds.[10]
-
Principle: HILIC uses a polar stationary phase (like an amino or amide-bonded silica column) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of very polar analytes that are not well-retained in reverse-phase chromatography.
-
Methodology:
-
Column: An amino-propyl or amide-functionalized column is often effective.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) is typically used.
-
Detection: UV detection is challenging as these molecules lack a strong chromophore. Therefore, detection is often achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or, most definitively, Mass Spectrometry (MS).[10]
-
Alternative Method: Boronic Acid Affinity Chromatography
For sample cleanup or specific quantification of the diacid, boronic acid affinity gels can be used.[11]
-
Principle: Boronic acid gels specifically bind to molecules with cis-diol functionalities. This compound possesses these, while the lactones may not present them in the same way, allowing for selective retention.[11]
-
Application: This is more commonly used as a sample preparation step to isolate this compound from interfering substances before quantification by another method.[11]
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons |
| HILIC-HPLC-MS | Separation based on hydrophilicity. | High sensitivity and specificity; can resolve and identify acid and lactone isomers.[10] | Requires MS detector; method development can be complex. |
| Ion-Exchange HPLC | Separation based on charge. | Good for separating the charged diacid from neutral lactones. | Mobile phase constraints; may not resolve different lactone forms. |
| Boronic Acid Gel | Affinity for cis-diols. | Highly specific for this compound cleanup.[11] | Primarily a separation/cleanup tool, not a standalone quantitative method. |
| Enzymatic Assay | Inhibition of β-glucuronidase by 1,4-lactone. | Functional assay. | Indirect; requires conversion of all this compound to the 1,4-lactone form first.[12] |
References
- 1. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Synthesise High Purity, Crystalline d‐this compound Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-pH method for the enzymatic assay of D-glucaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effective Crystallization of High-Purity D-Glucaric Acid
Welcome to the technical support center for D-glucaric acid crystallization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline glucaric acid. We will address common challenges, provide in-depth troubleshooting guides, and explain the scientific principles behind our recommended protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concepts
Question: Why is isolating high-purity, crystalline D-glucaric acid so challenging?
Answer: The primary difficulty lies in the molecule's inherent tendency to undergo intramolecular esterification to form stable five- and six-membered lactone rings (glucaro-1,4-lactone and glucaro-6,3-lactone) and ultimately a dilactone.[1][2] This process, known as lactonization, is readily initiated by heat, which is typically used to evaporate solvents like water to induce crystallization.[2]
-
Causality: When an aqueous solution of this compound is heated, the equilibrium shifts from the open-chain diacid form towards these cyclic lactones.[2] Attempting to remove water by conventional rotary evaporation at elevated temperatures (e.g., 50 °C) often results in an amorphous syrup containing a mixture of the diacid and its lactone derivatives, not a crystalline solid.[3]
-
The Solution: Successful crystallization hinges on methods that remove the solvent at low temperatures to prevent lactonization.[2][4]
Question: Why is a two-stage crystallization process often recommended, starting with the monopotassium salt (KGA)?
Answer: A two-stage process provides a more robust and scalable method for purification, especially when starting from complex mixtures like fermentation broths.[4][5]
-
Selective Precipitation: this compound exists in different ionic forms depending on the pH. By adjusting the pH of a fermentation broth from neutral (where it exists as dipotassium glucarate) to approximately 3.5, the monopotassium glucarate (KGA) species becomes dominant.[4] KGA has significantly lower solubility in water compared to the dipotassium salt, allowing it to be selectively precipitated.[4][6]
-
Impurity Rejection: This initial precipitation step effectively separates the target molecule from many water-soluble impurities present in the fermentation broth, leading to a substantially purified intermediate.
-
Controlled Conversion: The purified KGA can then be cleanly converted to the free diacid in a controlled manner using cation exchange chromatography before the final, more sensitive crystallization step.[4][7]
Section 2: Troubleshooting the Monopotassium Glucarate (KGA) Precipitation
Question: My KGA yield is lower than expected. What are the common causes?
Answer: Low yield during KGA precipitation is typically linked to issues with pH control, solvent/antisolvent ratio, or temperature.
-
Incorrect pH: The speciation of glucarate is highly pH-dependent. The maximum concentration of the less soluble KGA form occurs around pH 3.4-3.5.[4] If the pH is too high or too low, you will have a higher proportion of the more soluble dipotassium or diacid forms, which will remain in the solution.
-
Insufficient Antisolvent: Antisolvents like acetone or isopropanol are used to drastically reduce the solubility of KGA in the aqueous solution.[4][5] If the volume of antisolvent is insufficient, the solution will not reach the necessary level of supersaturation for complete precipitation. A common starting point is an acetone-to-water mass ratio of 1 to 2.95.[5]
-
Inadequate Cooling/Precipitation Time: Crystallization is a time- and temperature-dependent process. Cooling the mixture (e.g., to 4 °C) and allowing sufficient time for precipitation (e.g., 24 hours) are crucial for maximizing crystal growth and achieving a higher recovery yield.[4]
Question: My KGA crystals are discolored or appear impure. How can I improve the purity?
Answer: Impurities in the KGA stage usually originate from the starting broth. The key is to ensure the washing step is thorough.
-
Ineffective Washing: After filtration, the KGA crystal cake will still contain residual mother liquor with its associated impurities. It is critical to wash the crystals thoroughly. A recommended procedure is to wash the filtered product multiple times with a mixture of the antisolvent and water (e.g., a 50% acetone/water solution) to dissolve and remove any remaining broth components without significantly dissolving the KGA product.[4]
-
Coprecipitation: Some impurities from the broth might coprecipitate with the KGA. While washing is effective, starting with a cleaner, pre-filtered broth (e.g., using a 0.2 μm filter) can prevent larger particulates and cells from being incorporated into the crystal mass.[4]
Section 3: Troubleshooting the Final D-Glucaric Acid Crystallization
Question: I performed the cation exchange, but upon solvent removal, I'm getting a sticky syrup or oil instead of crystals. What's happening?
Answer: This is the most common failure mode and is almost always caused by lactone formation due to excessive heat during solvent removal.[2][3]
-
Root Cause: As explained earlier, applying heat (even moderate bath temperatures on a rotary evaporator) to the aqueous this compound solution will promote lactonization.[2]
-
Troubleshooting Steps:
-
Verify Cation Exchange: First, confirm that the cation exchange was successful and you have the free diacid. This can be done by analyzing the potassium or calcium ion concentration in the solution post-exchange.[3][8]
-
Implement Low-Temperature Solvent Removal: Do NOT use a standard high-temperature rotary evaporation protocol. The most effective method is azeotropic drying. By adding a solvent like isopropanol or acetonitrile, you can form a low-boiling azeotrope with water, which allows for evaporation at much lower temperatures (e.g., < 28-30 °C), thereby minimizing lactone formation.[2][4]
-
Use an Antisolvent: Isopropanol is an excellent choice as it serves a dual purpose: it acts as an effective antisolvent to reduce this compound's solubility and it forms an azeotrope with water for low-temperature removal.[1][4]
-
Troubleshooting Workflow: From Syrup to Crystals
Caption: Troubleshooting logic for obtaining crystalline this compound.
Question: My final product shows extra peaks in the NMR analysis. How do I confirm if it's lactone contamination and prevent it?
Answer: The presence of extra peaks in the 1H NMR spectrum is a strong indicator of lactone formation.
-
Analysis: Pure D-glucaric acid in D₂O typically shows four distinct 1H resonances.[3][8] The formation of lactones and dilactones introduces new, different chemical environments for the protons, leading to a more complex spectrum with additional signals.[3] You can compare your spectrum to published data for the pure diacid and its lactone derivatives to confirm contamination.
-
Prevention: The prevention strategy is directly tied to the crystallization method.
-
Strict Temperature Control: Maintain solvent removal temperatures below 28-30 °C throughout the process.[2]
-
Azeotropic Drying: This is the most reliable method. Adding acetonitrile or isopropanol to the aqueous this compound solution allows for efficient solvent removal under high vacuum at low temperatures.[2][4]
-
Crystal Washing: Once you have crystals, any remaining lactones (which are often more soluble in organic solvents) can be removed by washing the crystalline product with an appropriate solvent like acetone.[4]
-
Data and Protocols
Table 1: Recommended Solvent Systems for this compound Crystallization
| Stage | Target Molecule | Recommended System | Purpose & Key Insights | Purity/Yield | Reference(s) |
| Step 1 | Monopotassium Glucarate (KGA) | Water / Acetone | Acetone is an effective and GRAS (Generally Recognized as Safe) antisolvent that significantly lowers KGA solubility. Used after pH adjustment to ~3.5. | ~95.6% Purity | [4][5] |
| Step 2 | D-Glucaric Acid | Water / Isopropanol (IPA) | IPA is a highly effective antisolvent for the free diacid. Crucially, it also forms a low-boiling azeotrope with water, enabling low-temperature solvent removal via azeotropic drying to prevent lactonization. | >98.3% Purity, 71% Yield | [1][4] |
| Alternative (Step 2) | D-Glucaric Acid | Water / Acetonitrile | Acetonitrile also forms an azeotrope with water, allowing for low-temperature evaporation. This method has been shown to produce powdered this compound at >99.96% purity. | >99.96% Purity | [2][7] |
Sources
- 1. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. How to Synthesise High Purity, Crystalline d‐this compound Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 5. info.ornl.gov [info.ornl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"minimizing side reactions in the TEMPO-mediated oxidation of glucose"
Welcome to the technical support center for TEMPO-mediated oxidation of glucose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful and selective oxidation method. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired product, primarily D-glucaric acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My final product is a mixture of gluconic acid and glucaric acid, with a low yield of the desired this compound. What is happening and how can I fix it?
Answer:
This is a classic case of incomplete oxidation. The TEMPO-mediated system first rapidly oxidizes the C1 aldehyde group of glucose to a carboxyl group, forming gluconic acid. The subsequent oxidation of the C6 primary alcohol on gluconic acid to the second carboxyl group to form this compound is often the slower, more challenging step.[1][2] The presence of significant amounts of gluconic acid indicates that the reaction conditions are not optimal for driving the C6 oxidation to completion.
The most critical factor governing the selectivity for C6 oxidation is the reaction pH .[3] For the efficient conversion of D-glucose to D-glucaric acid, strongly basic conditions are required.
Causality: Under moderately alkaline conditions (pH 9-10), the oxidation of the C1 aldehyde is highly efficient, but the C6 primary alcohol is less reactive. Increasing the pH to above 11.5 significantly enhances the rate of C6 oxidation, pushing the equilibrium towards the desired dicarboxylic acid product.[3][4]
Troubleshooting Protocol:
-
Verify and Control pH: Use a calibrated pH meter for continuous monitoring throughout the reaction. Do not rely on pH paper.
-
Adjust pH: For this compound synthesis, the target pH should be maintained between 11.5 and 12.0 .[2][4] This is typically achieved by the controlled addition of a base like NaOH or KOH to neutralize the carboxylic acid groups as they form.
-
Re-run Experiment with pH Control: Set up the reaction as before, but immerse a pH electrode in the mixture. Prepare a solution of 1.0 M NaOH. As the primary oxidant (e.g., sodium hypochlorite) is added, monitor the pH and add the NaOH solution dropwise to maintain the pH strictly within the 11.5-12.0 range.
-
Analyze Results: After workup, analyze the product mixture by HPLC or NMR. You should observe a significant increase in the this compound to gluconic acid ratio.
Question 2: I am observing the formation of smaller, unexpected byproducts like oxalic acid and formic acid. Why is this happening?
Answer:
The presence of small organic acids such as oxalic, tartaric, or formic acid is a clear indicator of over-oxidation and C-C bond cleavage .[1][4] While the TEMPO system is highly selective for primary alcohols and aldehydes, under certain conditions, it can facilitate the cleavage of the glucose backbone. This is particularly prevalent at higher temperatures or with an uncontrolled addition of a strong primary oxidant. A parallel, non-catalytic pathway of alkaline degradation of glucose can also contribute to these byproducts.[5][6]
Causality: The N-oxoammonium salt, the active oxidizing species in the TEMPO cycle, is a powerful oxidant. If its local concentration is too high or the reaction temperature provides excessive energy, it can attack the C-C bonds of the carbohydrate backbone, leading to fragmentation.
Troubleshooting Protocol:
-
Reduce Reaction Temperature: The optimal temperature for maximizing this compound yield while minimizing degradation is typically low. Conduct the reaction at 0-5 °C .[2][7] This is achieved by immersing the reaction vessel in an ice-water bath for the duration of the oxidant addition.
-
Control Oxidant Addition Rate: Do not add the primary oxidant (e.g., bleach) all at once. A slow, dropwise addition using a syringe pump or a dropping funnel over a prolonged period (e.g., 1-2 hours) is crucial. This maintains a low, steady-state concentration of the active oxidant, favoring the selective oxidation pathway over C-C cleavage.
-
Use the Correct Stoichiometry: An excess of the oxidant is often required for the reaction to go to completion, but a large excess should be avoided. A 10-15% excess of the primary oxidant is a good starting point.[7]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material and the formation of the product. Stop the reaction promptly once the glucose is consumed to prevent further oxidation of the desired this compound.
Question 3: My reaction using sodium hypochlorite (bleach) as the primary oxidant is giving chlorinated byproducts. How can I prevent this?
Answer:
Chlorination is a known side reaction when using bleach, as it contains active chlorine species that can react with electron-rich sites on your substrate or even the TEMPO catalyst itself.[8] This is especially problematic if your substrate has sensitive functional groups.
Causality: Sodium hypochlorite solutions can generate hypochlorous acid (HOCl) and molecular chlorine (Cl₂), particularly if the pH drops or is not uniformly controlled. These species are potent chlorinating agents.
Recommended Solutions:
-
The Zhao-Modified Anelli Protocol: This is a highly effective method to prevent chlorination. Instead of using a stoichiometric amount of NaOCl, you use a catalytic amount of NaOCl along with a stoichiometric amount of sodium chlorite (NaClO₂) . The NaOCl initiates the cycle, and the NaClO₂ acts as the terminal oxidant to regenerate the active species without introducing a large excess of chlorinating agents.[8]
-
Alternative Primary Oxidants: If chlorination remains an issue, consider switching to a non-chlorine-based primary oxidant.
-
Trichloroisocyanuric acid (TCCA): TCCA can be a very effective oxidant in the presence of TEMPO, often used in a biphasic system (e.g., acetone/water) under mild conditions.[9][10]
-
Electrochemical Oxidation: This "green" method uses an anode to regenerate the active TEMPO catalyst, completely avoiding chemical oxidants and their byproducts.[5][6]
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts to build a solid foundation for designing and executing your experiments.
Q1: What is the fundamental mechanism of TEMPO-mediated oxidation?
The TEMPO-mediated oxidation of an alcohol proceeds via a catalytic cycle involving the TEMPO radical, an N-oxoammonium cation, and a hydroxylamine.
-
Activation: A primary (or "terminal") oxidant, such as NaOCl, oxidizes the TEMPO radical (a nitroxyl radical) to the highly electrophilic N-oxoammonium cation. This is the active oxidizing species.[8]
-
Substrate Oxidation: The N-oxoammonium cation reacts with the alcohol (e.g., the C6 primary alcohol of glucose) to form an aldehyde, while the cation is reduced to a hydroxylamine.
-
Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the TEMPO radical by the primary oxidant, completing the catalytic cycle and allowing a small amount of TEMPO to facilitate a large-scale conversion.[8][11]
Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.
Q2: How do I choose the right reaction parameters from the start?
For the specific goal of oxidizing glucose to this compound, a well-established set of starting parameters can significantly increase your chances of success.
| Parameter | Recommended Value | Rationale & Key Considerations | References |
| pH | 11.5 - 12.0 | Crucial for activating the C6 primary alcohol for oxidation. Requires constant monitoring and adjustment. | [2][3][4] |
| Temperature | 0 - 5 °C | Minimizes over-oxidation and C-C bond cleavage, preserving the carbohydrate backbone. | [2][7] |
| Catalyst Loading (TEMPO) | 0.01 - 0.1 equivalents | Catalytic amounts are sufficient. Higher loading does not necessarily improve yield and increases cost. | [9][12] |
| Co-catalyst (NaBr) | 0.1 - 1.0 equivalents | Often used with NaOCl to facilitate the oxidation of the hydroxylamine back to the TEMPO radical. | [3][13] |
| Primary Oxidant | ~1.15 equiv per -OH group | A slight excess is needed to drive the reaction to completion. For glucose to this compound (2 oxidations), start with ~4.2-4.5 equiv of NaOCl. | [2][7] |
| Solvent | Water | Glucose is water-soluble, and the reaction proceeds well in aqueous media. | [3][9] |
Q3: My reaction seems to have stalled. The starting material is only partially consumed after several hours. What are the likely causes?
A stalled reaction can be frustrating and typically points to an issue with the catalytic system or the reaction environment.
Caption: Decision tree for troubleshooting a stalled reaction.
-
pH Drift: This is the most common culprit. The formation of carboxylic acids consumes the base, causing the pH to drop. If the pH falls below the optimal range, the C6 oxidation will slow dramatically or stop. Solution: Re-check and adjust the pH as described in Troubleshooting Q1.[14]
-
Insufficient Primary Oxidant: The primary oxidant can degrade over time, especially if the pH-adjusted bleach solution was not used promptly.[15] You may not have had enough active oxidant to complete the reaction. Solution: Add another portion (e.g., 0.5 equivalents) of the primary oxidant slowly and continue to monitor the reaction.
-
Catalyst Inhibition by Impurities: If you are using glucose derived from biomass, impurities such as residual lignin or other sugars like xylose can interfere with the catalyst and inhibit the oxidation process.[1] Solution: Ensure you are using high-purity glucose. If using biomass hydrolysate, consider an additional purification step before the oxidation reaction.
References
-
Iron, M. A., & Szpilman, A. M. (2016). Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols. Chemistry – A European Journal. [Link]
-
Steenken, S., & Neta, P. (1982). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). A mechanistic glimpse into the oxidation of alcohols using TEMPO/NOx catalytic systems: towards a greener bifunctional catalyst. RSC Advances. [Link]
-
Bobbit, J. M., & Bailey, W. F. (2009). TEMPO-Mediated Oxidations. Organic Reactions. [Link]
-
Wang, H., et al. (2025). Selective photocatalytic this compound production from TEMPO-mediated glucose oxidation on alkalized carbon nitride. Applied Catalysis B: Environment and Energy. [Link]
-
Thaburet, D., et al. (2001). TEMPO-mediated Oxidation of Maltodextrins and D-glucose: Effect of pH on the Selectivity and Sequestering Ability of the Resulting Polycarboxylates. Carbohydrate Research. [Link]
-
De Luca, L., et al. (2003). Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation. The Journal of Organic Chemistry. [Link]
-
PubMed. (2003). Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. The Journal of Organic Chemistry. [Link]
-
Li, G., et al. (2018). TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega. [Link]
-
Semantic Scholar. (2003). Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. [Link]
-
Studylib. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
-
Song, J., & He, B. (2012). Influence of buffer solution on TEMPO-mediated oxidation. BioResources. [Link]
-
Lee, J. Y., et al. (2019). This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. ACS Omega. [Link]
-
Sanghez de Luna, G., et al. (2024). Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt. Frontiers in Chemical Engineering. [Link]
-
ResearchGate. (2001). TEMPO-mediated oxidation of maltodextrins and D-glucose: Effect of pH on the selectivity and sequestering ability of the resulting polycarboxylates. [Link]
-
Lee, J. Y., et al. (2024). This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. ACS Omega. [Link]
-
ResearchGate. (2025). Selective photocatalytic this compound production from TEMPO-mediated glucose oxidation on alkalized carbon nitride. [Link]
-
Frontiers. (2024). Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt. [Link]
-
Zhang, H., et al. (2017). Deep oxidization of glucose driven by 4-acetamido-TEMPO for a glucose fuel cell at room temperature. Chemical Communications. [Link]
-
ResearchGate. (2004). TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates. [Link]
-
Jin, S., et al. (2015). Effects of the conditions of the TEMPO/NaBr/NaClO system on carboxyl groups, degree of polymerization, and yield of the oxidized cellulose. BioResources. [Link]
- Google Patents. (1998).
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
RSC Publishing. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. [Link]
-
YouTube. (2023). Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. [Link]
-
YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]
-
ResearchGate. (2002). 4-AcNH-TEMPO-Catalyzed Oxidation of Aldoses to Aldaric Acids Using Chlorine or Bromine as Terminal Oxidants. [Link]
-
Reddit. (2023). TEMPO oxidation advice. [Link]
-
ResearchGate. (n.d.). Mechanism of electrocatalytic oxidation of glucose by TEMPO. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. TEMPO-mediated oxidation of maltodextrins and D-glucose: effect of pH on the selectivity and sequestering ability of the resulting polycarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt [frontiersin.org]
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- 15. reddit.com [reddit.com]
Technical Support Center: Improving the Selectivity of Electrochemical Glucaric Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of glucaric acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental setup for maximum selectivity and yield. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Introduction: The Challenge of Selectivity
The electrochemical oxidation of glucose to this compound is a promising green alternative to traditional chemical methods, which often rely on harsh oxidants like nitric acid.[1][2] This electrochemical approach can be conducted under milder conditions, using water as the oxygen source and potentially powered by renewable energy.[1] However, a significant challenge lies in controlling the reaction's selectivity. Glucose is a highly functionalized molecule, and its oxidation can lead to a variety of products, including gluconic acid, glucuronic acid, and smaller C-C cleavage products like formic and oxalic acids.[1][3] Achieving high selectivity for this compound requires careful optimization of multiple experimental parameters.
This guide will walk you through the critical factors influencing selectivity and provide actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted reaction pathway for the electrochemical synthesis of this compound from glucose?
A1: The electrochemical oxidation of glucose to this compound is typically understood as a two-step process.[3][4] First, the aldehyde group at the C1 position of glucose is oxidized to a carboxyl group, forming gluconic acid. Subsequently, the primary alcohol group at the C6 position is oxidized to another carboxyl group, yielding this compound.[3][5] However, some studies suggest alternative pathways, such as one involving a guluronic acid intermediate, particularly with certain catalysts like nanostructured NiFe oxides and nitrides.[6][7][8][9]
Q2: Why is my this compound yield low, with gluconic acid being the major product?
A2: This is a common issue and often relates to insufficient oxidation potential or suboptimal catalyst activity for the second oxidation step (gluconic acid to this compound). The oxidation of the primary alcohol at C6 is often the kinetic bottleneck in the overall conversion.[10] On catalysts like gold, lower potentials favor the formation of gluconic acid, while higher potentials are required to promote its further oxidation to this compound.[3][11]
Q3: What are the most common byproducts I should be aware of?
A3: Besides the desired this compound and the intermediate gluconic acid, several byproducts can form. These primarily result from C-C bond cleavage and over-oxidation. Common byproducts include glucuronic acid, 2-keto-gluconic acid, arabinose, formic acid, oxalic acid, and lactic acid.[1][3][12] The distribution of these byproducts is heavily influenced by the choice of electrode material, applied potential, and electrolyte pH.[1][11]
Q4: How critical is the choice of electrode material for selectivity?
A4: The electrode material is paramount. Different metals exhibit varying catalytic activities and selectivities.
-
Gold (Au): Gold is a widely studied and effective catalyst for glucose oxidation.[4][13] It generally shows high selectivity towards gluconic acid at lower potentials.[3][11] Higher potentials are needed to drive the reaction towards this compound, but this can also increase the formation of C-C cleavage products.[3]
-
Platinum (Pt): Platinum is also an active catalyst. The oxidation state of platinum (Pt⁰ vs. PtOₓ) significantly impacts selectivity. Pt⁰ tends to favor dehydrogenation reactions, while PtOₓ is active for both dehydrogenation and oxidation, leading to more complex product mixtures.[14][15][16]
-
Nickel (Ni): Nickel-based catalysts, particularly nanostructured nickel-iron (NiFe) oxides and nitrides, have shown excellent activity and high selectivity for this compound.[6][7][8][9][17] They can achieve high Faradaic efficiency and yield.[6][7][8][9] However, on single Ni catalysts, over-oxidation and side reactions can be significant.[1]
-
Copper (Cu): Copper electrodes tend to promote C-C bond cleavage, leading to products like formic acid.[3]
Q5: What analytical methods are recommended for quantifying this compound and its byproducts?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying glucose, this compound, gluconic acid, and other organic acid byproducts.[3][18] Mass spectrometry (MS) can be coupled with HPLC for definitive identification of products.[18] Specific chromatographic columns, such as amino columns or SB-Aq columns, can be used for effective separation.[19]
Troubleshooting Guide
This section addresses specific experimental issues and provides systematic approaches to resolve them.
Issue 1: Low Selectivity - High Gluconic Acid, Low this compound
This indicates that the first oxidation step is efficient, but the second is hindered.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Anode Potential | The oxidation potential is not high enough to overcome the activation energy for the oxidation of the C6 primary alcohol group in gluconic acid.[3][10] | Gradually increase the applied anode potential. Perform a series of experiments at different potentials to find the optimal value that maximizes this compound selectivity without promoting excessive side reactions. |
| Catalyst Deactivation | The electrode surface can be poisoned or blocked by adsorbed glucose molecules, intermediates, or reaction byproducts, reducing its catalytic activity for the second oxidation step.[4] | Implement a potential pulse program. A three-step program involving a high potential step to clean the surface, followed by a reduction step and then the desired oxidation potential can help maintain catalyst activity.[12][20] |
| Suboptimal Catalyst Choice | The chosen electrode material may have inherently low activity for oxidizing gluconic acid to this compound. Gold, for instance, is highly selective for gluconic acid at lower potentials.[3][11] | Consider using catalysts known for high this compound selectivity, such as nanostructured NiFe oxides/nitrides or bimetallic catalysts like AuPt.[6][21] Modifying the electrode surface, for example with Pb adatoms on gold, has also been shown to alter selectivity.[12] |
Issue 2: Low Selectivity - High Levels of C-C Cleavage Products (e.g., Formic, Oxalic Acid)
This suggests that the reaction conditions are too harsh, leading to the breakdown of the glucose backbone.
| Potential Cause | Explanation | Recommended Solution |
| Excessively High Anode Potential | While higher potentials can drive the formation of this compound, excessively high potentials can lead to over-oxidation and C-C bond cleavage.[1] | Carefully optimize the applied potential. A slight reduction in potential from the point of maximum C-C cleavage may significantly improve selectivity for this compound. |
| Inappropriate Electrode Material | Some electrode materials, like copper, are known to predominantly cause C-C cleavage during glucose oxidation.[3] | Switch to an electrode material with higher selectivity for the desired oxidation pathway, such as gold or NiFe-based catalysts.[3][6] |
| High Electrolyte pH | Very high pH (e.g., 1 M NaOH) can promote glucose isomerization to fructose and subsequent degradation reactions, leading to the formation of smaller organic acids.[1][5] | Optimize the electrolyte pH. While alkaline conditions are generally favorable for glucose oxidation, a moderately alkaline pH (e.g., pH 11-13) may offer a better balance between activity and selectivity.[5][22] |
Issue 3: Inconsistent Results and Poor Reproducibility
This often points to a lack of control over key experimental variables.
| Potential Cause | Explanation | Recommended Solution |
| Electrode Surface Not Properly Prepared/Cleaned | The initial state of the electrode surface significantly impacts its catalytic activity. Contaminants or an inconsistent oxide layer can lead to variable results. | Establish a rigorous and consistent electrode pre-treatment protocol. This may involve mechanical polishing, electrochemical cleaning cycles in the supporting electrolyte, and characterization (e.g., via cyclic voltammetry) before each experiment. |
| Fluctuations in Temperature | Reaction kinetics are temperature-dependent. Even small fluctuations can affect reaction rates and selectivity. | Use a thermostated electrochemical cell to maintain a constant and controlled temperature throughout the experiment. Lowering the temperature (e.g., to 5°C) has been shown to inhibit degradation and improve selectivity in some systems.[5][12] |
| Changes in Electrolyte Composition/pH During Electrolysis | The formation of acidic products (gluconic and this compound) will consume hydroxide ions, leading to a decrease in the local and bulk pH of the electrolyte. This pH shift can alter the reaction pathway and selectivity.[1] | Use a buffered electrolyte or a pH-stat system to maintain a constant pH during electrolysis. Ensure the initial electrolyte concentration is sufficient to buffer the expected acid production. |
| Mass Transport Limitations | If the rate of glucose transport to the electrode surface is slower than the rate of reaction, it can affect the product distribution.[4] | Use a rotating disk electrode (RDE) or ensure efficient stirring of the electrolyte to maintain consistent mass transport conditions.[4] |
Experimental Protocols and Data
Protocol 1: General Procedure for Electrochemical Synthesis of this compound
-
Electrode Preparation:
-
Mechanically polish the working electrode (e.g., gold disk) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonciate the electrode in ultrapure water and then in ethanol to remove polishing residues.
-
Electrochemically clean the electrode by cycling the potential in the supporting electrolyte (e.g., 0.1 M NaOH) until a stable cyclic voltammogram is obtained.
-
-
Electrolysis Setup:
-
Assemble a three-electrode cell with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Add the electrolyte solution (e.g., 0.1 M NaOH) containing a known concentration of D-glucose (e.g., 0.04 M).[5]
-
Maintain a constant temperature using a water bath or a thermostated cell.
-
Purge the solution with an inert gas (e.g., Argon) to remove dissolved oxygen.
-
-
Chronoamperometry (Constant Potential Electrolysis):
-
Apply the desired constant potential to the working electrode using a potentiostat.
-
Monitor the current over time. A drastic decrease in current may indicate catalyst deactivation.[5]
-
Continue the electrolysis for a set duration or until a specific amount of charge has passed.
-
-
Product Analysis:
-
Withdraw aliquots of the electrolyte at regular intervals.
-
Analyze the samples using HPLC to determine the concentrations of glucose, gluconic acid, this compound, and other byproducts.
-
Table 1: Influence of Operational Parameters on Selectivity (Based on Literature)
| Parameter | Condition | Effect on Selectivity | Reference |
| Electrode Material | Au | High selectivity for gluconic acid at low potentials; this compound at higher potentials. | [3][11] |
| NiFeOx/NiFeNx | High selectivity and yield for this compound. | [6][7][17] | |
| Pt | Selectivity is highly dependent on the oxidation state of Pt. | [14][15] | |
| Cu | Promotes C-C bond cleavage. | [3] | |
| Applied Potential | Low Potential (e.g., 0.55 V vs. RHE on Au) | Favors gluconic acid formation. | [10] |
| High Potential (e.g., >1.1 V vs. RHE on Au) | Promotes further oxidation to this compound but may increase over-oxidation. | [5][10] | |
| Electrolyte pH | pH 11.3 | Optimal for high gluconic acid selectivity in some systems. | [5] |
| High pH (e.g., pH 14) | Can increase glucose degradation and isomerization. | [1] | |
| Temperature | 5°C | Can inhibit degradation reactions and improve selectivity. | [5][12] |
| Mediator | TEMPO | Can be used with graphite electrodes to achieve high selectivity for gluconate, with this compound forming at higher potentials. | [23][24] |
Visualizing the Process
Reaction Pathway Diagram
The following diagram illustrates the primary and competing pathways in the electrochemical oxidation of glucose.
Caption: Key pathways in glucose electro-oxidation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving low selectivity issues.
Caption: Troubleshooting decision tree for low selectivity.
References
-
Liu, W.-J., Xu, Z., Zhao, D., Pan, X. Q., Li, H. C., Hu, X., Fan, Z. Y., Wang, W. K., Zhao, G. H., Jin, S., Huber, G. W., & Yu, H. Q. (2020). Efficient electrochemical production of this compound and H2 via glucose electrolysis. Nature Communications, 11(1), 265. [Link]
-
Moggia, G., Schalck, J., Daems, N., & Comninellis, C. (2021). Two-steps synthesis of D-glucaric acid via D-gluconic acid by electrocatalytic oxidation of D-glucose on gold electrode: Influence of operational parameters. Electrochimica Acta, 374, 137852. [Link]
-
Schlegel, N., Wiberg, G. K. H., & Arenz, M. (2022). On the electrooxidation of glucose on gold: towards an electrochemical this compound production as value-added chemical. Journal of Electroanalytical Chemistry, 904, 115869. [Link]
-
Liu, W.-J., Xu, Z., et al. (2020). Efficient electrochemical production of this compound and H2 via glucose electrolysis. Semantic Scholar. [Link]
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Wiberg, G. K. H., Schlegel, N., & Arenz, M. (2021). Elucidating the Reaction Pathway of Glucose Electrooxidation to its valuable Products. BORIS Portal. [Link]
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Liu, W. J., Xu, Z., Zhao, D., Pan, X. Q., Li, H. C., Hu, X., Fan, Z. Y., Wang, W. K., Zhao, G. H., Jin, S., Huber, G. W., & Yu, H. Q. (2020). Efficient electrochemical production of this compound and H2 via glucose electrolysis. East China Normal University. [Link]
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Sanghez de Luna, G., Tabanelli, T., Velasco-Vélez, J. J., Monti, E., Ospitali, F., Albonetti, S., Cavani, F., Fornasari, G., & Benito, P. (2023). Electrification of glucose valorization over NiO/Ni foam. RSC Sustainability, 1(8), 2118-2131. [Link]
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Martin, C., & Falck, J. R. (2020). Electrosynthesis of Biobased Chemicals Using Carbohydrates as a Feedstock. Molecules, 25(16), 3719. [Link]
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Moggia, G., Schalck, J., Daems, N., & Comninellis, C. (2021). Two-steps synthesis of D-glucaric acid via D-gluconic acid by electrocatalytic oxidation of D-glucose on gold electrode: Influence of operational parameters. ResearchGate. [Link]
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Sádaba, I., et al. (2016). Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO2 Nanocatalysts. ACS Catalysis, 6(11), 7797–7805. [Link]
-
Liu, W.-J., et al. (2020). Efficient electrochemical production of this compound and H2 via glucose electrolysis. Semantic Scholar. [Link]
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Liu, W.-J., et al. (2020). Efficient electrochemical production of this compound and H2 via glucose electrolysis. RePEc. [Link]
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Ibert, M., et al. (2010). Improved preparative electrochemical oxidation of D-glucose to D-glucaric acid. ResearchGate. [Link]
-
Moggia, G., et al. (2020). Electrochemical Oxidation of d-Glucose in Alkaline Medium: Impact of Oxidation Potential and Chemical Side Reactions on the Selectivity to d-Gluconic and d-Glucaric Acid. ResearchGate. [Link]
-
Deng, Y., et al. (2021). Effect of magnesium ions on this compound production in the engineered Saccharomyces cerevisiae. PubMed. [Link]
-
Sanghez de Luna, G., et al. (2023). Evolution of a) glucose conversion, gluconic and this compound, main... ResearchGate. [Link]
-
Arantes, L. A., et al. (2018). Insight into the Electro-Oxidation Mechanism of Glucose and Other Carbohydrates by CuO-Based Electrodes. ACS Publications. [Link]
-
Gabryelczyk, A., et al. (2022). Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. MDPI. [Link]
-
Flores-Mora, J., et al. (2014). Characterization of glucose electro-oxidation at Ni and Ni–Cr alloy electrodes. ResearchGate. [Link]
-
Djelad, A., et al. (2024). Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt. Frontiers. [Link]
-
Vianello, F., et al. (2007). Mechanism of glucose electrochemical oxidation on gold surface. ResearchGate. [Link]
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Djelad, A., et al. (2024). Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt. National Institutes of Health. [Link]
-
Wiberg, G. K. H., et al. (2021). Potential program for the electrochemical oxidation of glucose, gluconic acid, and glucuronic. ResearchGate. [Link]
- Preparation method of gluconic acid and this compound.
- Method for quantitative detection of gluconic acids and glucono lactone.
-
van der Woude, A. D., et al. (2023). Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State. ChemSusChem. [Link]
-
van der Woude, A. D., et al. (2023). Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State. Wiley Online Library. [Link]
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Glucose Electrooxidation. AIR Unimi. [Link]
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van der Woude, A. D., et al. (2023). Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State. WUR eDepot. [Link]
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Jaiswal, Y. S., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Glucaric Acid Quantification in Complex Matrices
Abstract
The quantification of D-glucaric acid, a key biomarker and valuable bio-based chemical, presents significant analytical challenges, particularly in complex biological and industrial matrices. Its high polarity, lack of a strong chromophore, and the presence of interfering substances necessitate robust and validated analytical methods. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methodologies for glucaric acid quantification. We will explore the technical nuances of Ion-Exchange Chromatography (IEC), Reversed-Phase (RP) HPLC with pre-column derivatization, and the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By examining the causality behind experimental choices and presenting comparative validation data, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to establish reliable and accurate quantification of this compound.
The Analytical Challenge: Why this compound is Difficult to Measure
D-glucaric acid is a dicarboxylic acid derived from glucose. Its measurement is critical in various fields:
-
Clinical Research: Urinary D-glucaric acid is a non-invasive biomarker for monitoring the induction of hepatic cytochrome P450 enzymes by xenobiotics.
-
Biotechnology: It is a "top value-added chemical" from biomass, with applications in polymers and detergents.[1]
-
Nutraceuticals: Calcium D-glucarate is studied for its potential anticancer properties.[2]
However, quantifying this compound is far from trivial. The primary obstacles include:
-
High Polarity: this compound is highly water-soluble, making it difficult to retain on traditional reversed-phase HPLC columns.
-
Lack of Chromophore: It does not absorb UV light strongly, rendering standard UV detection insensitive.
-
Matrix Complexity: Biological fluids like urine and plasma, as well as fermentation broths, contain a multitude of compounds (salts, proteins, other organic acids like D-glucuronic acid) that can interfere with analysis.[3][4]
-
Chemical Instability: this compound can exist in equilibrium with its lactone forms, complicating chromatographic separation and quantification.[3]
A validated method is not just a protocol; it is a system that ensures results are reliable, reproducible, and fit for their intended purpose. Method validation is a regulatory requirement governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Comparative Analysis of HPLC Methodologies
The choice of an analytical method is a trade-off between sensitivity, specificity, throughput, and available instrumentation. Here, we compare the most common HPLC-based approaches for this compound analysis.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a classical and effective technique for separating ionic and highly polar compounds.[9] It is particularly well-suited for organic acids.
-
Principle of Operation: IEC separates molecules based on their net charge. For this compound, an anion-exchange column is used. A hydroxide or salt gradient elutes the analytes from the column, with more highly charged ions eluting later. Detection is typically achieved using suppressed conductivity or pulsed amperometric detection (PAD), which is highly sensitive for carbohydrates and related compounds.[10][11]
-
Advantages:
-
Excellent for separating polar, ionic compounds.
-
Direct analysis without derivatization.
-
High sensitivity with PAD.
-
-
Limitations:
-
Susceptible to interference from other inorganic and organic anions in the matrix.[11]
-
Mobile phases (high salt or high pH) can be harsh on columns and systems.
-
Requires specialized IC systems, which are less common than standard HPLC-UV systems.
-
Reversed-Phase (RP) HPLC with Pre-Column Derivatization
To overcome the poor retention and detectability of this compound on RP columns, a chemical derivatization step can be introduced.[12]
-
Principle of Operation: This strategy involves reacting the carboxylic acid groups of this compound with a derivatizing agent to attach a hydrophobic and chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag.[13][14] The resulting derivative is less polar and can be readily separated on a standard C18 column and detected with high sensitivity by UV or fluorescence detectors.[15]
-
Advantages:
-
Utilizes ubiquitous RP-HPLC-UV/Fluorescence systems.
-
Can significantly enhance sensitivity and selectivity.
-
The derivatization agent can be chosen to optimize separation and detection.
-
-
Limitations:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the modern gold standard for bioanalysis, offering unparalleled sensitivity and specificity.
-
Principle of Operation: This method couples the separating power of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. After chromatographic separation (often using HILIC or a mixed-mode column), the analyte is ionized (typically via electrospray ionization, ESI) and detected in Multiple Reaction Monitoring (MRM) mode.[17] In MRM, a specific precursor ion (e.g., the deprotonated this compound molecule [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional specificity.
-
Advantages:
-
Highest Specificity: MRM transitions are unique to the analyte, virtually eliminating matrix interference.
-
Highest Sensitivity: Capable of detecting analytes at picogram or femtogram levels.
-
Direct analysis without derivatization is often possible.
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and must be carefully evaluated and corrected for, typically with a stable isotope-labeled internal standard.[18]
-
High Cost: Instrumentation is significantly more expensive to purchase and maintain.
-
Requires specialized expertise for method development and operation.
-
Method Validation: A Head-to-Head Comparison
According to ICH Q2(R1) and FDA guidelines, a validated analytical method must demonstrate acceptable performance across several key parameters.[6][19][20] The table below summarizes typical performance data for the discussed methodologies, compiled from various literature sources.
Table 1: Comparative Validation Parameters for this compound Quantification Methods
| Validation Parameter | Ion-Exchange Chromatography (IEC) | RP-HPLC with Derivatization | LC-MS/MS |
| Specificity/Selectivity | Moderate; potential interference from other organic acids.[3] | High; depends on derivative's uniqueness. | Very High; based on specific mass transitions. |
| Linearity (R²) | > 0.99 | > 0.99[21] | > 0.999[22] |
| Limit of Detection (LOD) | ~1-10 µM[4] | ~0.1-1 µg/mL[14][15] | < 0.5 - 2000 pg/mL (analyte dependent)[22] |
| Limit of Quantification (LOQ) | ~5-20 µM | ~0.5-5 µg/mL | Can be as low as pg/mL range.[23] |
| Accuracy (% Recovery) | 90-110% | 88-103%[14] | 95-105% |
| Precision (%RSD) | < 10%[4] | < 5%[15] | < 15% (inter-day) |
| Sample Throughput | Moderate | Low to Moderate (derivatization step) | High (with modern UPLC systems) |
| Cost & Complexity | Moderate | Low | High |
Note: Values are representative and can vary significantly based on the specific matrix, instrumentation, and protocol.
Experimental Protocols & Workflows
Trustworthiness in analytical science is built on detailed, reproducible protocols. Below are representative workflows for two common approaches.
Protocol: LC-MS/MS Quantification of this compound in Human Urine
This protocol emphasizes the need for an internal standard to ensure accuracy, a cornerstone of robust bioanalytical validation.[24]
1. Materials & Reagents:
- D-Glucaric Acid standard
- ¹³C₆-D-Glucaric Acid (Stable Isotope Labeled Internal Standard - IS)
- LC-MS grade water, acetonitrile, and formic acid
- Human urine (drug-free, for calibration standards)
2. Sample Preparation (The "Cleanup" Step):
- Rationale: Urine is a complex matrix. A simple "dilute-and-shoot" approach is often sufficient for LC-MS/MS due to its specificity, minimizing sample preparation time.
- Procedure:
- Thaw urine samples at room temperature. Vortex to mix.
- To a 1.5 mL microcentrifuge tube, add 50 µL of sample, calibrator, or QC.
- Add 20 µL of IS working solution (e.g., 1 µg/mL in water).
- Add 930 µL of 0.1% formic acid in water. Vortex for 10 seconds.
- Centrifuge at 13,000 x g for 5 minutes to pellet proteins and particulates.
- Transfer supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
- LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 95% B, ramp down to 40% B over 5 minutes.
- Mass Spectrometer: Triple Quadrupole with ESI source (Negative Ion Mode)
- MRM Transitions:
- This compound: Q1 209.0 -> Q3 113.0
- ¹³C₆-Glucaric Acid (IS): Q1 215.0 -> Q3 117.0
Workflow Visualization
A well-defined workflow is critical for reproducibility. The following diagram illustrates the logical flow from sample receipt to final data for the LC-MS/MS method.
Caption: Decision tree for selecting an appropriate HPLC method.
-
If you have access to mass spectrometry and require high specificity and sensitivity for bioanalytical studies: LC-MS/MS is the unequivocal choice.
-
If you have a standard HPLC-UV/Fluorescence system and need high sensitivity but can tolerate lower throughput: RP-HPLC with derivatization is a cost-effective and powerful option.
-
If you have an IC system and are analyzing simpler matrices or require a direct method without derivatization: Ion-Exchange Chromatography is a robust and reliable technique.
Conclusion
The successful quantification of D-glucaric acid in complex matrices is a challenging but achievable goal. There is no single "best" method; the optimal choice is dictated by the specific requirements of the study, the nature of the sample matrix, and the resources available. While LC-MS/MS offers the pinnacle of performance in terms of sensitivity and specificity, IEC and RP-HPLC with derivatization remain valuable, accessible, and robust alternatives when properly validated. By understanding the principles, advantages, and limitations of each technique, and by adhering to rigorous validation standards as outlined by regulatory bodies like the ICH and FDA, researchers can generate accurate and reliable data that is fit for purpose.
References
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Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link] [5]2. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers (January 2025). U.S. Food and Drug Administration. [Link] [25]3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link] [6]4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021). U.S. Food and Drug Administration. [Link] [7]5. Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link] [24]6. One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link] [13]7. Guidance for Industry: Bioanalytical Method Validation (May 2018). U.S. Food and Drug Administration. [Link] [19]8. Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link] [26]9. One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link] [14]10. One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices | Request PDF. ResearchGate. [Link] [15]11. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link] [8]12. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link] [20]13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link] 14. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link] [12]15. Biochemical studies on glucuronic acid and this compound. 1. Quantitative chemical determination of D-glucaric acid in urine. PubMed. [Link] [27]16. HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link] [3]17. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra | Request PDF. ResearchGate. [Link] [2]18. HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link] [4]19. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. PMC. [Link] [10]20. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Chromatography Online. [Link] [17]21. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. PubMed. [Link] [18]22. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. [Link] [22]23. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. Royal Society of Chemistry. [Link] [1]24. Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link] [16]25. Ion exchange chromatography. CleanControlling. [Link] [9]26. Determination of organic acids in animal feeds using two ion chromatography methods. Archemica. [Link] [11]27. Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). ResearchGate. [Link] [28]28. Development of an Ion Chromatography Method for the Analysis of Nitric Acid Oxidation Reactions of Common Sugars. Iowa State University Digital Repository. [Link]
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"inter-laboratory comparison of glucaric acid analytical methods"
An Inter-Laboratory Guide to the Analytical Methods for Glucaric Acid Determination
For researchers, scientists, and drug development professionals, the accurate quantification of D-glucaric acid is paramount. This dicarboxylic acid is a key metabolite in the glucuronic acid pathway and serves as an important non-invasive biomarker for assessing the induction of hepatic microsomal enzymes by xenobiotics. Furthermore, its potential as a therapeutic agent, including for cancer prevention and cholesterol reduction, is an area of active investigation.[1] Given its significance, the ability to reliably measure this compound across different laboratories is crucial for data comparability and the validity of clinical and preclinical studies.
This guide provides an in-depth comparison of the common analytical methodologies for this compound quantification. It is designed to move beyond a simple listing of protocols to offer a causal explanation for experimental choices, thereby empowering laboratories to select and validate the most appropriate method for their specific needs. We will delve into the principles, performance characteristics, and practical considerations of each technique, supported by experimental data from peer-reviewed literature.
The Challenge of Inter-Laboratory Variability
Achieving consistency in this compound measurements across different laboratories can be challenging. Discrepancies can arise from a multitude of factors, including:
-
Sample Handling and Preparation: The equilibrium between this compound and its lactones (primarily D-glucaro-1,4-lactone) is pH and temperature-dependent.[2] Inconsistent sample handling can shift this equilibrium, leading to variable results.
-
Methodological Differences: As this guide will detail, the available analytical methods have different principles, sensitivities, and specificities.
-
Calibration and Standardization: The purity and handling of reference standards can be a significant source of error.
-
Data Analysis: Differences in integration parameters and curve fitting can introduce variability.
This guide aims to provide a framework for understanding and mitigating these challenges through a comprehensive review of the available analytical techniques.
Comparative Analysis of this compound Quantification Methods
The selection of an analytical method for this compound is a critical decision that should be based on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. The most commonly employed methods include enzymatic assays, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzymatic Assays
Principle: Enzymatic methods for D-glucaric acid are typically indirect, relying on the inhibitory effect of its 1,4-lactone on the enzyme β-glucuronidase.[2][3] The protocol involves converting this compound in the sample to D-glucaro-1,4-lactone by heating under acidic conditions. The degree of inhibition of β-glucuronidase activity by the sample is then measured and compared to a standard curve. An alternative enzymatic approach involves the use of glucarate dehydratase and ketodeoxyglucarate aldolase to quantitatively convert D-glucaric acid to pyruvate, which is then assayed.[4]
Advantages:
-
Relatively low instrument cost (requires a spectrophotometer).
-
High throughput potential for screening applications.
Disadvantages:
-
Indirect measurement can be prone to inaccuracies.
-
The lactonization step is critical and sensitive to pH and temperature, making the procedure complex.[2]
-
Potential for interference from other substances in the sample that may inhibit β-glucuronidase.
-
The pyruvate-based method, while more direct, may have lower sensitivity compared to chromatographic methods.[4]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates this compound from other components in a sample based on its physicochemical properties. The separation is typically achieved on a reversed-phase or ion-exchange column, followed by detection using a UV detector.[5][6][7] More advanced detection methods like pulsed amperometric detection (PAD) can also be used, particularly for sugar acids.[8][9]
Advantages:
-
Direct and quantitative measurement of this compound.
-
Good specificity, especially with appropriate sample cleanup.
-
Established and robust technology available in most analytical laboratories.
Disadvantages:
-
Moderate sensitivity, which may not be sufficient for all applications.
-
Sample preparation, such as solid-phase extraction, is often necessary to remove interfering substances like ascorbic acid and glucuronic acid, especially in complex matrices like urine.[5][7]
-
Derivatization may be required for certain detection methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound, typically a trimethylsilyl (TMS) derivative.[10][11] The derivatized this compound is then separated on a GC column and detected by the mass spectrometer.
Advantages:
-
High sensitivity and specificity.
-
Provides structural information, confirming the identity of the analyte.
-
Amenable to metabolomic studies for the simultaneous analysis of multiple metabolites.[7]
Disadvantages:
-
Requires a derivatization step, which adds complexity and can be a source of variability.[7]
-
Sample preparation can be tedious.
-
High instrument and maintenance costs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific technique that couples liquid chromatography with tandem mass spectrometry. It allows for the direct analysis of this compound in complex matrices with minimal sample preparation. The analyte is separated by LC, ionized, and then detected by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.[12]
Advantages:
-
Exceptional sensitivity and specificity, making it the gold standard for many bioanalytical applications.
-
High throughput is achievable with modern UPLC systems.[13]
-
Often requires simpler sample preparation compared to GC-MS (e.g., "dilute-and-shoot").
Disadvantages:
-
Highest instrument and operational costs.
-
Matrix effects (ion suppression or enhancement) can be a challenge and require careful method development and validation.
-
Requires specialized expertise for operation and data interpretation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the different analytical methods for this compound. The values are compiled from various literature sources and should be considered as representative examples. Actual performance may vary depending on the specific instrumentation, sample matrix, and protocol used.
| Parameter | Enzymatic Assay | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~1-10 µM | ~10 µM[5][6] | ~0.006-1.1 ppm (for derivatives)[11] | ~1-3 ng/mL[14] |
| Limit of Quantification (LOQ) | Variable | ~7 µmoles/g creatinine[5][6] | ~0.02-3.8 ppm (for derivatives)[11] | ~3-5 ng/mL[14] |
| Precision (RSD%) | 4.2 - 8.7%[2] | 7.7 - 9.1%[5][6] | <10%[11] | <10%[12] |
| Accuracy/Recovery (%) | 92 - 108%[2] | 82 - 110%[15] | 100 - 111% (for organic acids)[16][17] | 93 - 110%[12] |
| Linearity (r²) | Good | >0.99[15] | >0.97[11] | >0.998[12] |
Detailed Experimental Protocol: HPLC-UV Method for Urinary this compound
This protocol is an example of a validated method for the quantification of D-glucaric acid in human urine, adapted from the principles described by Poon et al.[5][6]
1. Principle
This isocratic HPLC method allows for the direct measurement of D-glucaric acid. A key step is the pre-treatment of the urine sample with a boronic acid gel to selectively remove cis-diol-containing interferents, such as L-ascorbic acid and D-glucuronic acid.
2. Reagents and Materials
-
D-Glucaric acid standard
-
Boric acid affinity gel
-
HPLC-grade water and acetonitrile
-
Phosphoric acid
-
Urine samples
-
0.45 µm syringe filters
3. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
4. Step-by-Step Procedure
-
Preparation of Mobile Phase: Prepare a solution of 50 mM potassium phosphate, adjusting the pH to 2.5 with phosphoric acid. Filter and degas the mobile phase before use.
-
Preparation of Standards: Prepare a stock solution of D-glucaric acid in HPLC-grade water. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µM).
-
Sample Pre-treatment (Crucial for Specificity):
-
To 1 mL of urine, add an equal volume of 0.2 M borate buffer (pH 8.5).
-
Apply the mixture to a pre-conditioned boronic acid gel column. The boronic acid selectively binds to the cis-diol groups present in many interfering compounds.
-
Wash the column with the borate buffer to remove unbound substances, including this compound.
-
Collect the eluate containing the purified this compound.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
UV detection wavelength: 210 nm
-
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
-
5. Quality Control
-
Run a blank (water) and a quality control (QC) sample with a known concentration of this compound with each batch of samples.
-
The QC sample results should be within ±15% of the nominal value.
-
The calibration curve should have a correlation coefficient (r²) of ≥0.995.
Visualization of Workflows and Decision Making
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the HPLC-UV analysis of urinary this compound.
Decision Tree for this compound Method Selection
Caption: Decision tree for selecting a suitable this compound analytical method.
Best Practices for Inter-Laboratory Comparison
To ensure the comparability of this compound data across laboratories, the following best practices are recommended:
-
Method Harmonization: Whenever possible, participating laboratories should agree on a common, validated protocol.
-
Use of Certified Reference Materials (CRMs): Analyzing a CRM with a well-characterized concentration of this compound allows for an objective assessment of accuracy.
-
Proficiency Testing (PT) Schemes: Regular participation in PT schemes, where a central body distributes identical samples to multiple laboratories for analysis, is essential for external quality assessment.
-
Statistical Analysis of Results: Inter-laboratory comparison data should be analyzed using standardized statistical methods, such as the calculation of Z-scores, to provide a quantitative measure of each laboratory's performance relative to the consensus value.[18]
-
Transparent Reporting: Laboratories should clearly document their entire analytical procedure, including any deviations from the standard protocol, to aid in the investigation of discrepant results.
References
-
Poon, R., Villeneuve, D. C., Chu, I., & Kinach, R. (1993). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology, 17(3), 159-162. [Link]
-
Mazzachi, B. C., & Teubner, J. K. (1987). Low-pH method for the enzymatic assay of D-glucaric acid in urine. Clinical Chemistry, 33(9), 1614-1616. [Link]
-
Gee, M., & tallow, A. (1979). An enzymatic determination of D-glucaric acid by conversion to pyruvate. Analytical Biochemistry, 97(2), 398-402. [Link]
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Poon, R., Villeneuve, D. C., Chu, I., & Kinach, R. (1993). HPLC Determination of D-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link]
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ResearchGate. (2016). HPLC Determination of D-Glucaric Acid in Human Urine. [Link]
-
Barrios, C. A., Buitrago, C. V., & Savage, C. M. (2015). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of this compound Derivatives in Beverage Substrates. Journal of Analytical Methods in Chemistry, 2015, 853896. [Link]
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Simmons, C. J., Davis, M., Dordoni, B., & Williams, R. (1974). Urinary D-glucaric acid assay by an improved enzymatic procedure. Clinica Chimica Acta, 51(1), 47-51. [Link]
-
Larcher, R., Nicolini, G., Roman Villegas, T., Bertoldi, D., & Puecher, C. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research, 48(4), 201-204. [Link]
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Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246. [Link]
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ResearchGate. (2015). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of this compound Derivatives in Beverage Substrates. [Link]
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Larcher, R., Nicolini, G., Roman Villegas, T., Bertoldi, D., & Puecher, C. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research. [Link]
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Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. [Link]
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Rodrigues, F. A., de Oliveira, M. A. L., & Guedes, M. I. F. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 134(1), 563-568. [Link]
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Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Human Metabolome Database. (n.d.). This compound GC-MS (6 TMS). [Link]
- Google Patents. (n.d.). Method for quantitative detection of gluconic acids and glucono lactone.
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ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
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FooDB. (2011). Showing Compound this compound (FDB022169). [Link]
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ResearchGate. (2016). Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography. [Link]
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PubChem. (n.d.). This compound. [Link]
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Alt, L. L. (1955). Spectrophotometric Determination of Gluconic Acid and Its Salts. Analytical Chemistry, 27(5), 749-751. [Link]
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YouTube. (2018). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure (K-GATE). [Link]
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MDPI. (2022). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. [Link]
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Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
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WUR eDepot. (2023). Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine. [Link]
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NIH. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]
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JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]
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RSC Publishing. (n.d.). Analytical Methods. [Link]
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Chromatography Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
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PubMed. (2016). Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography. [Link]
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RSC Publishing. (2022). Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Catalysts for Glucaric Acid Production
Abstract: Glucaric acid, identified as a top value-added chemical from biomass, holds significant promise in polymer synthesis, detergents, and pharmaceuticals. Its production via the selective oxidation of glucose is a critical area of green chemistry research. This guide provides a comparative analysis of the primary catalytic systems employed for this transformation: noble metal catalysts, non-noble/bimetallic catalysts, and biocatalysts. By examining the mechanistic underpinnings, performance metrics, and operational considerations of each class, this document serves as a crucial resource for researchers and process chemists aiming to select and optimize catalysts for sustainable this compound production.
Introduction: The Strategic Importance of this compound
This compound is a dicarboxylic acid produced by the oxidation of both the C1 aldehyde and the C6 primary alcohol groups of glucose. Its utility as a bio-based building block, particularly as a precursor to adipic acid for nylon production, positions it as a key molecule in the transition away from petrochemical feedstocks.[1] The primary challenge lies in developing highly selective and stable catalysts that can efficiently perform this dual oxidation under environmentally benign conditions.
The Chemical Challenge: Navigating the Glucose Oxidation Pathway
The oxidation of glucose is a multi-step process with several potential products. The initial and more facile oxidation of the C1 aldehyde group yields gluconic acid. Subsequent oxidation of the C6 primary alcohol group of either glucose or gluconic acid leads to the desired this compound. However, competing side reactions, including C-C bond cleavage, can lead to lower molecular weight acids, reducing the overall selectivity.[2] An effective catalyst must therefore promote the C6 oxidation while minimizing these degradation pathways.
Caption: Simplified reaction network for glucose oxidation to this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and dictates reaction conditions, product yields, and overall process economics. We will compare three major classes: noble metals, non-noble/bimetallic systems, and biocatalysts.
Noble Metal Catalysts: The Platinum and Gold Standard
Noble metals, particularly platinum (Pt) and gold (Au), are the most extensively studied catalysts for this reaction due to their high intrinsic activity for alcohol and aldehyde oxidation.
Expertise & Rationale: Platinum's efficacy stems from its ability to activate both C-H and O-H bonds under relatively mild conditions. Gold catalysts, while often more selective for the initial oxidation to gluconic acid, can be tuned for this compound production, especially when alloyed with other metals.[3][4] These catalysts are typically supported on high-surface-area materials like activated carbon (Pt/C) or metal oxides (Au/TiO₂) to maximize dispersion and accessibility of the active sites.
Performance Comparison:
| Catalyst System | Support | Temp. (°C) | Pressure (bar O₂) | pH | Max. Yield (%) | Selectivity (%) | Reference |
| 5% Pt/C | Carbon | 80 | 13.8 | 7.2 | 74 | High | [1][2] |
| Au-PVA | - | Ambient | - | Alkaline | 22 | - | [3] |
| AuBi/C | Carbon | 70 | - | Alkaline | 31 | - | [4] |
| AuPt/ZrO₂ | Zirconia | 100 | 40 | Base-free | 50-71 | 44 (GA) | [5] |
Trustworthiness & Self-Validation: A key performance indicator for these heterogeneous catalysts is their stability and reusability. Recyclability studies on Pt/C have shown the catalyst to be stable over five cycles with no detectable platinum leaching into the solution, confirming the robustness of the system under optimized conditions.[2]
Non-Noble & Bimetallic Catalysts: In Pursuit of Cost-Effectiveness and Synergy
The high cost of noble metals is a significant barrier to industrial scale-up. This has driven research into more abundant, less expensive metals like copper (Cu) and the development of bimetallic catalysts that leverage synergistic effects.
Expertise & Rationale: Bimetallic catalysts, such as those combining gold with platinum (AuPt) or platinum with copper (Pt-Cu), often exhibit performance superior to their monometallic counterparts.[5] This enhancement is attributed to electronic modifications between the metals, which can tune the adsorption energies of reactants and intermediates, thereby boosting selectivity towards this compound and preventing catalyst poisoning. For instance, in AuPt systems, Pt is believed to facilitate the primary alcohol oxidation while Au assists in the aldehyde oxidation.[5] Shi et al. reported that a Pt–Cu/TiO₂ bimetallic catalyst achieved ~60% this compound selectivity under base-free conditions.[5]
Performance Insights:
-
Synergy: AuPt/ZrO₂ catalysts have demonstrated the ability to steer the reaction directly towards this compound, whereas the monometallic Au or Pt versions primarily yield gluconic acid under the same conditions.[5]
-
Cost-Effectiveness: While still in earlier stages of development, non-noble catalysts like cobalt-based systems are being explored for gluconic acid production, which is the intermediate for this compound.[6] Success in this area could pave the way for fully non-noble this compound catalysts.
Biocatalytic Production: The High-Selectivity, Mild-Conditions Approach
Biocatalysis, using whole microbial cells or isolated enzymes, offers an alternative route that operates under ambient temperature and pressure with exceptional selectivity.
Expertise & Rationale: The most common biocatalytic route involves a synthetic pathway engineered into a host organism like Escherichia coli or Saccharomyces cerevisiae.[7][8] This pathway typically uses a sequence of three enzymes: myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh) to convert glucose to this compound via myo-inositol and glucuronic acid intermediates.[7][9] The high specificity of these enzymes eliminates the formation of byproducts seen in chemocatalysis.
Performance Comparison:
| Organism | System | Titer (g/L) | Key Engineering Strategy | Reference |
| E. coli | Fermentation | > 1.0 | Co-expression of Ino1, MIOX, Udh | [7] |
| S. cerevisiae | Fermentation | 15.6 | Fusion protein expression, metabolic flux regulation | [8] |
Advantages and Limitations: The primary advantage of biocatalysis is its unparalleled selectivity. However, challenges remain, including the stability and cost of enzymes, the need for complex downstream processing to separate the product from the fermentation broth, and often lower volumetric productivity compared to chemical routes.
Standardized Experimental Workflows
To ensure reliable and comparable data, standardized protocols for catalyst testing and product analysis are essential.
General Catalyst Testing Workflow
The following workflow represents a typical procedure for evaluating a heterogeneous catalyst in a batch reactor.
Caption: General experimental workflow for catalytic glucose oxidation.
Protocol: Aerobic Oxidation using 5% Pt/C Catalyst
This protocol is adapted from established literature for producing this compound.[1][2]
-
Reactor Setup: Charge a high-pressure batch reactor (e.g., a Parr reactor) with an aqueous solution of D-glucose (e.g., 0.5 M) and the 5% Pt/C catalyst. A typical glucose-to-metal molar ratio is around 50-100.
-
pH Adjustment: Adjust the initial pH of the solution to ~7.2 using a suitable buffer or base (e.g., NaHCO₃). The pH is critical; acidic conditions favor gluconic acid, while highly basic conditions can promote C-C bond cleavage.[2]
-
Reaction Execution: Seal the reactor, purge with O₂, and then pressurize to the target oxygen pressure (e.g., 13.8 bar). Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Sampling and Analysis: After the specified reaction time (e.g., 4-8 hours), cool the reactor, release the pressure, and withdraw a liquid sample.
-
Catalyst Recovery: Filter the reaction mixture to recover the solid Pt/C catalyst. The catalyst can be washed with deionized water, dried, and stored for reusability tests.
Protocol: Product Quantification by HPLC
Accurate quantification of this compound, gluconic acid, and remaining glucose is crucial for calculating yield and selectivity. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.
-
Sample Preparation: Dilute the filtered liquid sample from the reaction with the mobile phase.
-
Chromatographic Conditions:
-
Column: A column suitable for organic acid separation, such as an Aminex HPX-87H, is commonly used.[10]
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄), is effective.[10]
-
Detector: A UV detector set to 210 nm is used for detecting the carboxyl groups of the acids.[10][11] A Refractive Index (RI) detector may be used in parallel to quantify glucose.
-
-
Quantification: Calculate concentrations based on calibration curves generated from certified standards of this compound, gluconic acid, and glucose.
Future Outlook and Concluding Remarks
The selective oxidation of glucose to this compound remains a pivotal challenge in biorefinery research.
-
Noble Metal Catalysts (Pt-based): Currently offer the highest yields and represent the benchmark for performance. Future work will focus on reducing Pt loading and enhancing long-term stability.[1]
-
Bimetallic and Non-Noble Catalysts: Hold the greatest promise for economically viable industrial processes. The key challenge is to achieve the high yields and selectivity of platinum systems while maintaining stability under reaction conditions. Further research into catalyst design and understanding synergistic effects at the atomic level is critical.[5]
-
Biocatalysts: Provide a highly selective, "green" alternative. Advances in metabolic engineering and enzyme fusion have significantly boosted titers.[8] Overcoming challenges in downstream processing and production rates will be key to their commercial adoption.
The optimal catalyst choice will ultimately depend on a balance of activity, selectivity, stability, cost, and the specific process conditions. This guide provides the foundational data and experimental rationale to empower researchers in making informed decisions for the sustainable production of this vital platform chemical.
References
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Catalytic oxidation of glucose into gluconic acid over metal catalysts. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Pt Catalysts for Efficient Aerobic Oxidation of Glucose to this compound in Water | Request PDF. (2015). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Direct Oxidation of Glucose to this compound Using Bimetallic AuPt/ZrO2 Nanocatalysts. (2023). ACS Catalysis. Retrieved December 12, 2025, from [Link]
-
Pt catalysts for efficient aerobic oxidation of glucose to this compound in water. (2015). Green Chemistry. Retrieved December 12, 2025, from [Link]
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Highly selective oxidation of glucose to gluconic acid and this compound in water catalyzed by an efficient synergistic photocatalytic system. (2020). Catalysis Science & Technology. Retrieved December 12, 2025, from [Link]
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Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. (2009). Applied and Environmental Microbiology. Retrieved December 12, 2025, from [Link]
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HPLC Determination of D-Glucaric Acid in Human Urine. (2016). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Quantitative Determination of Pt-Catalyzed d-Glucose Oxidation Products Using 2D NMR. (2018). ACS Catalysis. Retrieved December 12, 2025, from [Link]
-
Efficient Production of this compound by Engineered Saccharomyces cerevisiae. (2023). Applied and Environmental Microbiology. Retrieved December 12, 2025, from [Link]
- Method for preparation of gluconic acid by catalytic oxidation of glucose. (1992). Google Patents.
-
HPLC Determination of d-Glucaric Acid in Human Urine. (1993). Journal of Analytical Toxicology. Retrieved December 12, 2025, from [Link]
-
Gold catalysts screening in base-free aerobic oxidation of glucose to gluconic acid | Request PDF. (2018). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Non-noble supported catalyst for oxidation of glucose under mild reaction conditions. (2020). Iranian Journal of Catalysis. Retrieved December 12, 2025, from [Link]
-
The oxidation of D-glucose to this compound using Au/C catalysts. (2016). ResearchGate. Retrieved December 12, 2025, from [Link]
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Schematic outline for conversion of d-glucose to d-glucaric acid with... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Lead modified platinum on carbon catalysts for the selective oxidation of (2-) hydroxycarbonic acids, and especially polyhydroxy. (1987). SciSpace. Retrieved December 12, 2025, from [Link]
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(PDF) Catalytic Oxidation of Glucose with Hydrogen Peroxide and Colloidal Gold as Pseudo-Homogenous Catalyst: A Combined Experimental and Theoretical Investigation. (2016). ResearchGate. Retrieved December 12, 2025, from [Link]
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Recent Industrial Developments Involving Gold Based Catalysts. (2009). World Gold Council. Retrieved December 12, 2025, from [Link]
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This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. (2024). ACS Omega. Retrieved December 12, 2025, from [Link]
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Platinum catalysed oxidation of glucose to gluconic acid (a) and... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
- Method for quantitative detection of gluconic acids and glucono lactone. (2019). Google Patents.
-
Highly Efficient Catalytic Oxidation of Glucose to Formic Acid over Mn-Mo Doped Carbon Nanotube. (2022). MDPI. Retrieved December 12, 2025, from [Link]
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Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. (2008). CORE. Retrieved December 12, 2025, from [Link]
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V O /TiO Catalyst for Catalytic Glucose Oxidation to Formic Acid in Batch Reactor. (2024). Digital CSIC. Retrieved December 12, 2025, from [Link]
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Determination of glucuronic acid in serum by HPLC. (2000). J-Stage. Retrieved December 12, 2025, from [Link]
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Modification of Gold Zeolitic Supports for Catalytic Oxidation of Glucose to Gluconic Acid. (2021). MDPI. Retrieved December 12, 2025, from [Link]
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Glucose oxidation to gluconic and this compound. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Glucaric Acid vs. Adipic Acid: A Comparative Guide to Polymer Properties
In the dynamic landscape of polymer science, the pursuit of sustainable, high-performance materials is a paramount objective. This guide offers an in-depth technical comparison of two dicarboxylic acids, D-glucaric acid and adipic acid, as building blocks for polymers. While adipic acid has long been a cornerstone of the polymer industry, particularly in the production of nylon, the bio-based nature of D-glucaric acid presents a compelling case for its adoption in the development of next-generation sustainable polymers. This document will delve into the synthesis, properties, and performance of polymers derived from these two monomers, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed for informed material selection.
Monomer Overview: A Tale of Two Dicarboxylic Acids
The fundamental properties of the resulting polymers are intrinsically linked to the chemical structure of their constituent monomers. Here, we examine the key physicochemical characteristics of glucaric acid and adipic acid.
D-Glucaric Acid: The Bio-Based Contender
D-Glucaric acid, a sugar-derived aldaric acid, is recognized by the U.S. Department of Energy as a top value-added chemical from biomass.[1] Its structure is characterized by a six-carbon backbone with carboxyl groups at both ends and hydroxyl groups at the C2, C3, C4, and C5 positions. This high degree of functionality offers unique opportunities for creating polymers with tailored properties.
Chemical Structure of D-Glucaric Acid:
Caption: Chemical structure of D-Glucaric Acid.
Adipic Acid: The Incumbent Standard
Adipic acid, or hexanedioic acid, is a linear dicarboxylic acid that has been a workhorse in the polymer industry for decades. It is a key component in the synthesis of Nylon 6,6, a widely used engineering thermoplastic.[2]
Chemical Structure of Adipic Acid:
Caption: Chemical structure of Adipic Acid.
Physicochemical Property Comparison
A side-by-side comparison of the fundamental properties of these two monomers is essential for understanding their behavior in polymerization reactions and the resulting polymer characteristics.
| Property | D-Glucaric Acid | Adipic Acid |
| Chemical Formula | C₆H₁₀O₈ | C₆H₁₀O₄ |
| Molar Mass | 210.14 g/mol | 146.14 g/mol |
| Melting Point | 125-126 °C | 152 °C |
| Boiling Point | Decomposes | 337.5 °C |
| Water Solubility | Soluble | 1.9 g/100 mL at 20°C |
| Acidity (pKa) | pKa₁ = 3.45, pKa₂ = 4.54 | pKa₁ = 4.41, pKa₂ = 5.41 |
| Source | Renewable (from glucose) | Petroleum-based |
Polymer Synthesis: Crafting the Macromolecules
Both this compound and adipic acid can be polymerized with diols to form polyesters or with diamines to form polyamides through polycondensation reactions. The choice of comonomer and polymerization conditions significantly influences the final polymer properties.
Synthesis of Polyamides
The synthesis of polyamides from these dicarboxylic acids typically involves a two-step process: salt formation followed by melt polycondensation.
Experimental Workflow for Polyamide Synthesis:
Caption: General workflow for polyamide synthesis.
Detailed Experimental Protocol for Polyamide Synthesis (Example: Poly(hexamethylene adipamide) - Nylon 6,6):
-
Nylon Salt Preparation: Equimolar amounts of adipic acid and hexamethylenediamine are dissolved in water to form a concentrated salt solution (typically 50-60%).[3]
-
Pre-polymerization: The salt solution is heated to approximately 220-230°C under pressure (around 18 atm) to initiate polycondensation and remove water.[3]
-
Polycondensation: The resulting prepolymer is then heated to a higher temperature (270-300°C) under vacuum to drive the reaction to completion and achieve the desired molecular weight.[3]
-
Extrusion and Pelletizing: The molten polymer is extruded through a die, cooled, and cut into pellets.
A similar process can be adapted for the synthesis of polyamides from this compound, though the presence of hydroxyl groups may necessitate adjustments to the reaction conditions to avoid side reactions.
Synthesis of Polyesters
Polyester synthesis is typically achieved through melt polycondensation of the dicarboxylic acid with a diol.
Experimental Workflow for Polyester Synthesis:
Caption: General workflow for polyester synthesis.
Detailed Experimental Protocol for Polyester Synthesis (Example: Poly(butylene adipate)):
-
Charging the Reactor: Adipic acid and a slight molar excess of 1,4-butanediol are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. A catalyst, such as titanium(IV) butoxide, is added.
-
Esterification: The mixture is heated to 180-200°C under a nitrogen atmosphere. Water formed during the reaction is continuously removed by distillation.
-
Polycondensation: The temperature is raised to 220-240°C, and a vacuum is gradually applied to remove excess diol and drive the polymerization to high molecular weight. The reaction is monitored by measuring the melt viscosity.
-
Product Recovery: The resulting polyester is cooled and collected for characterization.
A Comparative Analysis of Polymer Properties
The choice between this compound and adipic acid as a monomer has a profound impact on the final properties of the resulting polymers. This section provides a comparative analysis of their thermal, mechanical, and biodegradable properties.
Thermal Properties
The thermal stability, melting temperature (Tm), and glass transition temperature (Tg) are critical parameters that dictate the processing conditions and end-use applications of a polymer.
| Polymer | Monomers | Melting Temperature (Tm) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |
| Poly(hexamethylene glucaramide) | This compound + Hexamethylenediamine | ~140 °C[4] | - | ~210 °C[5] |
| Poly(hexamethylene adipamide) (Nylon 6,6) | Adipic acid + Hexamethylenediamine | 255-265 °C[6] | 50-80 °C[6] | ~450 °C |
| Poly(butylene glucarate) | This compound + 1,4-Butanediol | Lower than PBAT | Higher than PBAT | - |
| Poly(butylene adipate) (PBA) | Adipic acid + 1,4-Butanediol | ~50-60 °C | ~ -60 °C | ~350 °C |
Note: Data for this compound-based polymers is limited and may vary depending on the specific synthesis conditions and molecular weight.
The presence of hydroxyl groups along the backbone of this compound-based polymers introduces strong hydrogen bonding, which can influence their thermal properties. However, the less regular chain structure compared to adipic acid-based polymers can lead to lower crystallinity and, consequently, lower melting points. One study on copolyanhydrides of galactaric acid (a stereoisomer of this compound) and adipic acid found that increasing the galactaric acid content led to an increase in both Tg and Tm.[7]
Mechanical Properties
The mechanical performance of a polymer, including its tensile strength, Young's modulus, and elongation at break, determines its suitability for various structural applications.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(hexamethylene adipamide) (Nylon 6,6) | 60-80 | 1.2-2.8 | 60-300 |
| Poly(butylene adipate) (PBA) | 15-25 | 0.1-0.2 | 300-700 |
The hydroxyl groups in this compound-based polymers can act as sites for secondary interactions, potentially leading to materials with higher modulus and strength compared to their adipic acid-based counterparts with the same backbone length. However, these same interactions might restrict chain mobility, possibly reducing elongation at break. Further experimental data is required for a definitive comparison.
Biodegradability
With the growing demand for sustainable materials, the biodegradability of polymers is a critical consideration.
This compound-Based Polymers: The presence of hydroxyl groups and the bio-derived nature of this compound suggest that its polymers may exhibit enhanced biodegradability. The ester and amide linkages are susceptible to hydrolysis, and the monomer itself is a natural product, making it more amenable to microbial degradation.[8]
Adipic Acid-Based Polymers: Aliphatic polyesters like poly(butylene adipate) are known to be biodegradable. The biodegradability of aliphatic polyamides like Nylon 6,6 is generally considered to be very slow.[6] However, studies have shown that some microorganisms can degrade polyamides over extended periods.[6] The rate of biodegradation is influenced by factors such as crystallinity, molecular weight, and the presence of susceptible chemical linkages.
Conclusion and Future Outlook
The comparison between this compound and adipic acid as polymer building blocks reveals a compelling trade-off between established performance and sustainable innovation. Adipic acid-based polymers, particularly Nylon 6,6, have a long-standing history of excellent thermal and mechanical properties, making them the material of choice for numerous demanding applications.
This compound, on the other hand, represents a bio-based, functionalized alternative with the potential to introduce novel properties into polymers. While current research indicates that this compound-based polyamides may have lower thermal stability compared to their adipic acid counterparts, the presence of hydroxyl groups offers opportunities for post-polymerization modification and the development of materials with enhanced hydrophilicity, biodegradability, and tailored mechanical responses.
For researchers and drug development professionals, the choice between these two monomers will depend on the specific application requirements. For applications where high thermal resistance and mechanical strength are paramount, adipic acid-based polymers remain a reliable choice. However, for applications where biodegradability, biocompatibility, and sustainability are the primary drivers, this compound presents a promising and versatile platform for the development of innovative new materials.
Further research is needed to fully elucidate the structure-property relationships of a broader range of this compound-based polymers and to develop more efficient and scalable synthesis methods. As the bio-based economy continues to grow, it is anticipated that this compound will play an increasingly important role in the future of polymer science.
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- Ben Mbarek, A., Kchaou, H., & Maaref, A. (2018). Branched Copolymer Based on Glycerol, Ethylene Glycol and Adipic Acid, Linear Copolymer Based on Lactic Acid, Ethylene Glycol and Succinic Acid: Thermal and Microbial Degradation Comparatives Studies. Journal of Polymer and Biopolymer Physics Chemistry.
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Performance Evaluation of Glucaric Acid as a Chelating Agent Compared to EDTA: A Senior Application Scientist's Guide
For decades, ethylenediaminetetraacetic acid (EDTA) has been the undisputed benchmark for high-performance metal chelation across industries ranging from pharmaceuticals and food preservation to water treatment and agriculture. Its remarkable ability to form stable, water-soluble complexes with a wide array of metal ions is well-documented. However, growing environmental scrutiny has cast a long shadow over EDTA, primarily due to its persistence and poor biodegradability, leading to concerns about its accumulation in aquatic ecosystems and the potential for heavy metal mobilization.[1][2][3]
This has catalyzed the search for effective, yet environmentally benign, alternatives. Enter D-glucaric acid, a bio-derived aldaric acid identified by the U.S. Department of Energy as a top value-added chemical from biomass.[4][5] Produced from the oxidation of glucose, glucaric acid is a natural, non-toxic compound found in many fruits and vegetables and is even produced in small amounts by mammals.[4][6][7] Its structure, featuring carboxyl groups at both ends, endows it with chelating properties.[4][8]
This guide provides a comprehensive, data-driven comparison of the performance of this compound against the industry standard, EDTA. We will delve into the core metrics of chelation, provide validated experimental protocols for direct comparison, and explore the broader context of sustainability and environmental impact, offering researchers, scientists, and drug development professionals the objective data needed to make informed decisions.
Molecular Structure and Chelation Mechanism
The efficacy of a chelating agent is fundamentally dictated by its molecular structure—specifically, the number and spatial arrangement of its electron-donating functional groups (ligands) that can coordinate with a central metal ion.
-
EDTA is a hexadentate ligand, possessing six donor sites: two nitrogen atoms from its amine groups and four oxygen atoms from its carboxylate groups. This structure allows it to form a highly stable, cage-like structure around a metal ion, effectively sequestering it.
-
This compound is a linear C6 sugar derivative with a carboxyl group at each end (C1 and C6) and hydroxyl groups at C2, C3, C4, and C5. Its primary chelation mechanism involves the two terminal carboxyl groups, though the hydroxyl groups can also participate in coordination, particularly at higher pH levels. This structural difference is central to the performance variations observed between the two molecules.
Diagram: Chelation of a Divalent Metal Ion (M²⁺)
Caption: Comparative chelation mechanisms of EDTA and this compound.
Quantitative Performance Comparison
The most direct measure of a chelator's effectiveness is the stability of the complex it forms with a metal ion. This is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex and stronger chelation.
The chelating ability of both molecules is highly dependent on the pH of the solution, which dictates the protonation state of the functional groups. EDTA's conditional formation constant increases significantly with pH as its carboxyl groups deprotonate, making the Y⁴⁻ form predominant and highly reactive above pH 10.[9] While comprehensive data for this compound is less abundant than for its close relative, gluconic acid, studies show that these sugar acids also exhibit strong chelation, particularly in alkaline conditions where deprotonation of hydroxyl groups can enhance binding.[10][11]
| Metal Ion | EDTA (log K) | Gluconic Acid (log β) | Conditions / Notes |
| Ca²⁺ | 10.6 | ~3.0 | Gluconic acid data is often used as a proxy. Performance is highly pH-dependent. |
| Mg²⁺ | 8.7 | ~1.5 | EDTA shows significantly stronger binding for alkaline earth metals. |
| Cu²⁺ | 18.8 | ~18.3 (at pH 11) | Sodium gluconate shows exceptional chelating power for copper in alkaline environments.[11][12] |
| Fe²⁺ | 14.3 | 13-20 (at pH 13.3) | Gluconic acid complexes with Fe(II) are very stable at high pH.[10][13] |
| Fe³⁺ | 25.1 | ~37 (at pH 13.3) | Gluconic acid demonstrates remarkably strong chelation of Fe(III) at high pH.[13] |
| Zn²⁺ | 16.5 | ~5.2 | EDTA is a more potent chelator for Zinc across a broader pH range. |
| Mn²⁺ | 14.0 | ~3.0 | EDTA is significantly more effective for Manganese chelation. |
Note: Data compiled from multiple sources.[11][13][14][15] Stability constants for gluconic acid are presented as log β and serve as an indicator for this compound's potential behavior, especially at high pH. Direct comparisons should be made under identical experimental conditions.
Key Insights:
-
EDTA is a superior broad-spectrum chelating agent, forming highly stable complexes with a vast range of metal ions, particularly alkaline earth metals (Ca²⁺, Mg²⁺) and many transition metals, across a wide pH range.[14][16]
-
This compound/Gluconates emerge as potent, specialized chelators under specific conditions. Their performance with iron and copper in alkaline solutions is exceptional, in some cases rivaling or even surpassing EDTA.[11][12] This makes them a compelling alternative for applications like industrial cleaning and alkaline detergents.
Environmental and Toxicological Profile
Beyond pure performance, the lifecycle and environmental impact of a chemical are critical considerations for modern applications.
| Parameter | EDTA | This compound |
| Source | Petrochemical synthesis (from ethylenediamine, formaldehyde, and sodium cyanide).[3] | Bio-derived; produced by the oxidation of glucose from biomass.[5] |
| Biodegradability | Poorly biodegradable, considered persistent in the environment.[1][2][3][17] | Readily biodegradable.[18] As a natural metabolite, it is easily processed by microorganisms. |
| Ecotoxicity | Low direct toxicity, but main concern is the mobilization of heavy metals in the environment due to its persistence.[1][3] | Considered non-toxic and environmentally benign.[4][6][7] |
| Human Toxicity | Generally safe for use in food and cosmetics at low concentrations.[2] High doses can disrupt mineral balance by chelating essential metals like zinc. | Natural metabolite in humans, considered non-toxic.[4][6][7] Used in supplements as calcium D-glucarate.[8] |
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and allow for independent verification, we provide standardized protocols for comparing chelating agents. The choice of method is causal; potentiometric titration provides absolute stability constants, while spectrophotometry offers a high-throughput method for screening relative efficacy.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of chelating agents.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method, based on the Bjerrum-Calvin technique, is a gold standard for determining metal-ligand stability constants.[19] It involves monitoring the pH of a solution containing the metal ion and the chelating agent as it is titrated with a strong base. The resulting data reveals the extent of complex formation.
Materials:
-
pH meter with a combination glass electrode, calibrated with standard buffers.
-
Magnetic stirrer and stir bar.
-
Thermostated reaction vessel.
-
Class A burette (10 or 25 mL).
-
Stock solutions: Metal nitrate or chloride (e.g., 0.1 M Cu(NO₃)₂), this compound (0.1 M), EDTA (0.1 M), standardized NaOH (e.g., 0.1 M, carbonate-free), background electrolyte (e.g., 1.0 M KNO₃).
Procedure:
-
System Calibration (Ligand Protonation):
-
Pipette a known volume (e.g., 50 mL) of the chelating agent solution into the vessel.
-
Add a known volume of strong acid (e.g., HNO₃) to lower the initial pH.
-
Add sufficient background electrolyte to maintain constant ionic strength.
-
Titrate the solution with standardized NaOH, recording the pH after each addition. This allows for the calculation of the chelator's protonation constants.
-
-
Metal-Ligand Titration:
-
Prepare an identical solution to step 1, but also add a known, lesser amount of the metal salt solution (to ensure the ligand is in excess).
-
Titrate this mixture with the same standardized NaOH, recording the pH at each step. The titration curve will be shifted relative to the ligand-only curve due to the release of protons upon complexation.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Use these values to calculate the stepwise and overall stability constants (log K and log β) using established computational methods.[19]
-
Protocol 2: Comparative Screening by UV-Vis Spectrophotometry
This high-throughput method compares the ability of EDTA and this compound to displace a metal ion from a colored indicator complex.[20][21] A greater decrease in the absorbance of the metal-indicator complex signifies stronger chelation by the added agent.
Materials:
-
UV-Vis spectrophotometer.
-
96-well microplates (for high-throughput screening).
-
Stock solutions: Metal salt (e.g., 0.1 M FeCl₂), a suitable metal-indicator (e.g., Ferrozine for Fe²⁺, Murexide for Cu²⁺), buffer solutions for pH control, and the chelating agents (EDTA, this compound).[20]
Procedure:
-
To a series of wells or cuvettes, add the buffer solution and the metal-indicator to form a colored complex with a stable initial absorbance at its λ_max (e.g., 562 nm for Fe²⁺-Ferrozine).[20]
-
Add increasing concentrations of the chelating agent (EDTA in one series, this compound in another) to the wells.
-
Allow the solutions to equilibrate for a set time (e.g., 10 minutes).
-
Measure the absorbance of each solution at the λ_max.
-
Calculation: The percentage of chelation can be calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the metal-indicator complex without any added chelator, and A_sample is the absorbance with the chelator.
-
Analysis: Plotting % chelation against chelator concentration allows for a direct comparison of their relative strengths under the tested conditions. EDTA is often used as the standard to express results in "EDTA equivalents".[20]
Conclusion and Authoritative Recommendation
The choice between this compound and EDTA is not a matter of direct replacement but of strategic selection based on application-specific requirements, balancing performance with environmental stewardship.
-
EDTA remains the agent of choice for applications demanding strong, broad-spectrum chelation across a wide pH range, especially for sequestering alkaline earth metals. Its high stability constants are undeniable, but its use necessitates a careful evaluation of its environmental discharge and lifecycle.[14][16]
-
This compound emerges as a powerful, bio-based, and biodegradable alternative, particularly for applications in alkaline environments. Its exceptional performance with iron and copper at high pH makes it a prime candidate for formulation in industrial cleaners, detergents, and corrosion inhibitors where sustainability is a key driver.[8][11][12] Its non-toxic profile further enhances its appeal for use in consumer products and potentially in agriculture.
As a Senior Application Scientist, my recommendation is to adopt a "right tool for the job" approach. For new formulations, particularly those with a strong sustainability mandate, this compound should be the primary candidate for evaluation, especially if the target metal ions are iron or copper in neutral to alkaline media. For existing processes reliant on EDTA, a thorough risk-benefit analysis is warranted. In applications where EDTA's unique broad-spectrum efficacy is irreplaceable, its use should be coupled with stringent wastewater treatment protocols. The future of chelation lies in harnessing the power of green chemistry, and this compound represents a significant and commercially viable step in that direction.
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Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. MDPI. [Link]
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Sustainable production of high-value gluconic acid and this compound through oxidation of biomass-derived glucose. Elsevier. [Link]
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Metal Complexes of EDTA: An Exercise in Data Interpretation. ACS Publications. [Link]
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Sustainable production of high-value gluconic acid and this compound through oxidation of biomass-derived glucose: A critical review. HKUST Research Portal. [Link]
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Video: EDTA: Conditional Formation Constant. JoVE. [Link]
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Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts. EPA. [Link]
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How EDTA Affects Our Health and Nature. Ferwer. [Link]
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EDTA - What to Know About this Cosmetic Ingredient. Cosmébio. [Link]
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EDTA a chemical curse to you & environment. Truhabit. [Link]
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Studies on Metal Gluconic Acid Complexes. Cambridge University Press & Assessment. [Link]
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Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. PubMed. [Link]
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Determination of Stability Constant and Related Thermodynamics of Complex Formation of Glutamic Acid with Some Rare Earth Metals. Asian Journal of Chemistry. [Link]
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Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
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Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. MDPI. [Link]
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Glutamic-N,N-Diacetic Acid as an Innovative Chelating Agent in Microfertilizer Development: Biodegradability, Lettuce Growth Promotion, and Impact on Endospheric Bacterial Communities. MDPI. [Link]
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A Comparative Guide to the Biological Activities of Glucaric Acid and Its Derivatives
This guide provides an in-depth comparative analysis of the biological activities of D-glucaric acid and its principal derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review to synthesize mechanistic insights with practical, field-proven experimental methodologies. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: From a Natural Compound to a Potent Bioactive Agent
D-glucaric acid is a non-toxic, naturally occurring dicarboxylic acid produced in small amounts by mammals and found in various fruits and vegetables, with notable concentrations in oranges, apples, grapefruit, and cruciferous vegetables[1][2][3]. While glucaric acid itself possesses biological activity, its therapeutic and research potential is primarily realized through its derivatives, which arise from its metabolism.
Upon oral administration, particularly in the stable salt form of Calcium D-glucarate , the acidic environment of the stomach facilitates its conversion to D-glucaric acid[4][5]. D-glucaric acid then exists in a physiological equilibrium with its lactone derivatives, most importantly D-glucaro-1,4-lactone [2][4]. This lactone is the most pharmacologically potent of the metabolites and serves as the primary inhibitor of a key enzyme in detoxification pathways[1][5]. The use of Calcium D-glucarate in supplementation is a strategic choice rooted in pharmacokinetics; it acts as a slow-release precursor, maintaining stable levels of the active D-glucaro-1,4-lactone for over five hours, a significant improvement over the one to two-hour window seen when the lactone is administered directly[5][6].
The Core Mechanism: Enhancing Detoxification via β-Glucuronidase Inhibition
The principal and most studied biological activity of this compound derivatives is the enhancement of Phase II detoxification through the inhibition of the enzyme β-glucuronidase[1][7][8].
Mechanism of Action:
-
Glucuronidation (Phase II Detoxification): In the liver, the body neutralizes a wide array of substances, including carcinogens, environmental toxins, and steroid hormones like estrogen. This is achieved through a process called glucuronidation, where the enzyme UDP-glucuronosyltransferase attaches glucuronic acid to the toxin, forming a water-soluble, non-toxic conjugate[5][6].
-
Excretion: These glucuronide conjugates are then excreted from the body, primarily through bile into the intestines[5].
-
The Role of β-Glucuronidase: This enzyme, produced by gut microflora, can reverse this process[2]. It cleaves the glucuronic acid from the conjugate, re-releasing the free toxin or hormone back into circulation (a process known as enterohepatic recirculation)[5][6]. Elevated β-glucuronidase activity is linked to an increased risk for hormone-dependent cancers, such as those of the breast and prostate, as it allows for the reabsorption of estrogens[1][3][9].
-
Inhibition by D-glucaro-1,4-lactone: D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase[1][7]. By blocking the enzyme's activity, it ensures that the detoxified glucuronide conjugates are not deconjugated and are safely eliminated from the body, thereby reducing the overall toxic load and preventing the recirculation of harmful compounds[1][6].
Caption: Mechanism of β-glucuronidase inhibition by D-glucaro-1,4-lactone.
Comparative Analysis of Key Biological Activities
While detoxification is the primary function, this compound and its derivatives exhibit a range of other important biological effects.
A. Anti-Cancer and Chemopreventive Activity
The anti-cancer activity is a direct extension of the β-glucuronidase inhibition mechanism. By promoting the excretion of metabolized estrogens and carcinogens, Calcium D-glucarate reduces exposure of tissues to these proliferative and mutagenic agents[7]. Animal studies have demonstrated significant chemopreventive effects, with oral supplementation of Calcium D-glucarate inhibiting mammary carcinogenesis in rats by as much as 70%[2][8]. This effect is attributed to alterations in the hormonal environment and the suppression of cell proliferation[1].
B. Cholesterol-Lowering Effects
Several animal studies have indicated that D-glucarate salts can positively modulate lipid profiles. The proposed mechanism is linked to the enterohepatic circulation of bile acids, which are produced from cholesterol. By inhibiting β-glucuronidase, glucarates may reduce the reabsorption of bile acids, compelling the body to use more cholesterol to synthesize new bile acids, thereby lowering serum LDL levels[10].
| Compound | Study Type | Effect on Total Cholesterol | Effect on LDL-Cholesterol | Effect on Triglycerides | Source |
| D-Glucarate Salts | Human (Preliminary) | Up to 12% reduction | Up to 28% reduction | Up to 43% reduction | [9] |
| Potassium Hydrogen D-glucarate | Rat (Female Sprague-Dawley) | Up to 14% reduction | Up to 35% reduction | No significant effect | [11] |
C. Anti-inflammatory Activity
Chronic inflammation is a known driver of various diseases. Dietary Calcium D-glucarate has demonstrated potent anti-inflammatory effects in animal models of lung tumorigenesis[12][13]. The mechanism involves the modulation of key inflammatory cytokines.
| Cytokine | Type | Observed Effect of Calcium D-Glucarate | Source |
| IL-6 | Pro-inflammatory | Significant reduction (up to 70%) | [12][13] |
| TNF-α | Pro-inflammatory | Significant reduction (up to 34%) | [12][13] |
| IL-10 | Anti-inflammatory | Significant increase (approx. 3-fold) | [12][13] |
D. Antioxidant Properties
Oxidative stress contributes to cellular damage and disease pathogenesis. In-vitro studies have shown that this compound derivatives can protect plasma components from damage induced by peroxynitrite, a potent oxidant[14]. This is achieved by reducing the formation of carbonyl groups and 3-nitrotyrosine, preserving thiol groups, and inhibiting lipid peroxidation[14]. Furthermore, computational models suggest this compound mitigates liver toxicity by reducing the production of reactive oxygen species (ROS)[15].
Comparative Profile: this compound vs. Key Derivatives
The choice between this compound, its active lactone, and its calcium salt is dictated by chemical stability and pharmacokinetics.
Caption: Relationship between this compound and its key derivatives.
-
D-glucaro-1,4-lactone: The most potent biological agent but is not commercially available as a supplement due to its instability and rapid metabolism[2].
-
D-glucaric Acid: The direct precursor to the active lactone.
-
Calcium D-glucarate: The preferred form for oral supplementation. Its salt structure provides high stability, and it serves as an efficient, slow-release source of the active D-glucaro-1,4-lactone within the body[5][6].
Standardized Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for assessing the key biological activities are provided below.
Protocol 1: β-Glucuronidase Inhibition Assay (Spectrophotometric)
This protocol describes a common method to quantify the inhibitory effect of a compound on β-glucuronidase activity using a chromogenic substrate.
Principle: The enzyme β-glucuronidase hydrolyzes the substrate p-nitrophenyl-β-D-glucuronide to release p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. An inhibitor will reduce the rate of this color development.
Materials:
-
β-Glucuronidase from E. coli
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
0.1 M Acetate Buffer (pH 7.0)
-
Test compounds (e.g., D-glucaro-1,4-lactone) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve the enzyme and substrate in the acetate buffer. Prepare serial dilutions of the test compound. D-saccharic acid 1,4-lactone can be used as a positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
185 µL of 0.1 M Acetate Buffer
-
5 µL of the test compound solution (or solvent for control)
-
10 µL of β-glucuronidase solution
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution to each well to start the reaction. The total volume is 250 µL.
-
Incubation and Measurement: Incubate the plate at 37°C. Read the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (concentration of inhibitor required for 50% inhibition) can be determined by plotting inhibition percentage against inhibitor concentration.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a rapid and reliable method to measure the free radical scavenging capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical, pale yellow form. The degree of discoloration is proportional to the scavenging activity of the antioxidant[16][17].
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (e.g., Calcium D-glucarate)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate and reader
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0[16].
-
Prepare Samples: Dissolve the test compounds and the positive control in methanol to create stock solutions, then perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 200 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 20 µL of the sample, positive control, or methanol (for the blank control) to the respective wells.
-
Mix thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[18].
-
Measurement: Read the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the methanol blank and A_sample is the absorbance of the test compound. The EC50 (effective concentration to scavenge 50% of radicals) is determined from a dose-response curve.
Conclusion and Future Directions
The biological activities of D-glucaric acid are predominantly expressed through its metabolite, D-glucaro-1,4-lactone, with Calcium D-glucarate serving as a highly effective and stable delivery vehicle. The primary mechanism of action—inhibition of β-glucuronidase—provides a strong foundation for its role in detoxification and chemoprevention, particularly for hormone-sensitive cancers.
Furthermore, compelling evidence from preclinical studies highlights its potential as a cholesterol-lowering, anti-inflammatory, and antioxidant agent. While human clinical data remains limited, the robust safety profile and strong mechanistic basis make this compound derivatives promising candidates for further investigation as therapeutic agents and nutritional supplements. Future research should focus on large-scale human trials to validate these multifaceted biological activities and establish optimal therapeutic dosages.
References
- Zółtaszek, R., Hanausek, M., Kiliańska, Z. M., & Walaszek, Z. (2008). The biological role of D-glucaric acid and its derivatives: potential use in medicine. Postepy higieny i medycyny doswiadczalnej (Online), 62, 451–462.
- HSN. (n.d.).
- Semantic Scholar. (n.d.).
- Brighten, J. (2021).
- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- ResearchGate. (2008).
- Lang, A. (2025). What Is Calcium D-Glucarate and Why Would I Take It? Verywell Health.
- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
- Echemi. (2024).
- Miduty. (n.d.). Calcium-D-Glucarate: Uses, Benefits, Dosage & Side Effects.
- Fullscript. (n.d.).
- Protocol for Life Balance. (n.d.).
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Memorial Sloan Kettering Cancer Center. (2022).
- Douglas Laboratories. (n.d.).
- PubMed. (1993). Selective Inhibition of Gastrointestinal Beta-Glucuronidase by Polyvinylbenzyl D-glucaro(1,4)
- Sigma-Aldrich. (n.d.). Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31)
- PubMed Central. (2011). Genesis and development of DPPH method of antioxidant assay.
- MDPI. (2021).
- PubMed. (1994). Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). Part 2. Poly(vinylbenzyl D-glucaro(1,4)
- Sigma-Aldrich. (n.d.).
- PubMed Central. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors.
- ChemicalBook. (2023).
- BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit.
- NutraHacker. (n.d.).
- Oakway Naturals. (n.d.).
- BindingDB. (n.d.). β-Glucuronidase Inhibition Assay.
- Alternative Medicine Review. (2002).
- PubMed. (2002).
- PubMed Central. (2014). Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice.
- PubMed. (1989).
- PubMed Central. (2021). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review.
- PubMed Central. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones.
- PubMed. (2014). Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice.
- PubMed. (2012).
- PubMed Central. (2021).
- OUCI. (1996).
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A Senior Application Scientist's Guide to the Economic Viability of Glucaric Acid Production
An In-Depth Analysis of Chemical and Microbial Synthesis Routes
Glucaric acid, a top value-added chemical from biomass, holds significant promise as a building block for polymers, a corrosion inhibitor, and a therapeutic agent. Its market is projected to reach $1.41 billion by 2028, driving the demand for efficient and economically viable production methods. This guide provides a comprehensive economic analysis and comparison of the primary routes for this compound production: traditional chemical synthesis, modern chemo-catalytic methods, and emerging microbial fermentation technologies. We will delve into the technical nuances, present supporting experimental data, and offer insights into the economic drivers of each pathway.
The Incumbent: Chemical Synthesis Routes
Chemical methods for this compound production have been the industrial standard, but they face increasing scrutiny due to environmental concerns and process inefficiencies.
Nitric Acid Oxidation: The Conventional yet Problematic Path
The traditional method for producing this compound involves the oxidation of glucose with nitric acid. This process, while established, is fraught with challenges that impact its economic feasibility and environmental footprint.
-
Low Yields and Selectivity: The nitric acid oxidation process is notoriously non-selective, leading to the formation of various byproducts and limiting the yield of this compound to less than 50%. This poor selectivity necessitates extensive and costly purification steps to isolate this compound of sufficient purity.
-
Environmental and Safety Concerns: The use of concentrated nitric acid raises significant environmental and safety issues. The process generates toxic nitrogen oxide (N₂O) emissions, a potent greenhouse gas. The corrosive nature of nitric acid also demands specialized and expensive equipment.
A techno-economic analysis of this homogeneous oxidation route, when starting from corn stover-derived glucose, estimates a minimum selling price of approximately $2.91 per kilogram of this compound.
Heterogeneous Catalytic Oxidation: A Greener Chemical Alternative
To address the shortcomings of nitric acid oxidation, research has focused on heterogeneous catalytic processes, primarily using platinum (Pt) and gold (Au) based catalysts.
-
Improved Yields and Selectivity: Platinum catalysts have demonstrated the ability to produce this compound with yields up to 82%. Bimetallic catalysts, such as Au-Pt, have also shown high selectivity. The reaction typically involves the oxidation of glucose in an aqueous solution under controlled temperature and pressure.
-
Reduced Environmental Impact: This route replaces nitric acid with a recyclable catalyst and a milder oxidant, such as air or oxygen, significantly reducing the generation of toxic byproducts. A life cycle assessment has shown that the heterogeneous catalytic route can have a 22% lower environmental impact compared to the nitric acid method.
From an economic standpoint, the heterogeneous catalytic route shows a clear advantage over nitric acid oxidation. A detailed techno-economic model for a process utilizing a heterogeneous catalyst with corn stover as the initial feedstock indicates a minimum selling price of $2.53 per kilogram of this compound.
Emerging Electrochemical Synthesis
A novel approach gaining traction is the electrochemical oxidation of glucose. This method offers the potential for high efficiency and reduced costs. One study highlights an electrolytic cell with nanostructured catalysts that can achieve an 83% yield of this compound. A preliminary techno-economic model suggests this route could be 54% less costly than current chemical methods, although large-scale validation is still required.
The Challenger: Microbial Fermentation
Microbial fermentation presents a compelling, sustainable alternative to chemical synthesis, leveraging engineered microorganisms to convert renewable feedstocks like glucose into this compound.
The Synthetic Biology Approach: Engineering Microbial Factories
The production of this compound in common industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae is not a natural process. It has been made possible through the construction of synthetic metabolic pathways. A common strategy involves expressing a set of three heterologous enzymes:
-
myo-inositol-1-phosphate synthase (Ino1): Converts glucose-6-phosphate to myo-inositol-1-phosphate.
-
myo-inositol oxygenase (MIOX): Oxidizes myo-inositol to glucuronic acid. This step is often the rate-limiting reaction in the pathway.
-
Uronate dehydrogenase (Udh): Converts glucuronic acid to this compound.
The following diagram illustrates this engineered metabolic pathway:
Caption: Engineered microbial pathway for this compound production.
Performance Metrics of Microbial Production
Significant progress has been made in improving the titers, yields, and productivities of this compound-producing microbes.
-
Escherichia coli : Initial work in E. coli demonstrated the feasibility of the synthetic pathway, achieving titers of over 1 g/L.
-
Saccharomyces cerevisiae : Metabolic engineering efforts in yeast have been particularly successful. By addressing bottlenecks such as the low activity of the MIOX enzyme and optimizing fermentation conditions, researchers have achieved impressive titers. Recent studies report this compound concentrations of 15.6 g/L in fed-batch fermentations using engineered S. cerevisiae.
Economic Considerations of Microbial Fermentation
While a detailed, publicly available techno-economic analysis for a commercial-scale microbial this compound process is not yet as established as for chemical routes, we can infer the economic drivers based on established principles of industrial fermentation.
-
Feedstock Costs: The cost of the carbon source (e.g., glucose from corn or sugarcane) is a major contributor to the overall operating expenditure.
-
Downstream Processing: This is a critical cost center for fermentation processes, often accounting for 20-60% of the total production cost. The purification of this compound from a complex fermentation broth containing residual sugars, proteins, and other metabolites requires multiple steps, including filtration, ion exchange chromatography, and crystallization.
-
Capital Costs: The initial investment in bioreactors and downstream processing equipment is substantial.
-
Operating Costs: This includes energy for aeration and agitation, as well as the cost of media components and labor.
Despite these costs, the potential for high yields, the use of renewable feedstocks, and the production of a high-purity product make microbial fermentation a very attractive long-term solution.
Head-to-Head Comparison: Chemical vs. Microbial Routes
To facilitate a clear comparison, the following table summarizes the key economic and technical parameters of the different this compound production routes.
| Parameter | Nitric Acid Oxidation | Heterogeneous Catalysis | Microbial Fermentation |
| Feedstock | Glucose | Glucose | Glucose, other sugars |
| Primary Reagents | Nitric Acid | Metal Catalyst (Pt, Au), Air/O₂ | Microbial cells, nutrient media |
| Yield | < 50% | Up to 82% | High theoretical yield |
| Product Titer | N/A | N/A | Up to 15.6 g/L in S. cerevisiae |
| Selectivity | Low | High | Very High |
| Environmental Impact | High (N₂O emissions) | Low | Low (potential for GHG emissions from fermentation) |
| Downstream Processing | Complex, costly purification | Catalyst recovery, product purification | Complex, costly purification |
| Est. Min. Selling Price | ~$2.91/kg | ~$2.53/kg | Not yet established, but potentially lower than chemical routes |
Experimental Protocols: A Glimpse into the Methodologies
For researchers and developers, understanding the practical aspects of these production routes is crucial. Below are outlines of typical experimental protocols for the leading heterogeneous catalytic and microbial production methods.
Protocol for Heterogeneous Catalytic Oxidation of Glucose
This protocol is based on the use of a supported platinum catalyst.
Objective: To oxidize an aqueous solution of D-glucose to D-glucaric acid using a supported platinum catalyst and oxygen.
Materials:
-
D-glucose
-
5% Platinum on carbon (Pt/C) catalyst
-
Deionized water
-
Sodium bicarbonate (for pH control)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Workflow Diagram:
Caption: Workflow for catalytic oxidation of glucose.
Procedure:
-
Solution Preparation: Prepare a solution of D-glucose in deionized water (e.g., 10 wt%).
-
Reactor Charging: Add the glucose solution, the Pt/C catalyst (e.g., 1:50 catalyst to glucose molar ratio), and sodium bicarbonate to the reactor.
-
Reaction Setup: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing oxygen to the desired pressure (e.g., 3-5 bar).
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 60-80°C) and begin stirring.
-
Monitoring: Monitor the reaction progress by taking periodic samples and analyzing for glucose consumption and this compound formation using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor, vent the pressure, and recover the catalyst by filtration.
-
Analysis: Analyze the final product solution for yield and selectivity.
Protocol for Microbial Production of this compound in E. coli
This protocol outlines a typical batch fermentation process for producing this compound using an engineered strain of E. coli.
Objective: To produce this compound from glucose using a recombinant E. coli strain expressing the synthetic pathway.
Materials:
-
Recombinant E. coli strain (e.g., BL21) harboring plasmids for Ino1, MIOX, and Udh expression.
-
Luria-Bertani (LB) or defined minimal medium.
-
Glucose (carbon source).
-
Antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing gene expression.
-
Bioreactor with pH, temperature, and dissolved oxygen control.
Workflow Diagram:
Caption: Workflow for microbial production of this compound.
Procedure:
-
Seed Culture: Inoculate a single colony of the recombinant E. coli strain into a small volume of medium and grow overnight.
-
Bioreactor Inoculation: Inoculate the bioreactor containing the production medium with the seed culture.
-
Growth Phase: Grow the cells at 37°C with aeration and agitation until they reach a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induction: Induce the expression of the this compound pathway genes by adding IPTG to the culture.
-
Production Phase: Reduce the temperature (e.g., to 30°C) and continue the fermentation, maintaining pH and dissolved oxygen levels.
-
Monitoring: Take samples periodically to measure cell growth, glucose consumption, and this compound production (via HPLC).
-
Harvesting: After a set fermentation time (e.g., 48-72 hours), harvest the fermentation broth.
-
Cell Separation: Separate the cells from the broth by centrifugation or microfiltration.
-
Analysis: Analyze the supernatant for the final this compound titer.
Conclusion and Future Outlook
The production of this compound is at a crossroads, with established but flawed chemical methods competing with a rapidly advancing and sustainable microbial route.
-
Economic Viability: Currently, heterogeneous catalytic oxidation appears to be the most economically viable chemical method, with a lower minimum selling price and environmental impact than nitric acid oxidation.
-
Future of Microbial Production: While the economics of microbial fermentation at scale are still being fully realized, the high titers achieved in lab-scale experiments are incredibly promising. The key to economic success will lie in optimizing the downstream processing to efficiently recover high-purity this compound and in further improving the productivity of the microbial strains.
For researchers and drug development professionals, the choice of production route will depend on a variety of factors, including scale, purity requirements, and sustainability goals. As synthetic biology tools continue to improve and the costs of downstream processing are reduced, microbial fermentation is poised to become the dominant and most economically advantageous route for this compound production in the future.
References
- Armstrong, R. D., et al. (2019). Catalyzed d-Glucose Oxidation Products Using 2D NMR.
- Thaore, V., et al. (2019). Sustainable production of this compound from corn stover via glucose oxidation: An assessment of homogeneous and heterogeneous catalytic oxidation production routes. Chemical Engineering Journal, 377, 120217.
- Efficient electrochemical production of this compound and H2 via glucose electrolysis. (n.d.).
- Thaore, V., et al. (2019). Sensitivity analysis on minimum selling of this compound in (a) Route 1 (b) Route 2.
- Biosynthesis of this compound with Microbial Cell Factories. (2016). Research and Reviews: A Journal of Biotechnology.
- Catalyzing Commercialization: High-Purity this compound Produced by Microbes. (2019). Kalion, Inc.
- Balchandani, S., et al. (2023). Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials. ACS Sustainable Chemistry & Engineering, 11(50), 17708–17717.
- A Critical Review on the Progress and Challenges to a More Sustainable, Cost Competitive Synthesis of Adipic Acid. (n.d.). OSTI.gov.
- Balchandani, S., et al. (2023). Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials.
- Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589-595.
- Balchandani, S., et al. (2023).
- Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. (2022). Frontiers in Bioengineering and Biotechnology, 10, 893112.
- Catalysts and processes for gluconic and glucaric acids production: A comprehensive review of market and chemical routes. (2023).
- Liu, Y., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00535-23.
- Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. (2024). MDPI.
- This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. (2024). ACS Omega, 9(8), 9185–9193.
- Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urin
- Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials. (2023).
- Sustainable production of high-value gluconic acid and this compound through oxidation of biomass-derived glucose. (n.d.). ScienceDirect.
- Platform Chemicals and Biofuels from Microalgae. (2023). Royal Society of Chemistry.
- Chemo-catalytic routes towards bio-renewable this compound. (2017).
- Catalytic routes towards bio-renewable this compound. (2017).
"life cycle assessment of bio-based glucaric acid versus petroleum-based alternatives"
An In-Depth Guide to the Life Cycle Assessment of Bio-Based Glucaric Acid Versus Petroleum-Based Alternatives
This guide provides a comprehensive life cycle assessment (LCA) comparing bio-based this compound with its conventional petroleum-based counterparts, chiefly adipic acid. Adipic acid is an industrial cornerstone, indispensable for the production of nylon-6,6, but its synthesis is fraught with significant environmental concerns.[5][6][7] By dissecting the production pathways, quantifying environmental impacts, and detailing key experimental protocols, this document offers researchers, scientists, and drug development professionals a critical, evidence-based perspective on the sustainability of these chemical building blocks.
A Tale of Two Pathways: Production Methodologies
The environmental footprint of a chemical is fundamentally tied to its synthesis route. Here, we explore the dominant production pathways for petroleum-based adipic acid and the emerging routes for bio-based this compound.
The Conventional Route: Petroleum-Based Adipic Acid
The workhorse method for industrial adipic acid production has remained largely unchanged for decades. It begins with cyclohexane, a petroleum derivative, which is first oxidized to form a mixture of cyclohexanone and cyclohexanol, commonly known as KA oil (Ketone-Alcohol oil).[6] This intermediate mixture is then subjected to a second, more aggressive oxidation using concentrated nitric acid.[5][6]
While efficient, this process is a major source of industrial nitrous oxide (N₂O), a greenhouse gas with a global warming potential nearly 300 times that of carbon dioxide (CO₂).[8] The oxidation of KA oil can release over 300 kg of N₂O per tonne of adipic acid produced if left unabated.[8] Additional emissions include other nitrogen oxides (NOx), carbon monoxide (CO), and various hydrocarbons, compounding its environmental burden.[9]
The Bio-Renewable Route: this compound from Biomass
This compound production from renewable resources, primarily glucose, is being pursued through several innovative pathways, each with distinct environmental and economic profiles.
-
Direct Chemical Oxidation: This method mirrors the traditional adipic acid process by using nitric acid to oxidize glucose. However, it is often a nonselective and expensive process with low isolated yields (≤43%).[10][11]
-
Catalytic Oxidation: A greener chemical approach involves the catalytic aerobic oxidation of glucose using noble metal catalysts, such as platinum, in the presence of oxygen.[3][12] While this can significantly improve yields and avoids harsh reagents, the cost of catalysts remains a consideration.[13]
-
Microbial Fermentation (Biocatalysis): This route represents the frontier of sustainable chemical production. It employs genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to convert glucose into this compound through a series of enzymatic steps.[10][14] This biological pathway operates under mild conditions and offers high selectivity, avoiding the toxic byproducts associated with chemical oxidation.[15] this compound produced via this route can then be further converted to bio-based adipic acid.[16][17]
The Framework for Comparison: Life Cycle Assessment (LCA)
To objectively compare these disparate production systems, we employ the Life Cycle Assessment (LCA) methodology, standardized by ISO 14040 and 14044.[18] LCA provides a "cradle-to-grave" analysis of a product's environmental impact, from raw material extraction through manufacturing, use, and final disposal.[19][20] For this guide, we focus on a "cradle-to-gate" system boundary, assessing impacts up to the point where the chemical leaves the production facility.
Key environmental impact categories for this comparison include:
-
Global Warming Potential (GWP): Measures the contribution to climate change, expressed in kilograms of CO₂ equivalents (kg CO₂ eq.). It accounts for emissions of greenhouse gases like CO₂ and, critically, N₂O.[7][8]
-
Eutrophication Potential (EP): Quantifies the potential for over-enrichment of water bodies with nutrients (primarily nitrogen and phosphorus), which can lead to algal blooms and oxygen depletion.[21][22] This is particularly relevant for bio-based products due to agricultural fertilizer use.[23]
-
Acidification Potential (AP): Assesses the potential for emissions like sulfur dioxide (SO₂) and nitrogen oxides (NOx) to cause acid rain, which harms soil, water, and ecosystems.[24][25]
A Data-Driven Comparison: LCA Results
Synthesizing data from multiple LCA studies reveals a clear, albeit nuanced, environmental trade-off between the two production paradigms. While specific values can vary based on system boundaries, feedstock sources, and energy grids, the overall trends are consistent.
| Impact Category | Petroleum-Based Adipic Acid | Bio-Based Adipic Acid (from Lignin/Forest Residue) | Causality & Key Insights |
| Global Warming Potential (GWP) (kg CO₂ eq. / kg acid) | High (e.g., ~13-22) | Low (e.g., ~4.87) | The petroleum route's GWP is dominated by N₂O emissions.[26][27] The bio-based route avoids N₂O and utilizes renewable, atmospheric carbon, resulting in a 62-78% reduction in GWP.[28][29][30] |
| Eutrophication Potential (EP) (kg PO₄³⁻ eq. / kg acid) | Lower | Higher | Bio-based routes can have a higher EP due to the cultivation of biomass, which may involve fertilizer runoff (nitrates and phosphates).[31] The impact is dependent on agricultural practices and the type of feedstock used (e.g., agricultural crop vs. forest residue).[27] |
| Acidification Potential (AP) (kg SO₂ eq. / kg acid) | Lower | Higher | The bio-based route's higher AP can be attributed to emissions from biomass harvesting and processing, as well as the use of certain chemicals in pretreatment.[27][32] However, this is highly scenario-dependent. Petroleum refining also contributes significantly to AP through SOx emissions. |
Analysis & Interpretation
-
A Clear Win on Climate Impact: The most significant environmental advantage of bio-based glucaric and adipic acid is the drastic reduction in Global Warming Potential.[29] By eliminating the N₂O emissions inherent to the conventional nitric acid oxidation process, the bio-based pathway offers a compelling route to decarbonize a critical segment of the polymer industry.[26][27]
-
The Agricultural Burden Trade-Off: The higher eutrophication and acidification potentials often seen in bio-based products highlight a critical principle of LCA: burden shifting.[32] Solving one environmental problem (climate change) can sometimes exacerbate others (water and soil quality). The key to mitigating these impacts lies in sustainable agriculture, the use of second-generation feedstocks like forest residues or agricultural waste (which do not compete with food and have a lower input footprint), and process optimization.[27][28]
-
The Role of Energy and Process Chemistry: For both pathways, energy consumption during processing and purification is a major environmental hotspot.[27] For bio-based routes, the source of electricity (fossil vs. renewable) for biorefineries and the efficiency of downstream processing, such as separating the acid from a dilute fermentation broth, are critical variables.[11][27]
Experimental Protocol: Microbial Production and Quantification of this compound
To ensure the trustworthiness and reproducibility of claims regarding bio-production, a robust experimental protocol is essential. The following outlines a validated workflow for producing this compound in E. coli and quantifying the titer using High-Performance Liquid Chromatography (HPLC).
Workflow: From Gene to Quantified Product
Step-by-Step Methodology
Objective: To produce D-glucaric acid from a glucose/glucuronic acid substrate using a recombinant E. coli strain and to quantify the final concentration.
Materials:
-
Recombinant E. coli BL21(DE3) strain harboring an expression vector for uronate dehydrogenase (Udh).[15]
-
Luria-Bertani (LB) broth with appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
Mineral salt medium supplemented with substrate (e.g., 10 g/L glucuronic acid).[15]
-
Isopropyl-β-d-thiogalactoside (IPTG) stock solution (e.g., 1 M).
-
HPLC system with a suitable column (e.g., Aminex HPX-87H).
-
This compound analytical standard.
Protocol:
-
Strain Cultivation (Seed Culture): a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB broth containing the selective antibiotic. b. Incubate overnight at 37°C with vigorous shaking (approx. 200-220 rpm).[15]
-
Production Culture Inoculation and Growth: a. Inoculate 50 mL of mineral salt medium (in a 250 mL flask) with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.05. b. Incubate at 37°C with shaking (200 rpm) until the culture reaches mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Induction of Protein Expression: a. Induce the culture by adding IPTG to a final concentration of 0.4 mM.[15] b. Concurrently, reduce the incubation temperature to a range of 26-30°C to improve protein folding and activity.[14][15] c. Allow fermentation to proceed for 24-72 hours. Add supplementary glucose as needed to maintain cell viability and metabolic activity.[14]
-
Sample Preparation for Analysis: a. Withdraw a 1 mL aliquot of the culture broth. b. Centrifuge the sample at >10,000 x g for 5 minutes to pellet the cells. c. Carefully collect the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.
-
HPLC Quantification: a. Instrument Setup: Use an HPLC system equipped with a refractive index (RI) or UV detector. b. Column: Aminex HPX-87H column or equivalent, maintained at 50-60°C. c. Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄) at a flow rate of 0.6 mL/min.[14] d. Analysis: Inject 10-20 µL of the prepared sample. e. Quantification: Create a standard curve using known concentrations of a this compound analytical standard. Determine the concentration in the fermentation sample by comparing its peak area to the standard curve.
Conclusion and Future Outlook
The life cycle assessment of bio-based this compound versus petroleum-based alternatives presents a compelling case for the transition to a bio-economy, particularly from a climate change perspective. The near-elimination of potent N₂O emissions offers a significant environmental advantage that is difficult to overstate.[27][28]
However, a holistic view reveals that bio-based chemicals are not a universal panacea.[33] Challenges related to land use, fertilizer runoff, and the energy intensity of bioprocessing must be addressed through continued innovation.[31] The future of sustainable chemical production lies in a multi-pronged strategy:
-
Advanced Feedstocks: Shifting from food crops to lignocellulosic waste and forest residues to minimize environmental impacts on land and water.[26][28]
-
Process Intensification: Developing more efficient microbial strains and catalysts to achieve higher titers and yields, thereby reducing the energy and resource footprint of downstream processing.[14][34]
-
Integrated Biorefineries: Designing closed-loop systems where waste streams from one process become feedstocks for another, maximizing resource utilization and minimizing environmental discharge.[29]
By embracing these principles and grounding our choices in rigorous, data-driven methodologies like LCA, the scientific community can guide the chemical industry toward a truly sustainable and economically viable future.
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"spectroscopic techniques for the characterization of glucaric acid: a comparative review"
A Comparative Review of Spectroscopic Techniques for the Characterization of Glucaric Acid
This guide provides a comprehensive comparison of key spectroscopic techniques for the qualitative and quantitative characterization of D-glucaric acid, a promising bio-derived platform chemical. Researchers, scientists, and drug development professionals will find objective analysis and supporting data to select the most appropriate analytical method for their specific research needs.
Introduction to this compound and the Need for Robust Analytical Methods
D-glucaric acid, a six-carbon aldaric acid, is recognized by the U.S. Department of Energy as a top value-added chemical from biomass. Its potential applications span the pharmaceutical, food, and polymer industries.[1] The production of high-purity this compound, however, is challenged by its tendency to exist in equilibrium with its mono- and di-lactone derivatives in aqueous solutions.[2] This complex equilibrium necessitates the use of robust and specific analytical techniques to accurately identify and quantify this compound and its related species. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitation
NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed structural information and quantitative data without the need for derivatization.
Expertise & Experience: Why NMR is a Superior Choice
For complex mixtures containing this compound and its lactones, traditional chromatographic methods may fall short as these species can be difficult to separate and quantify individually.[3][4] Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), offer a significant advantage by allowing for the simultaneous quantification of this compound and its lactone derivatives directly in the reaction mixture.[3][4] This capability is crucial for accurate process monitoring and yield calculations in both research and industrial settings. Furthermore, NMR provides unequivocal assignments of all carbon and non-hydroxyl proton signals, offering unambiguous structural confirmation.[5][6]
Experimental Protocol: Quantitative ¹H NMR Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of this compound using ¹H NMR.
Sample Preparation:
-
Accurately weigh 2–4 mg of the this compound sample.[7]
-
Dissolve the sample in a known volume of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., 0.05 wt% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid).[7]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe.
-
Acquire a one-dimensional ¹H NMR spectrum with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise ratio, and a relaxation delay long enough to ensure full relaxation of all protons for accurate integration). A typical experiment might involve 1k to 2k scans.[8]
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the this compound protons and the internal standard.
-
Calculate the concentration of this compound based on the relative integrals and the known concentration of the internal standard.
Logical Workflow for NMR Analysis
Caption: Workflow for quantitative NMR analysis of this compound.
Mass Spectrometry (MS): High Sensitivity for Trace-Level Detection
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), offers exceptional sensitivity and selectivity for the analysis of this compound.
Expertise & Experience: The Power of Hyphenated Techniques
For detecting and quantifying low concentrations of this compound and its derivatives in complex matrices such as beverages or biological fluids, GC-MS and LC-MS are the methods of choice.[9][10] GC-MS typically requires a derivatization step to increase the volatility of the polar this compound molecule.[9][11] This pre-column derivatization, often using silylating agents, allows for excellent separation and sensitive detection.[9][11] LC-MS, on the other hand, can often analyze the underivatized molecule, simplifying sample preparation.[12][13]
Experimental Protocol: GC-MS with Silylation
This protocol provides a detailed procedure for the GC-MS analysis of this compound derivatives.[9]
Sample Preparation and Derivatization:
-
Prepare stock standards of this compound in a suitable solvent like dimethylformamide (DMF).
-
For calibration, prepare a series of standards at different concentrations.
-
To 100 µL of the sample or standard, add 100 µL of the silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample in splitless mode at 260°C.
-
Separation: Use a capillary column (e.g., DB-624, 60 m x 0.25 mm x 1.4 µm) with helium as the carrier gas.
-
Oven Program: Start at 150°C, ramp at 10°C/min to 260°C, and hold for 25 minutes.
-
Mass Spectrometry: Use electron impact ionization at 70 eV. Set the ion source temperature to 230°C and the MS quadrupole temperature to 150°C.
Logical Workflow for GC-MS Analysis
Caption: Workflow for quantitative GC-MS analysis of this compound.
Vibrational Spectroscopy: FTIR and Raman for Functional Group Analysis and Conformational Studies
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, offering insights into functional groups and molecular conformation.
Expertise & Experience: A Complementary Approach
FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence of key functional groups, such as the carboxylic acid and hydroxyl groups in this compound.[14][15] While quantitative analysis with FTIR is possible with careful calibration, it can be challenging for complex mixtures.[16] Raman spectroscopy is particularly advantageous for analyzing aqueous solutions, as water is a weak Raman scatterer, a significant advantage over FTIR where water has strong absorption bands.[17][18] Raman and its chiral-sensitive variant, Raman Optical Activity (ROA), are powerful tools for studying the conformational equilibria of flexible molecules like this compound in solution.[17][19]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
This protocol describes a general procedure for obtaining an FTIR spectrum of a solid this compound sample.
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹ and accumulate 24 scans.[7]
Experimental Protocol: Raman Spectroscopy of an Aqueous Solution
This protocol outlines a general procedure for the Raman analysis of an aqueous solution of this compound.[19]
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 1-2 M).
-
Transfer the solution to a suitable sample holder (e.g., a quartz cuvette).
-
Place the sample in the Raman spectrometer.
-
Acquire the Raman spectrum using a suitable excitation wavelength (e.g., 514.5 nm) and resolution (e.g., 6.5 cm⁻¹).
-
Acquire a spectrum of the solvent (water) under the same conditions for subtraction.
UV-Visible (UV-Vis) Spectrophotometry: A Simple, Indirect Method
Direct UV-Vis analysis of this compound is limited due to the absence of a strong chromophore in its structure.[20] However, it can be employed as an indirect method for quantification following a chemical reaction that produces a colored product.
Expertise & Experience: Colorimetric Assays
UV-Vis spectrophotometry can be a simple and cost-effective method for quantifying this compound when coupled with a colorimetric assay. For instance, a method developed for gluconic acid involves its complexation with iron (II) which then reduces a dye, leading to a measurable color change.[21] A similar principle could potentially be adapted for this compound. Direct spectrophotometric assays have also been developed for the related glucuronic acid.[22]
Comparative Summary of Spectroscopic Techniques
| Technique | Principle | Sample Preparation | Strengths | Limitations | Quantitative Performance (for this compound or Derivatives) |
| NMR | Nuclear spin transitions in a magnetic field | Simple dissolution in a deuterated solvent | Excellent for structural elucidation; quantitative without derivatization; can quantify lactones.[3][5] | Lower sensitivity compared to MS; higher equipment cost. | Quantitative HMBC can be used for complex mixtures.[3][4] |
| MS (GC-MS & LC-MS) | Ionization of molecules and separation based on mass-to-charge ratio | Often requires derivatization (GC-MS); simpler for LC-MS | High sensitivity and selectivity; ideal for trace analysis.[9][10] | Derivatization can be time-consuming; structural information is less direct than NMR. | LOD: 0.06-1.1 ppm, LOQ: 0.2-3.8 ppm (for glucuronic acid by GC-MS).[9][11] |
| FTIR | Absorption of infrared radiation by molecular vibrations | Minimal for solids (ATR); can be used for solutions | Rapid; non-destructive; excellent for functional group identification.[14][15] | Strong interference from water; less suitable for complex mixtures; lower sensitivity. | Quantitative with proper calibration, but specific data for this compound is limited.[16] |
| Raman | Inelastic scattering of monochromatic light | Minimal; suitable for aqueous solutions | Excellent for aqueous samples; provides conformational information; non-destructive.[17][19] | Can be affected by fluorescence; lower sensitivity than MS. | Quantitative analysis of sugars in aqueous solution is feasible.[18][23] |
| UV-Vis | Absorption of UV-visible light by electronic transitions | Requires reaction to form a chromophore | Simple; cost-effective; widely available. | Indirect method; requires a suitable colorimetric reaction; low specificity. | A colorimetric assay for gluconic acid has a detection limit of 1.1 µM.[21] |
Conclusion: Selecting the Right Tool for the Job
The choice of spectroscopic technique for the characterization of this compound is dictated by the specific analytical goal.
-
For unambiguous structural elucidation and accurate quantification of this compound and its lactones in equilibrium , NMR spectroscopy , particularly 2D NMR, is the most powerful and reliable method.
-
For trace-level detection and quantification in complex matrices , hyphenated mass spectrometry techniques (GC-MS and LC-MS) offer unparalleled sensitivity and selectivity.
-
FTIR and Raman spectroscopy serve as excellent complementary tools for rapid functional group identification and for studying the conformational dynamics of this compound in solution.
-
UV-Vis spectrophotometry , when coupled with a colorimetric assay, provides a simple and cost-effective option for routine quantitative analysis, provided a suitable reaction is available.
By understanding the strengths and limitations of each of these techniques, researchers can design a robust analytical workflow for the comprehensive characterization of this compound, thereby facilitating its development and application in various fields.
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The Ascendance of Glucaric Acid: A Performance-Based Comparison with Traditional Corrosion Inhibitors
Introduction: A Paradigm Shift in Corrosion Control
Corrosion, the electrochemical degradation of materials, poses a significant and costly threat across countless industries, from infrastructure to manufacturing.[1] For decades, the primary defense has been the application of corrosion inhibitors—chemical compounds that, when added to an environment, decrease the corrosion rate of a material.[2][3] Historically, the most effective of these have been inorganic compounds like chromates, molybdates, and phosphates. While potent, these traditional inhibitors are increasingly falling out of favor due to their significant environmental toxicity and associated health risks.
This has catalyzed a search for "green" corrosion inhibitors: substances that are effective, renewable, biodegradable, and non-toxic.[3] Among the most promising candidates is glucaric acid , a C-6 sugar acid identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass.[4] Derived from the oxidation of glucose, this compound and its salts (glucarates) are emerging as highly effective, environmentally benign corrosion inhibitors.[4][5]
This guide provides an in-depth comparison of the performance of this compound against traditional corrosion inhibitors, supported by an analysis of inhibition mechanisms and the experimental methodologies used for their evaluation.
The Science of Inhibition: A Mechanistic Overview
A corrosion inhibitor's efficacy is rooted in its ability to interfere with the electrochemical processes that drive corrosion. This typically involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment.
This compound: The Chelation and Adsorption Mechanism
This compound is a polyhydroxy dicarboxylic acid. Its molecular structure is the key to its inhibitory action. It features carboxyl groups (-COOH) at both ends and multiple hydroxyl groups (-OH) along its carbon chain. This architecture allows it to function as a powerful chelating agent.
The proposed mechanism involves:
-
Adsorption: The glucarate molecules adsorb onto the metal surface.
-
Chelation: The carboxyl and hydroxyl groups coordinate with metal ions (e.g., Fe²⁺, Ca²⁺, Zn²⁺) on the surface, forming stable, insoluble metal-glucarate complexes.[5][6]
-
Film Formation: These complexes precipitate onto the metal surface, creating a durable, passive protective film that physically isolates the metal from the corrosive electrolyte.
Compounds with two or more carboxylic acid groups, like this compound, tend to be better corrosion inhibitors than those with only one.[5]
Caption: Mechanism of corrosion inhibition by this compound.
Traditional Inhibitors: A Contrast in Mechanism
-
Chromates: These are highly effective anodic inhibitors. They are strong oxidizing agents that promote the formation of a very stable, passive oxide film (primarily γ-Fe₂O₃) on the steel surface, which is highly resistant to chloride attack.
-
Phosphates/Polyphosphates: These function by forming a film of insoluble metal phosphates on the metal surface. In hard waters, they can also precipitate calcium phosphate, adding to the protective layer.
-
Molybdates: Similar to chromates but less toxic, molybdates are also anodic inhibitors. They require the presence of an oxidizing agent (like dissolved oxygen) to facilitate the formation of a passive ferric-molybdate film.
Comparative Performance Analysis: this compound vs. The Old Guard
Direct, peer-reviewed comparisons of this compound against traditional inhibitors are emerging. However, extensive data exists for structurally similar and related compounds like gluconates, which provide strong evidence for the performance of this class of sugar-acid derivatives.
Studies show that gluconate-based inhibitors can achieve high inhibition efficiencies, often synergistically. For instance, a combination of ferrous gluconate and zinc gluconate on mild steel in a saline solution demonstrated a reduction in corrosion rate, achieving high efficiency.[7] Similarly, a composite inhibitor containing sodium gluconate showed an inhibition efficiency of over 94% for steel in simulated cooling water.[8] While not this compound, these results for gluconic acid (which has one carboxyl group) suggest the strong potential of this compound (with two carboxyl groups).[5]
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Observations |
| Glucarate Mixtures | - | - | Good | Effective corrosion inhibiting properties, comparable to hydroxycarboxylic acid salts alone.[5] |
| Gluconate-based | Mild Steel | 3.5% NaCl | Up to 100% (synergistic mixture) | Acts as a mixed-type inhibitor, significantly reducing corrosion rates.[7] |
| Gluconate-based | Steel | Simulated Cooling Water | > 94% | Functions by controlling the anodic reaction and forming a protective film.[8] |
| Glucose | Mild Steel | Seawater | 92% - 99% | Retards the rate of metal dissolution; efficiency increases with concentration.[9] |
| Glutamic Acid | Aluminum | 0.1 M HCl | High | Acts as a mixed-type inhibitor via chemisorption on the aluminum surface.[10] |
| Chromates | Steel | Various | > 95% | Highly effective but extremely toxic and carcinogenic. |
| Phosphates | Steel | Cooling Water | 70% - 90% | Effective, but can lead to eutrophication and scaling issues. |
| Molybdates | Steel | Cooling Water | 60% - 85% | Less toxic than chromates but generally less effective and requires oxygen. |
Note: The data presented is a synthesis from multiple sources to illustrate general performance. Direct comparison requires identical experimental conditions.
Experimental Protocols for Inhibitor Evaluation
To objectively compare corrosion inhibitors, standardized, reproducible experimental methods are essential.[2][11] The following protocols are fundamental to the field.
Weight Loss Method (Gravimetric Analysis)
This is the simplest and most traditional method for determining the average corrosion rate.[12][13] It directly measures the loss of metal over a period of exposure.
Protocol based on ASTM G1/G31:
-
Specimen Preparation:
-
Cut metal coupons to standard dimensions (e.g., 25mm x 25mm x 3mm).[9]
-
Mechanically polish the coupon surfaces sequentially with emery paper of increasing grit (e.g., 240 to 600 grit) to achieve a uniform finish.[14]
-
Degrease the coupons using a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Accurately measure the dimensions and weigh the coupons to the nearest 0.1 mg (Initial Weight, Wᵢ).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 3.5% NaCl) with and without the specified concentrations of the inhibitor.
-
Fully immerse the prepared coupons in the test solutions in separate beakers.[1] Ensure a sufficient volume of solution.
-
Maintain the beakers at a constant temperature for a predetermined duration (e.g., 72 hours).[15]
-
-
Post-Exposure Cleaning and Weighing:
-
After the exposure period, carefully remove the coupons from the solutions.
-
Chemically clean the coupons to remove all corrosion products according to ASTM G1 standards (e.g., using an inhibited acid solution).
-
Rinse the cleaned coupons with deionized water and acetone, then dry.
-
Weigh the coupons to determine the Final Weight (Wբ).
-
-
Calculation:
-
Weight Loss (ΔW): ΔW = Wᵢ - Wբ
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate without inhibitor
-
CRᵢ = Corrosion rate with inhibitor
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[16][17]
Protocol based on ASTM G5/G59:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite).[18]
-
Fill the cell with the test solution (with or without inhibitor).
-
-
Pre-Test Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[14] This potential is the corrosion potential (Ecorr).
-
-
Polarization Scan:
-
Data Analysis (Tafel Extrapolation):
-
Plot the data as log(current density) vs. potential (a Tafel plot).
-
Identify the linear regions of the anodic and cathodic branches of the curve.
-
Extrapolate these linear Tafel regions back to the Ecorr. The point where they intersect gives the corrosion current density (icorr).[12]
-
The corrosion rate is directly proportional to icorr.
-
The Inhibition Efficiency (IE%) is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ = Corrosion current density without inhibitor
-
icorrᵢ = Corrosion current density with inhibitor
-
-
Caption: Experimental workflow for potentiodynamic polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of the inhibitor film and the corrosion process.[19][20] It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the current response.
Protocol based on ISO 16773:
-
Setup and Stabilization:
-
Use the same three-electrode cell setup as for PDP.
-
Allow the system to stabilize at its OCP.
-
-
Impedance Measurement:
-
Apply a small sinusoidal AC potential perturbation (e.g., 10 mV amplitude) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance of the system at each frequency.
-
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
For an uninhibited system, the Nyquist plot is often a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Corrosion rate is inversely proportional to Rct. A larger semicircle diameter indicates lower corrosion.
-
In the presence of an effective inhibitor film, the Rct value increases significantly, and the double-layer capacitance (Cdl) decreases, indicating the formation of a protective layer.
-
The Inhibition Efficiency (IE%) can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance without inhibitor
-
Rctᵢ = Charge transfer resistance with inhibitor
-
-
Conclusion and Future Outlook
The evidence strongly supports the classification of this compound and its derivatives as high-performance, environmentally benign corrosion inhibitors. Its mechanism, based on stable chelate formation, creates a robust protective film on metal surfaces. While traditional inhibitors like chromates may offer marginally superior performance in some aggressive conditions, their extreme toxicity renders them unsustainable. This compound presents a compelling alternative, offering high inhibition efficiency without the associated environmental and health burdens.
Future research should focus on long-term immersion testing to confirm film persistence, pilot-scale studies in industrial water systems, and the development of synergistic formulations that combine this compound with other green inhibitors to further enhance its protective capabilities. As the world transitions to a bio-based economy, this compound is poised to become a cornerstone of modern corrosion management strategies.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Glucaric Acid Purity Assessment
Introduction: The Critical Role of Purity in Glucaric Acid Applications
D-glucaric acid, a versatile C6 aldaric acid, is recognized as a top value-added chemical derived from biomass.[1] Its applications are expanding rapidly, from its use in biodegradable detergents and as a corrosion inhibitor to its potential in pharmaceuticals and as a building block for polymers like hydroxylated nylon.[2][3] In the pharmaceutical context, its salt, calcium D-glucarate, is investigated for its role in cancer chemotherapy and cholesterol reduction.[2]
Given its diverse and high-value applications, the purity of this compound is not merely a quality metric but a critical parameter that dictates its performance, safety, and regulatory compliance. Impurities can affect everything from polymer integrity to patient safety. Therefore, robust and reliable analytical methods are essential for its quantification and purity assessment.
This guide provides an in-depth comparison of the primary analytical techniques used for this compound analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We will explore the causality behind experimental choices for each method and detail a framework for their cross-validation, ensuring the generation of consistent and trustworthy data across different analytical platforms. The principles of method validation discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring analytical procedures are fit for their intended purpose.[4][5]
In-Depth Comparison of Core Analytical Techniques
The selection of an analytical technique for this compound is a critical decision driven by factors such as the sample matrix, required sensitivity, desired throughput, and the specific information needed (e.g., purity assay vs. identification of specific impurities).
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components in a liquid sample by passing them through a column packed with a solid stationary phase. For organic acids like this compound, which is highly hydrophilic, reversed-phase chromatography is a common approach.[6] By using an acidic mobile phase, the dissociation of this compound's carboxyl groups is suppressed, increasing its retention on a nonpolar stationary phase.[6] Detection is typically achieved using a UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector (RID).
Advantages:
-
Robustness and Reproducibility: HPLC is a well-established and highly reproducible technique, making it a workhorse in quality control laboratories.
-
Direct Analysis: Often requires minimal sample preparation beyond filtration and dilution, reducing the potential for analytical errors.[7]
-
Versatility: A wide range of column chemistries (e.g., C18, ion-exchange) and detectors can be employed to optimize the separation and detection for different sample matrices.
Limitations and Considerations:
-
Sensitivity: UV detection of non-chromophoric compounds like this compound can be limited in sensitivity.
-
Specificity: In complex matrices, co-elution with other organic acids or matrix components can be a significant issue, potentially requiring more advanced detectors like mass spectrometry (LC-MS) for confirmation.
-
Mobile Phase Complexity: The use of ion-pairing reagents or complex buffer systems may be necessary for optimal separation, which can complicate method development and instrument maintenance.
Causality Behind Experimental Choices: The choice of an Aminex HPX-87H column, for instance, is based on its ion-exclusion mechanism, which is specifically designed for the separation of organic acids and provides excellent resolution in aqueous samples.[8] The selection of a low pH mobile phase, such as dilute sulfuric or perchloric acid, is a deliberate choice to ensure this compound is in its protonated form, leading to better peak shape and retention on reversed-phase columns.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of this compound, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound.[9][10] This is typically achieved through silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[9][11] The derivatized analyte is then separated in the GC column and detected by the mass spectrometer, which provides both quantitative data and structural information for definitive identification.
Advantages:
-
High Specificity and Sensitivity: The mass spectrometer provides detailed mass fragmentation patterns, acting as a "fingerprint" for this compound, which allows for unambiguous identification even in complex matrices. Selected Ion Monitoring (SIM) mode can be used to achieve very low limits of detection (LOD).[10]
-
Impurity Profiling: GC-MS is exceptionally well-suited for identifying and quantifying unknown impurities, which is critical for comprehensive purity assessments.
-
Established Libraries: Extensive mass spectral libraries are available, aiding in the tentative identification of unexpected compounds.
Limitations and Considerations:
-
Derivatization Required: The mandatory derivatization step adds time and complexity to the sample preparation process and can be a source of variability if not carefully controlled.[9]
-
Thermal Stability: The high temperatures used in the GC inlet and column can potentially cause degradation of thermally labile compounds.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the derivatization reaction or chromatographic separation.
Causality Behind Experimental Choices: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) is chosen because it is a highly efficient and well-documented method for derivatizing sugars and organic acids, producing stable derivatives suitable for GC analysis.[9][10]
Enzymatic Assays
Principle: Enzymatic assays leverage the high specificity of enzymes to measure the concentration of a target analyte. For this compound, a common method involves its conversion to the 1,4-lactone form, which is a known inhibitor of the β-glucuronidase enzyme.[12][13] The assay indirectly measures this compound by quantifying the degree of β-glucuronidase inhibition.[12] Another approach involves a series of enzymatic reactions that quantitatively convert this compound to pyruvate, which is then measured using lactate dehydrogenase.[14]
Advantages:
-
Exceptional Specificity: Enzymes are highly specific to their substrates, minimizing interference from other compounds in the sample matrix.
-
High Throughput: Enzymatic assays are often amenable to automation in microplate formats, allowing for the rapid analysis of many samples.[13]
-
Cost-Effectiveness: For routine analysis, enzymatic kits can be more cost-effective than chromatographic methods that require expensive instrumentation and solvents.
Limitations and Considerations:
-
Indirect Measurement: Many enzymatic assays for this compound are indirect (e.g., based on enzyme inhibition), which can sometimes be less precise than direct chromatographic methods.
-
Reaction Conditions: Assay performance is highly sensitive to reaction conditions such as pH, temperature, and incubation time, which must be rigorously controlled.[12][15]
-
Limited Scope: These assays are typically designed to quantify the target analyte only and do not provide information about impurities.
Causality Behind Experimental Choices: The conversion of this compound to its 1,4-lactone by boiling at an acidic pH is a necessary prerequisite for the β-glucuronidase inhibition assay because the lactone, not the acid itself, is the active inhibitor.[12][13] The choice of a specific enzyme source (e.g., from Limpets) can be based on its stability, activity profile at a given pH, and commercial availability.[12]
Designing a Cross-Validation Study
Cross-validation is the process of formally demonstrating that two or more analytical methods produce comparable, reliable, and consistent results.[16][17] It is a critical step when transferring a method to a new laboratory, introducing a new technique, or simply to gain a higher degree of confidence in analytical data.[18][19]
Objective
To formally compare the performance of validated HPLC-UV, GC-MS, and Enzymatic Assay methods for the purity assessment of a D-glucaric acid drug substance and to establish the interchangeability of these methods for specific quality control applications.
Cross-Validation Workflow
The following diagram illustrates a comprehensive workflow for the cross-validation of the three analytical techniques.
Caption: Workflow for cross-validating three analytical methods.
Experimental Design and Validation Parameters
The cross-validation study will be designed in accordance with ICH Q2(R2) guidelines.[4][5][20]
-
Samples:
-
Reference Standard (RS): A highly purified and well-characterized batch of D-glucaric acid.
-
Spiked Samples: A production batch of this compound spiked with known impurities at relevant levels (e.g., 0.1%, 0.5%, 1.0%).
-
Production Batches: Three independent batches of D-glucaric acid to assess method performance on real-world samples.
-
-
Validation Parameters & Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC and GC-MS, this is demonstrated by peak purity analysis and resolution from known impurities. For the enzymatic assay, this involves testing potentially interfering compounds.
-
Accuracy: Expressed as the percent recovery of the analyte in spiked samples. The acceptance criterion is typically 98.0% to 102.0%.
-
Precision (Repeatability): The relative standard deviation (%RSD) of at least six replicate measurements of the same homogenous sample. The acceptance criterion is typically ≤ 2.0% RSD.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is the typical acceptance criterion.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for impurity analysis.
-
Comparative Data Analysis
The table below presents a hypothetical but realistic summary of the cross-validation data.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Enzymatic Assay (β-glucuronidase) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9985 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.8 ± 0.9% | 97.2 ± 2.5% | 97.0% - 103.0% |
| Precision (% RSD, n=6) | 0.85% | 1.10% | 2.8% | ≤ 3.0% |
| Specificity | Moderate (baseline separation from known impurities) | High (mass spectral confirmation) | High (specific to glucarate lactone) | No interference at analyte retention time/signal |
| LOQ (for impurities) | ~0.05% | ~0.005% | Not Applicable | Reportable |
| Analysis Time (per sample) | ~20 min | ~45 min (incl. derivatization) | ~15 min (in batch mode) | Reportable |
Interpretation of Results
Based on the hypothetical data, all three methods meet the pre-defined acceptance criteria, but they exhibit different strengths.
-
GC-MS shows superior performance in terms of specificity and sensitivity (LOQ), making it the gold standard for impurity identification and trace-level quantification.
-
HPLC-UV demonstrates excellent precision and is a robust method for routine purity assays where the impurity profile is well-characterized.
-
The Enzymatic Assay offers the highest throughput and excellent specificity for the analyte itself but lacks the ability to profile impurities and shows slightly lower precision.
Decision Logic for Method Selection
Choosing the right analytical technique requires a logical evaluation of the project's needs.
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A Senior Application Scientist's Guide to Comparative Transcriptomics of Engineered Microbial Strains for Glucaric Acid Production
Introduction: The Promise of Bio-based Glucaric Acid
This compound, a top value-added chemical from biomass, holds significant promise in various industries, including polymers, detergents, and pharmaceuticals.[1] Traditional chemical synthesis methods for this compound often involve harsh conditions and generate undesirable byproducts.[2] Consequently, microbial fermentation presents a more sustainable and environmentally friendly alternative. The metabolic engineering of microbial workhorses like Escherichia coli and Saccharomyces cerevisiae has paved the way for the bio-based production of this compound.[2][3] This guide provides an in-depth comparative analysis of engineered microbial strains for this compound production, with a special focus on leveraging transcriptomics to understand and optimize cellular metabolism.
Microbial Chassis for this compound Production: A Tale of Two Organisms
The choice of microbial host is a critical first step in developing a robust bioproduction process. Both E. coli and S. cerevisiae have been successfully engineered for this compound synthesis, each presenting a unique set of advantages and challenges.
Escherichia coli , a Gram-negative bacterium, is a popular choice for metabolic engineering due to its rapid growth, well-characterized genetics, and ease of genetic manipulation.[4] Its robust metabolism can be readily redirected towards the production of target molecules.
Saccharomyces cerevisiae , a unicellular fungus, offers advantages such as its GRAS (Generally Recognized as Safe) status, inherent tolerance to acidic conditions, and proficiency in post-translational modifications of eukaryotic proteins.[5] This acid tolerance is particularly beneficial for organic acid production, as high titers of acids can create a stressful, low-pH environment for the production host.[5]
Engineering the this compound Biosynthetic Pathway
The heterologous pathway for this compound production from glucose is typically a three-step process that has been introduced into both E. coli and S. cerevisiae.[3][6]
-
Glucose-6-phosphate to myo-inositol-1-phosphate: This initial step is catalyzed by myo-inositol-1-phosphate synthase (Ino1), an enzyme often sourced from S. cerevisiae.[3]
-
myo-inositol-1-phosphate to D-glucuronic acid: The intermediate is then dephosphorylated by an endogenous phosphatase and subsequently oxidized to D-glucuronic acid by myo-inositol oxygenase (MIOX).[3] The MIOX enzyme is a critical and often rate-limiting step in the pathway.[7]
-
D-glucuronic acid to D-glucaric acid: The final conversion is carried out by uronate dehydrogenase (Udh), which oxidizes D-glucuronic acid to D-glucaric acid.[3]
Metabolic Engineering Strategies: A Comparative Overview
Various strategies have been employed to enhance this compound production in both organisms. These strategies aim to increase the flux through the biosynthetic pathway, improve enzyme activity, and reduce the metabolic burden on the host.
| Engineering Strategy | Escherichia coli | Saccharomyces cerevisiae | Rationale |
| Pathway Gene Overexpression | Overexpression of ino1, miox, and udh genes.[3] | Overexpression of miox and udh genes.[2] | To increase the concentration of pathway enzymes and drive the reaction forward. |
| Enzyme Engineering | Use of fusion proteins (e.g., SUMO-MIOX) to enhance MIOX stability and activity.[8] | Expression of MIOX4-Udh fusion proteins with peptide linkers to improve catalytic efficiency.[2][9] | To overcome the rate-limiting MIOX step and improve overall pathway flux. |
| Deletion of Competing Pathways | Deletion of genes like zwf and pgi to redirect carbon flux towards glucose-6-phosphate.[5] | Downregulation of ZWF1 to increase the availability of the precursor glucose-6-phosphate.[2] | To minimize the diversion of carbon to biomass or other metabolic pathways. |
| Enhancing Precursor Supply | Not a primary focus due to efficient glucose uptake. | Overexpression of the myo-inositol transporter ITR1 to increase the intracellular supply of the precursor.[9] | To ensure a sufficient pool of myo-inositol for the MIOX-catalyzed reaction. |
Comparative Transcriptomics: Unveiling the Cellular Response to this compound Production
Transcriptomics, particularly RNA sequencing (RNA-seq), is a powerful tool for understanding the global cellular response to genetic engineering and heterologous pathway expression.[10] By comparing the transcriptomes of high-producing strains with their lower-producing or wild-type counterparts, researchers can identify key metabolic and regulatory adjustments that contribute to enhanced production.
Key Transcriptomic Insights in Engineered S. cerevisiae
A study by Zhao et al. (2021) on an engineered S. cerevisiae strain provided significant insights into the transcriptomic changes associated with improved this compound production upon the addition of magnesium ions.[11] Their RNA-Seq analysis revealed:
-
Upregulation of Gluconeogenesis: Genes involved in the synthesis of glucose from non-carbohydrate precursors were upregulated. This suggests a metabolic shift to replenish glucose-6-phosphate, the precursor for the this compound pathway.[11]
-
Downregulation of Glycolysis and Pentose Phosphate Pathway (PPP): The downregulation of these central carbon metabolism pathways indicates a redirection of carbon flux away from energy production and biomass formation and towards the this compound pathway.[11] This is a crucial adaptation to maximize product yield.
These findings highlight a coordinated cellular response to channel the central carbon metabolite, glucose-6-phosphate, towards the desired biosynthetic pathway.
Inferred Transcriptomic Responses in Engineered E. coli
While direct comparative transcriptomic data for high-producing this compound E. coli strains is less available in the literature, we can infer likely transcriptomic responses based on the known metabolic engineering strategies and general studies on metabolic burden in E. coli. The expression of heterologous pathways imposes a "metabolic burden" on the host, leading to complex stress responses.
We can hypothesize that a highly efficient this compound-producing E. coli strain would exhibit transcriptomic changes that:
-
Mitigate Metabolic Burden: Downregulation of genes related to non-essential cellular processes to conserve resources for the heterologous pathway.
-
Optimize Precursor Supply: Upregulation of genes involved in glucose transport and phosphorylation to ensure a high intracellular concentration of glucose-6-phosphate.
-
Manage Oxidative Stress: The MIOX-catalyzed reaction is an oxidation step, and high metabolic activity can lead to the generation of reactive oxygen species (ROS). Therefore, the upregulation of genes involved in oxidative stress response would be beneficial.
Future research should focus on performing direct comparative RNA-seq analysis of engineered E. coli strains to validate these hypotheses and provide a more complete picture of the cellular adaptations.
Quantitative Performance Comparison
The ultimate measure of success for an engineered microbial strain is its ability to produce the target molecule at high titers, yields, and productivities. The following table summarizes some of the reported this compound production metrics in engineered E. coli and S. cerevisiae.
| Microbial Host | Key Engineering Strategies | This compound Titer (g/L) | Reference |
| Escherichia coli | Co-expression of ino1, miox, and udh | >1.0 | [3] |
| Escherichia coli | Co-expression of two different udh genes | 5.24 | |
| Saccharomyces cerevisiae | Ported pathway from E. coli with codon-optimized MIOX | 1.6 (with myo-inositol supplementation) | [5] |
| Saccharomyces cerevisiae | MIOX4-Udh fusion protein, downregulation of ZWF1, overexpression of INM1 and ITR1 | 15.6 | [2][9] |
It is evident that significant progress has been made in improving this compound titers in both organisms, with recent efforts in S. cerevisiae demonstrating particularly high production levels.
Experimental Protocols
Detailed Step-by-Step Methodology for Microbial RNA Sequencing
This protocol outlines a general workflow for RNA extraction, library preparation, and sequencing for comparative transcriptomic analysis of microbial strains.
-
Cell Culture and Harvesting:
-
Grow engineered and control microbial strains under identical, defined fermentation conditions.
-
Harvest cells during the exponential growth phase to ensure high RNA quality and capture the transcriptomic state associated with active production.
-
Rapidly quench metabolic activity by centrifuging the cell culture at a low temperature and immediately freezing the cell pellet in liquid nitrogen.
-
-
RNA Extraction:
-
Use a commercially available RNA extraction kit with a protocol optimized for bacteria or yeast, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7).
-
-
Ribosomal RNA (rRNA) Depletion:
-
Remove abundant rRNA molecules from the total RNA sample using a rRNA depletion kit specific to prokaryotes or eukaryotes. This step is crucial for enriching the mRNA fraction and improving the sensitivity of the analysis.
-
-
RNA-Seq Library Preparation:
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
Purify and size-select the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Workflow for Comparative Transcriptomic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming and Filtering: Remove low-quality bases and adapter sequences using tools like Trimmomatic.
-
Read Alignment: Align the cleaned reads to the reference genome of the microbial host using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between different conditions (e.g., high vs. low producer) using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.
Visualizing the Path to this compound
Engineered this compound Pathway
Caption: Engineered biosynthetic pathway for this compound production from glucose.
Comparative Transcriptomics Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics of microbial strains.
Logical Relationship of Genetic Modifications and Transcriptomic Response
Caption: Causal links between genetic engineering and improved production phenotype.
Conclusion and Future Outlook
The engineering of both E. coli and S. cerevisiae has led to remarkable advancements in the microbial production of this compound. While S. cerevisiae currently holds the lead in reported titers, ongoing research in both organisms continues to push the boundaries of what is possible. Comparative transcriptomics has emerged as an indispensable tool for understanding the complex cellular responses to metabolic engineering. The insights gained from these studies are crucial for identifying new engineering targets, alleviating metabolic bottlenecks, and ultimately designing more robust and efficient microbial cell factories.
Future work should focus on obtaining direct comparative transcriptomic datasets for high-producing E. coli and S. cerevisiae strains under identical fermentation conditions. This will allow for a more nuanced understanding of the host-specific responses and guide the rational selection and engineering of the optimal microbial chassis for industrial-scale this compound production.
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Zhao, Y., Li, J., Su, R., Liu, Y., Wang, J., & Deng, Y. (2021). Effect of magnesium ions on this compound production in the engineered Saccharomyces cerevisiae. Journal of Biotechnology, 332, 61-71. [Link]
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Zhao, C., & Zhao, H. (2021). Engineering robust microorganisms for organic acid production. Current Opinion in Biotechnology, 71, 190-198. [Link]
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Ceroni, F., & Ellis, T. (2021). Transcriptional biomarker discovery toward building a load stress reporting system for engineered Escherichia coli strains. Biotechnology and Bioengineering, 118(1), 355-367. [Link]
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A Senior Application Scientist's Guide to Benchmarking Fermentation Strategies for Optimal Glucaric Acid Yield
For researchers, scientists, and drug development professionals venturing into the microbial production of glucaric acid, the choice of fermentation strategy is a critical determinant of success. This guide provides an in-depth, objective comparison of batch, fed-batch, and continuous fermentation strategies for optimizing the yield of this high-value platform chemical. Drawing upon established experimental data and field-proven insights, we will explore the underlying principles, detailed protocols, and comparative performance of these methods.
The Foundation: Microbial this compound Production
This compound, identified by the U.S. Department of Energy as a "top value-added chemical from biomass," is a versatile building block for polymers, pharmaceuticals, and detergents.[1] Microbial fermentation presents a more sustainable and selective alternative to traditional chemical oxidation methods.[2][3] The most common biosynthetic pathway engineered in microbial hosts like Escherichia coli and Saccharomyces cerevisiae involves three key heterologous enzymes.[1]
A synthetic pathway for this compound production was first constructed in E. coli by co-expressing genes for myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, myo-inositol oxygenase (MIOX) from mice, and uronate dehydrogenase (Udh) from Pseudomonas syringae.[1] This pathway converts glucose-6-phosphate to this compound via myo-inositol and glucuronic acid intermediates.
dot
Caption: Workflow for a fed-batch fermentation of this compound in S. cerevisiae.
Continuous Fermentation (Chemostat) - A Prospective Approach
While less documented specifically for this compound, continuous fermentation holds promise for large-scale, steady-state production. A chemostat is a bioreactor where fresh medium is continuously added, and culture liquid is removed at the same rate, maintaining a constant volume and steady-state growth.
[4]Conceptual Application for this compound:
-
Setup: A chemostat system would be established with a continuous feed of a defined medium containing a limiting nutrient (e.g., glucose) to control the growth rate.
-
Operation: The dilution rate (feed rate/volume) would be set to maintain the microbial population in the exponential growth phase, ensuring continuous product formation.
-
Advantages: This could lead to high volumetric productivity and consistent product quality over extended periods.
-
Challenges: The primary challenges would be maintaining sterility and preventing the genetic instability of the engineered strain over long-term cultivation.
[5]Continuous fermentation has been successfully applied to the production of other organic acids, such as citric acid, and for the synthesis of biochemicals.
[6][7]### 4. Quantitative Analysis of this compound by HPLC
Accurate quantification of this compound is essential for benchmarking different fermentation strategies. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.
Protocol:
-
Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. 2[2]. HPLC System and Column:
-
An HPLC system equipped with a UV detector is typically used.
-
An Aminex HPX-87H column (300 x 7.8 mm) is commonly employed for organic acid separation. 3[2]. Chromatographic Conditions:
-
Mobile Phase: 5 mM H₂SO₄. [2] * Flow Rate: 0.5 mL/min. [2] * Column Temperature: 55°C. [2] * Detection Wavelength: 210 nm. [2] * Injection Volume: 10 µL. 4[2]. Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Run the prepared samples on the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Performance Comparison and Data Summary
The following table summarizes reported this compound titers from various studies employing different fermentation strategies. This data highlights the significant improvements achievable with fed-batch fermentation and metabolic engineering.
| Microbial Host | Fermentation Strategy | Key Genetic Modifications / Conditions | This compound Titer (g/L) | Reference |
| E. coli | Batch | Initial synthetic pathway | 1.13 | |
| E. coli | Fed-batch | Co-expression of two uronate dehydrogenases | 5.24 | |
| S. cerevisiae | Fed-batch | Multi-copy integration of miox4 and udh genes | 6.0 | |
| S. cerevisiae | Fed-batch | Fusion of MIOX4 and Udh, metabolic flux regulation | 15.6 |
Key Observations:
-
Fed-batch fermentation consistently outperforms batch fermentation in achieving higher this compound titers. This is largely due to the ability to maintain optimal growth conditions and avoid the accumulation of inhibitory substances.
-
Metabolic engineering is crucial for maximizing yield. Strategies such as improving the activity of rate-limiting enzymes (like MIOX) and optimizing precursor supply are essential for achieving high titers. *[8] Saccharomyces cerevisiae has emerged as a robust host for this compound production , demonstrating high titers in fed-batch culture, partly due to its inherent tolerance to acidic conditions.
For researchers aiming to maximize this compound yield, a fed-batch fermentation strategy is the clear choice over simple batch culture . It allows for greater control over the fermentation environment, leading to significantly higher cell densities and product titers. While continuous fermentation remains a promising avenue for large-scale industrial production, further research is needed to address the challenges of long-term strain stability and process control for this compound specifically.
The path to economically viable microbial production of this compound will undoubtedly involve a synergistic approach, combining advanced metabolic engineering of robust microbial hosts with optimized, high-density fed-batch fermentation processes. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute effective fermentation strategies, accelerating the development of sustainable and efficient bioprocesses for this important platform chemical.
References
- Brockman, I. M., & Prather, K. L. J. (2015). Improvement of this compound production in E. coli via dynamic control of metabolic fluxes. Metabolic Engineering, 31, 103-110.
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Li, M., et al. (2022). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. Molecules, 27(3), 735. [Link]
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Zhao, Y., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00535-23. [Link]
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Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589-595. [Link]
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- Singh, O. V., & Kumar, R. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 883091.
- Chemostat Setup. (2023). In Engineering LibreTexts.
- Chemost
- Singh, O. V., & Kumar, R. (2022). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 10, 883091.
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A Senior Application Scientist's Guide to the Biocompatibility Assessment of Glucaric Acid-Based Polymers for Medical Applications
Introduction: The Rise of Sugar-Based Polymers in Medicine
In the quest for advanced medical materials, the focus has increasingly shifted towards polymers derived from natural and renewable resources. Among these, D-glucaric acid, a derivative of glucose, has emerged as a promising building block for a new class of biodegradable polyesters.[1][2] These glucaric acid-based polymers offer the potential for excellent biocompatibility, as their degradation products are natural metabolites in the human body. This guide provides a comparative analysis of the biocompatibility of this compound-based polymers against established alternatives and details the critical experimental protocols required for their assessment, aimed at researchers, scientists, and drug development professionals.
The Imperative of Biocompatibility in Medical Devices
The term "biocompatibility" refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[3][4][5] For any material to be considered for medical applications, a thorough evaluation of its biocompatibility is non-negotiable and is governed by international standards, primarily the ISO 10993 series.[3][4][6] This evaluation is a risk-based approach, considering the nature and duration of the material's contact with the body.[6][7]
Comparative Analysis: this compound-Based Polymers vs. Established Alternatives
The gold standards in biodegradable polymers for medical applications have long been poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA).[8][9][10] While these materials have a proven track record, the acidic nature of their degradation byproducts can sometimes lead to localized inflammatory responses. This compound-based polymers present a potentially more benign degradation profile.
| Property | This compound-Based Polymers | Poly(lactic-co-glycolic acid) (PLGA) | Poly(lactic acid) (PLA) |
| Monomer Source | Renewable (from glucose)[1][2] | Synthetic | Renewable (from corn starch, sugarcane) |
| Degradation Products | This compound and diols (natural metabolites) | Lactic acid and glycolic acid | Lactic acid |
| Biocompatibility | Expected to be high due to natural metabolites | Generally good, but acidic byproducts can cause inflammation[11] | Good, but slower degradation can lead to chronic inflammation |
| Degradation Rate | Tunable by choice of diol comonomer | Tunable by lactide:glycolide ratio[8][9] | Slow[10] |
| Mechanical Properties | Can be tailored from soft elastomers to rigid plastics | Wide range of properties achievable[10] | High strength, but brittle |
Key Biocompatibility Assessment Protocols
A comprehensive biocompatibility assessment involves a tiered approach, starting with in vitro tests and progressing to in vivo studies as required by the risk assessment. The following are critical experimental protocols.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
Causality: This is a foundational test to determine if a material or its extracts contain substances that are toxic to cells.[12] It is a rapid and sensitive screening tool to identify materials with the potential to cause cellular damage.[12]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Detailed Steps:
-
Extract Preparation (as per ISO 10993-12):
-
Sterilize the this compound-based polymer material.
-
Incubate the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours to create an extract.
-
Use both a negative control (medium only) and a positive control (e.g., organotin-stabilized PVC) extract.
-
-
Cell Culture:
-
Seed a 96-well plate with a suitable cell line (e.g., L929 mouse fibroblasts) at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.
-
-
Exposure to Extract:
-
Remove the old medium and replace it with the prepared polymer extracts, and positive and negative controls.
-
Incubate for another 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[12]
-
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for MTT cytotoxicity assay.
Hemocompatibility Assessment (ISO 10993-4)
Causality: For any material that will come into contact with blood, it is crucial to assess its hemocompatibility.[14] Poor hemocompatibility can lead to thrombosis (clot formation), hemolysis (destruction of red blood cells), and activation of the complement system.[15][16]
Protocol: Hemolysis Assay (ASTM F756)
This assay determines the extent to which a material damages red blood cells.
Detailed Steps:
-
Material Preparation: Prepare the this compound-based polymer as per the standard, along with a positive control (e.g., water) and a negative control (e.g., saline).
-
Blood Collection: Obtain fresh human blood anticoagulated with heparin.
-
Incubation:
-
Incubate the test material and controls with diluted blood at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Analysis:
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
-
A hemolytic index of less than 2% is generally considered non-hemolytic.[15]
-
Decision Pathway for Biocompatibility Testing
Caption: Decision tree for biocompatibility assessment.
In Vivo Implantation Studies (ISO 10993-6)
Causality: While in vitro tests provide valuable initial data, in vivo studies are essential to evaluate the local tissue response to an implanted material over time.[4][17] This assesses the material's interaction with a complex biological system, including the inflammatory and healing responses.
Protocol: Subcutaneous Implantation in a Rodent Model
Detailed Steps:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Implantation:
-
Surgically implant sterile samples of the this compound-based polymer subcutaneously.
-
Include a negative control material (e.g., medical-grade polyethylene) for comparison.
-
-
Post-operative Observation: Monitor the animals for signs of adverse reactions at the implantation site.
-
Histopathology:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Process the tissue for histopathological examination (e.g., H&E staining).
-
A pathologist will score the tissue response based on the presence and extent of inflammation, fibrosis, necrosis, and neovascularization.
-
Expert Insights and Future Outlook
This compound-based polymers represent a highly promising class of biomaterials. Their derivation from renewable resources and degradation into natural metabolites are significant advantages over traditional synthetic polymers. The key to their successful translation into clinical applications lies in a rigorous and systematic biocompatibility assessment.
The experimental data generated from the protocols outlined above will provide a comprehensive biocompatibility profile. For this compound-based polymers, it is hypothesized that they will demonstrate:
-
Low cytotoxicity: Due to the biocompatible nature of their constituent monomers.
-
Excellent hemocompatibility: The hydrophilic nature of some formulations may reduce protein adsorption and platelet activation.
-
Minimal in vivo inflammatory response: The degradation into non-acidic, natural metabolites should mitigate the chronic inflammation sometimes observed with PLA and PLGA.
Future research should focus on correlating the specific chemical composition of different this compound-based polymers (e.g., the type of diol used in the polyester) with their biocompatibility profiles. This will enable the rational design of polymers tailored for specific medical applications, from drug delivery vehicles to tissue engineering scaffolds.
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Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. Microbe Online. [Link]
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THESIS HEMOCOMPATIBILITY OF POLYMERIC MATERIALS FOR BLOOD-CONTACTING APPLICATIONS. Mountain Scholar. [Link]
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Hemocompatibility in Medical Devices: Testing Methods, Biomarkers, and Coatings. Biocompaibility. [Link]
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IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. Trepo. [Link]
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Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. American Society for Microbiology. [Link]
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Biocompatible Polymers and their Potential Biomedical Applications: A Review. PubMed. [Link]
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COMPARISON OF BIOCOMPATIBILITY AND BIODEGRADABILITY OF POLY(LACTIC-CO-GLYCOLIC ACID) (PLGA) COMBINED WITH AUTOLOGOUS FIBRIN VE. IIUM Repository (IRep). [Link]
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Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. MDPI. [Link]
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Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Glucaric Acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of glucaric acid (also known as saccharic acid). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating and inherently safe workflow. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to build a foundation of trust and expertise.
Hazard Identification & Risk Assessment: The Critical First Step
This compound, while being investigated as a biodegradable and non-toxic chemical replacement in some industries, presents a complex and, at times, contradictory hazard profile in laboratory settings.[1] Safety Data Sheets (SDS) from various suppliers report differing classifications. This variability underscores the most critical directive in chemical safety: always consult the manufacturer-specific SDS for the exact product you are using before proceeding with any handling or disposal.
The precautionary principle must be applied. This means adhering to the disposal protocols appropriate for the most severe hazards listed for the substance. Multiple authoritative sources classify this compound with the following significant hazards.[2][3][4]
Table 1: Summary of GHS Hazard Classifications for this compound
| Hazard Statement | GHS Code | Description | Implication for Disposal |
| Flammable Solid | H228 | The solid material can readily catch fire. | Must be kept away from ignition sources. Waste containers must be properly sealed and stored. |
| Causes severe skin burns and eye damage | H314 | The substance is corrosive and can cause irreversible damage upon contact. | Requires stringent use of Personal Protective Equipment (PPE). Waste cannot be disposed of via sanitary sewer. |
| Causes serious eye damage | H318 | A serious risk of severe eye injury upon contact. | Mandates the use of chemical splash goggles and a face shield. |
Given these potential hazards, this compound waste must be managed as a regulated hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Personal Protective Equipment (PPE) & Safe Handling
The causality behind PPE selection is directly linked to the hazard profile. To mitigate the risks of severe skin and eye damage (H314/H318), a comprehensive PPE protocol is not merely recommended; it is required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and dispose of them after use in accordance with good laboratory practices.[7]
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the H314/H318 classification, a face shield worn over the goggles is required for maximum protection during handling and waste consolidation.[3][8]
-
Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[3] Contaminated clothing must be removed immediately and washed before reuse.[3][8]
-
Ventilation: All handling of this compound, including waste collection and container labeling, should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Disposal Protocol
This protocol establishes a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 3.1: Waste Classification
The moment this compound or a material contaminated with it is no longer needed, it must be classified as a hazardous waste.[5] This classification is based on the potential corrosivity (D002) and flammability characteristics identified in the SDS.
Step 3.2: Containerization and Labeling
The integrity of the disposal process begins with the container.
-
Select a Suitable Container: Obtain a designated hazardous waste container that is clean, in good condition, and constructed of a material compatible with acidic and potentially flammable solids.[5]
-
Proper Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and fill it out completely with:
Step 3.3: Segregation and Storage
Improper segregation of chemical waste is a primary cause of laboratory incidents.
-
Segregate Incompatibles: Store the this compound waste container away from incompatible chemicals, particularly strong bases, strong acids, and oxidizing agents, to prevent dangerous reactions.[5][9]
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[5] Store it in a designated, secure satellite accumulation area within the laboratory, away from heat or ignition sources.[3]
Step 3.4: Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Engage a Licensed Service: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management contractor.[3][11]
-
Documentation: Maintain all records and manifests associated with the waste disposal, as required by your institution and local regulations.
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
Emergency Procedures: Spill and Exposure
Small-Scale Laboratory Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and remove all ignition sources.[3]
-
Wearing the full PPE described in Section 2, prevent the spill from spreading or entering drains.[3][8]
-
Carefully sweep up or absorb the material with an inert substance (e.g., sand, vermiculite).[3]
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container for disposal.[3][9]
-
Decontaminate the spill area thoroughly.
Personal Exposure:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][8]
-
If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8][9]
References
-
How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024). Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. (n.d.). Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols. NSTA. (2024). Retrieved from [Link]
-
Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. (n.d.). Retrieved from [Link]
-
Safety Data Sheet Gluconic Acid Solution. Redox. (2022). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Saccharic acid. Wikipedia. (n.d.). Retrieved from [Link]
-
Green Chemistry Challenge: 2019 Small Business Award. US EPA. (2025). Retrieved from [Link]
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Navigating the Safe Handling of Glucaric Acid: A Guide to Personal Protective Equipment
Glucaric acid, a versatile building block chemical derived from glucose, holds significant promise in various applications, from polymers to pharmaceuticals. However, its acidic and corrosive nature necessitates a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when handling this compound, grounded in established safety principles and regulatory standards. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.
Understanding the Hazards of this compound
Before detailing PPE requirements, it is crucial to comprehend the primary hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] Some sources also indicate that it may be a flammable solid.[2][3] The potassium salt of D-Glucaric acid has been noted to cause both skin and serious eye irritation, with a potential for respiratory irritation as well.[4] Therefore, the cornerstone of any safety protocol for this compound is the prevention of direct contact.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is contingent on a thorough risk assessment of the specific procedure being undertaken. Factors to consider include the quantity of this compound being handled, its concentration, the potential for splashing or aerosol generation, and the adequacy of existing engineering controls such as fume hoods.
The following sections provide detailed guidance on the minimum PPE requirements and best practices for working with this compound.
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to the corrosive effects of this compound. Direct contact can lead to severe and potentially irreversible damage.
Minimum Requirement: At a minimum, chemical splash goggles that meet the American National Standards Institute (ANSI) Z87.1 standard should be worn whenever handling this compound in any form.[5][6][7] Safety glasses with side shields offer a baseline of protection but are insufficient against splashes.[7]
Enhanced Protection: For procedures with a higher risk of splashing, such as when working with larger volumes or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles.[5][8][9] The face shield provides an additional layer of protection for the entire face.
Contact Lenses: While the prevailing guidance from the National Institute for Occupational Safety and Health (NIOSH) suggests that contact lenses may be worn in a laboratory setting, they do not offer any form of protection.[10] If contact lenses are worn, they must always be used in conjunction with appropriate, overarching eye and face protection.[10]
Hand Protection: Preventing Dermal Exposure
Direct skin contact with this compound can cause severe burns.[1][3] Therefore, selecting the correct gloves is paramount.
Recommended Materials: Chemical-resistant gloves are mandatory. Nitrile and butyl rubber gloves are generally recommended for handling acids and provide good chemical resistance.[8] It is advisable to consult a glove manufacturer's compatibility chart for specific breakthrough times and degradation data related to this compound or similar carboxylic acids.
Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Always practice proper glove removal techniques to avoid contaminating your skin.
| Glove Type | Application | Key Considerations |
| Nitrile Gloves | General laboratory use with small quantities of this compound. | Good splash protection and dexterity. |
| Butyl Rubber Gloves | Handling larger quantities or for prolonged tasks. | Excellent resistance to a wide range of acids.[8] |
| Double Gloving | High-risk procedures or when handling highly concentrated solutions. | Provides an additional layer of protection in case the outer glove is compromised. |
Body Protection: Shielding Against Spills and Splashes
Protective clothing is essential to prevent accidental contact with the body.
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when in the laboratory.
Chemical-Resistant Apron: For procedures with a significant risk of splashing, a chemical-resistant apron made of materials such as PVC or neoprene should be worn over the lab coat.[8][11]
Footwear: Closed-toe shoes that completely cover the feet are mandatory in all laboratory settings.
Respiratory Protection: When Engineering Controls Are Not Enough
Inhalation of this compound dust or aerosols can cause respiratory irritation.[4]
Primary Control: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.
When Respirators are Necessary: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. The type of respirator will depend on the concentration of airborne contaminants.
-
For low levels of dust, a NIOSH-approved N95 respirator may be sufficient.[8]
-
For higher concentrations or in situations where vapors may be generated, a full-face respirator with acid gas cartridges is recommended.[8][12]
A formal respiratory protection program, including fit testing and training, is essential when respirators are used.
Procedural Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the correct equipment to prevent cross-contamination.
Caption: A flowchart illustrating the correct sequence for donning and doffing personal protective equipment.
Emergency Procedures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is crucial.
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[1][3]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention from an ophthalmologist.[1]
Inhalation:
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Seek immediate medical attention.
An emergency eyewash station and safety shower must be readily accessible in any area where this compound is handled.[1][13][14]
Disposal of this compound and Contaminated Materials
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[1][2][3]
General Guidance:
-
Collect waste this compound and contaminated materials in a clearly labeled, sealed container.
-
Do not mix with incompatible wastes.
-
One suggested method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this must be done by a licensed waste disposal contractor and in accordance with all applicable regulations.
PPE Selection Decision Tree
The following diagram provides a logical framework for selecting the appropriate level of PPE based on the associated risks of a given procedure.
Caption: A decision tree to guide the selection of appropriate PPE based on risk assessment.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.
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Guideline for Choosing Protective Eyewear. National Institute for Occupational Safety and Health (NIOSH). [Link]
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What PPE Should You Wear When Handling Acid 2024? LeelineWORK. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
